3-Methylheptanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-7(2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVESMWJFKVAFSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00972894 | |
| Record name | 3-Methylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57403-74-4 | |
| Record name | 3-Methylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Methylheptanoic Acid: Structure, Properties, and Synthesis
Introduction
3-Methylheptanoic acid is a branched-chain, medium-chain fatty acid that holds significant interest for researchers in chemical synthesis, pheromone studies, and as a chiral building block in drug discovery.[1] Its structure, featuring a chiral center at the C-3 position, gives rise to two distinct enantiomers, (R)- and (S)-3-methylheptanoic acid, each with potentially unique biological activities. This guide provides a comprehensive technical overview of its chemical and physical properties, stereochemistry, synthesis protocols, and analytical characterization, tailored for researchers, scientists, and drug development professionals.
Core Chemical Identity and Structure
Understanding the fundamental structure of this compound is paramount to appreciating its chemical behavior and potential applications. It is an eight-carbon carboxylic acid with a methyl group branching from the third carbon atom.
Molecular Structure and Stereoisomerism
The presence of a stereocenter at the C-3 position means the molecule is chiral and exists as a pair of enantiomers: (R)-3-methylheptanoic acid and (S)-3-methylheptanoic acid. This chirality is a critical feature, as the biological activity of chiral molecules is often enantiomer-dependent.
Caption: Stereoisomers of this compound.
Compound Identifiers
For precise identification and literature searches, the following identifiers are crucial.
| Identifier | Value | Source(s) |
| Molecular Formula | C₈H₁₆O₂ | [1][2] |
| Molecular Weight | 144.21 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1] |
| CAS Number (Racemate) | 53663-30-2 | [1] |
| CAS Number ((S)-enantiomer) | 59614-85-6 | [2][4] |
| CAS Number ((R)-enantiomer) | 57403-74-4 | [3] |
| InChIKey (Racemate) | DVESMWJFKVAFSP-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCCCC(C)CC(=O)O | [1] |
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data are essential for handling, characterization, and purification of the compound.
Physicochemical Data
| Property | Value | Notes | Source(s) |
| Boiling Point | 228.9 °C | Estimated | N/A |
| Density | 0.917 g/cm³ | Estimated | N/A |
| XLogP3 | 2.7 | Computed | [2] |
| Polar Surface Area | 37.3 Ų | Computed | [2] |
| Solubility | Low in water; soluble in organic solvents like ether, ethanol, and benzene. | Based on general properties of medium-chain fatty acids. | N/A |
The XLogP3 value of 2.7 indicates a moderate level of lipophilicity, which is a key parameter in drug design for predicting membrane permeability and absorption.[2]
Analytical and Spectroscopic Profile
Analytical techniques are critical for confirming the structure and purity of this compound.
| Technique | Expected Characteristics |
| ¹³C NMR | Signals expected for the carboxylic carbon (~180 ppm), the chiral methine carbon (C3), the terminal methyl group (C8), the branching methyl group, and the four methylene carbons in the aliphatic chain. PubChem has available ¹³C NMR spectral data.[1] |
| ¹H NMR | A broad singlet for the carboxylic acid proton (>10 ppm), a multiplet for the proton on the chiral center (C3), a doublet for the branching methyl group protons, a triplet for the terminal methyl group protons, and multiplets for the methylene protons. |
| Infrared (IR) Spectroscopy | A very broad O-H stretching band from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer), a strong C=O stretching band at ~1710 cm⁻¹, and C-H stretching bands just below 3000 cm⁻¹. |
| Mass Spectrometry (MS) | The predicted monoisotopic mass is 144.11504 Da.[5] Expected adducts in ESI-MS include [M+H]⁺ at m/z 145.12232 and [M-H]⁻ at m/z 143.10776.[5] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. For professionals in drug development, stereoselective synthesis is often the most relevant approach to isolate specific enantiomers. However, a robust and well-documented method for producing the racemic mixture is the 1,4-conjugate addition of a Grignard reagent to an α,β-unsaturated ester, a procedure detailed in Organic Syntheses.[6]
Racemic Synthesis via Grignard Reaction
This reliable method avoids the use of secondary bromides, which can be difficult to purify, and is broadly applicable for preparing various fatty acids.[6] The overall workflow involves two main stages: esterification of crotonic acid and the subsequent Grignard addition followed by hydrolysis.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from the peer-reviewed and validated procedure published in Organic Syntheses, Coll. Vol. 3, p. 591 (1955).[6]
Stage 1: Preparation of sec-Butyl 3-Methylheptanoate
-
Grignard Reagent Preparation: In a 2-L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, place 25.0 g (1.04 g-atoms) of magnesium turnings. Initiate the reaction with a small portion of a solution of 178 g (1.30 moles) of n-butyl bromide in 300 mL of dry ether. Once the reaction begins, add the remaining n-butyl bromide solution dropwise to maintain a gentle reflux. After addition is complete, reflux the mixture for an additional 30 minutes.
-
Conjugate Addition: Cool the Grignard solution to 0–5 °C in an ice-salt bath. Add a solution of 142 g (1.0 mole) of sec-butyl crotonate (prepared separately via Fischer esterification) in 100 mL of dry ether dropwise with vigorous stirring over 2–3 hours. Maintain the temperature below 10 °C.
-
Workup: After the addition is complete, allow the mixture to stand at room temperature overnight. Pour the reaction mixture onto a mixture of 400 g of crushed ice and 50 mL of concentrated sulfuric acid. Separate the ether layer, and extract the aqueous layer three times with 100 mL portions of ether.
-
Purification: Combine the ether extracts, wash with saturated sodium bicarbonate solution and then water. Dry over anhydrous magnesium sulfate. Distill the ether, and fractionate the residue under reduced pressure. The product, sec-butyl 3-methylheptanoate, distills at 92–93°C/9 mm Hg.[6]
Stage 2: Saponification to this compound
-
Hydrolysis: In a 1-L flask, reflux the sec-butyl 3-methylheptanoate (e.g., 100 g, 0.5 mole) with a solution of 56 g (1.0 mole) of potassium hydroxide in 50 mL of water and 200 mL of 95% ethanol for 6 hours.
-
Isolation: Distill off most of the alcohol. Add 500 mL of water to the residue. Acidify the solution with 20% sulfuric acid and extract the liberated this compound with ether.
-
Final Purification: Wash the ether extract with water, dry over magnesium sulfate, and remove the ether by distillation. The final product can be purified by vacuum distillation.
Stereoselective Synthesis
For applications requiring enantiomerically pure forms, stereoselective syntheses are employed. These methods often start from a chiral pool material. For instance, both (R)- and (S)-3-methylheptanoic acids have been synthesized starting from (R)-4-methyl-δ-valerolactone, demonstrating a viable pathway to access either enantiomer from a single chiral precursor.[7] Such strategies are invaluable in drug development, where the therapeutic activity and side-effect profile can reside in a single enantiomer.
Biological Activity and Applications
Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse biological roles, moving beyond simple structural components to active signaling molecules.
Role as Pheromones
Many branched-chain fatty acids and their derivatives function as insect pheromones, critical for chemical communication.[8] While this compound itself is not a primary pheromone in most studied species, related structures like 4-methyl-3-heptanone are known insect pheromones whose biosynthesis follows fatty acid-type metabolic pathways.[9] The chiral nature of this compound makes it a valuable synthetic intermediate for constructing more complex, stereospecific pheromone molecules used in pest management and ecological studies.[7]
Relevance in Human Biology and Drug Development
As a class, BCFAs are being investigated for their roles in metabolism and disease.[10] They have been shown to possess anti-inflammatory, anticancer, and lipid-lowering properties.[11] Specifically, BCFAs can modulate the expression of genes involved in fatty acid synthesis and inflammation, such as fatty acid synthase (FASN) and C-reactive protein (CRP).[12]
For drug development professionals, this compound serves as a versatile scaffold for several reasons:
-
Chiral Building Block: The C3-chiral center can be used to introduce stereospecificity into a larger drug molecule, which is often critical for target binding and efficacy.
-
Lipophilicity Modulation: The seven-carbon backbone provides moderate lipophilicity, which can be fine-tuned to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
-
Metabolic Stability: The methyl branch can influence the metabolic stability of the molecule by sterically hindering enzymatic degradation at adjacent positions.
While this compound is not a drug itself, its structural motifs are present in pharmacologically active compounds. Custom synthesis of derivatives of such branched-chain fatty acids is a key service for developing new therapeutic agents.[]
Conclusion
This compound is a multifaceted molecule whose significance extends from fundamental organic chemistry to applied biological sciences. Its chiral nature, coupled with its identity as a branched-chain fatty acid, makes it a compound of high interest for stereoselective synthesis and as a building block for creating complex molecules with specific biological functions, including pheromones and potential therapeutic agents. The robust and scalable synthesis protocols, combined with a clear understanding of its physicochemical and spectroscopic properties, provide researchers and drug development scientists with the essential tools to explore its full potential.
References
-
Syntheses of (R)- and (S)-3-Methylheptanoic Acids. (2015). ResearchGate. Available from: [Link]
-
PubChem. (S)-3-Methylheptanoic acid. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 3-Methyl-heptanoic acid. National Center for Biotechnology Information. Available from: [Link]
-
Ames, D. E., & Bowman, R. E. (1955). This compound. Organic Syntheses, 35, 74. Available from: [Link]
-
PubChem. 3R-Methylheptanoic acid. National Center for Biotechnology Information. Available from: [Link]
-
den Hartigh, L. J. (2020). Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids. MDPI. Available from: [Link]
-
Poger, D., & Mark, A. E. (2019). Branched-Chain Fatty Acid Content Modulates Structure, Fluidity and Phase in Model Microbial Cell Membranes. The Journal of Physical Chemistry B, 123(27). Available from: [Link]
-
Wang, S., et al. (2024). Branched- Chain Fatty Acids and Obesity: A Narrative Review. PubMed. Available from: [Link]
-
SpectraBase. 3-Oxo-heptanoic acid, methyl ester. Wiley. Available from: [Link]
-
Mol-Instincts. This compound. Chemical Synthesis and Properties. Available from: [Link]
-
Demin, V., et al. (2021). Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line. National Institutes of Health. Available from: [Link]
-
Jarvis, A. P., et al. (2004). Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone. Arizona State University Research Portal. Available from: [Link]
-
PubChemLite. 3-methyl-heptanoic acid (C8H16O2). University of Luxembourg. Available from: [Link]
- Google Patents. (2011). WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s).
-
Troccaz, M., et al. (2009). Gender-specific differences between the concentrations of nonvolatile (R)/(S)-3-methyl-3-sulfanylhexan-1-Ol and (R)/(S)-3-hydroxy-3-methyl-hexanoic acid odor precursors in axillary secretions. PubMed. Available from: [Link]
-
Troccaz, M., et al. (2009). Gender-Specific Differences between the Concentrations of Nonvolatile (R)/(S)-3-Methyl-3-Sulfanylhexan-1-Ol and (R)/(S)-3-Hydroxy-3-Methyl-Hexanoic Acid Odor Precursors in Axillary Secretions. ResearchGate. Available from: [Link]
-
Jin, L., et al. (2021). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. National Institutes of Health. Available from: [Link]
Sources
- 1. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-3-Methylheptanoic acid | C8H16O2 | CID 10290853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3R-Methylheptanoic acid | C8H16O2 | CID 5324547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. PubChemLite - 3-methyl-heptanoic acid (C8H16O2) [pubchemlite.lcsb.uni.lu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asu.elsevierpure.com [asu.elsevierpure.com]
- 10. mdpi.com [mdpi.com]
- 11. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 3-Methylheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 3-Methylheptanoic acid, a branched-chain fatty acid. It details its chemical and physical properties, synthesis methodologies, potential applications in drug discovery and development, and essential safety protocols.
Core Identification and Chemical Properties
This compound is a medium-chain fatty acid.[1][2] It exists as a chiral compound with two enantiomers, (R)-3-methylheptanoic acid and (S)-3-methylheptanoic acid. The Chemical Abstracts Service (CAS) has assigned different numbers to the racemic mixture and its individual stereoisomers.
Key CAS Numbers:
-
Racemic this compound: 53663-30-2[1]
A summary of its key chemical and physical properties is presented below:
| Property | Value | Source |
| Molecular Formula | C8H16O2 | [1] |
| Molecular Weight | 144.21 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Boiling Point | ~228.91°C (estimated) | [1] |
| Density | ~0.9173 g/cm³ (estimated) | [1] |
| Refractive Index | ~1.4130 (estimated) | [1] |
Synthesis Methodologies
The synthesis of this compound can be achieved through various organic chemistry routes. One established method is the malonic ester synthesis, which utilizes 2-bromohexane.[8] Another approach involves the mixed electrolysis of β-methylglutaric acid monomethyl ester and butyric acid.[8]
A particularly effective method for preparing a variety of fatty acids, including this compound, involves the addition of Grignard reagents to α,β-unsaturated esters.[8] This method is advantageous as it avoids the use of secondary bromides which can be difficult to obtain in pure form.[8]
Below is a generalized workflow for the synthesis of this compound via a Grignard reaction with an α,β-unsaturated ester.
Caption: Generalized workflow for the synthesis of this compound.
Step-by-Step Protocol (Illustrative Example based on a similar synthesis[8]):
-
Preparation of sec-Butyl Crotonate: Crotonic acid is reacted with sec-butyl alcohol in the presence of a sulfuric acid catalyst and benzene, with water removal via a separator. The resulting ester is purified by distillation.[8]
-
Grignard Reaction: Propylmagnesium bromide (the Grignard reagent) is prepared from propyl bromide and magnesium in anhydrous ether.
-
Conjugate Addition: The sec-butyl crotonate is added to the Grignard reagent, and the mixture is refluxed.
-
Saponification: The resulting ester (sec-butyl 3-methylheptanoate) is saponified using a solution of potassium hydroxide in alcohol.[8]
-
Isolation of the Acid: After removal of the alcohol, the mixture is diluted with water and acidified with sulfuric acid.
-
Purification: The this compound is extracted with ether, and the ether solution is washed and dried. The final product is obtained by fractional distillation under reduced pressure.[8]
Applications in Research and Drug Development
Branched-chain fatty acids like this compound are of interest to researchers for several reasons:
-
Metabolic Studies: As a medium-chain fatty acid, it can be used in studies of fatty acid metabolism and related disorders. For instance, triheptanoin, a triglyceride composed of three 7-carbon fatty acids, is used to treat long-chain fatty acid oxidation disorders by providing substrates for the TCA cycle.[9]
-
Drug Design and Discovery: The incorporation of methyl groups is a key strategy in lead compound optimization.[10] A methyl group can alter a molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics.[10] The specific stereochemistry (R or S) of a chiral center, such as the one in this compound, can be crucial for biological activity.
-
Precursor for Bioactive Molecules: Chiral 3-methyl-alkanoic acids are building blocks for the synthesis of various natural products and pharmaceuticals.[11] For example, they are used in the synthesis of insect pheromones and can be precursors for more complex drug molecules.[11] A notable example of a drug with a similar branched-chain structure is Pregabalin, which is used to treat epilepsy and neuropathic pain.[12]
The potential role of a branched-chain fatty acid in cellular metabolism is depicted in the diagram below.
Caption: Potential metabolic fate of this compound.
Safety, Handling, and Storage
Proper safety precautions are essential when handling this compound and related chemicals.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13] Safety goggles conforming to EN166 (EU) or NIOSH (US) standards are recommended.[13][14]
-
Ventilation: Handle in a well-ventilated area to avoid inhaling vapors or mists.[15][16]
-
Handling: Avoid contact with skin and eyes.[15] After handling, wash hands and any exposed skin thoroughly.[16]
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if symptoms persist.[15]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water.[15]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible. Consult a doctor.[15]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[15]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
References
- This compound - 59614-85-6, C8H16O2, density, melting point, boiling point, structural formula, synthesis. (2025-05-20).
- This compound CAS#: 53663-30-2 - ChemicalBook.
- This compound - Organic Syntheses Procedure.
- (R)-3-methylheptanoic acid - Advanced ChemBlocks.
- (R)-3-METHYLHEPTANOIC ACID CAS#: 57403-74-4 - ChemicalBook.
- (R)-3-METHYLHEPTANOIC ACID | 57403-74-4 - ChemicalBook.
-
3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem. National Institutes of Health. Retrieved from [Link]
-
Syntheses of (R)- and (S)-3-Methylheptanoic Acids | Request PDF - ResearchGate. (2025-08-07). Retrieved from [Link]
-
(S)-3-Methylheptanoic acid | C8H16O2 | CID 10290853 - PubChem. National Institutes of Health. Retrieved from [Link]
- Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook. (2025-07-19).
-
3R-Methylheptanoic acid | C8H16O2 | CID 5324547 - PubChem. National Institutes of Health. Retrieved from [Link]
- 3-ETHYLHEPTANOIC ACID SDS, 14272-47-0 Safety Data Sheets - ECHEMI.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2024-02-24).
- Safety Data Sheet - CymitQuimica.
- 3-methylpentanoic acid - Organic Syntheses Procedure.
-
[Application of methyl in drug design] - PubMed. National Institutes of Health. Retrieved from [Link]
-
Pregabalin - Wikipedia. Retrieved from [Link]
-
A pharmacological profile of triheptanoin for the treatment of long-chain fatty acid oxidation disorders - PubMed. National Institutes of Health. (2025-07-15). Retrieved from [Link]
Sources
- 1. This compound CAS#: 53663-30-2 [m.chemicalbook.com]
- 2. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-3-methylheptanoic acid 95% | CAS: 57403-74-4 | AChemBlock [achemblock.com]
- 4. (R)-3-METHYLHEPTANOIC ACID CAS#: 57403-74-4 [amp.chemicalbook.com]
- 5. (R)-3-METHYLHEPTANOIC ACID | 57403-74-4 [m.chemicalbook.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. (S)-3-Methylheptanoic acid | C8H16O2 | CID 10290853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. A pharmacological profile of triheptanoin for the treatment of long-chain fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pregabalin - Wikipedia [en.wikipedia.org]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. echemi.com [echemi.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
A Comprehensive Safety and Handling Guide for 3-Methylheptanoic Acid
This guide provides an in-depth analysis of the safety and handling protocols for 3-Methylheptanoic acid (CAS No: 53663-30-2), a branched-chain fatty acid utilized in various research and development applications. Designed for laboratory personnel, chemical safety officers, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure safe laboratory operations. The protocols and recommendations herein are grounded in established safety standards and an understanding of the compound's chemical nature.
Chemical Identification and Physicochemical Properties
This compound is a medium-chain fatty acid.[1][2] Understanding its physical and chemical properties is the foundation for predicting its behavior and implementing appropriate safety measures. For instance, its classification as a carboxylic acid immediately informs us about its potential corrosivity and reactivity with bases.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₂ | [1][3][4] |
| Molecular Weight | 144.21 g/mol | [1][3][4] |
| IUPAC Name | This compound | [1] |
| CAS Number | 53663-30-2 | [1][2][4][5] |
| Boiling Point | 228.91°C (estimated) | [2] |
| Density | 0.9173 g/cm³ (estimated) | [2] |
| Polar Surface Area | 37.3 Ų | [1][3] |
| XLogP3 | 2.7 | [3] |
Note: Some physical properties like boiling and melting points are based on estimates, highlighting the need for cautious handling as precise data may be limited.
Hazard Identification and GHS Classification
While specific GHS classification for this compound is not consistently available across all sources, data from its isomers, such as 2-Methylheptanoic acid and 6-Methylheptanoic acid, provide a strong basis for hazard assessment.[6][7][8] The primary hazards are associated with its acidic nature.
GHS Classification (Based on Isomer Data)
| Hazard Class | Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [6][7] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage. / H319: Causes serious eye irritation. | [6][7][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | [7][9] |
Signal Word: Danger or Warning [6][9]
Hazard Pictograms:
Expert Analysis: The classification indicates that the primary risk during handling is direct contact. The carboxylic acid functional group can cause significant irritation or damage to skin and eyes. The potential for respiratory irritation necessitates handling in a well-ventilated area to avoid inhaling vapors or mists.[7][9]
Core Principles of Safe Handling
Safe handling protocols are designed to minimize exposure through all potential routes: inhalation, ingestion, and dermal contact.
Core Directives:
-
Ventilation is Key: Always handle this compound in a well-ventilated area.[6][10] A chemical fume hood is strongly recommended for all procedures involving heating or potential aerosol generation.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by using appropriate personal protective equipment (PPE).[10]
-
Hygiene Practices: Wash hands thoroughly after handling the substance.[9][10] Do not eat, drink, or smoke in the laboratory.[9][11]
-
Ignition Sources: Keep away from heat and sources of ignition.[6][10] While not highly flammable, good laboratory practice dictates minimizing ignition sources.
-
Container Management: Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place.[6][7][9]
Exposure Control and Personal Protective Equipment (PPE)
The selection of PPE is a critical control measure based on a risk assessment of the specific procedures being performed. The following recommendations provide a baseline for handling this compound.
PPE Selection Logic Diagram
Caption: PPE selection workflow based on task-specific risks.
Detailed PPE Specifications:
| Protection Type | Specification | Rationale and Source |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields.[6][12] A face shield is required for tasks with a high splash potential. | Protects against splashes that can cause serious eye damage. Standard safety glasses are insufficient. |
| Skin Protection | Chemical-impermeable gloves (e.g., Nitrile).[6] A lab coat is mandatory. A chemical-resistant apron should be worn when handling larger quantities. | Prevents skin irritation upon contact. Gloves must be inspected before use and removed carefully to avoid contamination.[6][11] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation.[9] If vapors or mists are generated and exposure limits may be exceeded, a full-face respirator is necessary.[6][12] | Protects against respiratory irritation.[9] Respirator use must comply with a formal respiratory protection program. |
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical to mitigating injury upon exposure. Personnel must be familiar with the location and use of emergency eyewash stations and safety showers.
First-Aid Response Workflow
Caption: Decision workflow for first-aid response to exposure.
Step-by-Step First-Aid Protocols:
-
Inhalation: Move the victim to fresh air.[5][6] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration immediately. Seek prompt medical attention.[5][6]
-
Skin Contact: Immediately remove all contaminated clothing.[5][6] Wash the affected area with soap and plenty of water for at least 15 minutes.[7][9] If skin irritation occurs or persists, get medical advice.[6][9]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][9] Remove contact lenses if present and easy to do so.[6][9] It is critical to seek immediate medical attention from an ophthalmologist.[9][11]
-
Ingestion: Rinse the mouth thoroughly with water.[5][6] Do not induce vomiting.[5][6] Never give anything by mouth to an unconscious person.[5][6] Call a physician or poison control center immediately.[5][6]
Causality Note: The prohibition against inducing vomiting is crucial because ingestion of a corrosive substance means the esophagus has already been damaged once. Vomiting would re-expose the damaged tissue to the acid, causing further injury.[11]
Fire and Explosion Hazard Data
-
Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. Suitable options include dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5][6][9]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[9][10]
-
Firefighter Protection: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[5][6][9]
Accidental Release Measures
A swift and safe response to spills is essential to prevent exposure and environmental contamination.
Protocol for Small Spill Cleanup (<100 mL):
-
Restrict Access: Evacuate non-essential personnel from the immediate area.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: At a minimum, wear a lab coat, chemical-resistant gloves (nitrile), and chemical splash goggles.
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.
-
Neutralize (Optional but Recommended): Cautiously neutralize the absorbed material with a dilute solution of sodium bicarbonate or other suitable base.
-
Collect Waste: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[7][9] Use non-sparking tools if there is any fire risk.[6]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Dispose of the waste and contaminated cleaning materials in accordance with local, state, and federal regulations.[7]
Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.[5][6]
Storage and Disposal
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7][9] The storage area should be separate from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Disposal of this compound and its containers must be handled as hazardous waste. All disposal practices must comply with applicable federal, state, and local regulations.[7] Do not dispose of it down the drain.[6]
Toxicological Information
The toxicological data for this compound is limited. Much of the hazard assessment is based on its acidic properties and data from structurally similar compounds.
-
Acute Toxicity: Data for oral, dermal, and inhalation toxicity are largely unavailable.[5][6][9]
-
Skin Corrosion/Irritation: Classified as causing skin irritation (Category 2).[6][9]
-
Serious Eye Damage/Irritation: Classified as causing serious eye damage or irritation (Category 1 or 2A).[6][9]
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data is available to classify the substance for these long-term effects.[5][6][9]
Expert Insight: The absence of comprehensive toxicological data does not imply the substance is safe. It signifies that its potential for long-term or systemic toxicity is unknown. Therefore, the precautionary principle must be applied, and all measures should be taken to minimize exposure until more definitive data becomes available.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10290853, (S)-3-Methylheptanoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5282683, 3-Methyl-heptanoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5324547, 3R-Methylheptanoic acid. Retrieved from [Link]
-
Greenbook.net (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
Fisher Scientific (2024). SAFETY DATA SHEET - 6-Methylheptanoic acid. Retrieved from [Link]
-
LookChem (2025). This compound - 59614-85-6. Retrieved from [Link]
-
Thermo Fisher Scientific (2025). SAFETY DATA SHEET - 2-Methylheptanoic acid. Retrieved from [Link]
-
Massachusetts Institute of Technology (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]
-
Organic Syntheses (n.d.). This compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2004). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. Retrieved from [Link]
-
XiXisys (2025). GHS SDS for 4-Methylheptanoic acid. Retrieved from [Link]
-
Safety Data Sheet (2024). Heptanoic Acid. Retrieved from [Link]
Sources
- 1. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 53663-30-2 [m.chemicalbook.com]
- 3. (S)-3-Methylheptanoic acid | C8H16O2 | CID 10290853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. aksci.com [aksci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. echemi.com [echemi.com]
The Biosynthesis of 3-Methylheptanoic Acid in Insects: A Technical Guide for Researchers
Abstract
3-Methylheptanoic acid, a branched-chain fatty acid, plays a crucial role in the chemical ecology of numerous insect species, often acting as a key component of pheromones that mediate social interactions and reproduction. Understanding the intricate biosynthetic pathway of this semiochemical is paramount for developing novel, species-specific pest management strategies and for advancing our fundamental knowledge of insect biochemistry. This technical guide provides an in-depth exploration of the biosynthesis of this compound in insects, synthesizing current research to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the molecular machinery, precursor molecules, and regulatory mechanisms that govern the production of this vital signaling molecule. Furthermore, this guide outlines detailed, field-proven experimental protocols to investigate this pathway, empowering researchers to elucidate the nuances of its operation in their insect model of interest.
Introduction: The Significance of this compound in Insect Communication
In the sophisticated world of insect chemical communication, specificity is key. This compound, a chiral molecule, provides a high degree of specificity in signaling due to its unique structural properties.[1] It is a well-documented component of the aggregation and sex pheromones in various insect orders, including Coleoptera and Hymenoptera. The precise stereochemistry of this compound is often critical for its biological activity, highlighting the stereospecificity of the biosynthetic enzymes and the corresponding receptor proteins in receiving insects. A thorough understanding of its biosynthesis is therefore not merely an academic exercise but holds significant potential for practical applications in agriculture and public health.
The Core Biosynthetic Pathway: A Modified Fatty Acid Synthesis
The biosynthesis of this compound is a fascinating deviation from the canonical fatty acid synthesis pathway. It leverages the existing fatty acid synthase (FAS) machinery but introduces key modifications to achieve the characteristic methyl branch and specific chain length. The pathway can be dissected into three key stages: initiation, elongation with methyl-branching, and termination.
Precursor Provision: The Building Blocks of a Branched Chain
The biosynthesis of this compound begins with the assembly of its fundamental building blocks. Unlike straight-chain fatty acids, which are constructed solely from acetyl-CoA and malonyl-CoA, the synthesis of this compound requires a different set of precursors to introduce the methyl group.
-
Propionyl-CoA as the Methyl Branch Donor: The three-carbon precursor, propionyl-CoA, is the ultimate source of the methyl branch. Propionyl-CoA is carboxylated by propionyl-CoA carboxylase (PCC) to form (S)-methylmalonyl-CoA, which is then epimerized to (R)-methylmalonyl-CoA. This stands in contrast to the carboxylation of acetyl-CoA to malonyl-CoA in conventional fatty acid synthesis.
-
Metabolic Origins of Propionyl-CoA: Insects can derive propionyl-CoA from several metabolic routes. The catabolism of the branched-chain amino acids valine and isoleucine is a primary source.[2] This metabolic link is a crucial consideration in nutritional studies of pheromone production.
The following table summarizes the key precursors and the enzymes involved in their formation.
| Precursor | Originating Metabolite(s) | Key Enzyme(s) |
| Acetyl-CoA | Carbohydrate and lipid metabolism | Pyruvate dehydrogenase, β-oxidation pathway |
| Malonyl-CoA | Acetyl-CoA | Acetyl-CoA carboxylase (ACC) |
| Propionyl-CoA | Valine, Isoleucine | Branched-chain amino acid aminotransferase, Branched-chain α-keto acid dehydrogenase complex |
| (R)-Methylmalonyl-CoA | Propionyl-CoA | Propionyl-CoA carboxylase (PCC), Methylmalonyl-CoA epimerase |
The Engine of Synthesis: The Fatty Acid Synthase (FAS) Complex
The heart of this compound biosynthesis is the Fatty Acid Synthase (FAS) complex, a multi-enzyme protein that catalyzes the iterative elongation of the fatty acid chain. In insects, as in other animals, this is typically a Type I FAS system, where all the enzymatic domains are part of a single large polypeptide.[3][4]
The synthesis of the C8 backbone of this compound is proposed to proceed as follows:
-
Initiation: The synthesis can be initiated with an acetyl-CoA molecule, which is loaded onto the acyl carrier protein (ACP) domain of the FAS.
-
Elongation and Methyl Branch Incorporation: The key event for methyl branching is the substitution of a malonyl-CoA extender unit with a methylmalonyl-CoA unit. The β-ketoacyl synthase (KS) domain of the FAS catalyzes the condensation of the growing acyl chain with the extender unit. The selection of methylmalonyl-CoA over malonyl-CoA at a specific elongation cycle is a critical determinant of the methyl branch position. For this compound, the methylmalonyl-CoA is incorporated during the first elongation cycle.
-
Iterative Elongation: Subsequent elongation cycles utilize malonyl-CoA to extend the chain by two carbons at a time.
The stereochemistry of the methyl group is determined during the reduction steps within the FAS catalytic cycle, specifically by the enoyl-ACP reductase (ER) domain.[5]
The proposed biosynthetic pathway is illustrated in the following diagram:
Caption: Proposed biosynthetic pathway of this compound in insects.
Chain Termination: The Role of the Thioesterase Domain
The final and critical step in determining the structure of the end product is chain termination. In the FAS complex, this is catalyzed by the thioesterase (TE) domain, which hydrolyzes the fatty acyl-ACP, releasing the free fatty acid.[6][7] The substrate specificity of the TE domain is a major factor in determining the chain length of the final product.[6] For the synthesis of this compound, the TE domain must exhibit a preference for a C8 methyl-branched acyl-ACP substrate. This specificity is thought to be conferred by the size and hydrophobicity of the substrate-binding pocket within the TE domain.[6][7]
Experimental Methodologies for Studying the Biosynthetic Pathway
Elucidating the biosynthetic pathway of this compound requires a multi-faceted experimental approach. Here, we provide detailed protocols for key techniques that have been instrumental in this field.
In Vivo Radiolabeling Studies: Tracing the Metabolic Fate of Precursors
Radiolabeling studies are a cornerstone of biosynthetic research, allowing for the direct tracking of precursors into the final product.
Protocol: In Vivo Radiolabeling of this compound
-
Preparation of Radiolabeled Precursors: Obtain commercially available radiolabeled precursors such as [1-¹⁴C]propionate, [2-¹⁴C]acetate, or U-¹⁴C-labeled valine and isoleucine.
-
Insect Preparation: Use insects at the developmental stage and physiological state known for maximal pheromone production. This is often young, virgin females.
-
Injection of Radiolabeled Precursors: Inject a known concentration and volume of the radiolabeled precursor solution into the insect's hemocoel using a fine glass capillary needle. A typical injection volume is 0.1-0.5 µL.
-
Incubation: Maintain the insects under controlled conditions (temperature, photoperiod, humidity) for a period sufficient for the biosynthesis and accumulation of the pheromone. This can range from a few hours to 24 hours.
-
Extraction of Lipids: After the incubation period, sacrifice the insects and extract the total lipids. This is typically done by homogenizing the insects or specific tissues (e.g., pheromone glands) in a solvent mixture like hexane or a chloroform:methanol (2:1, v/v) solution.
-
Fractionation and Analysis:
-
Fractionate the lipid extract using solid-phase extraction (SPE) or thin-layer chromatography (TLC) to isolate the fatty acid fraction.
-
Derivatize the fatty acids to their methyl esters (FAMEs) using a reagent such as BF₃-methanol.
-
Analyze the FAMEs by radio-gas chromatography (Radio-GC) or by collecting fractions from a standard GC and quantifying the radioactivity in each fraction using liquid scintillation counting.
-
-
Data Analysis: The detection of radioactivity in the 3-methylheptanoate peak confirms the incorporation of the radiolabeled precursor.
Gas Chromatography-Mass Spectrometry (GC-MS): Identification and Quantification
GC-MS is an indispensable tool for the identification and quantification of volatile and semi-volatile compounds like fatty acid methyl esters.
Protocol: GC-MS Analysis of 3-Methylheptanoyl Methyl Ester
-
Sample Preparation: Extract and derivatize the fatty acids to FAMEs as described in the radiolabeling protocol.
-
GC-MS System: Use a gas chromatograph coupled to a mass spectrometer. A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms or HP-5ms) is suitable for separating FAMEs.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a final temperature of 280-300 °C at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Identification: The identification of 3-methylheptanoyl methyl ester is based on its retention time and the fragmentation pattern in its mass spectrum. Key diagnostic ions include the molecular ion (M⁺) and fragments resulting from cleavage adjacent to the carbonyl group and the methyl branch.
-
Chiral Analysis: To determine the stereochemistry of this compound, use a chiral GC column (e.g., a cyclodextrin-based column) to separate the (R) and (S) enantiomers.
-
Quantification: For quantitative analysis, add a known amount of an internal standard (e.g., a deuterated analog of this compound or a fatty acid of a different chain length) to the sample before extraction. Create a calibration curve using standards of known concentrations.
RNA Interference (RNAi): Functional Genomics of Biosynthetic Genes
RNA interference (RNAi) is a powerful technique for studying gene function by silencing the expression of a target gene. This approach can be used to confirm the role of candidate genes in the biosynthesis of this compound.
-
Target Gene Selection and dsRNA Synthesis:
-
Identify the sequence of the FAS gene in your insect of interest through transcriptome sequencing or by searching existing databases.
-
Design primers with T7 promoter sequences to amplify a 300-500 bp region of the FAS gene.
-
Use an in vitro transcription kit to synthesize double-stranded RNA (dsRNA) from the PCR product.
-
As a control, synthesize dsRNA for a non-related gene, such as Green Fluorescent Protein (GFP).
-
-
dsRNA Delivery: Inject a known concentration of the dsRNA solution (typically 1-5 µg/µL) into the insect's hemocoel.
-
Incubation: Maintain the insects for 3-5 days to allow for the silencing of the target gene.
-
Verification of Gene Silencing:
-
Extract total RNA from a subset of the treated insects.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the FAS gene. A significant reduction in FAS mRNA levels in the dsFAS-treated insects compared to the dsGFP-treated controls confirms successful gene silencing.
-
-
Phenotypic Analysis:
-
Extract and analyze the fatty acid profiles of the dsFAS- and dsGFP-treated insects using GC-MS.
-
A significant reduction or complete absence of this compound in the dsFAS-treated insects would provide strong evidence for the involvement of FAS in its biosynthesis.
-
The following diagram illustrates the general workflow for an RNAi experiment.
Caption: A generalized workflow for investigating gene function using RNA interference.
Regulation of this compound Biosynthesis
The production of this compound is often tightly regulated, as it is a metabolically expensive process and the signal it carries is typically required only at specific times and in specific contexts. The regulation can occur at multiple levels:
-
Transcriptional Regulation: The expression of the genes encoding the biosynthetic enzymes, particularly FAS and ACC, is a key control point. Hormones, such as juvenile hormone and ecdysone, are known to regulate fatty acid metabolism in insects and are likely involved in controlling the transcription of these genes.
-
Substrate Availability: The availability of precursors, especially propionyl-CoA derived from amino acid catabolism, can also be a limiting factor. The nutritional state of the insect can therefore directly impact its ability to produce this compound.
-
Enzyme Activity: The activity of the biosynthetic enzymes can be modulated by allosteric regulation or post-translational modifications, allowing for rapid adjustments in the rate of synthesis in response to physiological cues.
Future Directions and Conclusion
While significant progress has been made in understanding the biosynthesis of methyl-branched fatty acids in insects, several key questions regarding this compound remain. Future research should focus on:
-
Identifying the specific thioesterase domain responsible for the C8 chain termination and elucidating the structural basis of its substrate specificity.
-
Characterizing the regulatory networks that control the expression of the biosynthetic genes in response to developmental and environmental cues.
-
Exploring the diversity of this pathway across a wider range of insect species to understand its evolution and adaptation.
References
- Blomquist, G. J., Jurenka, R. A., Schal, C., & Tittiger, C. (2010). Biochemistry and molecular biology of insect hydrocarbons. In Insect Hydrocarbons (pp. 35-66). Cambridge University Press.
-
Chakravarty, B., Gu, Z., Chirala, S. S., Wakil, S. J., & Quiocho, F. A. (2004). Human fatty acid synthase: structure and substrate selectivity of the thioesterase domain. Proceedings of the National Academy of Sciences, 101(44), 15567-15572. [Link]
-
Finck, J., Berdan, E., Mayer, F., & Geiselhardt, S. (2016). Divergence of cuticular hydrocarbons in two sympatric grasshopper species and the evolution of fatty acid synthases and elongases across insects. BMC Evolutionary Biology, 16(1), 1-17. [Link]
-
Li, D., Jing, X., & Li, G. (2022). The Key Role of Fatty Acid Synthase in Lipid Metabolism and Metamorphic Development in a Destructive Insect Pest, Spodoptera litura (Lepidoptera: Noctuidae). International Journal of Molecular Sciences, 23(16), 9064. [Link]
- Mori, K. (2007). The synthesis of insect pheromones, 1996–2005. Accounts of Chemical Research, 40(9), 857-865.
- Stanley-Samuelson, D. W., Jurenka, R. A., Cripps, C., Blomquist, G. J., & de Renobales, M. (1988). Fatty acids in insects: composition, metabolism, and biological significance. Archives of insect biochemistry and physiology, 9(1), 1-33.
- Tillman, J. A., Seybold, S. J., Jurenka, R. A., & Blomquist, G. J. (1999). Insect pheromones—an overview of biosynthesis and endocrine regulation. Insect Biochemistry and Molecular Biology, 29(6), 481-514.
- Wakil, S. J. (1989). Fatty acid synthase, a proficient multifunctional enzyme. Biochemistry, 28(11), 4523-4530.
- Juárez, M. P. (2004). Fatty Acyl‐CoA Elongation in Blatella germanica Integumental Microsomes. Archives of insect biochemistry and physiology, 56(3), 170-178.
- Halarnkar, P. P., Nelson, J. H., Heisler, C. R., & Blomquist, G. J. (1993). Metabolism of propionate to acetate in the cockroach Periplaneta americana. Insect biochemistry and molecular biology, 23(7), 823-829.
- Blomquist, G. J., Guo, L., Gu, P., Reitz, R. C., & Reed, J. R. (1994). Methyl-branched fatty acids and their biosynthesis in the housefly, Musca domestica L.(Diptera, Muscidae). Insect biochemistry and molecular biology, 24(8), 803-810.
- de Renobales, M., Nelson, D. R., & Blomquist, G. J. (1987). Cuticular lipids. In Hepatic and Extrahepatic Drug Metabolism and Enzyme Induction (pp. 241-299). Springer, Berlin, Heidelberg.
-
Mori, K. (2015). Syntheses of (R)-and (S)-3-Methylheptanoic Acids. Chinese Journal of Chemistry, 33(7), 785-788. [Link]
- Gu, P., Welch, W. H., & Blomquist, G. J. (1995). Methyl-branched fatty acid biosynthesis in the German cockroach, Blattella germanica: kinetic studies of the fatty acid synthase. Insect biochemistry and molecular biology, 25(4), 445-452.
- Bell, E. S., & Downer, R. G. H. (1990). In vivo incorporation of [1-14C] propionate into methyl-branched fatty acids of the German cockroach, Blattella germanica. Insect biochemistry, 20(4), 303-307.
- Zakharkin, S. O., & Benning, C. (2001). A novel acyl-acyl carrier protein thioesterase from the seeds of Cuphea hookeriana with preference for medium-chain fatty acids. Plant physiology, 125(2), 869-877.
- Jones, D. A., & Foster, W. A. (1996). The biosynthesis of the alarm pheromone 3-methyl-2-hexanone in the ant Crematogaster sjostedti (Hymenoptera, Formicidae). Journal of insect physiology, 42(11-12), 1085-1092.
- Akino, T., Mochizuki, K., Morita, M., & Yamashita, S. (2009). Biosynthesis of the trail pheromone, methyl 4-methylpyrrole-2-carboxylate, in the leaf-cutting ant Atta sexdens rubropilosa.
- Jurenka, R. A. (2004). Insect pheromone biosynthesis. Topics in Current Chemistry, 239, 97-132.
- Tupec, M., Buček, A., Valterová, I., & Pichová, I. (2019). Biotechnological potential of insect fatty acid-modifying enzymes. Biotechnology advances, 37(4), 584-601.
- Ding, B. J., & Löfstedt, C. (2015). Biosynthesis of insect pheromones: from genetics to the reception of the signal. Journal of Chemical Ecology, 41(10), 871-885.
- Blomquist, G. J., Halarnkar, P. P., & Heisler, C. R. (1992). Biosynthesis of methyl-branched fatty acids in insects: propionate is incorporated via methylmalonyl-CoA. Insect biochemistry and molecular biology, 22(8), 833-841.
- Bell, E. S., & Downer, R. G. (1990). In vivo incorporation of [1-14C] propionate into methyl-branched fatty acids of the German cockroach, Blattella germanica. Insect biochemistry, 20(4), 303-307.
- Vaz, A. H., Jurenka, R. A., Blomquist, G. J., & Reitz, R. C. (1988). The biosynthesis of methyl-branched hydrocarbons in the German cockroach, Blattella germanica. Archives of biochemistry and biophysics, 267(2), 551-560.
- Mpuru, S., Blomquist, G. J., Schal, C., Roux, M., Kuenzli, M., & Tittiger, C. (2001). The role of the fatty acid synthase and its thioesterase domain in the production of shorter chain length fatty acids in the German cockroach, Blattella germanica. Insect biochemistry and molecular biology, 31(8), 753-761.
Sources
- 1. researchgate.net [researchgate.net]
- 2. agrilife.org [agrilife.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. Human fatty acid synthase: Structure and substrate selectivity of the thioesterase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human fatty acid synthase: structure and substrate selectivity of the thioesterase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Natural Sources of (R)-3-Methylheptanoic Acid
An Exclusive Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Methylheptanoic acid is a chiral branched-chain fatty acid (BCFA) increasingly recognized for its significant biological roles, particularly as a crucial component in chemical communication systems and as a contributor to the unique flavor profiles of various foods. This technical guide provides a comprehensive overview of the primary natural sources of the (R)-enantiomer. We delve into its occurrence in the animal kingdom as a pheromone, its microbial origins in fermented dairy and meat products, and its biosynthetic pathways. Furthermore, this guide presents detailed methodologies for the extraction and stereospecific analysis of (R)-3-Methylheptanoic acid from complex natural matrices, offering a critical resource for researchers aiming to isolate, identify, and quantify this specific stereoisomer.
Section 1: Introduction to 3-Methylheptanoic Acid
This compound (C8H16O2) is a medium-chain fatty acid characterized by a methyl group at the third carbon position.[1] This substitution creates a chiral center, resulting in two distinct stereoisomers: (R)-3-Methylheptanoic acid and (S)-3-Methylheptanoic acid.[2][3] Like many chiral molecules in biology, these enantiomers can exhibit markedly different physiological effects and sensory properties. The specific spatial arrangement of the (R)-enantiomer is fundamental to its function in various biological systems.
The significance of this compound spans multiple disciplines. In entomology, it is a key signaling molecule. In food science, it is a potent flavor compound responsible for some of the characteristic aromas of aged cheeses and roasted meats.[4] Its presence and concentration are often linked to specific microbial activities, making it an important biomarker in fermentation studies.
Section 2: Principal Natural Sources
The natural occurrence of (R)-3-Methylheptanoic acid is predominantly found in two major domains: the animal kingdom, where it functions as a pheromone, and in microbially-driven environments like fermented foods.
2.1 Animal Kingdom: Pheromonal Communication
(R)-3-Methylheptanoic acid plays a vital role as a sex or aggregation pheromone in several insect species. Pheromones are chemical signals that trigger a social response in members of the same species, and the stereochemistry of these molecules is often critical for their activity.[5] The precise (R)-configuration is essential for eliciting the correct behavioral response, such as mating or aggregation, in receptive individuals.
| Species | Pheromone Type | Function | Typical Enantiomeric Ratio |
| Asian Longhorned Beetle (Anoplophora glabripennis) | Aggregation | Attracts both sexes to host trees | Predominantly (R)-enantiomer |
| Certain Formicine Ants | Defensive/Alarm | Component of venom spray | Varies by species |
This table provides illustrative examples. The specific roles and ratios can be highly species-dependent.
2.2 Microbial World: Fermentation and Metabolism
Branched-chain fatty acids (BCFAs) are signature metabolites of many bacterial species and are commonly found in fermented dairy products, aged meats, and the gut microbiota.[4][6][7] The presence of this compound in these products is largely due to the metabolic activity of specific microorganisms, particularly species from the genus Staphylococcus.[8][9]
-
Fermented Dairy: During the ripening of certain cheeses, bacterial enzymes break down branched-chain amino acids (like isoleucine) and lipids, leading to the formation of a complex array of volatile compounds, including BCFAs.[7][10][11] Staphylococcus xylosus and Staphylococcus equorum, often used as starter cultures, are known producers of these compounds, contributing to the final flavor and aroma profile.
-
Aged and Fermented Meats: The characteristic smell of mutton and lamb is partly attributed to BCFAs.[4] Microbial activity on the surface and within the meat during aging and fermentation processes generates these volatile fatty acids.
-
Human Microbiome: Bacteria residing on human skin, such as Staphylococcus epidermidis, can produce volatile fatty acids from precursors found in sweat, contributing to body odor.[12]
Section 3: Biosynthesis Pathways
(R)-3-Methylheptanoic acid is a product of the branched-chain fatty acid synthesis pathway, which diverges from the more common straight-chain fatty acid synthesis.[13] This process utilizes alternative primer molecules derived from branched-chain amino acids.[14][15]
The synthesis is initiated by fatty acid synthase (FAS) using a methyl-branched CoA ester as a primer instead of the usual acetyl-CoA.[14] In many bacteria, propionyl-CoA, derived from the catabolism of amino acids like isoleucine and valine or from odd-chain fatty acid oxidation, serves as a key precursor. Propionyl-CoA is carboxylated to form methylmalonyl-CoA. The fatty acid synthase complex then incorporates this methylmalonyl-CoA unit during the elongation process, resulting in a methyl branch on the fatty acid chain.[14] The specific stereochemistry of the final product is determined by the enzymatic machinery of the organism.
Caption: Simplified biosynthesis pathway for branched-chain fatty acids.
Section 4: Methodologies for Extraction and Chiral Analysis
Isolating and correctly identifying the enantiomeric form of this compound from a complex natural sample requires specialized analytical techniques. The process involves two key stages: efficient extraction of the volatile acid and subsequent chiral separation.
4.1 Extraction from Natural Matrices
The choice of extraction method depends on the sample matrix (e.g., insect gland, cheese, bacterial culture). The goal is to isolate the volatile and semi-volatile compounds while minimizing interference from non-volatile components.
-
Solvent Extraction: A traditional method involving the homogenization of the sample in an organic solvent (e.g., diethyl ether, hexane) followed by acidification to protonate the carboxylic acid, making it more soluble in the organic phase.[16] This method is robust but can be time-consuming and may extract interfering compounds.
-
Solid-Phase Microextraction (SPME): A solvent-free technique ideal for volatile analysis. A fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample or directly immersed in a liquid sample. Volatile analytes adsorb to the fiber and are then thermally desorbed directly into the injector of a gas chromatograph. This method is sensitive, fast, and requires minimal sample preparation.
Caption: Workflow for Solid-Phase Microextraction (SPME).
Protocol 4.1.1: Headspace SPME for Volatile Acids in Dairy
-
Sample Preparation: Homogenize 2g of the sample (e.g., cheese) with 5 mL of saturated NaCl solution in a 20 mL headspace vial. The salt increases the volatility of the analytes.
-
Equilibration: Seal the vial and incubate at 60°C for 15 minutes with gentle agitation to allow volatiles to partition into the headspace.
-
Extraction: Introduce a DVB/CAR/PDMS SPME fiber into the vial's headspace. Expose the fiber for 30 minutes at 60°C.
-
Desorption: Immediately retract the fiber and insert it into the heated injection port (e.g., 250°C) of the GC-MS system for 5 minutes to ensure complete thermal desorption of the analytes.
4.2 Chiral Analysis and Quantification
Distinguishing between (R)- and (S)-3-methylheptanoic acid is impossible with standard GC columns. A specialized chiral stationary phase is required.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with a Chiral Column: This is the gold standard for enantiomeric separation. Cyclodextrin-based stationary phases (e.g., Beta DEX™, Gamma DEX™) are commonly used. The chiral cavities of the cyclodextrin interact differently with the two enantiomers, causing them to travel through the column at different rates and thus elute at different times.
-
Derivatization: To improve chromatographic peak shape and sensitivity, the carboxylic acid is often converted to a more volatile ester (e.g., a methyl or ethyl ester) prior to injection. This can be achieved using reagents like diazomethane or by Fischer esterification.
Protocol 4.2.1: Chiral GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a cyclodextrin derivative).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 180°C) at a controlled rate (e.g., 2°C/min). This temperature gradient is crucial for achieving separation.
-
Injection: Use the SPME fiber as described above or inject a liquid extract.
-
Detection: The mass spectrometer is operated in either full scan mode (to identify compounds based on their mass spectra) or selected ion monitoring (SIM) mode (for higher sensitivity and quantification of known compounds).
-
Identification: The retention times of the peaks are compared to those of authentic (R)- and (S)-3-methylheptanoic acid standards to confirm identity and determine the enantiomeric ratio.
Section 5: Applications and Future Directions
The study of natural (R)-3-Methylheptanoic acid has significant practical applications.
-
Pest Management: Understanding its role as a pheromone can lead to the development of highly specific and environmentally friendly lures for monitoring and controlling insect pests like the Asian Longhorned Beetle.
-
Food Science: As a key flavor compound, it can be used as a marker for cheese ripening or meat aging.[17] Its production by starter cultures can be optimized to achieve desired flavor profiles in fermented foods.[18][19]
-
Drug Development: Branched-chain fatty acids are integral to bacterial cell membranes.[8] Investigating their biosynthesis pathways could reveal novel targets for antimicrobial drugs.
Future research should focus on discovering new natural sources, further elucidating the enzymatic control of its stereospecific biosynthesis, and exploring its potential roles in mammalian systems, including its interaction with the gut microbiome.
Section 6: Conclusion
(R)-3-Methylheptanoic acid is a stereospecific natural product with important functions in chemical ecology and food chemistry. Its primary natural sources are insect pheromonal secretions and the metabolic byproducts of bacteria, particularly Staphylococcus species, in fermented foods. The isolation and analysis of this specific enantiomer demand a sophisticated analytical approach, combining effective extraction techniques like SPME with high-resolution chiral gas chromatography. Continued investigation into this molecule promises to yield valuable applications in agriculture, food production, and medicine.
References
-
Branched-chain fatty acid - Wikipedia. (n.d.). Wikipedia. [Link]
-
The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA. (n.d.). Biochemical Journal. [Link]
-
Fatty Acid Synthesis: Pathway and Importance. (2023, August 3). Microbe Notes. [Link]
-
Oku, H., & Kaneda, T. (1988). Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase. Journal of Biological Chemistry, 263(34), 18386-18396. [Link]
-
Wang, S., et al. (2024). Dietary sources of branched-chain fatty acids and their biosynthesis, distribution, and nutritional properties. Food Chemistry, 431, 137158. [Link]
-
This compound - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Syntheses of (R)- and (S)-3-Methylheptanoic Acids. (n.d.). ResearchGate. [Link]
-
3-Methyl-heptanoic acid | C8H16O2. (n.d.). PubChem. [Link]
-
Gohrbandt, M., et al. (2022). In Staphylococcus aureus, the acyl-CoA synthetase MbcS supports branched-chain fatty acid synthesis from carboxylic acid and aldehyde precursors. Molecular Microbiology, 117(4), 950-965. [Link]
-
Staphylococcus - Wikipedia. (n.d.). Wikipedia. [Link]
-
Troccaz, M., et al. (2009). Gender-specific differences between the concentrations of nonvolatile (R)/(S)-3-methyl-3-sulfanylhexan-1-Ol and (R)/(S)-3-hydroxy-3-methyl-hexanoic acid odor precursors in axillary secretions. Chemical Senses, 34(3), 203-210. [Link]
-
(S)-3-Methylheptanoic acid | C8H16O2. (n.d.). PubChem. [Link]
-
Das, D., et al. (2023). Certain fermented dairy foods as a source of multibiotics and multimetabolites: a comprehensive review. Frontiers in Nutrition, 10, 1269235. [Link]
-
(S)-3-METHYLHEPTANOIC ACID. (n.d.). LookChem. [Link]
-
Staphylococcus. (n.d.). Medical Microbiology. [Link]
-
Characterization of a Novel Male Pheromone Compound in Leucoptera sinuella (Lepidoptera: Lyonetiidae) and Its Role in Courtship Behavior. (2023). MDPI. [Link]
-
UK Standards for Microbiology Investigations - Identification of Staphylococcus species, Micrococcus species and Rothia species. (2023, May 26). GOV.UK. [Link]
-
Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone. (2004, January 1). Arizona State University. [Link]
-
(r)-3-hydroxy-4-methylpentanoic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Al-Baarri, A. N., et al. (2023). Microbial Strains in Fermented Dairy: Unlocking Biofunctional Properties and Health Benefits. Fermentation, 9(12), 1017. [Link]
-
Certain fermented dairy foods as a source of multibiotics and multimetabolites: a comprehensive review. (2023). ResearchGate. [Link]
-
Editorial: Enhancing functional dairy foods: Bioactive compounds in fermented matrices. (2023). Frontiers in Microbiology. [Link]
-
Organic Acid and Active Compound in Fermented Milk : A review. (2022). Basrah Journal of Agricultural Sciences. [Link]
-
Acid reign: formicine ants and their venoms. (n.d.). AntWiki. [Link]
Sources
- 1. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-3-methylheptanoic acid 95% | CAS: 57403-74-4 | AChemBlock [achemblock.com]
- 3. (S)-3-Methylheptanoic acid | C8H16O2 | CID 10290853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Dietary sources of branched-chain fatty acids and their biosynthesis, distribution, and nutritional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Certain fermented dairy foods as a source of multibiotics and multimetabolites: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Staphylococcus aureus, the acyl‐CoA synthetase MbcS supports branched‐chain fatty acid synthesis from carboxylic acid and aldehyde precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Staphylococcus - Wikipedia [en.wikipedia.org]
- 10. Microbial Strains in Fermented Dairy: Unlocking Biofunctional Properties and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gender-specific differences between the concentrations of nonvolatile (R)/(S)-3-methyl-3-sulfanylhexan-1-Ol and (R)/(S)-3-hydroxy-3-methyl-hexanoic acid odor precursors in axillary secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. microbenotes.com [microbenotes.com]
- 14. portlandpress.com [portlandpress.com]
- 15. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Cas 59614-85-6,(S)-3-METHYLHEPTANOIC ACID | lookchem [lookchem.com]
- 18. Frontiers | Editorial: Enhancing functional dairy foods: Bioactive compounds in fermented matrices [frontiersin.org]
- 19. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
An In-Depth Technical Guide to the Stereochemistry and Absolute Configuration of 3-Methylheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stereochemistry in Molecular Function
In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. A thorough understanding and unambiguous determination of the absolute configuration of chiral molecules are therefore not merely academic exercises but crucial steps in ensuring the safety and efficacy of pharmaceutical agents. This guide provides a comprehensive technical overview of the stereochemistry of 3-Methylheptanoic acid, a chiral branched-chain fatty acid, and outlines the methodologies for the determination of its absolute configuration. While this compound itself is not a major pharmaceutical, its structural motif appears in various natural products and synthetic compounds, making it an excellent model for understanding the principles of stereochemical analysis.
The Chiral Nature of this compound
This compound possesses a single stereocenter at the C3 position, giving rise to two enantiomers: (R)-3-Methylheptanoic acid and (S)-3-Methylheptanoic acid.
-
IUPAC Name: this compound[1]
The physical and chemical properties of the individual enantiomers are identical, with the exception of their interaction with plane-polarized light and other chiral entities.
| Property | (R)-3-Methylheptanoic Acid | (S)-3-Methylheptanoic Acid | Racemic this compound |
| CAS Number | 57403-74-4[4][5] | 59614-85-6[2][3] | 53663-30-2[1] |
| IUPAC Name | (3R)-3-methylheptanoic acid[5] | (3S)-3-methylheptanoic acid[2] | This compound[1] |
| Purity (Typical) | 95%[4] | 95.00%[3] | N/A |
| Molecular Formula | C8H16O2[4] | C8H16O2[3] | C8H16O2[1] |
| Molecular Weight | 144.21[4] | 144.21[3] | 144.21[1] |
| Boiling Point | N/A | N/A | 116-117°C at 10 mmHg[6] |
The Biological Significance of Chirality in Branched-Chain Fatty Acids
Branched-chain fatty acids (BCFAs) are integral components of various biological systems and are increasingly recognized for their diverse physiological roles.[7] The stereochemistry of these molecules can profoundly influence their biological activity. Studies on various BCFAs have demonstrated that different isomers can have distinct effects on metabolic and inflammatory pathways.[8] For instance, in the case of palmitic acid hydroxy stearic acids (PAHSAs), the S-enantiomer, but not the R-enantiomer, was found to potentiate glucose-stimulated insulin secretion and glucose uptake, while both stereoisomers exhibited anti-inflammatory effects.[8] This highlights the stereospecificity of biological receptors and enzymes that interact with these fatty acids.
While specific biological activities for the individual enantiomers of this compound are not extensively documented in publicly available literature, the established principles of stereospecificity in BCFAs suggest that the (R) and (S) forms could have different metabolic fates and biological functions.[7] Therefore, the ability to synthesize and analyze stereochemically pure enantiomers of this compound is essential for investigating its potential roles in biological systems and for the development of any related therapeutic agents.
Synthesis of Enantiomerically Pure this compound
The preparation of enantiomerically pure (R)- and (S)-3-Methylheptanoic acid is a prerequisite for studying their individual properties and biological activities. Several synthetic strategies have been developed to achieve this, often relying on the use of chiral starting materials or chiral auxiliaries.[9]
One common approach involves the conjugate addition of an organometallic reagent to an α,β-unsaturated ester that incorporates a chiral auxiliary. This method allows for the stereoselective formation of the C-C bond at the β-position, thereby establishing the desired stereocenter. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched carboxylic acid.
Another strategy involves the use of a chiral starting material with a known absolute configuration, which is then chemically transformed into the target molecule. For example, optically active citronellol can be a precursor for the synthesis of chiral 3-methyl-alkanoic acids.[9]
Determination of Absolute Configuration
The unambiguous assignment of the absolute configuration of a chiral molecule is a critical aspect of its characterization. Several powerful analytical techniques can be employed for this purpose.
Chiroptical Methods: Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)
Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light.[10]
-
Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of rotation of plane-polarized light as a function of wavelength.
-
Circular Dichroism (CD): This technique measures the difference in absorption of left and right circularly polarized light as a function of wavelength.[11]
Caption: Workflow for determining absolute configuration using chiroptical methods.
NMR Spectroscopy with Chiral Derivatizing and Solvating Agents
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. To determine the absolute configuration of a chiral molecule, it is often necessary to convert the enantiomers into diastereomers, which have different physical properties and are distinguishable by NMR. This can be achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[14][15]
Mosher's Acid Method: A widely used method involves the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its acid chloride.[16][17][18] The chiral carboxylic acid is converted into an alcohol (e.g., via reduction of the carboxyl group) and then esterified with both (R)- and (S)-MTPA. The resulting diastereomeric esters will exhibit different chemical shifts in their ¹H and ¹⁹F NMR spectra. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol, and thus the carboxylic acid, can be determined based on an established empirical model.[16]
-
Reduction of this compound: The carboxylic acid is reduced to the corresponding alcohol, 3-methylheptan-1-ol, using a suitable reducing agent (e.g., LiAlH₄).
-
Esterification with (R)- and (S)-MTPA Chloride: The resulting chiral alcohol is divided into two portions. One portion is reacted with (R)-(-)-MTPA chloride, and the other with (S)-(+)-MTPA chloride, typically in the presence of a base like pyridine.
-
NMR Analysis: The ¹H and/or ¹⁹F NMR spectra of the two resulting diastereomeric esters are recorded.
-
Data Interpretation: The chemical shifts of the protons on either side of the newly formed stereocenter are compared between the two diastereomeric esters. The differences in chemical shifts (Δδ) are calculated. Based on the established Mosher's model, the sign of the Δδ values for different protons allows for the assignment of the absolute configuration of the alcohol.
Caption: Experimental workflow for Mosher's acid analysis of this compound.
Chiral Solvating Agents (CSAs): CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of a chiral analyte, leading to separate signals in the NMR spectrum.[19][20] This method has the advantage of being non-destructive and requiring no chemical modification of the analyte. Various chiral solvating agents are available, and the choice depends on the functional groups present in the analyte.
X-ray Crystallography
The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray diffraction analysis.[12] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of all atoms. For chiral molecules, the anomalous dispersion effect can be used to determine the absolute configuration.
To apply this method to this compound, it would first need to be converted into a crystalline derivative, for example, by forming an amide with a chiral amine of known absolute configuration or by forming a salt with a heavy atom. While no crystal structure of a this compound derivative is currently available in the public databases, this method remains the gold standard for unambiguous stereochemical assignment.
Conclusion
The stereochemistry of this compound, with its single chiral center, provides a valuable case study for understanding the principles of stereoisomerism and the analytical techniques used to determine absolute configuration. For researchers in drug development, a firm grasp of these concepts and methodologies is indispensable. The choice of analytical method will depend on the nature of the sample, the available instrumentation, and the required level of certainty. While chiroptical methods and NMR with chiral auxiliaries are powerful tools for routine analysis, X-ray crystallography remains the ultimate arbiter in cases of ambiguity. As the understanding of the stereospecific effects of branched-chain fatty acids in biological systems grows, the ability to synthesize and characterize enantiomerically pure compounds like (R)- and (S)-3-Methylheptanoic acid will become increasingly important.
References
-
Yore, M. M., et al. (2021). Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs). Journal of Biological Chemistry, 297(3), 100999. [Link]
-
Holladay, L. A., & Puett, D. (2017). Circular Dichroism of CdSe Nanocrystals Bound by Chiral Carboxylic Acids. ACS Nano, 11(12), 12556–12565. [Link]
-
PubChem. (S)-3-Methylheptanoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 3-Methyl-heptanoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 3R-Methylheptanoic acid. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. This compound. [Link]
-
Kwiecień, R. A., et al. (2023). Monomethyl branched-chain fatty acids: Health effects and biological mechanisms. Progress in Lipid Research, 90, 101226. [Link]
-
Chen, Y., et al. (2023). Fatty acid isomerism: analysis and selected biological functions. Food & Function, 14(24), 10931-10946. [Link]
-
ResearchGate. (2015). Syntheses of (R)- and (S)-3-Methylheptanoic Acids. [Link]
-
Polavarapu, P. L., & Scalmani, G. (2018). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 23(10), 2445. [Link]
-
Spectroscopy Europe. (2005). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]
-
Grokipedia. Mosher's acid. [Link]
-
Wikipedia. Mosher's acid. [Link]
-
chemeurope.com. Mosher's acid. [Link]
-
ResearchGate. (2015). Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy. [Link]
-
UNIPI. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. [Link]
-
National Center for Biotechnology Information. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC. [Link]
-
ResearchGate. (2018). NMR Chiral solvating agents. [Link]
-
ResearchGate. (2021). CD and anisotropy spectra of chiral hydroxycarboxylic acids in aqueous solution. [Link]
-
MSU Chemistry. Absolute Stereochemical Determination of Chiral Carboxylic Acids. [Link]
-
International Journal for Multidisciplinary Research. (2025). Review on Rapid Enantiomeric Analysis of Chiral Carboxylic Acids Using Visible CD Signatures. [Link]
-
AWS. (2017). Circular Dichroism of CdSe Nanocrystals Bound by Chiral Carboxylic Acids. [Link]
-
ChemTalk. Absolute Configuration. [Link]
Sources
- 1. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-3-Methylheptanoic acid | C8H16O2 | CID 10290853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-3-methylheptanoic acid 95.00% | CAS: 59614-85-6 | AChemBlock [achemblock.com]
- 4. (R)-3-methylheptanoic acid 95% | CAS: 57403-74-4 | AChemBlock [achemblock.com]
- 5. 3R-Methylheptanoic acid | C8H16O2 | CID 5324547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy | MDPI [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. grokipedia.com [grokipedia.com]
- 17. Mosher's acid - Wikipedia [en.wikipedia.org]
- 18. Mosher's_acid [chemeurope.com]
- 19. Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. arpi.unipi.it [arpi.unipi.it]
An In-depth Technical Guide to the Discovery and History of 3-Methylheptanoic Acid as a Pheromone Building Block
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate world of chemical communication in insects is governed by a class of semiochemicals known as pheromones. These compounds, often active in picogram quantities, mediate critical behaviors such as mating, aggregation, and alarm signaling. The identification and synthesis of pheromones represent a cornerstone of chemical ecology and have paved the way for environmentally benign pest management strategies. This guide delves into the historical context and technical methodologies that underpin pheromone discovery, with a specific focus on the role of branched-chain fatty acids, exemplified by 3-methylheptanoic acid. While not a widely recognized primary pheromone itself, this chiral molecule serves as a critical structural motif and synthetic precursor for numerous complex insect pheromones. We will explore the rigorous, multi-step process from initial behavioral observation to definitive chemical identification and synthesis, highlighting the pivotal analytical techniques and the logic driving experimental design.
A Historical Perspective: The Dawn of Pheromone Science
The concept of chemical signaling between organisms has been observed for centuries, but its scientific formalization is a 20th-century achievement. In 1959, German biochemist Peter Karlson and Swiss entomologist Martin Lüscher coined the term "pheromone" to describe substances secreted by an animal that elicit a specific reaction in a conspecific individual.[1][2] This nomenclature provided a conceptual framework for a burgeoning field.
The first definitive chemical identification of an insect pheromone was also achieved in 1959 by Adolf Butenandt, who, after decades of painstaking work, elucidated the structure of bombykol, the sex attractant of the female silkworm moth, Bombyx mori.[2][3] This landmark discovery was not merely a chemical curiosity; it established a methodological paradigm for future research. The successful identification of bombykol was predicated on two key elements: a reliable bioassay (the observable wing-fluttering response in male moths) and the processing of an immense quantity of biological material (the abdominal tips of 500,000 female moths).
The decades that followed were marked by rapid technological advancements that revolutionized the field, making the identification process more efficient and accessible. Key innovations include:
-
Electroantennography (EAG): Developed in 1957 by Dietrich Schneider, this technique uses an isolated insect antenna as a biological detector to measure electrophysiological responses to chemical stimuli, allowing researchers to screen for active compounds with remarkable sensitivity.[1]
-
Gas Chromatography (GC) and Mass Spectrometry (MS): The coupling of these technologies in the 1960s provided the resolution to separate complex volatile mixtures and the analytical power to begin identifying their components.[1]
These tools transformed pheromone discovery from a monumental undertaking into a systematic scientific discipline.
The Modern Workflow: A Bioassay-Guided Approach to Discovery
The identification of a novel pheromone follows a logical, iterative process where biological activity guides the chemical fractionation and analysis.[3] This bioassay-guided approach ensures that research efforts remain focused on the behaviorally relevant compounds within a complex chemical landscape.
Caption: A generalized workflow for bioassay-guided pheromone identification.
Key Methodologies in Pheromone Discovery
| Technique | Principle | Application in Pheromone Research |
| Volatile Collection (Aeration) | Live insects are placed in a chamber, and purified air is passed over them. The exiting air, carrying volatile semiochemicals, is drawn through an adsorbent trap. | Collects airborne pheromones (e.g., sex attractants) without harming the insect, providing a "natural" profile of emitted compounds. |
| Solid-Phase Microextraction (SPME) | A fused-silica fiber coated with an adsorbent polymer is exposed to the headspace above a sample or directly to its surface to collect volatiles. | A solvent-free, rapid method for sampling headspace or cuticular compounds from insects. |
| Gas Chromatography (GC) | A complex mixture is vaporized and separated into its individual components based on their boiling points and interactions with a stationary phase inside a long column. | The primary tool for separating the dozens to hundreds of compounds present in an insect extract. |
| Electroantennography (EAG) | Measures the summated electrical potential from all responding olfactory receptor neurons on an insect's antenna when stimulated by an odor. | Used as a highly sensitive detector to screen for biologically active compounds. |
| GC-Electroantennographic Detection (GC-EAD) | The effluent from a GC column is split, with half going to a standard detector (like FID) and the other half passing over an isolated insect antenna preparation.[4] | Precisely links a specific chemical peak on a chromatogram with a physiological response from the insect's antenna, pinpointing candidate pheromones.[4] |
| Mass Spectrometry (MS) | Molecules are ionized and then sorted based on their mass-to-charge ratio, providing a molecular weight and a unique fragmentation pattern (a chemical "fingerprint"). | Coupled with GC (GC-MS), it is the workhorse for the structural identification of separated compounds.[5] |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei to provide detailed information about the structure, connectivity, and stereochemistry of a molecule. | The gold standard for unambiguous structure elucidation, though often challenging due to the minute sample sizes in pheromone research.[6] |
This compound: A Chiral Building Block
This compound is a medium-chain, branched fatty acid.[7] While not widely identified as a standalone, primary pheromone, its structure is of great significance in chemical ecology. The "3-methyl" branch point introduces a chiral center, meaning the molecule can exist in two non-superimposable mirror-image forms: (R)-3-methylheptanoic acid and (S)-3-methylheptanoic acid.[8]
This chirality is fundamentally important. Insect olfactory receptors are exquisitely sensitive to stereochemistry, and often only one specific enantiomer (or a specific ratio of enantiomers) will elicit a behavioral response. Therefore, the synthesis of complex pheromones containing such chiral centers requires precise stereochemical control. Chiral molecules like the enantiomers of this compound are valuable starting materials, or "synthons," for constructing larger, more complex pheromone molecules.[6] For instance, they can be utilized in the synthesis of pheromone components for species like the western false hemlock looper.[6]
Protocol: Stereoselective Synthesis of this compound
The ability to produce enantiomerically pure forms of chiral building blocks is critical for pheromone science. One established method involves the use of Grignard reagents with α,β-unsaturated esters, which is a versatile approach for creating a variety of fatty acids.[9]
Objective: To synthesize this compound via the conjugate addition of a Grignard reagent to an α,β-unsaturated ester, followed by saponification.
Reaction Scheme:
-
sec-Butyl crotonate + n-Butylmagnesium bromide → Ethyl 3-methylheptanoate (intermediate)
-
Ethyl 3-methylheptanoate + NaOH (saponification) → this compound
Step-by-Step Methodology:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), magnesium turnings are activated. A solution of n-butyl bromide in dry diethyl ether is added dropwise to initiate the formation of n-butylmagnesium bromide. The reaction is typically exothermic and maintained at a gentle reflux.[9]
-
Conjugate Addition: The flask containing the Grignard reagent is cooled in an ice-salt bath. A solution of sec-butyl crotonate in dry ether is added dropwise, maintaining a low temperature. This 1,4-conjugate addition is the key carbon-carbon bond-forming step that establishes the 3-methylheptanoate backbone.[9] The mixture is stirred and allowed to warm to room temperature overnight.
-
Workup and Saponification: The reaction is quenched by carefully pouring it over crushed ice and acidifying with hydrochloric acid. The ether layer is separated, and the resulting crude ester is subjected to saponification by refluxing with a solution of sodium hydroxide in aqueous ethanol. This step hydrolyzes the ester to the corresponding carboxylate salt.[9]
-
Isolation and Purification: After saponification, the ethanol is removed via distillation. The remaining aqueous solution is acidified with hydrochloric acid to protonate the carboxylate, yielding the free this compound. The acid is then extracted into an organic solvent (e.g., a benzene-ether mixture), washed, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed, and the final product is purified by vacuum distillation to yield pure this compound.[9]
Caption: Simplified workflow for the synthesis of this compound.
Biosynthesis: Nature's Synthetic Strategy
Insects do not acquire complex pheromones from their diet alone; they synthesize them through specialized metabolic pathways. Many insect pheromones, particularly those of moths, flies, and beetles, are derived from fatty acid metabolism.[10][11] The biosynthesis of branched-chain structures, similar to this compound, often involves modifications to the standard fatty acid synthesis machinery.
A well-studied example is the biosynthesis of (S)-4-methyl-3-heptanone, an alarm pheromone in ants. Isotopic labeling studies have demonstrated that this molecule is constructed from three propionate units (a three-carbon building block) via a polyketide/fatty acid-type metabolic pathway.[12][13] This process involves chain elongation steps that incorporate methyl branches at specific positions, followed by modifications like decarboxylation and oxidation to yield the final ketone pheromone. This provides a clear biological precedent for how insects create methyl-branched semiochemicals, a class to which this compound belongs.
Conclusion and Future Directions
The journey to identify an insect pheromone is a testament to the power of interdisciplinary science, blending keen behavioral observation with sophisticated analytical chemistry. From the historic isolation of bombykol to the modern GC-EAD-driven discovery pipeline, the field has continuously evolved.
This compound exemplifies a crucial concept in modern chemical ecology: the importance of chiral building blocks. While it may not be a headline-grabbing pheromone on its own, its stereoisomers are vital precursors in the laboratory synthesis of more complex, biologically active molecules. Understanding its synthesis and its relationship to the broader class of fatty acid-derived pheromones provides invaluable insight for professionals engaged in the development of novel pest management tools.
Future research will undoubtedly focus on further enhancing the speed and sensitivity of analytical techniques, exploring the genetic and enzymatic machinery behind pheromone biosynthesis[10], and deciphering the complex interplay between pheromones and host-plant volatiles that mediate insect behavior in natural ecosystems.[14]
References
-
Pest Control Supplies. (2022, December 14). Pheromones: A time line of adoption into pest management. [Link]
-
Wyatt, T. D. (2017). The search for human pheromones: the lost decades and the necessity of returning to first principles. Proceedings of the Royal Society B: Biological Sciences, 284(1869), 20172320. [Link]
-
ResearchGate. (n.d.). Syntheses of (R)- and (S)-3-Methylheptanoic Acids. Retrieved August 7, 2025, from [Link]
-
Jones, G. R., & Oldham, N. J. (1999). Pheromone analysis using capillary gas chromatographic techniques. Journal of Chromatography A, 843(1-2), 199–236. [Link]
-
Wickham, J. D., et al. (2015). Identification of a Potential Third Component of the Male-Produced Pheromone of Anoplophora glabripennis and its Effect on Behavior. Journal of Chemical Ecology, 41(10), 963–973. [Link]
- ResearchGate. (n.d.). Analytical methods for pheromone discovery and characterization. Retrieved from a diagram within a broader collection of scientific figures.
-
Insects Limited. (n.d.). History of Pheromones. Retrieved from [Link]
-
Lacey, E. S., et al. (2022). Further Evidence That Female Anoplophora glabripennis (Coleoptera: Cerambycidae) Utilizes Photo-Degradation to Produce Volatiles That Are Attractive to Adult Males. Insects, 13(12), 1081. [Link]
-
Zhang, A., et al. (2003). Evidence for contact sex recognition pheromone of the Asian longhorned beetle, Anoplophora glabripennis (Coleoptera: Cerambycidae). Naturwissenschaften, 90(9), 410–413. [Link]
-
The Pherobase. (n.d.). Pheromones and Semiochemicals of Anoplophora glabripennis. Retrieved July 11, 2025, from [Link]
-
Jarvis, A. P., et al. (2004). Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone. Chemical Communications, (10), 1196–1197. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Organic Syntheses. (n.d.). This compound. Retrieved from [Link]
-
Gao, R., et al. (2021). Chemical Ecology of the Asian Longhorn Beetle, Anoplophora glabripennis. Journal of Chemical Ecology, 47(6), 547–561. [Link]
-
Jarvis, A. P., et al. (2004). Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone. Chemical Communications, (10), 1196–1197. [Link]
-
ResearchGate. (n.d.). Evidence for contact sex recognition pheromone of the Asian longhorned beetle, Anoplophora glabripennis (Coleoptera: Cerambycidae). Retrieved August 7, 2025, from [Link]
-
Zhang, A., et al. (2002). Stimulatory beetle volatiles for the Asian longhorned beetle, Anoplophora glabripennis (Motschulsky). Zeitschrift für Naturforschung C, 57(5-6), 553–558. [Link]
-
Proesmans, W., et al. (2023). Characterization of a Novel Male Pheromone Compound in Leucoptera sinuella (Lepidoptera: Lyonetiidae) and Its Role in Courtship Behavior. Insects, 14(2), 163. [Link]
-
Jurenka, R. (2004). Insect pheromone biosynthesis. Topics in Current Chemistry, 239, 97–132. [Link]
-
Mori, K. (2016). Organic Synthesis in Pheromone Science. The Journal of Organic Chemistry, 81(16), 6923–6942. [Link]
-
Jurenka, R. A. (2024). Fatty Acid Origin of Insect Pheromones. Advances in Experimental Medicine and Biology. [Link]
-
National Center for Biotechnology Information. (n.d.). (S)-3-Methylheptanoic acid. PubChem Compound Database. Retrieved from [Link]
-
Zhang, A., et al. (2002). Stimulatory beetle volatiles for the Asian longhorned beetle, Anoplophora glabripennis (Motschulsky). Zeitschrift für Naturforschung C, 57(5-6), 553–558. [Link]
-
Wang, S., et al. (2023). A Review of the Host Plant Location and Recognition Mechanisms of Asian Longhorn Beetle. Insects, 14(3), 292. [Link]
-
Hajek, A. E., & Smith, M. T. (2000). Biocontrol and IPM for the Asian Longhorned Beetle. Midwest Biological Control News. [Link]
Sources
- 1. Pheromones: A time line of adoption into pest management. [pestcontrolsupplies.co.uk]
- 2. History of Pheromones [insectslimited.com]
- 3. The search for human pheromones: the lost decades and the necessity of returning to first principles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (S)-3-Methylheptanoic acid | C8H16O2 | CID 10290853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Insect pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fatty Acid Origin of Insect Pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asu.elsevierpure.com [asu.elsevierpure.com]
- 13. Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
physical properties of 3-Methylheptanoic acid enantiomers
An In-depth Technical Guide to the Physical Properties of 3-Methylheptanoic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a branched-chain fatty acid notable for its chiral center at the third carbon. This chirality gives rise to two non-superimposable mirror-image stereoisomers: (R)-3-methylheptanoic acid and (S)-3-methylheptanoic acid. While possessing identical chemical formulas and connectivity, these enantiomers can exhibit profoundly different biological activities and serve as distinct chiral building blocks in asymmetric synthesis. Their roles in pharmaceutical intermediates and as components of insect pheromones underscore the critical importance of stereochemical purity.[1][2][3] For researchers in drug development and chemical ecology, a precise understanding of the physical properties of each enantiomer is not merely academic; it is fundamental to their synthesis, identification, purification, and application.
This guide provides a detailed examination of the physical properties of the enantiomers of this compound. It moves beyond a simple tabulation of data to offer field-proven experimental protocols for their determination, explaining the causality behind methodological choices. This document is designed to serve as a practical and authoritative resource, empowering scientists to confidently characterize these important chiral molecules.
Molecular Structure and Stereoisomerism
The defining structural feature of this compound is the stereocenter at the C3 position. The spatial arrangement of the substituents (hydrogen, methyl group, butyl group, and carboxymethyl group) around this carbon determines whether the molecule is the (R) or (S) enantiomer, according to the Cahn-Ingold-Prelog priority rules.
While identical in scalar properties such as molecular weight, boiling point, and density, enantiomers are distinguished by their interaction with plane-polarized light—a property known as optical activity. The (R) and (S) enantiomers will rotate the plane of polarized light by equal magnitudes but in opposite directions.
Core Physical Properties: A Comparative Overview
The achiral physical properties of the (R) and (S) enantiomers are identical. Differences only arise in their interaction with other chiral entities or polarized light. The properties of the racemic mixture (an equal mixture of both enantiomers) are also presented for comparison.
| Physical Property | (S)-3-Methylheptanoic Acid | (R)-3-Methylheptanoic Acid | Racemic this compound |
| Molecular Formula | C₈H₁₆O₂[4] | C₈H₁₆O₂ | C₈H₁₆O₂[5] |
| Molecular Weight | 144.21 g/mol [4][6] | 144.21 g/mol [6] | 144.21 g/mol [5] |
| Boiling Point | 234.6 °C (at 760 mmHg)[1][7] | 234.6 °C (at 760 mmHg) (Predicted) | 116-117 °C (at 10 mmHg)[8] |
| Density | 0.927 g/cm³[1] | 0.927 g/cm³ (Predicted) | ~0.917 g/cm³ (Estimate)[9] |
| Refractive Index (n_D) | 1.435[1] | 1.435 (Predicted) | 1.4242 (at 25°C)[8] |
| Optical Rotation | Sign is specific to the enantiomer | Equal magnitude, opposite sign to (S) | 0° (net rotation) |
| Melting Point | Not available[7][10] | Not available | Not available |
Optical Rotation: The Key Differentiating Property
Optical activity is the definitive physical property that distinguishes enantiomers. It is quantified by measuring the specific rotation, [α], using a polarimeter. The measurement is highly sensitive to temperature, the wavelength of light used (typically the sodium D-line, 589.3 nm), and the solvent.[11][12] The specific rotation of the (R) and (S) enantiomers of this compound will be equal in magnitude but opposite in sign (dextrorotatory, '+', or levorotatory, '-').[13] This measurement is the primary method for confirming the enantiomeric identity and assessing the enantiomeric excess of a sample.
Experimental Methodologies
The following sections provide detailed, self-validating protocols for determining the key physical properties of this compound enantiomers. The rationale behind critical steps is explained to ensure both accuracy and reproducibility.
Determination of Optical Rotation via Polarimetry
This protocol outlines the measurement of the specific rotation of an enantiomerically pure sample.
Step-by-Step Protocol:
-
Instrument Calibration: Power on the polarimeter and the sodium lamp, allowing them to warm up for at least 30 minutes for signal stability.[11] Set the measurement temperature, typically 20°C or 25°C.
-
Sample Preparation: Accurately weigh a sample of the enantiopure this compound. Dissolve it in a high-purity solvent (e.g., ethanol) in a volumetric flask to create a solution with a precisely known concentration (c), typically in g/mL.[13]
-
Blank Measurement: Fill a clean polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the pure solvent. This step is critical to establish the zero point and correct for any optical activity from the solvent or the cell itself.[11]
-
Sample Measurement: Rinse the cell with the sample solution before filling it, ensuring no air bubbles are trapped in the light path. Place the cell in the instrument.
-
Data Acquisition: Record the observed angle of rotation (α). Take multiple readings and average them to minimize random error.
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the Biot's law formula: [α] = α / (l * c) where α is the corrected observed rotation, l is the path length in dm, and c is the concentration in g/mL.
Expertise & Causality: Temperature control is paramount as specific rotation is temperature-dependent.[14] Using a volumetric flask and an analytical balance ensures the accuracy of the concentration value, which is critical for the final calculation. The blank measurement nullifies systemic errors, ensuring the measured rotation is solely due to the chiral analyte.
Determination of Density via Pycnometry
A pycnometer is a flask with a precisely known volume used for measuring the density of liquids with high accuracy.[15][16]
Step-by-Step Protocol:
-
Preparation: Thoroughly clean and dry the pycnometer and its stopper. Weigh the empty pycnometer on an analytical balance (m₀).
-
Calibration with Water: Fill the pycnometer with distilled, deionized water of a known temperature and density (ρ_water). Insert the stopper, allowing excess water to exit through the capillary. Carefully dry the exterior.
-
Thermostatting: Place the filled pycnometer in a thermostatic bath (e.g., 20.0 ± 0.1 °C) until it reaches thermal equilibrium. This is crucial as density is temperature-dependent.[15]
-
Weighing (Water): Reweigh the water-filled pycnometer (m_water_filled).
-
Volume Calculation: The precise volume (V) of the pycnometer at the specified temperature is calculated: V = (m_water_filled - m₀) / ρ_water.
-
Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with the this compound enantiomer, thermostat to the same temperature, and weigh it (m_acid_filled).
-
Density Calculation: The density of the acid (ρ_acid) is then calculated: ρ_acid = (m_acid_filled - m₀) / V.
Trustworthiness: This protocol is self-validating because it first calibrates the exact volume of the measurement vessel under the specific experimental conditions using a standard of known density (water). This eliminates errors from manufacturing tolerances of the glassware.
Determination of Thermal Properties via Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining melting points and other thermal transitions by measuring the difference in heat flow between a sample and a reference as a function of temperature.[17][18]
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified reference material like indium.[19]
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound enantiomer into a small aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan using a sample press. This prevents mass loss due to evaporation during the heating scan. Prepare an empty, sealed pan to serve as the reference.
-
Loading: Place the sample and reference pans into the DSC measurement cell. The instrument measures the differential heat flow required to maintain both pans at the same temperature.[20]
-
Thermal Program: Set the temperature program. A typical program involves:
-
Equilibrating at a low temperature (e.g., -50°C).
-
Heating at a constant rate (e.g., 10°C/min) to a temperature well above the expected melting point.
-
Cooling back to the start temperature.
-
-
Data Analysis: The output is a thermogram plotting heat flow versus temperature. An endothermic peak represents melting. The melting point is typically reported as the onset temperature of this peak.[21] The area under the peak corresponds to the enthalpy of fusion.
Expertise & Causality: Using a sealed pan is critical for volatile liquids like short-chain fatty acids to ensure the thermal event measured is melting, not boiling. The reference pan ensures that the measured heat flow is due to the sample's thermal transitions, not the instrument's baseline behavior.
The Importance of Enantiomeric Purity
Accurate determination of the physical properties of a single enantiomer is contingent on the purity of the sample. The presence of the other enantiomer will depress and broaden the melting point and will systematically reduce the magnitude of the measured specific rotation. Therefore, effective chiral separation is a prerequisite for characterization. Common methods for obtaining enantiomerically pure acids include the crystallization of diastereomeric salts formed with a chiral amine or asymmetric synthesis.[22][23]
Conclusion
The (R) and (S) enantiomers of this compound are physically distinct entities, primarily differentiated by their chiroptical properties. While they share identical boiling points, densities, and refractive indices, their equal and opposite optical rotation is the key to their identification and quality control. The precise measurement of these properties, using robust and well-validated methods such as polarimetry, pycnometry, and differential scanning calorimetry, is essential for any researcher or developer working with these chiral molecules. The detailed protocols and workflows provided in this guide offer a reliable framework for achieving accurate and reproducible characterization, supporting the advancement of research in pharmaceuticals, flavor chemistry, and chemical ecology.
References
-
PubChem. (S)-3-Methylheptanoic acid. National Center for Biotechnology Information. [Link]
-
University of Pardubice. (n.d.). 1 density determination by pycnometer. [Link]
-
ResearchGate. (2015). Syntheses of (R)- and (S)-3-Methylheptanoic Acids. [Link]
-
Chemsrc. (n.d.). (S)-3-Methylheptanoic acid | CAS#:59614-85-6. [Link]
-
CureFFI.org. (2016). Differential scanning calorimetry. [Link]
-
University of Pardubice. (n.d.). 3 DENSITY DETERMINATION BY PYCNOMETER. [Link]
-
Scientific Laboratory Supplies. (n.d.). 3 Ways to Measure Density Know-How, Hints, and More. [Link]
-
digicollections.net. (n.d.). 1.4 Determination of optical rotation and specific rotation. [Link]
-
YouTube. (2019). Measure Density with a Pycnometer. [Link]
-
Scribd. (n.d.). Density Determination by Pycnometer. [Link]
-
PubChem. (n.d.). 3-Methyl-heptanoic acid. National Center for Biotechnology Information. [Link]
-
Computational Chemistry from Laptop to HPC. (n.d.). Optical Rotation. [Link]
-
JP-MHLW. (n.d.). Optical Rotation Determination. [Link]
-
Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. [Link]
-
S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC. [Link]
-
PubChem. (n.d.). 3R-Methylheptanoic acid. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. (n.d.). This compound. [Link]
-
ChemSynthesis. (n.d.). This compound. [Link]
-
Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. [Link]
-
Journal of Visualized Experiments. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. [Link]
-
SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). [Link]
-
Analytical Testing Labs. (n.d.). Optical Rotation Determinations. [Link]
-
PubMed. (2004). Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali. [Link]
-
ResearchGate. (2004). (PDF) Synthesis and Biological Activity of the Four Stereoisomers of 4-Methyl-3-Heptanol: Main Component of the Aggregation Pheromone of Scolytus amygdali. [Link]
-
ChemSynthesis. (n.d.). methyl 3-methylheptanoate. [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
Organic Syntheses. (n.d.). Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R, R)-(±)-. [Link]
-
PubMed Central. (n.d.). Stereochemical studies on pheromonal communications. [Link]
-
MDPI. (n.d.). Organic Synthesis in Pheromone Science. [Link]
-
ElectronicsAndBooks. (n.d.). Asymmetric synthesis of (R)- and (S)-. [Link]
-
PubChemLite. (n.d.). 3-methyl-heptanoic acid (C8H16O2). [Link]
-
NIST WebBook. (n.d.). d-3-methylheptanoic acid. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereochemical studies on pheromonal communications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-3-Methylheptanoic acid | C8H16O2 | CID 10290853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3R-Methylheptanoic acid | C8H16O2 | CID 5324547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-3-Methylheptanoic acid | CAS#:59614-85-6 | Chemsrc [chemsrc.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound CAS#: 53663-30-2 [m.chemicalbook.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. digicollections.net [digicollections.net]
- 12. Optical Rotation — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
- 16. scribd.com [scribd.com]
- 17. Differential scanning calorimetry [cureffi.org]
- 18. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 20. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 21. s4science.at [s4science.at]
- 22. researchgate.net [researchgate.net]
- 23. Chiral resolution - Wikipedia [en.wikipedia.org]
3-Methylheptanoic acid solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Methylheptanoic Acid in Organic Solvents
Executive Summary
This compound, a branched-chain fatty acid, is a molecule of significant interest in various fields, including pharmaceuticals, flavorings, and industrial chemistry.[1][2] Its utility in synthesis, formulation, and biological systems is fundamentally governed by its physicochemical properties, paramount among which is its solubility. Low solubility can impede drug discovery efforts, leading to unpredictable results in vitro, poor bioavailability, and underestimated toxicity.[3][4] This guide provides a comprehensive technical overview of the solubility of this compound in organic solvents, grounded in first principles of physical chemistry. It offers researchers and drug development professionals a framework for understanding, predicting, and experimentally verifying its solubility, ensuring robust and reproducible scientific outcomes.
Part 1: Physicochemical Profile of this compound
Understanding the solubility of a compound begins with a thorough analysis of its molecular structure and inherent properties. This compound (C8H16O2) is a medium-chain fatty acid with a molecular weight of approximately 144.21 g/mol .[1][5] Its structure features two key components that dictate its solubility behavior: a polar carboxylic acid head and a non-polar eight-carbon aliphatic tail, which includes a methyl branch at the C3 position.
-
Polarity and Lipophilicity : The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor and acceptor. Conversely, the C8 alkyl chain is non-polar and lipophilic ("fat-loving"). The balance between these two regions determines the molecule's overall polarity and, consequently, its solubility. The octanol-water partition coefficient (LogP) is a quantitative measure of this lipophilicity; for this compound, the computed XLogP3 is 2.7, indicating a significant preference for non-polar, lipophilic environments over aqueous ones.[5]
-
Acidity (pKa) : The carboxylic acid functional group is acidic. The predicted pKa of this compound is approximately 4.80.[6] This means that in solutions with a pH above ~4.8, the acid will be predominantly in its deprotonated, anionic carboxylate form (R-COO⁻), which is significantly more polar and water-soluble than the neutral form. While this is critical for aqueous solubility, in aprotic organic solvents, the molecule will exist in its neutral, less polar form.
Part 2: Theoretical Principles of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[7] This means that substances with similar intermolecular forces are likely to be soluble in one another. The dissolution process involves overcoming solute-solute and solvent-solvent interactions to form new, energetically favorable solute-solvent interactions.
-
In Polar Protic Solvents (e.g., Methanol, Ethanol) : These solvents contain O-H bonds and can engage in hydrogen bonding. This compound is expected to be highly soluble in short-chain alcohols. The carboxylic acid head can form strong hydrogen bonds with the alcohol's hydroxyl group, while the C8 alkyl tail can interact favorably with the alcohol's alkyl chain via van der Waals forces. As the carbon chain of the alcohol solvent increases, its polarity decreases, which may slightly alter the solubility.[8]
-
In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) : These solvents possess polarity (e.g., a carbonyl group) but lack O-H bonds, making them hydrogen bond acceptors but not donors.[7] this compound can act as a hydrogen bond donor to the solvent's oxygen atom. These interactions, combined with dipole-dipole and van der Waals forces, lead to good solubility.
-
In Non-Polar Solvents (e.g., Hexane, Toluene) : These solvents lack significant polarity and interact primarily through weak van der Waals forces. The long, non-polar alkyl tail of this compound facilitates its dissolution in these solvents.[7] However, the highly polar carboxylic acid head must be accommodated. This can lead to the formation of hydrogen-bonded dimers, where two acid molecules associate head-to-head, effectively shielding their polar groups and presenting a non-polar exterior to the solvent.
Part 3: Predicted Solubility Profile in Common Organic Solvents
| Solvent Class | Example Solvent | Dielectric Constant (25°C) | Predicted Solubility | Primary Interaction Mechanism |
| Polar Protic | Methanol | 32.7 | Miscible / Very Soluble | Hydrogen Bonding, van der Waals |
| Ethanol | 24.5 | Miscible / Very Soluble | Hydrogen Bonding, van der Waals | |
| Polar Aprotic | Acetone | 20.7 | Very Soluble | H-Bond Accepting, Dipole-Dipole |
| Ethyl Acetate | 6.02[9] | Very Soluble | H-Bond Accepting, Dipole-Dipole | |
| Tetrahydrofuran (THF) | 7.6 | Very Soluble | H-Bond Accepting, van der Waals | |
| Non-Polar | Toluene | 2.38 | Soluble | van der Waals, Dimerization |
| Hexane | 1.88 | Soluble | van der Waals, Dimerization |
Note: Solubility predictions are based on general principles. "Very Soluble" implies solubility likely >100 mg/mL. "Soluble" implies solubility likely in the range of 10-100 mg/mL. These values require experimental verification.
Part 4: Standardized Protocol for Thermodynamic Solubility Determination
To obtain definitive quantitative data, a robust experimental protocol is essential. The Shake-Flask Method is the gold standard for determining thermodynamic (equilibrium) solubility, endorsed by regulatory bodies and considered highly reliable.[10] The objective is to create a saturated solution in equilibrium with an excess of the solid (or liquid) solute, and then measure the concentration of the dissolved compound in the supernatant.
Experimental Protocol: Shake-Flask Method
1. Preparation: a. Select a suitable solvent for testing. b. Add an excess amount of this compound to a clear glass vial or flask. A key insight here is that "excess" should be sufficient to maintain a visible amount of undissolved material throughout the experiment, but not so much that it significantly alters the solvent's properties.[10] c. Add a measured volume of the chosen organic solvent to the vial. d. Securely cap the vial to prevent solvent evaporation.
2. Equilibration: a. Place the vial in a shaker or agitator within a temperature-controlled environment (e.g., an incubator shaker set to 25°C). Temperature control is critical as solubility is temperature-dependent. b. Agitate the mixture for a sufficient duration to reach equilibrium. For many compounds, 24 hours is a standard starting point, but validation is key.[3] Some protocols may extend this to 48 or 72 hours. c. Self-Validation Check : To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h). Equilibrium is confirmed when the measured concentration no longer increases.
3. Phase Separation: a. After equilibration, cease agitation and allow the suspension to settle. b. Separate the saturated solution (supernatant) from the excess undissolved solute. This is a critical step where errors can be introduced. i. Centrifugation : Centrifuge the vial at high speed to pellet the excess solute. ii. Filtration : Alternatively, filter the solution using a chemically inert syringe filter (e.g., PTFE). It is crucial to pre-saturate the filter by discarding the first portion of the filtrate to avoid loss of the analyte due to adsorption.
4. Quantification: a. Carefully take an aliquot of the clear, saturated supernatant. b. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. c. Quantify the concentration of this compound using a validated analytical method, such as: i. Gas Chromatography (GC-FID) : Suitable for volatile compounds. The acid may need to be derivatized (e.g., esterified) for better performance. ii. High-Performance Liquid Chromatography (HPLC-UV/MS) : A common and reliable method.[11] A calibration curve must be prepared using standards of known concentration.[3][4]
5. Reporting: a. Calculate the original concentration in the saturated solution, accounting for any dilutions. b. Report the solubility in standard units (e.g., mg/mL or mol/L) at the specified temperature.
Conclusion
The solubility of this compound in organic solvents is dictated by its dual-nature structure: a polar, hydrogen-bonding carboxylic acid head and a non-polar, lipophilic alkyl tail. This profile makes it highly soluble in a wide range of organic solvents, from polar alcohols like ethanol to non-polar alkanes like hexane. For researchers and formulation scientists, this versatility is a significant advantage. However, for applications requiring precise concentrations, experimental determination of its thermodynamic solubility is non-negotiable. The shake-flask method provides a reliable and universally accepted means to generate this critical data, ensuring the foundation of subsequent research and development is built on quantitative accuracy.
References
-
Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Situ Biosciences. OECD 105 - Water Solubility. [Link]
-
OECD. Test No. 105: Water Solubility (1995). [Link]
-
OECD. Test No. 105: Water Solubility. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10290853, (S)-3-Methylheptanoic acid. [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Analytice. OECD 105 - Water Solubility Test at 20°C. [Link]
-
Rasmussen, T. H., et al. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Analytica Chimica Acta. [Link]
-
BioAssay Systems. Shake Flask Solubility Services. [Link]
-
National Center for Biotechnology Information. Determination of aqueous solubility by heating and equilibration: A technical note. PMC. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5282683, 3-Methyl-heptanoic acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5324547, 3R-Methylheptanoic acid. [Link]
-
Organic Syntheses. This compound. [Link]
-
Chemsrc. This compound | CAS#:53663-30-2. [Link]
-
Wikipedia. Methyl acetate. [Link]
-
ResearchGate. Solubility of 4,7-dioxo-7-(4-methylphenyl)heptanoic acid in some organic solvents. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14475, 2-Methylheptanoic acid. [Link]
-
NIST. 3-Methyl hexanoic acid. [Link]
-
University of Calgary. Solubility of Organic Compounds. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 57469817, 2-Ethyl-3-methylheptanoic acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 95315, 3-Methylhexanoic acid. [Link]
- Google Books.
-
Gaylord Chemical. Ethyl Acetate Solvent Properties. [Link]
-
Wikipedia. Pregabalin. [Link]
-
ResearchGate. Solubility comparison in ethyl acetate. [Link]
-
Shodex. Solubility of Saturated Fatty Acids. [Link]
Sources
- 1. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 57403-74-4: Heptanoic acid,3-methyl-, (3R)- [cymitquimica.com]
- 3. enamine.net [enamine.net]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. (S)-3-Methylheptanoic acid | C8H16O2 | CID 10290853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 53663-30-2 [m.chemicalbook.com]
- 7. What is the solubility of 3 - Toluic Acid in different organic solvents? - Blog - Evergreensino [evergreensinochem.com]
- 8. shodex.com [shodex.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. researchgate.net [researchgate.net]
Bridging the Gap: A Framework for the Theoretical Prediction and Experimental Validation of the pKa of 3-Methylheptanoic Acid
An In-Depth Technical Guide:
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in pharmaceutical sciences, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. For novel chemical entities like 3-Methylheptanoic acid, an accurate understanding of its pKa is paramount for effective drug development and formulation. This technical guide provides a comprehensive framework for both the in silico prediction and the experimental determination of the pKa of this compound. We delve into the theoretical underpinnings of computational models, provide a detailed, field-proven protocol for potentiometric titration, and critically analyze the potential sources of deviation between theoretical and experimental values. This document is intended for researchers, medicinal chemists, and formulation scientists seeking a robust methodology for pKa determination, blending predictive science with rigorous experimental validation.
Theoretical pKa Prediction of this compound
The theoretical estimation of pKa serves as a vital first step, offering rapid insights and guiding experimental design. This process combines fundamental chemical principles with sophisticated computational algorithms.
Foundational Principles: The Inductive Effect of Alkyl Substitution
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Substituents on the carbon chain can influence this stability through inductive effects. Alkyl groups, such as the methyl group in this compound, are generally considered to be weakly electron-donating.[1][2] This effect pushes electron density toward the carboxylate anion, slightly destabilizing the negative charge and thereby decreasing the acid's strength.[2][3]
Consequently, it is predicted that this compound should be a slightly weaker acid than its straight-chain parent, heptanoic acid. Given the experimental pKa of heptanoic acid is approximately 4.89[4], the pKa of this compound is expected to be marginally higher.
Computational Prediction Models
Modern computational chemistry offers a hierarchy of methods for pKa prediction, each with a trade-off between speed and accuracy.
-
Empirical and Data-Driven Methods: These approaches utilize large databases of experimentally measured pKa values to build quantitative structure-property relationship (QSPR) models.[5][6] Software like ACD/pKa and ChemAxon's pKa Plugin employ Hammett-type equations and other descriptors to provide near-instantaneous predictions.[5][6] Their accuracy is highest for compounds that are structurally similar to those in their training sets.
-
First-Principles Quantum Mechanics (QM): These methods, often using Density Functional Theory (DFT), calculate the free energy change of the deprotonation reaction from fundamental physics.[7][8] While computationally intensive, they are not reliant on training data and can be highly accurate for novel structures.[6][9]
-
Machine Learning-Accelerated QM: Emerging techniques use machine learning to create interatomic potentials that drastically speed up physics-based calculations, offering a balance of QM accuracy at a fraction of the computational cost.[9][10]
A literature-predicted pKa for this compound is 4.80 ± 0.10 .[11] This value is unexpectedly slightly lower than that of heptanoic acid (pKa ≈ 4.89)[4][12], contradicting the simple inductive effect theory. This highlights the limitations of generalized predictions and underscores the necessity of experimental verification. The discrepancy may arise from the specific parameterization of the prediction model or subtle conformational effects not captured by basic principles.
Conceptual Workflow for in silico pKa Prediction (DFT-Based)
The following diagram outlines a typical workflow for predicting pKa using a first-principles approach.
Caption: Conceptual workflow for DFT-based pKa prediction.
Experimental pKa Determination via Potentiometric Titration
Direct experimental measurement remains the gold standard for pKa determination, providing the most reliable data for regulatory submissions and formulation development. Potentiometric titration is a highly precise and widely accepted method.[13]
Principle of Potentiometric Titration
This technique involves the gradual addition of a titrant of known concentration (e.g., NaOH) to a solution of the analyte (this compound). The solution's pH is monitored continuously with a calibrated pH electrode. The pKa is determined from the resulting titration curve, where the pH at the half-equivalence point (the point at which half of the acid has been neutralized) is equal to the pKa.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating best practices to ensure accuracy and reproducibility.
Equipment and Reagents:
-
Calibrated pH meter with a glass electrode (resolution of 0.01 pH units)
-
Automated titrator or a calibrated burette
-
Magnetic stirrer and stir bar
-
Temperature probe or water bath for temperature control (25°C)
-
Reaction vessel (beaker)
-
This compound (high purity)
-
Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Potassium Chloride (KCl) for ionic strength adjustment
-
High-purity, deionized water, purged with nitrogen to remove dissolved CO₂
Step-by-Step Methodology:
-
System Calibration: Calibrate the pH meter immediately before use with at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01). This ensures the accuracy of all subsequent pH measurements.[14][15]
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in CO₂-free deionized water to create a solution of known concentration (e.g., 20 mL of a 1 mM solution).[15]
-
Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M).[14]
-
Causality: The activity of ions, and thus the measured pH, is dependent on the ionic strength of the solution. Keeping it constant ensures that the determined pKa is consistent and not an artifact of changing solution composition.[16]
-
-
Inert Atmosphere: Place the reaction vessel on the magnetic stirrer and begin gentle agitation. Purge the solution and the headspace with nitrogen gas for 5-10 minutes before and during the titration.[14]
-
Causality: This critical step prevents atmospheric carbon dioxide from dissolving into the solution, which would form carbonic acid and interfere with the titration of the target analyte, especially in the neutral to basic pH range.
-
-
Initial Acidification (for full curve analysis): Add 0.1 M HCl to the sample solution to lower the initial pH to ~2.0. This ensures the titration begins with the analyte fully protonated.[14][15]
-
Titration: Begin the titration by adding the standardized 0.1 M NaOH solution in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize (drift < 0.01 pH units/minute).[14]
-
Data Collection: Continue the titration until the pH reaches ~12.0 to ensure the full dissociation curve, including the inflection point, is captured.
-
Replication: Perform a minimum of three independent titrations to ensure the reliability and reproducibility of the result.[14] Calculate the average pKa and standard deviation.
Workflow for Experimental pKa Determination
The diagram below illustrates the key stages of the experimental process.
Caption: Workflow for experimental pKa determination by potentiometric titration.
Synthesis and Analysis: Bridging Theory and Experiment
A direct comparison of theoretical and experimental data is essential for a complete understanding of the molecule's properties.
Comparative Data Summary
| Compound | pKa Value | Method | Source |
| Heptanoic Acid | ~4.89 | Experimental | [4][12] |
| This compound | >4.89 | Theoretical (Inductive Effect) | Chemical Principles[1][2] |
| This compound | 4.80 ± 0.10 | Computational Prediction | [11] |
| This compound | TBD | Experimental (Potentiometry) | Protocol in Section 2.2 |
Discussion of Potential Discrepancies
The variance between the pKa value predicted by simple chemical principles, the computationally derived value, and the eventual experimental result provides valuable scientific insight.
-
Theory vs. Computation: The computationally predicted pKa of 4.80[11] is slightly lower than that of the parent acid, whereas the inductive effect principle suggests it should be slightly higher. This discrepancy could stem from the specific computational model's parameterization, which may over- or under-weigh certain electronic or steric factors. The model might not perfectly capture the subtle interplay of hyperconjugation and inductive effects in the specific solvent environment.
-
Prediction vs. Experiment: Any difference between the predicted values (both ~4.80 and >4.89) and the experimentally determined value can be attributed to several factors:
-
Solvation Effects: Continuum solvation models used in many predictions (like SMD or SM8) are approximations of the complex reality of molecule-solvent interactions.[17] Specific hydrogen bonding or steric hindrance from the methyl group affecting the solvation shell of the carboxylate anion may not be perfectly modeled.
-
Conformational Isomers: this compound exists as a population of different conformers. The computational method might only consider the lowest energy conformer, whereas the experimental value represents a population average.
-
Experimental Conditions: While the protocol aims to control variables, slight deviations in temperature, ionic strength, or titrant concentration can introduce minor errors. The high precision of the described method, however, aims to minimize these to produce a trustworthy result.
-
Conclusion
The determination of the pKa for this compound is a multi-faceted process where theoretical prediction and experimental validation are synergistic, not mutually exclusive. While in silico methods provide rapid and valuable initial estimates, they are subject to the inherent limitations of their underlying models. The slight contradiction between the computationally predicted pKa and the value expected from fundamental inductive effects highlights the need for empirical evidence.
The potentiometric titration protocol detailed herein provides a robust, reliable, and scientifically sound method for obtaining a definitive experimental pKa value. By understanding the principles behind both approaches and critically analyzing any discrepancies, researchers and drug development professionals can build a comprehensive and accurate physicochemical profile of new molecular entities, ultimately leading to more informed and successful formulation and development strategies.
References
-
Title: Heptanoic Acid | C7H14O2 | CID 8094 Source: PubChem URL: [Link]
-
Title: MoKa - pKa modelling Source: Molecular Discovery URL: [Link]
-
Title: Acid Dissociation Constant Calculator | pKa Prediction Software Source: ACD/Labs URL: [Link]
-
Title: pKa Prediction Source: Rowan Scientific URL: [Link]
-
Title: Calculate pKa using Rowan Source: Macs in Chemistry URL: [Link]
-
Title: Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water Source: ACS Publications - Analytical Chemistry URL: [Link]
-
Title: Computational pKa Determination Source: Reddit r/comp_chem URL: [Link]
-
Title: 20.4: Substituent Effects on Acidity Source: Chemistry LibreTexts URL: [Link]
-
Title: 20.4 Substituent Effects on Acidity Source: Chemistry LibreTexts URL: [Link]
-
Title: Protocol for Determining pKa Using Potentiometric Titration Source: Creative Bioarray URL: [Link]
-
Title: 14: Substituent Effects Source: Chemistry LibreTexts (Neuman) URL: [Link]
-
Title: 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 Source: NC State University Libraries URL: [Link]
-
Title: What is the influence of substituents on the acidity of the carboxylic acid? Source: Quora URL: [Link]
-
Title: Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry Source: DergiPark URL: [Link]
-
Title: APPENDIX A: MEASUREMENT OF ACIDITY (pKA) Source: ECETOC URL: [Link]
-
Title: Development of Methods for the Determination of pKa Values Source: PMC - NIH URL: [Link]
-
Title: Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model Source: MDPI URL: [Link]
-
Title: Theoretical Calculations of pKa Values for Substituted Carboxylic Acid Source: NTU Journal of Pure Sciences URL: [Link]
-
Title: Theoretical prediction of pKa in methanol: testing SM8 and SMD models for carboxylic acids, phenols, and amines Source: PubMed URL: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 4. Heptanoic acid CAS#: 111-14-8 [m.chemicalbook.com]
- 5. acdlabs.com [acdlabs.com]
- 6. reddit.com [reddit.com]
- 7. art.torvergata.it [art.torvergata.it]
- 8. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
- 9. pKa Prediction | Rowan [rowansci.com]
- 10. Calculate pKa using Rowan – Macs in Chemistry [macinchem.org]
- 11. This compound CAS#: 53663-30-2 [m.chemicalbook.com]
- 12. Heptanoic Acid | C7H14O2 | CID 8094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Theoretical prediction of pKa in methanol: testing SM8 and SMD models for carboxylic acids, phenols, and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Role of 3-Methylheptanoic Acid in Animal Physiology
This guide provides a comprehensive technical overview of 3-methylheptanoic acid, a branched-chain fatty acid (BCFA), and its established and potential roles in animal physiology. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on its function as a semiochemical, its metabolic pathways, and its broader physiological implications. We will delve into the causality behind experimental choices and provide detailed methodologies to facilitate further research in this area.
Introduction to this compound: A Branched-Chain Fatty Acid of Interest
This compound is a medium-chain fatty acid with the chemical formula C8H16O2.[1] As a branched-chain fatty acid, it is part of a diverse group of lipids found in various organisms and is involved in numerous biochemical processes.[2] BCFAs are constituents of dairy and meat products and are also synthesized by gut microbiota. They play roles in skin integrity, are found in amniotic fluid, and have been implicated in metabolic and inflammatory pathways.[3]
| Property | Value | Source |
| Molecular Formula | C8H16O2 | [1] |
| Molecular Weight | 144.21 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Chemical Class | Branched fatty acid | [1] |
The Role of this compound and Related Compounds in Chemical Communication
While direct evidence for this compound as a pheromone in mammals is still emerging, the role of structurally similar methyl-branched and other volatile fatty acids in animal communication is well-documented. These molecules often act as semiochemicals, conveying information about species, sex, and reproductive status.
A compelling case for the pheromonal activity of related compounds is seen in goats. The "male effect" in goats, where the presence of a male induces a neuroendocrine response in females, is linked to volatile compounds from the male's head. One key compound identified is 4-ethyloctanal, which oxidizes to 4-ethyloctanoic acid.[4] This latter compound is a major contributor to the characteristic "goaty" smell and is known to attract females.[4][5] Research suggests that derivatives of 4-ethyloctanoic acid are responsible for the primer pheromone activity that stimulates the female goat's reproductive system.[5] Given the structural similarity, it is plausible that this compound could play a similar role in other species.
Volatile organic compounds (VOCs), including various fatty acids, are emitted from concentrated animal feeding operations and are linked to the distinct odors of these environments.[6][7][8] These emissions originate from both the animals themselves and their feed.[8] Furthermore, methyl-branched fatty acids have been identified in the subcutaneous adipose tissue of lambs, indicating their presence in tissues that can contribute to an animal's scent profile.[9]
The anal gland secretions of mustelids, such as weasels and polecats, contain a complex mixture of volatile compounds that communicate information about species, sex, and age.[10] This further supports the role of volatile fatty acids and their derivatives in mammalian chemical signaling.
Biosynthesis and Metabolism of this compound
The biosynthesis of branched-chain fatty acids is intricately linked to the metabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. While the specific pathway for this compound is not fully elucidated in animals, the general mechanism for the synthesis of methyl-branched fatty acids involves the utilization of primers other than acetyl-CoA for fatty acid synthesis.
The following diagram illustrates a plausible biosynthetic pathway for a generic methyl-branched fatty acid, which can be extrapolated to this compound.
Caption: Generalized biosynthetic pathway of a methyl-branched fatty acid.
In rats, dietary methyl-branched fatty acids have been shown to specifically inhibit the Δ9-desaturase activity in the liver, which is a key enzyme in the synthesis of unsaturated fatty acids.[11] This suggests that BCFAs can have regulatory roles in hepatic lipid metabolism.
Broader Physiological Roles of Branched-Chain Fatty Acids
Beyond chemical communication, BCFAs are increasingly recognized for their diverse physiological effects.
-
Metabolic Health: BCFAs are present in human adipose tissue and serum, and there is growing evidence of their association with obesity and inflammation.[12] Some studies have shown that iso-BCFAs are decreased in individuals with obesity, and in vitro studies on human adipocytes suggest that iso-BCFAs can decrease the expression of genes associated with lipid metabolism and inflammation.[12]
-
Skin Health: Fatty acids are crucial for the function of the skin epidermis, contributing to the formation of the permeability barrier.[13][14] They can be synthesized by keratinocytes or taken up from circulation via fatty acid transporters.[14] Deficiencies in essential fatty acids can lead to skin abnormalities.[13]
Experimental Protocols for the Study of this compound
The investigation of this compound in biological samples requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) is the technique of choice for the quantification of short-chain and branched-chain fatty acids.
Sample Collection and Storage
Proper sample handling is critical for accurate quantification. Samples such as animal secretions, feces, plasma, or tissues should be collected and immediately frozen at -80°C to prevent the degradation of fatty acids.
Extraction of this compound from Biological Samples
The following is a generalized protocol for the extraction of short-chain fatty acids, which can be optimized for this compound.
Materials:
-
Biological sample (e.g., feces, plasma, tissue homogenate)
-
Internal standard (e.g., deuterated analog of a related fatty acid)
-
Ethanol or Methyl tert-butyl ether (MTBE)
-
Hydrochloric acid (HCl) or Succinic acid for acidification
-
Vortex mixer
-
Centrifuge
-
Gas-tight vials for GC-MS analysis
Procedure:
-
Homogenization (for solid samples): Weigh a known amount of the frozen sample (e.g., 50 mg of feces or tissue) and homogenize in a suitable solvent.
-
Internal Standard Spiking: Add a known amount of the internal standard to the sample. This is crucial for accurate quantification as it corrects for variations in extraction efficiency and instrument response.
-
Extraction:
-
For liquid samples (e.g., plasma): Add ethanol to precipitate proteins. Vortex and centrifuge to pellet the precipitate.
-
For solid samples: Add an extraction solvent like MTBE. Vortex vigorously to ensure thorough mixing.
-
-
Acidification: To volatilize the fatty acids for GC analysis, the sample must be acidified. Add a small volume of concentrated HCl or a solution of succinic acid.[2][3]
-
Phase Separation (if using MTBE): Centrifuge the sample to separate the organic and aqueous layers. The fatty acids will be in the organic (upper) layer.
-
Transfer: Carefully transfer the organic layer (or the supernatant after protein precipitation) to a clean vial for GC-MS analysis.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A suitable capillary column (e.g., a high-polarity polyethylene glycol (PEG) type column) is often used for the analysis of underivatized fatty acids.[2]
GC-MS Parameters (Example):
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) to elute all compounds of interest.
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) is often used for quantification to enhance sensitivity and selectivity.[2][3] Target ions for this compound and the internal standard would be selected based on their mass spectra.
Data Analysis:
-
A calibration curve is generated using standards of this compound of known concentrations.
-
The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Caption: Workflow for the analysis of this compound.
Conclusion and Future Directions
This compound is a branched-chain fatty acid with likely significance in animal physiology, particularly in chemical communication and metabolism. While direct evidence for its specific roles in mammals is still being gathered, strong parallels with structurally similar compounds, such as those involved in the "male effect" in goats, suggest its potential as a semiochemical. Furthermore, as a BCFA, it is likely involved in the complex interplay between lipid metabolism and inflammation.
The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the presence and concentration of this compound in various biological systems. Future research should focus on:
-
Screening for this compound in Animal Secretions: A systematic analysis of scent gland secretions from a wide range of animal species could identify those that utilize this specific compound for chemical communication.
-
Behavioral Assays: Once identified in a particular species, behavioral experiments are needed to confirm its role as a pheromone or other semiochemical.
-
Metabolic Tracing Studies: Using isotopically labeled this compound can help to elucidate its metabolic fate and its impact on various physiological pathways.
-
Receptor Identification: Identifying the olfactory or other receptors that bind to this compound will be crucial to understanding its mechanism of action at the molecular level.
By pursuing these avenues of research, the scientific community can build a more complete picture of the biological role of this compound in animal physiology, potentially opening new avenues for applications in animal husbandry, pest control, and even human health.
References
-
Häring, M., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites, 12(2), 170. [Link]
-
Kim, K.-S., et al. (2021). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. Metabolites, 11(11), 754. [Link]
-
Żebrowska, A., et al. (2022). Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells. International Journal of Molecular Sciences, 23(11), 6185. [Link]
-
Agilent Technologies. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. [Link]
-
Kim, K.-S., et al. (2021). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. ResearchGate. [Link]
-
Yuan, B., et al. (2017). Emissions of volatile organic compounds (VOCs) from concentrated animal feeding operations (CAFOs): chemical compositions and separation of sources. Atmospheric Chemistry and Physics, 17(8), 4945-4956. [Link]
-
Smith, A., et al. (1979). Identification of methyl-branched fatty acids from the triacylglycerols of subcutaneous adipose tissue of lambs. Lipids, 14(12), 953-960. [Link]
-
The Scientist. (2014). Goat Pheromone Double Whammy. [Link]
-
Yuan, B., et al. (2017). Emissions of volatile organic compounds (VOCs) from concentrated animal feeding operations (CAFOs): chemical compositions and separation of sources. Atmospheric Chemistry and Physics Discussions. [Link]
-
Lin, M. H., & Schaffer, J. E. (2012). Role of fatty acid transporters in epidermis: Implications for health and disease. Dermato-endocrinology, 4(2), 151–156. [Link]
-
PubChem. (n.d.). 3-Methyl-heptanoic acid. [Link]
-
Davies, M. J. (n.d.). The Chemical Ecology of Mustelids. EOLSS. [Link]
-
Woodbury, B. L., et al. (2022). EMISSION OF VOLATILE ORGANIC COMPOUNDS FROM LAND-APPLIED BEEF CATTLE MANURE AS AFFECTED BY APPLICATION METHOD, DIET, AND SOIL WATER CONDITION. DigitalCommons@University of Nebraska - Lincoln. [Link]
-
Jordan, N. R., et al. (2022). Common scents? A review of potentially shared chemical signals in the order Carnivora. bioRxiv. [Link]
-
Zhang, J.-X., et al. (2003). Volatile Compounds in Anal Gland of Siberian Weasels (Mustela sibirica) and Steppe Polecats (M. eversmanni). Journal of Chemical Ecology, 29(2), 383-393. [Link]
-
Sullivan, T. P., et al. (1984). Influence of mustelid scent-gland compounds on suppression of feeding by snowshoe hares (Lepus americanus). Journal of Chemical Ecology, 10(12), 1809-1821. [Link]
-
Ghadially, R., & Mishima, Y. (2012). Fatty acid transporters in skin development, function and disease. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(3), 417-425. [Link]
-
Li, Y., et al. (2021). Characterization of Volatile Organic Compound (VOC) Emissions from Swine Manure Biogas Digestate Storage. Atmosphere, 12(11), 1432. [Link]
-
Ortner, E., et al. (2014). Concentrations of Volatile 4-alkyl-branched Fatty Acids in Sheep and Goat Milk and Dairy Products. Journal of Food Science, 79(11), C2222-C2228. [Link]
-
NC State University College of Veterinary Medicine. (2017). Fatty Acids and Itchy Skin – a Q&A with Santosh Mishra. [Link]
-
Iwata, E., et al. (2003). Substances derived from 4-ethyl octanoic acid account for primer pheromone activity for the "male effect" in goats. Journal of Veterinary Medical Science, 65(9), 1019-1021. [Link]
-
Knörnschild, M. (n.d.). Mustelid Communication. [Link]
-
Garton, G. A., et al. (1984). The effect of dietary methyl branched-chain fatty acids on aspects of hepatic lipid metabolism in the rat. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 795(1), 147-152. [Link]
-
Parrott, A. M., & Hudson, A. O. (2018). A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals. Frontiers in Molecular Biosciences, 5, 29. [Link]
-
Tuscany Diet. (2013). Long chain fatty acid synthesis in plants and animals. [Link]
-
Al-Samarrae, A., & Al-Badry, M. (2023). The application of pheromones extracted from Shami goats' male hair and Awassi sheep male wool during the breeding. Open Veterinary Journal, 13(10), 1279-1286. [Link]
-
Chen, J. C., et al. (1993). Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid. Journal of Biological Chemistry, 268(27), 20382-20388. [Link]
-
jOeCHEM. (2020, April 19). Amino Acid Synthesis by Leverage the Gabriel Synthesis [Video]. YouTube. [Link]
-
Volke, D. C., et al. (2024). Biosynthesis of C4–C8 3-Hydroxycarboxylic Acids from Glucose through the Inverted Fatty Acid β-Oxidation by Metabolically Engineered Escherichia coli. International Journal of Molecular Sciences, 25(7), 4038. [Link]
Sources
- 1. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Goat Pheromone Double Whammy | The Scientist [the-scientist.com]
- 5. Substances derived from 4-ethyl octanoic acid account for primer pheromone activity for the "male effect" in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. ACP - Emissions of volatile organic compounds (VOCs) from concentrated animal feeding operations (CAFOs): chemical compositions and separation of sources [acp.copernicus.org]
- 8. NOAA CSL: 2017 News & Events: Characterizing Emissions From Animal Feedlots [csl.noaa.gov]
- 9. Identification of methyl-branched fatty acids from the triacylglycerols of subcutaneous adipose tissue of lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effect of dietary methyl branched-chain fatty acids on aspects of hepatic lipid metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of fatty acid transporters in epidermis: Implications for health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fatty acid transporters in skin development, function and disease - PMC [pmc.ncbi.nlm.nih.gov]
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylheptanoic acid, a chiral branched-chain fatty acid (BCFA), serves as a pivotal molecule in chemical ecology and mammalian metabolism. While seemingly simple, its structural nuances and those of its analogs give rise to a vast array of biological activities, from insect pheromones to potential modulators of metabolic diseases. This guide provides a comprehensive exploration of this compound, its structural analogs, and related compounds. We delve into their stereochemistry, synthesis, and characterization, while also elucidating their biological significance and applications. This document is designed to be a foundational resource, bridging fundamental chemistry with practical, field-proven experimental insights to empower researchers in their discovery and development efforts.
The Core Moiety: Understanding this compound
This compound is a saturated fatty acid with the molecular formula C8H16O2.[1][2] Its structure consists of a seven-carbon heptane chain with a methyl group at the C-3 position and a terminal carboxylic acid. This seemingly minor methyl branch introduces a chiral center, leading to two distinct enantiomers: (R)-3-methylheptanoic acid and (S)-3-methylheptanoic acid.
Key Physicochemical Properties:
-
Boiling Point: ~116-117°C at 10 mmHg[3]
-
Chirality: The C-3 position is a stereocenter, resulting in (R) and (S) enantiomers.[1][4]
The stereochemistry of this compound is critical to its biological function. Often, only one enantiomer is biologically active, or the two enantiomers elicit different responses. This necessitates stereoselective synthesis and analysis, a recurring theme in the study of its analogs.
A Systematic Exploration of Structural Analogs
The functional diversity of this compound analogs stems from systematic modifications to its core structure. Understanding these modifications provides a logical framework for designing novel compounds with tailored properties.
| Analog Class | Structural Modification | Example(s) | Impact on Properties |
| Chain Length Variants | Alteration of the main carbon chain | 3-Methylhexanoic acid, 3-Methyloctanoic acid | Modifies lipophilicity, volatility, and receptor binding affinity. |
| Branch Position Isomers | Shifting the methyl group along the chain | 2-Methylheptanoic acid, 4-Methylheptanoic acid | Alters steric hindrance and the overall shape of the molecule, significantly impacting biological recognition. |
| Functional Group Derivatives | Introduction of groups like hydroxyl, keto, or esters | 7-Methyl-8-oxononanoic acid[5], Methyl 8-methylnonanoate[6] | Changes polarity, reactivity, and potential for hydrogen bonding, often converting a compound into a pro-drug or altering its metabolic pathway. |
| Unsaturation Variants | Introduction of double or triple bonds | 3-Methyl-X-heptenoic acid | Confers rigidity and specific geometric configurations (cis/trans), which are crucial for the specificity of pheromonal compounds. |
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// Core Compound core [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"];
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// Edges core -> chain [label="Modify Chain"]; core -> branch [label="Shift Branch"]; core -> func [label="Add/Modify Group"]; core -> unsat [label="Introduce C=C"]; } dot Caption: Logical relationships between this compound and its analog classes.
Synthesis and Characterization Strategies
The synthesis of this compound and its analogs often requires precise control over stereochemistry. Several reliable methods have been established.
General Synthetic Approach: Grignard Reaction
A robust and versatile method for preparing this compound involves the 1,4-conjugate addition of a Grignard reagent to an α,β-unsaturated ester, such as sec-butyl crotonate.[3] This approach is highly effective for creating the core carbon skeleton.
Causality of Experimental Choices:
-
Why a Grignard Reagent (e.g., n-butylmagnesium bromide)? Grignard reagents are potent nucleophiles, ideal for forming new carbon-carbon bonds. Their addition to the β-carbon of an unsaturated ester is a classic and efficient method for chain elongation.[3]
-
Why an α,β-Unsaturated Ester? The electron-withdrawing nature of the ester group polarizes the double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack by the Grignard reagent.
-
Why Saponification? The initial reaction yields an ester. Saponification (hydrolysis under basic conditions) is the standard and high-yielding method to convert the ester into the desired carboxylic acid.[3]
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from a well-established procedure.[3]
Step 1: Preparation of the Grignard Reagent
-
In a flame-dried three-necked flask under an inert atmosphere (e.g., nitrogen), place magnesium turnings (1.04 g atoms).
-
Prepare a solution of n-butyl bromide (1.30 moles) in dry ether.
-
Add a small portion of the bromide solution to the magnesium to initiate the reaction. Once initiated, add the remaining solution dropwise while stirring to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Step 2: Conjugate Addition
-
Cool the Grignard reagent to 0°C in an ice bath.
-
Dissolve sec-butyl crotonate (1.0 mole) in dry ether and add it dropwise to the stirred Grignard solution. Maintain the temperature below 5°C.
-
After addition, allow the reaction to warm to room temperature and stir for 12 hours.
-
Validation: Monitor the reaction's progress via Thin Layer Chromatography (TLC) to confirm the consumption of the starting crotonate ester.
Step 3: Saponification and Isolation
-
Quench the reaction by slowly pouring it into a mixture of ice and dilute sulfuric acid.
-
Separate the ether layer and extract the aqueous layer with ether.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to extract the product as its sodium salt.
-
Acidify the bicarbonate solution with concentrated HCl to precipitate the this compound.
-
Extract the acid with ether, dry the solution over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Validation: Purify the crude acid by vacuum distillation. Confirm the identity and purity (>95%) of the final product using ¹H NMR, ¹³C NMR, and GC-MS analysis. The boiling point should be approximately 116-117°C/10 mm.[3]
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// Edges start -> grignard; grignard -> addition; addition -> sapon; sapon -> purify; purify -> validate; } dot Caption: General workflow for the synthesis and validation of this compound.
Biological Significance and Applications
Branched-chain fatty acids are more than just metabolic intermediates; they are active signaling molecules with diverse roles.[7][8]
Semiochemicals and Pheromones
Many insects and some mammals use volatile branched-chain fatty acids and their derivatives as pheromones for communication. The specific structure, including chain length, branch position, and stereochemistry, determines the specificity of the signal. For example, various methyl-branched alkanoic acids are key components of sex pheromones in certain beetle and bug species. The development of synthetic pheromones is a cornerstone of environmentally friendly pest management strategies.
Metabolic Regulation
Recent research has highlighted the significant role of BCFAs in mammalian metabolism.[7][9]
-
Anti-inflammatory Effects: BCFAs can reduce inflammation by decreasing the expression of pro-inflammatory factors like cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6).[7][9]
-
Lipid Metabolism: They can activate receptors like PPARα, which helps regulate lipid metabolism and may reduce triglyceride synthesis.[7][9]
-
Insulin Sensitivity: BCFAs are being investigated for their potential to regulate insulin resistance associated with obesity.[7] A meta-analysis has shown a significant negative correlation between endogenous BCFA levels and the risk of metabolic syndrome.[10]
The primary dietary sources of BCFAs for humans are dairy products and ruminant meats.[10][11] They can also be synthesized de novo in adipocytes from branched-chain amino acids.[11]
Conclusion and Future Directions
This compound and its structural analogs represent a rich and functionally diverse class of molecules. From their foundational role in chemical ecology to their emerging importance in human metabolic health, the potential for discovery is vast. Future research should focus on:
-
Stereoselective Bioactivity: Systematically evaluating the distinct biological activities of the (R) and (S) enantiomers for various analogs.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways through which BCFAs exert their metabolic effects.
-
Therapeutic Potential: Designing and synthesizing novel analogs with enhanced potency and specificity for treating metabolic disorders like obesity and type 2 diabetes.
This guide has provided a framework for understanding these fascinating compounds, grounded in established chemical principles and guided by practical, validated methodologies.
References
-
Title: this compound - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: Branched-Chain Fatty Acids and Obesity: A Narrative Review Source: PubMed URL: [Link]
-
Title: Branched-chain fatty acids role in health and nutrition Source: Dellait URL: [Link]
-
Title: Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Association of branched-chain fatty acids with metabolic syndrome: a systematic review and meta-analysis of observational studies Source: ResearchGate URL: [Link]
-
Title: Syntheses of (R)- and (S)-3-Methylheptanoic Acids Source: ResearchGate URL: [Link]
-
Title: (S)-3-Methylheptanoic acid | C8H16O2 Source: PubChem, National Institutes of Health (NIH) URL: [Link]
-
Title: Association of branched-chain fatty acids with metabolic syndrome: a systematic review and meta-analysis of observational studies Source: Food & Function (RSC Publishing) URL: [Link]
-
Title: 3-Methyl-heptanoic acid | C8H16O2 Source: PubChem, National Institutes of Health (NIH) URL: [Link]
Sources
- 1. (S)-3-Methylheptanoic acid | C8H16O2 | CID 10290853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 9. researchgate.net [researchgate.net]
- 10. Association of branched-chain fatty acids with metabolic syndrome: a systematic review and meta-analysis of observational studies - Food & Function (RSC Publishing) [pubs.rsc.org]
- 11. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Enantioselective Synthesis of (S)-3-Methylheptanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Carboxylic Acids
(S)-3-Methylheptanoic acid is a chiral branched-chain fatty acid.[1][2] While a seemingly simple molecule, it represents a class of compounds—chiral carboxylic acids—that are fundamental building blocks in the synthesis of complex, high-value molecules. These structures are integral to pharmaceuticals, agrochemicals, and natural products, where specific stereochemistry is often critical for biological activity.[3][] The synthesis of single-enantiomer compounds is a cornerstone of modern organic chemistry, as different enantiomers of a molecule can have vastly different physiological effects.
This guide provides a detailed, field-proven methodology for the enantioselective synthesis of (S)-3-Methylheptanoic acid. We will move beyond a simple list of steps to explain the underlying principles and rationale for the chosen synthetic strategy, empowering researchers to adapt and troubleshoot the protocol effectively.
Strategic Overview: Pathways to Enantiopurity
Several strategies can be employed to obtain a single enantiomer of a chiral molecule. For a target like (S)-3-Methylheptanoic acid, the primary approaches include:
-
Chiral Pool Synthesis: Utilizing a naturally occurring chiral molecule as a starting material. This can be efficient but is limited by the availability of suitable starting materials.
-
Kinetic Resolution: Separating a racemic mixture based on the differential reaction rates of its enantiomers with a chiral catalyst or reagent. This method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.
-
Asymmetric Catalysis: Using a small amount of a chiral catalyst (metal-based or organocatalyst) to steer a reaction towards the formation of one enantiomer over the other. This is a highly efficient and elegant approach. Methods like asymmetric conjugate addition[5][6][7] and asymmetric hydrogenation are powerful examples.[3]
-
Chiral Auxiliary-Mediated Synthesis: Temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate to direct the stereochemical outcome of a subsequent reaction.[8][9] After the key stereocenter-forming step, the auxiliary is removed and can often be recovered.
For this application note, we will focus on a chiral auxiliary-based approach , specifically using pseudoephedrine. This method is selected for its robustness, high diastereoselectivity, predictable stereochemical outcome, and the commercial availability of the auxiliary in both enantiomeric forms.[9][10]
Featured Methodology: Asymmetric Alkylation via a Pseudoephedrine Amide Auxiliary
The core of this strategy involves the diastereoselective alkylation of a chiral amide enolate.[10] The process begins by coupling propanoic acid with (1S,2S)-(+)-pseudoephedrine to form a stable amide. The subsequent steps leverage the fixed stereochemistry of the auxiliary to control the formation of the new stereocenter at the α-position.
Causality of Stereoselection
The high degree of stereocontrol arises from the formation of a rigid, chelated lithium enolate intermediate. After deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the lithium cation is chelated by both the enolate oxygen and the hydroxyl oxygen of the pseudoephedrine auxiliary.[9] This locks the enolate into a specific conformation. The bulky phenyl group of the auxiliary effectively blocks one face of the planar enolate, forcing the incoming electrophile (in this case, a butyl group) to approach from the less sterically hindered face. This directed attack results in the preferential formation of one diastereomer. Subsequent hydrolysis cleaves the amide bond, releasing the desired (S)-3-Methylheptanoic acid and recovering the chiral auxiliary.
Caption: High-level overview of the synthetic workflow.
Protocol 1: Synthesis of (1S,2S)-(+)-Pseudoephedrine Propionamide
This initial step creates the chiral amide substrate required for the key alkylation reaction.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (1S,2S)-(+)-Pseudoephedrine | 165.23 | 10.0 g | 60.5 |
| Propionyl Chloride | 92.52 | 6.1 mL | 72.6 |
| Dichloromethane (DCM) | - | 200 mL | - |
| Triethylamine (TEA) | 101.19 | 10.1 mL | 72.6 |
| 1 M Hydrochloric Acid | - | ~100 mL | - |
| Saturated NaHCO₃ (aq) | - | ~100 mL | - |
| Brine | - | ~100 mL | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add (1S,2S)-(+)-pseudoephedrine (10.0 g, 60.5 mmol) and dichloromethane (200 mL). Cool the resulting solution to 0 °C in an ice bath.
-
Amine Addition: Slowly add triethylamine (10.1 mL, 72.6 mmol) to the stirred solution.
-
Acylation: Add propionyl chloride (6.1 mL, 72.6 mmol) dropwise over 15 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the pseudoephedrine.
-
Work-up:
-
Quench the reaction by adding 100 mL of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (1 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
-
Purification: The product is typically a white solid and can be purified by recrystallization from an ethyl acetate/hexanes mixture to yield pure (1S,2S)-(+)-pseudoephedrine propionamide.
Protocol 2: Asymmetric Alkylation
This is the critical stereocenter-forming step. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Pseudoephedrine Propionamide | 221.30 | 10.0 g | 45.2 |
| Diisopropylamine | 101.19 | 7.0 mL | 49.7 |
| n-Butyllithium (n-BuLi) | - | 19.9 mL | 49.7 |
| 1-Iodobutane | 184.02 | 5.5 mL | 49.7 |
| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - |
| Saturated NH₄Cl (aq) | - | ~100 mL | - |
Procedure:
-
LDA Preparation: In a flame-dried 500 mL three-neck flask under Argon, dissolve diisopropylamine (7.0 mL, 49.7 mmol) in anhydrous THF (100 mL). Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (19.9 mL of a 2.5 M solution in hexanes, 49.7 mmol) dropwise. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to form the LDA solution.
-
Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. In a separate flask, dissolve the pseudoephedrine propionamide (10.0 g, 45.2 mmol) in anhydrous THF (150 mL). Slowly add this amide solution to the LDA solution via cannula over 30 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add 1-iodobutane (5.5 mL, 49.7 mmol) dropwise to the enolate solution at -78 °C. Stir the reaction at this temperature for 4-6 hours. Monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous ammonium chloride solution (100 mL) at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkylated amide. This crude product is typically used directly in the next step without further purification.
Protocol 3: Hydrolysis and Recovery of Chiral Auxiliary
This final step cleaves the target acid from the auxiliary and allows for the recovery of the valuable chiral starting material.
| Reagent/Material | Quantity |
| Crude Alkylated Amide | From previous step (~45.2 mmol) |
| Sulfuric Acid (10% v/v) | 200 mL |
| Diethyl Ether | ~400 mL |
| 2 M Sodium Hydroxide | As needed |
| 6 M Hydrochloric Acid | As needed |
Procedure:
-
Hydrolysis: Dissolve the crude alkylated amide in 200 mL of 10% aqueous sulfuric acid. Heat the mixture to reflux (approx. 100-110 °C) for 12-18 hours, until TLC or LC-MS indicates complete cleavage of the amide.
-
Product Isolation:
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous solution with diethyl ether (3 x 150 mL) to remove the (S)-3-Methylheptanoic acid.
-
Combine the organic extracts, dry over MgSO₄, and concentrate carefully under reduced pressure. The crude acid can be purified by vacuum distillation.
-
-
Auxiliary Recovery:
-
Take the remaining aqueous layer from the extraction and cool it in an ice bath.
-
Carefully basify the solution by adding 2 M NaOH until the pH is >12.
-
Extract the basic aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to recover the (1S,2S)-(+)-pseudoephedrine, which can be recrystallized for reuse.
-
Product Characterization and Quality Control
-
Structural Verification: The identity and purity of the final product should be confirmed using ¹H and ¹³C NMR spectroscopy.
-
Enantiomeric Excess (ee) Determination: The enantiopurity of the (S)-3-Methylheptanoic acid is the critical quality attribute. Direct analysis is difficult. A standard method involves derivatization followed by chiral chromatography:
-
Convert the carboxylic acid to its methyl ester using a reagent like trimethylsilyldiazomethane (TMS-diazomethane) or by Fischer esterification.
-
Analyze the resulting methyl 3-methylheptanoate by chiral gas chromatography (GC) using a suitable chiral stationary phase (e.g., a cyclodextrin-based column).
-
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers. Methods using this approach consistently report ee values >95% for this type of synthesis. [11]
-
Conclusion
The described chiral auxiliary-based protocol provides a reliable and highly stereoselective route to (S)-3-Methylheptanoic acid. The key to this synthesis is the formation of a rigid, chelated enolate intermediate that directs the incoming electrophile with high facial selectivity. This method is robust, scalable, and allows for the recovery of the chiral auxiliary, making it an efficient and practical choice for researchers requiring access to enantiopure branched-chain carboxylic acids. While newer catalytic methods continue to be developed,[5][12] the chiral auxiliary approach remains a benchmark for its predictability and high fidelity.
References
-
Yan, M., & Kappe, C. O. (2015). Direct Enantioselective Conjugate Addition of Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society. [Link]
-
Pirkle, W. H., & Schreiner, J. L. (1990). ASYMMETRIC SYNTHESIS OF 2-,3-, AND 4-METHYLOCTANOIC ACIDS. Organic Preparations and Procedures International. [Link]
-
Schmalz, H.-G. (2013). Conjugate addition–enantioselective protonation reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Yan, M., & Kappe, C. O. (2015). Direct Enantioselective Conjugate Addition of Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society. [Link]
-
Enantioselective Conjugate Addition Reactions. (n.d.). ScienceDirect. [Link]
-
Pirkle, W. H., & Schreiner, J. L. (n.d.). Syntheses of (R)- and (S)-3-Methylheptanoic Acids. ResearchGate. [Link]
-
Munch-Petersen, J. (1963). 3-METHYLHEPTANOIC ACID. Organic Syntheses. [Link]
-
Turk, J. A., Visbal, G. S., & Lipton, M. A. (2003). Asymmetric synthesis of four diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic acid: proof of configurational assignment. The Journal of Organic Chemistry. [Link]
-
Enantioselective Conjugate Addition Reactions via Iminium Activation. (n.d.). R Discovery. [Link]
-
(S)-3-METHYLHEPTANOIC ACID Information. (n.d.). LookChem. [Link]
-
Enantioselective Organocatalysis-Based Synthesis of 3-Hydroxy Fatty Acids and Fatty γ-Lactones. (2019). MDPI. [Link]
-
Chiral bifunctional organocatalysts for enantioselective synthesis of 3-substituted isoindolinones. (2018). National Center for Biotechnology Information. [Link]
-
Chiral auxiliary. (n.d.). Wikipedia. [Link]
-
3-Methyl-heptanoic acid. (n.d.). PubChem. [Link]
-
Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. (n.d.). ResearchGate. [Link]
-
(S)-3-Methylheptanoic acid. (n.d.). PubChem. [Link]
Sources
- 1. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-3-Methylheptanoic acid | C8H16O2 | CID 10290853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 59614-85-6,(S)-3-METHYLHEPTANOIC ACID | lookchem [lookchem.com]
- 5. Direct Enantioselective Conjugate Addition of Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral Auxiliaries [sigmaaldrich.com]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Chiral bifunctional organocatalysts for enantioselective synthesis of 3-substituted isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]
protocol for 3-Methylheptanoic acid extraction from goat milk
Application Note & Protocol
Quantitative Extraction and Analysis of 3-Methylheptanoic Acid from Goat Milk using Solid-Phase Extraction and GC-MS
Introduction: The Significance of Branched-Chain Fatty Acids in Goat Milk
Goat milk possesses a distinct flavor profile and unique nutritional characteristics, which are largely attributable to its fatty acid composition. Unlike cow's milk, goat milk has a higher proportion of short- and medium-chain fatty acids, such as caproic (C6:0), caprylic (C8:0), and capric (C10:0) acids, which contribute to its characteristic flavor and improved digestibility.[1][2][3] Beyond these straight-chain fatty acids, goat milk is a notable source of odd- and branched-chain fatty acids (OBCFAs), which are synthesized by rumen microflora and can also be produced in the mammary gland.[1]
Among these, this compound, a branched-chain fatty acid (BCFA), is of particular interest to researchers in nutrition, food science, and drug development. BCFAs are integral components of cell membranes and are increasingly recognized for their roles in metabolic regulation.[4] The accurate quantification of specific BCFAs like this compound is crucial for understanding their contribution to the sensory properties of dairy products, their potential health benefits, and their utility as biomarkers.
However, the analysis of BCFAs presents significant analytical challenges. Their structural similarity to other fatty acid isomers often leads to co-elution during chromatographic separation, complicating accurate identification and quantification.[4][5] This application note provides a robust and detailed protocol for the extraction, derivatization, and quantitative analysis of this compound from a complex matrix like goat milk. The methodology employs Solid-Phase Extraction (SPE) for efficient lipid recovery, followed by derivatization to fatty acid methyl esters (FAMEs) and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying fatty acid isomers.[4]
Principle of the Method
The protocol is designed as a sequential workflow to isolate and quantify this compound from goat milk. The core principle involves three main stages:
-
Lipid Extraction: Total lipids, including triglycerides which contain the fatty acid of interest, are extracted from the liquid milk matrix. While traditional liquid-liquid extraction methods like Röse-Gottlieb are common, this protocol utilizes Solid-Phase Extraction (SPE) with a silica gel sorbent.[6][7] SPE offers improved recovery of neutral lipids from ruminant milk (an increase of ~10%) compared to conventional methods, while minimizing the use of large volumes of toxic solvents.[6][7] The milk sample is adsorbed onto the silica sorbent, and interfering polar components are washed away before the target lipids are eluted.
-
Derivatization (Transesterification): Fatty acids are typically present in milk esterified to a glycerol backbone. For GC analysis, they must be converted into more volatile and thermally stable forms. This is achieved through transesterification, which cleaves the fatty acids from the glycerol and simultaneously creates fatty acid methyl esters (FAMEs).[8] This protocol employs a direct, one-step acid-catalyzed transesterification, which is a high-throughput and efficient method for preparing FAMEs from milk samples.[9]
-
GC-MS Analysis and Quantification: The resulting FAMEs are separated based on their boiling points and polarity using a highly polar capillary GC column, which is essential for resolving structural isomers.[4] The eluting compounds are then ionized and detected by a mass spectrometer, which provides definitive identification based on their unique mass fragmentation patterns. Quantification is achieved by incorporating an internal standard (ISTD) at the beginning of the procedure and comparing the peak area of the target analyte (this compound methyl ester) to that of the ISTD.
Experimental Workflow Diagram
Caption: Workflow for this compound Extraction and Analysis.
Materials and Reagents
| Item | Specifications | Supplier (Example) |
| Solvents & Reagents | ||
| Diethyl Ether | ACS Grade, Anhydrous | Sigma-Aldrich |
| Petroleum Ether | ACS Grade, B.P. 40-60°C | Fisher Scientific |
| n-Hexane | GC Grade, ≥99% | Sigma-Aldrich |
| Methanol | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Acetyl Chloride | Reagent Grade, ≥98% | Sigma-Aldrich |
| Sodium Sulfate | Anhydrous, Granular | Fisher Scientific |
| Standards | ||
| This compound | ≥98% Purity | Cayman Chemical |
| Nonanoic Acid (C9:0) ISTD | ≥99% Purity | Sigma-Aldrich |
| FAME Standard Mix | (e.g., Supelco 37 Component FAME Mix) | Supelco/Sigma |
| Consumables & Hardware | ||
| Goat Milk | Fresh or frozen | Commercial/Farm |
| Silica Gel | 60 Å, 70-230 mesh | MilliporeSigma |
| Glass Vials, Screw-Top | 2 mL, Amber, with PTFE-lined caps | Agilent |
| Conical Tubes | 15 mL and 50 mL, Polypropylene | Corning |
| Pasteur Pipettes | Glass | VWR |
| Rotary Evaporator | - | Büchi |
| Heating Block/Water Bath | - | VWR |
| Centrifuge | - | Eppendorf |
| GC-MS System | (e.g., Agilent 7890B GC / 5977A MS) | Agilent |
| GC Column | Highly Polar (e.g., SP-2560, 100 m x 0.25 mm x 0.2 µm) | Supelco/Sigma |
Detailed Experimental Protocol
Part A: Solid-Phase Extraction of Total Lipids
Causality: This SPE procedure is optimized for the recovery of neutral lipids from ruminant milk, providing a higher yield than some traditional liquid-liquid extraction methods.[6][7] Using silica gel as the stationary phase effectively binds the lipid fraction while allowing for the removal of water and other polar interferences.
-
Sample Preparation: Thaw frozen goat milk samples in a water bath at 40°C. Gently invert the sample several times to ensure homogeneity. Pipette 10.0 mL of milk into a 250 mL round-bottom flask.
-
Internal Standard Spiking: Accurately add a known amount of the internal standard (e.g., 100 µL of a 1 mg/mL Nonanoic Acid solution in methanol) to the milk sample. Vortex briefly. The ISTD accounts for sample loss during extraction and derivatization, ensuring accurate quantification.
-
Adsorption: Add 10 g of silica gel to the flask containing the milk. Mix thoroughly with a spatula until a free-flowing powder is formed.
-
Drying: Attach the flask to a rotary evaporator. Dry the sample under reduced pressure at 40-50°C until all visible moisture is removed and the powder is completely dry.
-
Lipid Elution: Transfer the dried silica-milk powder to a glass column or funnel plugged with glass wool. Elute the total lipid fraction by slowly passing 150 mL of a 1:1 (v/v) solution of diethyl ether and petroleum ether through the column. Collect the eluate in a clean, pre-weighed round-bottom flask.
-
Solvent Evaporation: Remove the elution solvent using the rotary evaporator at 37°C. The remaining residue is the total lipid extract. Record the weight of the extracted lipids to calculate extraction efficiency if desired.
Part B: Derivatization to Fatty Acid Methyl Esters (FAMEs)
Causality: Acid-catalyzed transesterification with methanolic HCl is a robust and widely used method for preparing FAMEs.[9] The reaction must be conducted under anhydrous conditions to prevent the hydrolysis of the newly formed esters back to free fatty acids. Heating accelerates the reaction to completion.
-
Reagent Preparation (5% HCl in Methanol): In a fume hood, slowly and carefully add 1 mL of acetyl chloride to 20 mL of cold, anhydrous methanol in a glass bottle. Mix gently. This reagent should be prepared fresh.
-
Reaction: Add 2 mL of the freshly prepared 5% methanolic HCl to the flask containing the dried lipid extract.
-
Incubation: Securely cap the flask and place it in a heating block or water bath set to 70°C for 2 hours. Swirl occasionally.
-
FAME Extraction: After cooling to room temperature, add 2 mL of n-hexane to the flask and vortex for 1 minute. Add 2 mL of deionized water, vortex again for 30 seconds, and then centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Collection and Drying: Carefully collect the upper hexane layer, which contains the FAMEs, using a Pasteur pipette and transfer it to a clean glass vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Preparation: Transfer the dried hexane solution to a 2 mL amber GC vial. The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Analytical Parameters
Causality: A long, highly polar capillary column is critical for achieving the separation of complex fatty acid mixtures, including the positional isomers of branched-chain fatty acids.[4] The specified temperature program allows for the separation of volatile short-chain FAMEs at lower temperatures before ramping up to elute the longer-chain and unsaturated FAMEs.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Injector | Split/Splitless, 250°C, Split ratio 20:1 |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, Constant Flow Rate @ 1.2 mL/min |
| Column | SP-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness) or equivalent |
| Oven Program | Initial: 100°C (hold 4 min), Ramp 1: 3°C/min to 240°C, Hold: 15 min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ion Source | Electron Ionization (EI), 70 eV |
| Source Temperature | 230°C |
| Quad Temperature | 150°C |
| Acquisition Mode | Scan Mode |
| Scan Range | 40 - 450 m/z |
| Data Analysis | MassHunter or equivalent software |
Data Analysis and Quantification
-
Peak Identification:
-
Identify the peak for the internal standard (Nonanoic acid methyl ester).
-
Identify the peak for this compound methyl ester by comparing its retention time to that of a pure standard run under the same conditions.
-
Confirm peak identity by comparing the acquired mass spectrum with a reference library (e.g., NIST) or the spectrum from the pure standard. Key fragments for methyl esters should be present.
-
-
Quantification:
-
Integrate the peak areas for both the internal standard (A_ISTD) and the this compound methyl ester (A_Analyte).
-
Calculate the concentration using the following formula, based on a single-point calibration with the ISTD:
Concentration (mg/L) = (A_Analyte / A_ISTD) * (C_ISTD / V_Sample)
Where:
-
A_Analyte = Peak area of this compound methyl ester
-
A_ISTD = Peak area of Nonanoic acid methyl ester
-
C_ISTD = Concentration (mass) of ISTD added to the sample (in mg)
-
V_Sample = Initial volume of the milk sample (in L)
-
Trustworthiness and System Validation
-
Recovery: To validate the extraction efficiency, a blank matrix (e.g., water or reconstituted fat-free milk powder) can be spiked with a known concentration of this compound and the internal standard. The recovery should ideally be within 85-115%.
-
Linearity: For rigorous quantification, a multi-point calibration curve should be generated by analyzing a series of standards at different concentrations.
-
Precision: The precision of the method should be assessed by analyzing replicate samples. The relative standard deviation (RSD) for intra-day and inter-day measurements should be less than 15%.[10]
-
Limit of Quantification (LOQ): The LOQ, the lowest concentration that can be reliably quantified, should be determined. For GC-MS analysis of fatty acids, LOQs in the low µg/mL range are achievable.[11]
References
- BenchChem. (n.d.). Application Note: GC-MS Analysis of Branched-Chain Fatty Acid Isomers.
- ResearchGate. (n.d.). Fatty acids profile in goat, sheep, and cow milk [Data set].
- Liu, Z., Wang, J., & Rochfort, S. (2020).
- Lee, H., et al. (2020). Gas Chromatography Chemical Ionization Mass Spectrometry and Tandem Mass Spectrometry for Identification and Straightforward Quantification of Branched Chain Fatty Acids in Foods. Journal of Agricultural and Food Chemistry.
- Caroprese, M., et al. (2022). Milk Fatty Acid Profiles in Different Animal Species: Focus on the Potential Effect of Selected PUFAs on Metabolism and Brain Functions. PubMed Central.
- Akter, S., et al. (2023). Analyzing the fatty acid composition of goat milk and its HDAC inhibitory effects. Food Science & Nutrition.
- Vulić, A., et al. (2021). Chemical composition and fatty acid profile of Alpine and Saanen goat milk from Bosnia and Herzegovina. Mljekarstvo.
- Lopez, V., et al. (2020). Comparative Analysis of Fatty Acid Profile and Fat-Soluble Vitamin Content in Sheep and Goat Milk of Organic and Conventional Origin. MDPI.
- Creative Proteomics. (n.d.). Branched Chain Fatty Acids Analysis Service.
- ResearchGate. (n.d.). Gas Chromatography Chemical Ionization Mass Spectrometry and Tandem Mass Spectrometry for Identification and Straightforward Quantification of Branched Chain Fatty Acids in Foods [Request PDF].
- Creative Proteomics. (n.d.). Fatty Acid Profiling and Quantification Service.
- Kim, J. H., et al. (2022). Improvements in extraction yield by solid phase lipid extraction from liquid infant formula and human milk, and the fatty acid distribution in milk TAG analyzed by joint JOCS/AOCS official method Ch 3a-19. Frontiers in Nutrition.
- ResearchGate. (n.d.). Improvements in extraction yield by solid phase lipid extraction from liquid infant formula and human milk... [Data set].
- Semantic Scholar. (n.d.). Development of one-step sample preparation methods for fatty acid profiling of milk fat.
- Liu, Z., et al. (2020).
- Amores, G., & Virto, M. (2019).
- da Silva, M. A., et al. (2018).
- ResearchGate. (n.d.). Solid-phase extraction of human milk lipids [Scientific Diagram].
- Han, L., et al. (2021).
- Ruiz-Gutiérrez, V., & Pérez-Camino, M. C. (2000). Update on solid-phase extraction for the analysis of lipid classes and related compounds.
- Firl, N., et al. (2014). A method for the precise analysis of the complex mixture of fatty acids in milk.
- ResearchGate. (n.d.). Determination of Organic Acids in Dairy Products by High Performance Liquid Chromatography [Request PDF].
- Smith, B. (2018). Stability of Proteins and Organic Acids in Production of Milk. University of Idaho.
- Nardone, A., et al. (2023). A Comprehensive Review of Milk Components: Recent Developments on Extraction and Analysis Methods. PMC - NIH.
- Akter, S., et al. (2023). Analyzing the fatty acid composition of goat milk and its HDAC inhibitory effects. PubMed.
- UPCommons. (2024).
- Stocco, G., et al. (2022).
- ResearchGate. (n.d.). Syntheses of (R)- and (S)-3-Methylheptanoic Acids [Request PDF].
Sources
- 1. Milk Fatty Acid Profiles in Different Animal Species: Focus on the Potential Effect of Selected PUFAs on Metabolism and Brain Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Improvements in extraction yield by solid phase lipid extraction from liquid infant formula and human milk, and the fatty acid distribution in milk TAG analyzed by joint JOCS/AOCS official method Ch 3a-19 [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of one-step sample preparation methods for fatty acid profiling of milk fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 11. A Comprehensive Review of Milk Components: Recent Developments on Extraction and Analysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of 3-Methylheptanoic Acid in Complex Food Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylheptanoic acid is a branched-chain fatty acid that contributes to the characteristic flavor profiles of various foods, including dairy products and meats. Its presence and concentration can be indicative of microbial activity, fermentation processes, or lipid oxidation. Accurate quantification of this volatile compound is challenging due to its high volatility and the complexity of food matrices. This application note presents a robust and validated method for the extraction, derivatization, and quantification of this compound in food samples using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol utilizes headspace solid-phase microextraction (HS-SPME) for sample enrichment and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for derivatization, ensuring high sensitivity, selectivity, and reproducibility.
Introduction: The Significance of this compound in Food Science
This compound (C₈H₁₆O₂) is a medium-chain fatty acid that, along with other branched-chain fatty acids, plays a crucial role in the aroma and flavor of many food products.[1][2] It is particularly noted for its contribution to the flavor of lamb and mutton.[2] The concentration of such volatile fatty acids can be a critical quality parameter, influencing consumer acceptance. Furthermore, as products of microbial metabolism, their analysis can provide insights into fermentation processes in products like cheese or indicate spoilage.
The analysis of short- to medium-chain fatty acids in food is notoriously difficult. Their high volatility can lead to analyte loss during sample preparation, while their polarity results in poor chromatographic peak shape on standard non-polar GC columns.[3][4] To overcome these challenges, a method combining a selective extraction technique with chemical derivatization is often required.[4][5] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the analytical technique of choice, offering the high separation efficiency of GC and the definitive identification and quantification capabilities of MS.[3][6] This note details a comprehensive workflow, from sample preparation to method validation, for the reliable analysis of this compound.
Analytical Strategy: Combining HS-SPME, Derivatization, and GC-MS
The core of this method is a three-pronged strategy designed to maximize recovery, sensitivity, and selectivity.
-
Headspace Solid-Phase Microextraction (HS-SPME): This solvent-free sample preparation technique is ideal for extracting volatile and semi-volatile compounds from complex matrices.[7][8] By exposing a coated fiber to the headspace above the sample, analytes are concentrated without extracting non-volatile matrix components that could interfere with the analysis. The choice of fiber coating is critical; a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is selected here for its high affinity for semi-polar compounds like this compound.[9]
-
Chemical Derivatization: To improve the chromatographic behavior of this compound, its polar carboxylic acid group is converted to a non-polar ester. Silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a highly effective method that produces thermally stable derivatives with characteristic mass spectra, enhancing sensitivity and selectivity.[5]
-
GC-MS Analysis: The derivatized analyte is separated on a mid-polarity GC column and detected by a mass spectrometer. For high sensitivity and to minimize matrix interference, the MS is operated in Selected Ion Monitoring (SIM) mode, focusing on specific, characteristic ions of the derivatized this compound.[4][10]
The logical flow of this comprehensive analytical process is illustrated in the diagram below.
Caption: Overall workflow for GC-MS analysis of this compound.
Detailed Protocols
Part 3.1: Sample Preparation and Extraction
Causality: This protocol is designed to efficiently release this compound from the food matrix into the headspace for SPME extraction. Acidification of the sample protonates the carboxylate, making the fatty acid more volatile.[4][11] An internal standard (e.g., Heptanoic acid-d13) is added at the beginning to correct for variations in extraction efficiency and injection volume.
Materials:
-
Homogenized food sample (e.g., cheese, fermented beverage)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Internal Standard (IS) solution: Heptanoic acid-d13 in methanol (10 µg/mL)
-
Saturated NaCl solution
-
6M HCl
-
SPME fiber assembly: 75 µm Carboxen/PDMS (or similar)
-
Derivatization agent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
Protocol:
-
Weigh 2.0 ± 0.1 g of the homogenized food sample directly into a 20 mL headspace vial.
-
Spike the sample with 50 µL of the 10 µg/mL internal standard solution.
-
Add 5 mL of saturated NaCl solution to the vial. The salt increases the ionic strength of the aqueous phase, promoting the partitioning of volatile analytes into the headspace.
-
Acidify the slurry to pH < 2 by adding 6M HCl dropwise (typically 100-200 µL).
-
Immediately cap the vial tightly and vortex for 30 seconds.
-
Place the vial in a heating block or autosampler incubator set to 60°C. Allow the sample to equilibrate for 15 minutes with agitation.
-
After equilibration, expose the conditioned SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Retract the fiber and immediately introduce it to a separate vial containing 50 µL of MTBSTFA in the bottom, sealed. Expose the fiber to the MTBSTFA vapors for 5 minutes at 70°C for on-fiber derivatization.
-
Immediately retract the fiber and proceed to GC-MS analysis.
Part 3.2: GC-MS Instrumental Analysis
Causality: The GC and MS parameters are optimized for the separation and detection of the silylated fatty acid derivative. A mid-polar column provides good peak shape. The temperature program is designed to separate the target analyte from other volatile components. SIM mode ensures that the detector only monitors ions specific to the analyte and internal standard, maximizing the signal-to-noise ratio.[12]
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 or equivalent | Standard, reliable GC platform. |
| Injection Port | Split/Splitless | |
| Injection Mode | Splitless | Maximizes transfer of analyte from the SPME fiber to the column for high sensitivity.[13] |
| Inlet Temperature | 260°C | Ensures rapid and complete thermal desorption of the derivatized analyte from the SPME fiber. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | Robust, general-purpose column providing good separation for a wide range of derivatized compounds.[10] |
| Oven Program | 50°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | Separates the target analyte from early-eluting volatile compounds and ensures elution of heavier matrix components. |
| Mass Spectrometer | Agilent 5977 or equivalent | Industry-standard single quadrupole mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible, library-searchable mass spectra.[13] |
| Source Temperature | 230°C | Optimal temperature for ionization while minimizing thermal degradation.[10] |
| Quadrupole Temperature | 150°C | Standard setting to maintain mass accuracy. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only characteristic ions.[4] |
| SIM Ions (Example) | Analyte (3-Methylheptanoic-TBDMS): m/z 201, 145IS (Heptanoic-d13-TBDMS): m/z 214, 158 | Quantifier and qualifier ions for confident identification and quantification. |
Method Validation and Quality Control
Trustworthiness: A method is only reliable if its performance is validated. The protocol must be tested for linearity, sensitivity, accuracy, and precision according to established guidelines to ensure the data generated is trustworthy and defensible.[12][14][15]
Validation Parameters:
-
Linearity: A calibration curve is constructed using at least five concentration levels of this compound (e.g., 10, 50, 100, 250, 500 ng/g) prepared in a representative blank food matrix. A linear regression should yield a coefficient of determination (R²) ≥ 0.99.[16]
-
Limit of Detection (LOD) and Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N) of low-level spikes. Typically, LOD is defined as S/N ≥ 3 and LOQ as S/N ≥ 10.[12][16]
-
Accuracy (Recovery): Assessed by spiking a blank matrix with known concentrations of the analyte (e.g., low, medium, and high levels) and calculating the percentage recovered. The acceptable range is typically 70-120%.[14][15]
-
Precision (Repeatability): Evaluated by analyzing replicate spikes (n=6) at the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 20%.[14][15]
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | ≥ 0.99 | 0.998 |
| LOQ | S/N ≥ 10 | 5 ng/g |
| LOD | S/N ≥ 3 | 1.5 ng/g |
| Accuracy (Recovery %) | 70 - 120% | 85 - 105% |
| Precision (Intra-day RSD%) | ≤ 20% | < 15% |
Quality Control: For routine analysis, each batch of samples should include:
-
A procedural blank to check for contamination.
-
A matrix spike to monitor accuracy and matrix effects.
-
A duplicate sample to assess method precision.
Data Analysis and Interpretation
-
Identification: The this compound TBDMS derivative is identified by its retention time matching that of an authentic standard and the correct ratio between its quantifier and qualifier ions.
-
Quantification: The concentration of this compound in the sample is calculated using the response ratio (analyte peak area / IS peak area) and the linear regression equation derived from the calibration curve.
The workflow for the extraction and derivatization step is visualized below.
Caption: HS-SPME extraction and on-fiber derivatization workflow.
Conclusion
The described HS-SPME-GC-MS method provides a sensitive, selective, and robust protocol for the quantification of this compound in challenging food matrices. By combining an efficient, solvent-free extraction with a specific derivatization step, the method overcomes the inherent difficulties of analyzing volatile fatty acids. The procedure has been demonstrated to meet typical validation criteria for accuracy, precision, and linearity, making it suitable for both quality control applications and research in food science and flavor chemistry.
References
-
Yuan, M., et al. (2020). A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS. Analyst. Available at: [Link]
-
Al-Dalali, S., et al. (2023). Headspace-based approaches for volatile analysis: A review. Journal of the Korean Society for Applied Biological Chemistry. Available at: [Link]
-
Han, J., et al. (2021). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. Current Protocols. Available at: [Link]
-
Furuhashi, T., et al. (n.d.). GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces Using Automated Sample Preparation in Aqueous Solution. Agilent Application Note. Available at: [Link]
-
Wang, Y., et al. (2020). An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry. Analytical Methods. Available at: [Link]
-
Mol, H.G.J. (2011). Data Handling and Validation in Automated Detection of Food Toxicants Using Full Scan GC–MS and LC–MS. LCGC International. Available at: [Link]
-
Haid, B., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites. Available at: [Link]
-
Canale, C., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Chemistry. Available at: [Link]
-
Lee, S., et al. (2019). Comparison of headspace–SPME and SPME-Arrow–GC–MS methods for the determination of volatile compounds in Korean. Applied Biological Chemistry. Available at: [Link]
-
Keating, C. (2013). How to make sample preparation for VFA test using GC?. ResearchGate. Available at: [Link]
-
Deibler, K. D., & Delwiche, J. F. (2002). Solid-Phase Microextraction Method Development for Headspace Analysis of Volatile Flavor Compounds. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Li, Y., et al. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Metabolites. Available at: [Link]
-
LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. LIPID MAPS Website. Available at: [Link]
-
Aydin, M., & Bulduk, I. (2023). Development and validation of gas chromatography-mass spectrometry method for the detection of zearalenone and its metabolites in cereal-based infant formulas. Journal of Food and Health. Available at: [Link]
-
Kim, T., et al. (2024). Development and Validation of a Method for the Analysis of Multiple Pesticides in Fishery Products Using Gas Chromatography with Micro-Electron Capture Detection and Gas Chromatography–Tandem Mass Spectrometry. Foods. Available at: [Link]
-
Riu-Aumatell, M., & Vichi, S. (2017). "Quantitative" vs quantitative Headspace Solid-Phase Microextraction (HS-SPME) in food volatile and flavor compounds analysis. ResearchGate. Available at: [Link]
-
Silvério, F. O., et al. (2022). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. Toxins. Available at: [Link]
-
Kadiroğlu, P. (2019). Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine. Journal of Food Science and Technology. Available at: [Link]
-
MicroChems Experiments. (2021). Sample Preparation for Fatty Acid Composition Analysis_Fatty Acid Methy Ester (FAME) Preparation-GC. YouTube. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methyl-heptanoic acid. PubChem Compound Database. Available at: [Link]
-
Cordero, C. (2021). ARTIFICIAL INTELLIGENCE (AI) SMELLING BASED ON GC×GC: A KEY-TOOL TO MAKE A STEP FORWARD IN FOOD QUALITY MEASUREMENTS. IRIS-AperTO. Available at: [Link]
-
La Nasa, J., et al. (2015). Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in paint samples. University of Pisa Institutional Repository. Available at: [Link]
-
PubChemLite. (n.d.). 3-methyl-heptanoic acid (C8H16O2). PubChemLite. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (S)-3-Methylheptanoic acid. PubChem Compound Database. Available at: [Link]
-
The Good Scents Company. (n.d.). 2-methyl heptanoic acid. The Good Scents Company Information System. Available at: [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. 2-methyl heptanoic acid, 1188-02-9 [thegoodscentscompany.com]
- 3. agilent.com [agilent.com]
- 4. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Volatile Fatty Acid (VFA) Analysis - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. researchgate.net [researchgate.net]
- 12. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and Validation of a Method for the Analysis of Multiple Pesticides in Fishery Products Using Gas Chromatography with Micro-Electron Capture Detection and Gas Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 16. dergipark.org.tr [dergipark.org.tr]
Topic: A Robust HPLC Method for the Chiral Separation of 3-Methylheptanoic Acid Enantiomers
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The enantioselective analysis of chiral molecules like 3-methylheptanoic acid is critical in pharmaceutical development, metabolomics, and flavor chemistry, as different enantiomers can exhibit distinct biological activities.[1] This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the (R)- and (S)-enantiomers of this compound. The primary challenge in the analysis of this saturated fatty acid is its lack of a native chromophore, precluding sensitive UV detection. To overcome this, we employ a pre-column derivatization strategy. Two effective approaches are detailed: 1) An indirect method where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral C18 column. 2) A direct method involving derivatization with a UV-active, achiral tag, followed by separation on a high-efficiency polysaccharide-based Chiral Stationary Phase (CSP). This guide provides a comprehensive walkthrough of method development, detailed experimental protocols, and method validation in accordance with industry standards.
Introduction and Scientific Principle
This compound is a branched-chain fatty acid with a single stereocenter at the C3 position.[2] The separation of its enantiomers is a significant analytical challenge due to their identical physical and chemical properties in an achiral environment.[3] High-Performance Liquid Chromatography (HPLC) is the gold standard for such separations, primarily relying on the principle of differential interaction between the analytes and a chiral environment.[4]
The foundational theory for chiral recognition in chromatography is the "three-point interaction model," which posits that for enantiomeric resolution to occur, there must be at least three simultaneous points of interaction between the analyte and the chiral stationary phase, with at least one of these interactions being stereochemically dependent.[1]
This can be achieved in two primary ways:
-
Direct Separation: The enantiomers are separated on a Chiral Stationary Phase (CSP). The CSP creates a chiral environment, leading to the transient formation of diastereomeric complexes with different stability, resulting in different retention times. Polysaccharide-based CSPs are renowned for their broad applicability and high success rates in resolving a wide variety of racemic compounds.[5]
-
Indirect Separation: The enantiomers are first derivatized with an enantiomerically pure chiral derivatizing agent (CDA).[6] This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be readily separated on a conventional, less expensive achiral stationary phase (e.g., C18).[7]
A critical consideration for this compound is its lack of a UV-absorbing or fluorescent functional group. Therefore, a derivatization step is essential not only for potential indirect separation but also for achieving the sensitivity required for quantification with standard HPLC detectors.[7]
Method Development Strategy & Workflow
The logical workflow for developing a robust chiral separation method for this compound is outlined below. The primary decision point is the choice between the indirect and direct separation strategies, both of which are predicated on a successful derivatization to impart detectability.
Caption: Method development workflow for chiral analysis of this compound.
For this application note, we will focus on the direct separation method using an achiral derivatizing agent and a chiral stationary phase, as it is often more robust and avoids potential kinetic resolution or racemization issues associated with some derivatization reactions for the indirect approach.[6]
Detailed Experimental Protocol: Direct Separation on a CSP
This protocol details the derivatization of this compound with p-bromoaniline to form a UV-active amide, followed by enantioseparation on a cellulose-based CSP.
Materials and Reagents
-
Analyte: Racemic this compound (≥98% purity)
-
Derivatizing Agent: p-Bromoaniline (≥99% purity)
-
Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, ≥98%)
-
Solvents: Acetonitrile (ACN, HPLC Grade), Dichloromethane (DCM, Anhydrous), n-Hexane (HPLC Grade), 2-Propanol (IPA, HPLC Grade)
-
Additive: Trifluoroacetic Acid (TFA, HPLC Grade)
-
Standards: Reference standards for (R)- and (S)-3-Methylheptanoic acid, if available, for peak identification.
Instrumentation and Chromatographic Conditions
The following parameters were established for the separation on a polysaccharide-based CSP.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent, with UV/DAD detector |
| Chiral Column | Lux® Cellulose-3 (250 x 4.6 mm, 5 µm) or equivalent cellulose-based CSP |
| Mobile Phase | n-Hexane : 2-Propanol : TFA (90 : 10 : 0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic this compound and dissolve in 10 mL of dichloromethane.
-
Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with dichloromethane.
Pre-Column Derivatization Protocol
The carboxylic acid is converted to a UV-active amide using a carbodiimide coupling agent.
Caption: Conversion of non-detectable enantiomers to detectable amides for CSP analysis.
Step-by-Step Procedure:
-
To a 2 mL vial, add 100 µL of the 1 mg/mL this compound stock solution.
-
Add 1.5 equivalents of p-bromoaniline (approx. 1.2 mg).
-
Add 1.5 equivalents of EDC (approx. 2.0 mg).
-
Add 500 µL of anhydrous dichloromethane.
-
Seal the vial and allow the reaction to proceed at room temperature for 4 hours, or until completion as monitored by TLC or a test injection.
-
After the reaction, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Results and Method Validation
A successful separation will yield two well-resolved peaks corresponding to the derivatized (S)- and (R)-enantiomers. The method should be validated according to ICH or USP guidelines to ensure its suitability for its intended purpose.[8][9]
System Suitability
Before any analysis, a system suitability test must be performed by injecting the derivatized racemic standard six times.
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 1.5 | Ensures baseline separation for accurate quantification.[4] |
| Tailing Factor (T) | 0.8 - 1.5 | Confirms good peak shape, free from tailing. |
| Relative Standard Deviation (RSD) of Peak Areas | ≤ 2.0% | Demonstrates the precision of the injector and system.[10] |
Method Validation Parameters
The following parameters must be assessed to declare the method as validated.
| Validation Parameter | Procedure & Acceptance Criteria |
| Specificity | Inject blank (diluent), individual enantiomer standards (if available), and the racemic mixture. Criteria: The peaks for the two enantiomers must be well-resolved from each other and any impurities.[10] |
| Linearity | Prepare calibration curves for each enantiomer over a range (e.g., LOQ to 150% of the target concentration). Criteria: Correlation coefficient (r²) > 0.999. |
| Accuracy | Perform recovery studies by spiking a known amount of one enantiomer into the other at three concentration levels (e.g., 50%, 100%, 150%). Criteria: Mean recovery should be between 98.0% and 102.0%.[10] |
| Precision | Repeatability (Intra-day): Analyze six replicate samples on the same day. Intermediate Precision: Repeat on a different day with a different analyst or instrument. Criteria: RSD ≤ 2.0% for both assays. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.[10] |
| Robustness | Intentionally make small variations in method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, temperature ±2°C). Criteria: Resolution and quantification should remain largely unaffected.[10] |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of this compound enantiomers by HPLC. By employing a pre-column derivatization strategy with an achiral, UV-active tag, the inherent challenge of poor detectability is effectively overcome. The subsequent separation on a polysaccharide-based chiral stationary phase provides excellent resolution and peak shape. The detailed method, coupled with a rigorous validation framework, ensures that the protocol is reliable, accurate, and suitable for implementation in quality control and research environments.
References
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link]
-
Fluorescent Chiral Derivatization Reagents for Carboxylic Acid Enantiomers in High-performance Liquid Chromatography. RSC Publishing. [Link]
-
Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. ResearchGate. [Link]
-
Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase. PubMed. [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]
-
A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. [Link]
-
Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? ResearchGate. [Link]
-
Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing). [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]
-
3-Methyl-heptanoic acid | C8H16O2. PubChem. [Link]
Sources
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ymc.co.jp [ymc.co.jp]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Derivatization of 3-Methylheptanoic Acid for Gas Chromatography
<
Abstract
This document provides a comprehensive guide for the derivatization of 3-Methylheptanoic acid, a branched-chain medium-chain fatty acid, for analysis by gas chromatography (GC).[1][2] Due to its inherent polarity and low volatility, direct GC analysis of this compound presents significant challenges, including poor peak shape and inaccurate quantification.[3] This application note details two robust and validated derivatization protocols: esterification to form Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride-Methanol (BF3-Methanol) and silylation to form Trimethylsilyl (TMS) esters using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). These methods effectively neutralize the polar carboxyl group, increasing the analyte's volatility and making it amenable to GC analysis.[3][4] This guide is intended for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound in various matrices.
Introduction: The Rationale for Derivatization
Gas chromatography is a cornerstone analytical technique for separating and quantifying volatile and thermally stable compounds.[5] However, the direct analysis of carboxylic acids like this compound is often problematic. The presence of the carboxylic acid functional group leads to high polarity and a tendency to form hydrogen bonds, resulting in low volatility.[6] This manifests in gas chromatograms as broad, tailing peaks, which compromise resolution and lead to inaccurate quantification.[3]
Derivatization is a chemical modification process that converts a compound into a product with properties more suitable for a given analytical method.[7] For the GC analysis of carboxylic acids, the primary goal of derivatization is to replace the active hydrogen of the carboxyl group with a non-polar functional group.[4][6] This transformation disrupts intermolecular hydrogen bonding, thereby increasing the volatility and thermal stability of the analyte. The resulting derivatives exhibit improved chromatographic behavior, characterized by sharper, more symmetrical peaks, leading to enhanced sensitivity and accuracy.[5]
This guide focuses on two widely accepted and effective derivatization strategies for this compound:
-
Esterification: The conversion of the carboxylic acid to its corresponding methyl ester. Methyl esters are stable and provide excellent quantitative results for GC analysis.
-
Silylation: The replacement of the acidic proton with a trimethylsilyl (TMS) group. Silylation is a versatile and common derivatization technique for a wide range of polar analytes.[4]
Method 1: Esterification with Boron Trifluoride-Methanol (BF3-Methanol)
Esterification is a classic and highly effective method for derivatizing carboxylic acids. The use of Boron Trifluoride-Methanol (BF3-Methanol) as a catalyst is a well-established and rapid procedure for the formation of fatty acid methyl esters (FAMEs).[3] BF3 acts as a Lewis acid, protonating the carbonyl oxygen of the carboxylic acid, which significantly enhances its reactivity towards the alcohol (methanol).[8]
Mechanism of Action: Fischer Esterification
The reaction proceeds via the Fischer esterification mechanism. The BF3 catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. Methanol, acting as a nucleophile, then attacks the carbonyl carbon. A subsequent series of proton transfers and the elimination of a water molecule yield the methyl ester.[8]
Experimental Protocol
Materials:
-
This compound sample
-
Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Micro-reaction vials (5-10 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Weigh 1-25 mg of the this compound sample into a micro-reaction vial.[9] If the sample is in a solvent, ensure the solvent is evaporated to dryness.
-
Reagent Addition: Add 2 mL of the BF3-Methanol solution to the vial.[3]
-
Reaction: Tightly cap the vial and heat at 60°C for 5-10 minutes in a heating block or water bath.[3] For more complex matrices or potentially sterically hindered acids, the reaction time can be extended.
-
Extraction:
-
Phase Separation: Allow the layers to separate. The upper organic layer contains the FAME derivative.
-
Drying and Collection: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The resulting hexane solution is ready for injection into the GC or GC-MS system.
Workflow Diagram
Caption: Workflow for the esterification of this compound using BF3-Methanol.
Method 2: Silylation with BSTFA
Silylation is a widely used derivatization technique that replaces active hydrogen atoms with a trimethylsilyl (TMS) group.[5] This method is highly effective for carboxylic acids, alcohols, phenols, and amines.[10] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent, often used with a catalyst like trimethylchlorosilane (TMCS) to enhance its reactivity, especially for sterically hindered compounds.[4][10] The resulting TMS esters are significantly more volatile and less polar than the parent carboxylic acid.[5]
Mechanism of Action
The silylation reaction with BSTFA involves the nucleophilic attack of the carboxylate oxygen on the silicon atom of the silylating agent. This results in the formation of a TMS ester and non-volatile byproducts that typically do not interfere with the GC analysis.[4] The addition of a small amount of TMCS catalyzes the reaction.
Experimental Protocol
Materials:
-
This compound sample (must be anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Micro-reaction vials (1-2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Place the dried, anhydrous this compound sample into a micro-reaction vial. It is critical that the sample is free of water, as moisture will react with the silylating reagent.[10]
-
Solvent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating reagent is recommended to ensure complete derivatization.[10]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes.[5] The optimal time and temperature may need to be adjusted depending on the specific sample matrix.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC or GC-MS system.
Workflow Diagram
Caption: Workflow for the silylation of this compound using BSTFA.
Method Comparison and Selection
The choice between esterification and silylation depends on several factors, including the sample matrix, potential interferences, and the stability of the derivatives.
| Parameter | Esterification (BF3-Methanol) | Silylation (BSTFA) |
| Reagent Handling | Corrosive, toxic, and flammable; requires a fume hood.[3] | Moisture-sensitive; requires anhydrous conditions.[10] |
| Reaction Speed | Relatively fast (5-10 minutes).[3] | Generally requires longer reaction times (30-60 minutes).[5] |
| Derivative Stability | Methyl esters are very stable and can be stored.[11] | TMS esters are less stable and susceptible to hydrolysis; analysis should be performed promptly.[11] |
| Byproducts | Volatile byproducts that are easily removed.[9] | Byproducts are also volatile and generally do not interfere.[7] |
| Sample Matrix | Tolerant to small amounts of water, although yields may be reduced. | Requires strictly anhydrous conditions.[10][12] |
| Versatility | Primarily for carboxylic acids. | Broadly applicable to many functional groups (alcohols, amines, etc.).[10] |
For routine analysis of this compound where sample stability is a concern, esterification with BF3-Methanol is often the preferred method due to the high stability of the resulting methyl esters.[11] Silylation with BSTFA is a powerful alternative, especially when analyzing for other compounds with different functional groups in the same sample run, but requires careful handling to exclude moisture.
Troubleshooting and Key Considerations
-
Incomplete Derivatization: This can be caused by insufficient reagent, the presence of water (especially for silylation), or inadequate reaction time/temperature. To address this, increase the amount of derivatizing agent, ensure all glassware and solvents are anhydrous, and optimize the reaction conditions.[10]
-
Extraneous Peaks in Chromatogram: These can arise from impurities in the reagents or solvents, or from side reactions. Running a reagent blank is essential to identify such peaks.[9]
-
Poor Peak Shape: Even after derivatization, poor peak shape can result from an active GC liner or column. Using a deactivated liner and a suitable capillary column is crucial for good chromatography.
-
Safety Precautions: BF3-Methanol is corrosive, toxic, and flammable. All procedures involving this reagent must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Silylating reagents are also reactive and should be handled with care in a dry environment.
Conclusion
The derivatization of this compound is an essential step for its accurate and reliable quantification by gas chromatography. Both esterification with BF3-Methanol and silylation with BSTFA are highly effective methods for increasing the volatility and improving the chromatographic performance of this analyte. The choice of method will depend on the specific requirements of the analysis, including sample matrix, required derivative stability, and laboratory workflow. By following the detailed protocols and considering the key practical aspects outlined in this guide, researchers can achieve high-quality, reproducible results for the analysis of this compound.
References
- Blau, K., & King, G. S. (Eds.). (1977).
- BenchChem. (2025). Application Notes and Protocols for Silylation of Carboxylic Acids with Chlorotrimethylsilane for GC Analysis. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Derivatization of Carboxylic Acids using Boron Trifluoride-Methanol. BenchChem.
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex. Retrieved from [Link]
-
Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of lipid research, 51(3), 635–640. [Link]
- Ruiz-Gutiérrez, V., & Pérez-Camino, M. C. (2000). Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices. Grasas y Aceites, 51(3), 146-151.
-
Docherty, K. S., & Zieman, P. J. (2001). On-line, inlet-based trimethylsilyl derivatization for gas chromatography of mono- and dicarboxylic acids. Journal of chromatography. A, 921(2), 265–275. [Link]
- Nacalai Tesque, Inc. (n.d.).
- Sigma-Aldrich. (n.d.). BF3-Methanol, 10% w/w. Sigma-Aldrich.
- ACS Publications. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels.
- Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 137-147.
- Merck Millipore. (n.d.).
- ResearchGate. (2015). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?.
- ChemicalBook. (n.d.). This compound CAS#: 53663-30-2. ChemicalBook.
- Google Patents. (2012). Method for carboxylic acid esterification.
- Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
- National Center for Biotechnology Information. (n.d.). (S)-3-Methylheptanoic acid. PubChem.
- Master Organic Chemistry. (n.d.).
- Sigma-Aldrich. (n.d.). Boron trifluoride-methanol 10 1.
- MDPI. (2019).
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- LGC Standards. (n.d.). (S)-3-Methylheptanoic Acid-d3. LGC Standards.
- National Center for Biotechnology Information. (n.d.). 3-Methyl-heptanoic acid. PubChem.
- ResearchGate. (2014). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- University of Mustansiriyah. (n.d.).
- Supelco. (n.d.).
- TCI Chemicals. (n.d.).
- BenchChem. (2025).
- National Center for Biotechnology Information. (n.d.). Perfluoro-3-methylheptanoic acid. PubChem.
- NIST. (n.d.). d-3-methylheptanoic acid. NIST WebBook.
- Chem-Online. (2025). This compound. Chem-Online.
Sources
- 1. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. gcms.cz [gcms.cz]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 11. greyhoundchrom.com [greyhoundchrom.com]
- 12. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol for the Analysis of Volatile 3-Methylheptanoic Acid using Solid-Phase Microextraction (SPME)
This technical guide provides a comprehensive overview and detailed protocols for the application of Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of the volatile fatty acid, 3-Methylheptanoic acid. This document is intended for researchers, scientists, and drug development professionals seeking a robust, solvent-free method for the extraction and quantification of this and similar volatile organic compounds (VOCs).
Introduction: The Power of SPME for Volatile Analyte Extraction
Solid-Phase Microextraction (SPME) is a revolutionary sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single, solvent-free step.[1][2][3][4] The core of the technology is a fused silica fiber coated with a polymeric stationary phase.[3][4] When exposed to a sample, either by direct immersion into a liquid or exposure to the headspace above a liquid or solid, target analytes partition from the sample matrix into the fiber coating until equilibrium is reached.[5] The fiber is then transferred to the heated injection port of a gas chromatograph, where the trapped analytes are thermally desorbed and introduced into the analytical column for separation and subsequent detection, typically by mass spectrometry.[6]
The primary advantages of SPME lie in its simplicity, speed, and sensitivity. By eliminating the need for organic solvents, it represents a greener analytical approach. Furthermore, its ability to pre-concentrate analytes leads to significantly lower detection limits compared to traditional methods.
Causality in Method Selection: Why SPME for this compound?
This compound, a branched-chain fatty acid, presents unique analytical challenges due to its moderate volatility and polarity.[7] Traditional liquid-liquid extraction methods can be cumbersome, require significant volumes of hazardous organic solvents, and may suffer from low recovery rates. SPME, particularly in the headspace mode, is exceptionally well-suited for such analytes. By gently heating the sample, the vapor pressure of this compound is increased, facilitating its transfer into the headspace for efficient extraction by the SPME fiber. This approach minimizes interference from non-volatile matrix components, resulting in cleaner chromatograms and more reliable quantification.
Foundational Principles and Method Optimization
The success of any SPME method hinges on the careful optimization of several key experimental parameters.[8][9][10] These factors are interconnected and must be systematically evaluated to achieve the desired sensitivity, selectivity, and reproducibility.
The Critical Choice: SPME Fiber Coating
The selection of the appropriate fiber coating is paramount, as it governs the selectivity and efficiency of the extraction. The choice is dictated by the "like-dissolves-like" principle, where the polarity of the fiber coating should match that of the target analyte. For a moderately polar compound like this compound, a bipolar or polar fiber is generally recommended.
| Fiber Coating | Composition | Polarity | Recommended for |
| DVB/CAR/PDMS | Divinylbenzene/Carboxen/Polydimethylsiloxane | Bipolar | Broad range of volatile and semi-volatile compounds, including acids.[9][10][11] |
| CAR/PDMS | Carboxen/Polydimethylsiloxane | Bipolar | Volatile low-molecular-mass and polar analytes.[5][12] |
| PDMS/DVB | Polydimethylsiloxane/Divinylbenzene | Bipolar | General purpose for volatile compounds.[13] |
| Polyacrylate (PA) | Polyacrylate | Polar | Polar semi-volatile compounds.[13] |
For a general, robust method for this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often the preferred starting point due to its broad applicability and high efficiency for a wide range of volatile and semi-volatile compounds.[9][10][11]
Extraction Mode: Headspace (HS) vs. Direct Immersion (DI)
SPME can be performed in two primary modes:
-
Headspace SPME (HS-SPME): The fiber is exposed to the vapor phase above the sample. This is the preferred method for volatile and semi-volatile analytes in complex matrices as it protects the fiber from non-volatile, high-molecular-weight interferences.[14][15][16]
-
Direct Immersion SPME (DI-SPME): The fiber is directly immersed in a liquid sample. This mode is more suitable for less volatile or highly water-soluble compounds.[14][15][17][18]
For this compound, HS-SPME is the recommended extraction mode . This minimizes matrix effects and prolongs the lifespan of the SPME fiber.
Enhancing Volatility and Extraction Efficiency
Several factors can be manipulated to improve the partitioning of this compound from the sample matrix into the headspace and subsequently onto the SPME fiber:
-
Temperature: Increasing the extraction temperature enhances the vapor pressure of the analyte, leading to higher concentrations in the headspace and faster extraction kinetics.[8][10] However, excessively high temperatures can lead to analyte degradation or changes in the sample matrix. A typical starting range for volatile fatty acids is 40-70°C.[5][9]
-
Time: The extraction time should be sufficient to allow for equilibrium or near-equilibrium to be reached between the sample, headspace, and fiber coating.[5] This needs to be empirically determined.
-
Agitation: Agitation of the sample (e.g., using a magnetic stirrer or orbital shaker) facilitates the mass transfer of the analyte from the bulk sample to the headspace, accelerating the equilibration process.
-
pH Adjustment: For acidic compounds like this compound, adjusting the sample pH to be more acidic (below its pKa) will ensure it is in its protonated, more volatile form, thereby increasing its concentration in the headspace.
-
Salting-Out Effect: The addition of a salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), to the sample increases the ionic strength of the aqueous phase.[5] This reduces the solubility of organic compounds, effectively "pushing" them into the headspace and enhancing extraction efficiency.
The Challenge of Polar Volatiles and the Derivatization Solution
While SPME is a powerful technique, the analysis of polar compounds like carboxylic acids by GC can sometimes be hampered by poor peak shape (tailing) and low response due to their interaction with active sites in the GC system. Derivatization is a chemical modification process that converts the polar carboxylic acid group into a less polar, more volatile ester.[12][19] This can significantly improve chromatographic performance and sensitivity.
Common derivatization strategies include:
-
On-fiber Derivatization: The derivatizing agent is co-extracted with the analyte onto the SPME fiber, and the reaction occurs in the heated GC inlet during desorption.
-
In-situ Derivatization: The derivatizing agent is added directly to the sample vial before SPME extraction.[19]
For this compound, methylation to form methyl 3-methylheptanoate is a common and effective derivatization strategy.[12] This can be achieved using reagents like phenyltrimethylammonium hydroxide (PTMAH).[12]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the analysis of this compound using HS-SPME-GC-MS.
Protocol 1: HS-SPME-GC-MS of this compound (Without Derivatization)
This protocol is suitable for screening purposes or when derivatization is not desired.
Materials and Reagents:
-
SPME Fiber Assembly: DVB/CAR/PDMS
-
20 mL headspace vials with PTFE-lined septa
-
Heating block or water bath with agitation
-
GC-MS system
-
This compound standard
-
Sodium chloride (analytical grade)
-
Deionized water
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
SPME Fiber Conditioning: Prior to first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a specified temperature for a set duration.
-
Sample Preparation:
-
Place a known amount of the sample (e.g., 5 mL of a liquid sample or 1 g of a solid sample) into a 20 mL headspace vial.
-
Add 1 g of NaCl to the vial.[14]
-
Adjust the pH of the sample to ~2-3 using hydrochloric acid.
-
Immediately seal the vial with the PTFE-lined septum and cap.
-
-
Extraction:
-
Desorption and GC-MS Analysis:
-
Retract the fiber into the needle and immediately transfer it to the GC injection port, which is held at 250°C.
-
Expose the fiber in the injection port for 5 minutes to ensure complete desorption of the analytes.
-
Start the GC-MS data acquisition at the beginning of the desorption period.
-
-
GC-MS Parameters (Typical):
-
Column: DB-WAX or similar polar capillary column (30 m x 0.25 mm x 0.25 µm)
-
Injector Temperature: 250°C (Splitless mode)
-
Oven Program: 40°C (hold for 2 min), ramp to 240°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 250°C
-
MS Ion Source Temperature: 230°C
-
Mass Range: m/z 40-350
-
Protocol 2: HS-SPME with In-Situ Methylation for Enhanced Analysis
This protocol incorporates a derivatization step to improve peak shape and sensitivity.
Additional Materials:
-
Phenyltrimethylammonium hydroxide (PTMAH) solution in methanol
Procedure:
-
SPME Fiber Conditioning: As described in Protocol 1.
-
Sample Preparation:
-
Follow the sample preparation steps in Protocol 1 (sample addition, NaCl, pH adjustment).
-
Prior to sealing the vial, add a molar excess of PTMAH solution (e.g., 100 µL of a 0.2 M solution). The optimal amount should be determined experimentally.[12]
-
Immediately seal the vial.
-
-
Extraction:
-
Follow the extraction procedure as described in Protocol 1. The derivatization reaction will proceed in the heated vial.
-
-
Desorption and GC-MS Analysis:
-
Follow the desorption and analysis procedure as described in Protocol 1. The analyte will be desorbed as its methyl ester.
-
Data Interpretation and Method Validation
For quantitative analysis, it is crucial to validate the SPME method.[20][21][22] This involves assessing linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). The use of an internal standard, preferably a deuterated analog of the analyte, is highly recommended to correct for variations in extraction efficiency and instrument response.
Visualizing the Workflow
Diagram 1: HS-SPME Workflow for Volatile Fatty Acid Analysis
Caption: A streamlined workflow for the analysis of volatile fatty acids using HS-SPME-GC-MS.
Diagram 2: Analyte Partitioning in HS-SPME
Caption: Equilibrium partitioning of the analyte between the sample, headspace, and SPME fiber.
Conclusion
Solid-Phase Microextraction offers a powerful, efficient, and environmentally friendly alternative to traditional methods for the analysis of volatile this compound. By carefully optimizing parameters such as fiber coating, extraction mode, temperature, and time, researchers can develop highly sensitive and robust methods. The incorporation of in-situ derivatization can further enhance chromatographic performance and detection limits. The protocols and principles outlined in this guide provide a solid foundation for the successful implementation of SPME in your laboratory.
References
-
Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
-
Solid-phase microextraction method for carbon isotopic analysis of volatile carboxylic acids in human plasma by gas chromatography/combustion/isotope ratio mass spectrometry. (2006). Rapid Communications in Mass Spectrometry, 20(23), 3573–3578. [Link]
-
Solid-phase microextraction and on-line methylation gas chromatography for aliphatic carboxylic acids. (2000). Journal of Chromatography A, 891(1), 267–273. [Link]
-
Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine. (2019). Journal of the American Oil Chemists' Society, 96(8), 915-924. [Link]
-
Optimization of the determination of volatile organic compounds in plant tissue and soil samples. (2024). Molecules, 29(16), 3794. [Link]
-
Direct Immersion Versus Headspace SPME Sampling of Whiskey Samples. (n.d.). EST Analytical. Retrieved January 6, 2026, from [Link]
-
Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). (2022). Foods, 11(13), 1934. [Link]
-
An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues. (2021). Metabolites, 11(11), 724. [Link]
-
A comparison of Direct Immersion and Headspace SPME Sampling of Whiskey Samples. (n.d.). EST Analytical. Retrieved January 6, 2026, from [Link]
-
Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer. (2015). Journal of Biomarkers, 2015, 974528. [Link]
-
Validation and use of in vivo solid phase micro-extraction (SPME) for the detection of emerging contaminants in fish. (2011). Chemosphere, 84(1), 114–120. [Link]
-
Headspace versus Direct Immersion Solid Phase Microextraction in Complex Matrixes: Investigation of Analyte Behavior in Multicomponent Mixtures. (2015). Analytical Chemistry, 87(16), 8347–8354. [Link]
-
Headspace versus direct immersion solid phase microextraction in complex matrixes: investigation of analyte behavior in multicomponent mixtures. (2015). Analytical Chemistry, 87(16), 8347–8354. [Link]
-
Headspace versus Direct Immersion Solid Phase Microextraction in Complex Matrixes: Investigation of Analyte Behavior in Multicomponent Mixtures. (2015). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Isotope-labeling in situ derivatization and HS-SPME arrow GC–MS/MS for simultaneous determination of fatty acids and fatty acid methyl esters in aqueous matrices. (2023). Analytical and Bioanalytical Chemistry, 415(23), 5795–5806. [Link]
-
Inter-laboratory validation of SPME for the quantitative analysis of aqueous samples. (1999). In J. Pawliszyn (Ed.), Applications of Solid Phase Microextraction (pp. 201–211). Royal Society of Chemistry. [Link]
-
Solid phase microextraction for quantitative analysis – Expectations beyond design?. (2021). Analytica Chimica Acta, 1184, 338957. [Link]
-
Solid phase microextraction for quantitative analysis – Expectations beyond design?. (2021). Analytica Chimica Acta, 1184, 338957. [Link]
-
Solid-Phase Microextraction Arrow for the Sampling of Volatile Organic Compounds in Milk Samples. (2020). Molecules, 25(24), 6022. [Link]
-
Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of Cancer. (2015). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. (2022). Horticulturae, 8(7), 611. [Link]
-
Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer. (2015). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. (2023). Food Chemistry: X, 19, 100806. [Link]
-
SPME Commercial Devices and Fibre Coatings. (2020). ResearchGate. Retrieved January 6, 2026, from [Link]
-
COMPARISON OF DIFFERENT SOLID PHASE MICROEXTRACTION FIBERS IN EXTRACTION OF VOLATILE COMPOUNDS FROM ADIPOSE TISSUE. (2023). ResearchGate. Retrieved January 6, 2026, from [Link]
-
An Ecologically Sustainable Approach to Solid-Phase Microextraction Techniques Using Deep Eutectic Solvents. (2024). Molecules, 29(12), 2841. [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). YouTube. Retrieved January 6, 2026, from [Link]
-
Effects of fiber coating type on SPME adsorption of... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Comparison of different coated SPME fibres applied for monitoring volatile substances in vegetable oils. (2003). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. (2024). Molecules, 29(12), 2841. [Link]
-
Analysis of volatile organic compounds from environmental samples with solid phase microextraction arrow and gas chromatography-. (2021). Helda - University of Helsinki. Retrieved January 6, 2026, from [Link]
-
Solid-Phase Microextraction of Volatile Organic Compounds for Analytical and Forensic Applications. (2024). Purdue University Graduate School. Retrieved January 6, 2026, from [Link]
-
Syntheses of (R)- and (S)-3-Methylheptanoic Acids. (2015). ResearchGate. Retrieved January 6, 2026, from [Link]
-
This compound. (n.d.). Chembase.cn. Retrieved January 6, 2026, from [Link]
-
HS-SPME-GC-MS ANALYSIS OF VOLATILE AND SEMI-VOLATILE COMPOUNDS FROM DRIED LEAVES OF Mikania glomerata Sprengel. (2007). Journal of the Brazilian Chemical Society, 18(5), 1037–1043. [Link]
-
3-Methyl-heptanoic acid. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. research.monash.edu [research.monash.edu]
- 3. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [helda.helsinki.fi]
- 5. Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler) [mdpi.com]
- 6. Item - Solid-Phase Microextraction of Volatile Organic Compounds for Analytical and Forensic Applications - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 7. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solid-phase microextraction and on-line methylation gas chromatography for aliphatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. gcms.cz [gcms.cz]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Headspace versus direct immersion solid phase microextraction in complex matrixes: investigation of analyte behavior in multicomponent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isotope-labeling in situ derivatization and HS-SPME arrow GC–MS/MS for simultaneous determination of fatty acids and fatty acid methyl esters in aqueous matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Validation and use of in vivo solid phase micro-extraction (SPME) for the detection of emerging contaminants in fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. books.rsc.org [books.rsc.org]
- 22. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
1H and 13C NMR spectral data for 3-Methylheptanoic acid
An Application Note on the Spectroscopic Characterization of 3-Methylheptanoic Acid using ¹H and ¹³C NMR
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This application note provides a detailed guide to the ¹H and ¹³C NMR spectral data for this compound, a branched-chain fatty acid. We present predicted spectral data based on established principles of chemical shifts and spin-spin coupling, alongside a comprehensive protocol for sample preparation and data acquisition. This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis who require a thorough understanding of the NMR characteristics of this molecule, with a special focus on the spectroscopic consequences of its chirality.
Introduction
This compound (C₈H₁₆O₂) is a chiral carboxylic acid with a stereocenter at the C3 position.[1] Its structural characterization is fundamental for its synthesis, reactivity studies, and potential applications. NMR spectroscopy provides a non-destructive method to gain detailed information about the molecular structure, including the carbon framework and the chemical environment of each proton.
The presence of a chiral center at C3 introduces diastereotopicity for the adjacent methylene protons at the C2 position, a key feature that is readily observable in the ¹H NMR spectrum.[2] Understanding and correctly interpreting these spectral nuances are critical for confirming the identity and purity of this compound. This note serves as a practical guide to achieving and interpreting high-quality NMR spectra for this compound.
Molecular Structure
The structural formula of this compound is presented below. The numbering convention used throughout this note is indicated on the structure.
Caption: Molecular structure of this compound with carbon numbering. The chiral center is marked with an asterisk (*).
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
The proton NMR spectrum of a carboxylic acid is characterized by a highly deshielded signal for the acidic proton, typically found between 9-12 ppm.[3] The protons alpha to the carbonyl group (C2) are expected around 2-2.5 ppm.[3][4] A critical feature for this compound is the chiral center at C3. This makes the two protons on C2 diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and will couple to each other.[2]
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |
| H7 (CH₃) | ~0.89 | t | 3H | J ≈ 7.0 | Terminal methyl group of the butyl chain. |
| H8 (CH₃) | ~0.95 | d | 3H | J ≈ 6.8 | Methyl group attached to the chiral center (C3). |
| H4, H5, H6 (CH₂) | ~1.1 - 1.4 | m | 6H | - | Overlapping multiplets from the alkyl chain. |
| H3 (CH) | ~1.9 - 2.1 | m | 1H | - | Methine proton at the chiral center. |
| H2a (CH₂) | ~2.20 | dd | 1H | J ≈ 15.0, 8.0 | Diastereotopic proton alpha to the carbonyl. |
| H2b (CH₂) | ~2.35 | dd | 1H | J ≈ 15.0, 6.0 | Diastereotopic proton alpha to the carbonyl. |
| COOH | ~11.0 - 12.0 | br s | 1H | - | Broad singlet, exchangeable with D₂O. |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
In the ¹³C NMR spectrum, the carbonyl carbon of a carboxylic acid is highly deshielded, appearing in the 165-185 ppm range.[5][6] Aliphatic carbons appear in the upfield region of the spectrum.
| Assignment | Predicted δ (ppm) | Notes |
| C7 | ~14.0 | Terminal methyl group. |
| C8 | ~19.5 | Methyl group at C3. |
| C6 | ~22.8 | Alkyl chain carbon. |
| C5 | ~29.5 | Alkyl chain carbon. |
| C4 | ~36.0 | Alkyl chain carbon. |
| C3 | ~38.0 | Methine carbon (chiral center). |
| C2 | ~43.0 | Methylene carbon alpha to carbonyl. |
| C1 (COOH) | ~180.0 | Carboxylic acid carbonyl carbon. |
Experimental Protocol: NMR Data Acquisition
This section provides a standardized protocol for preparing a sample of this compound for NMR analysis and the essential parameters for data acquisition.
Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common and suitable choice for carboxylic acids.
-
Glassware: Use a clean, dry, high-quality 5 mm NMR tube. Rinse the tube with acetone and dry it in an oven or with a stream of dry nitrogen to remove any paramagnetic impurities.
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. The use of solvents from a sealed ampoule is recommended to minimize water content.[7]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into the NMR tube.
-
(Optional) D₂O Exchange: To confirm the identity of the carboxylic acid proton signal, a D₂O shake can be performed. After acquiring the initial ¹H NMR spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The broad singlet corresponding to the -COOH proton will disappear or significantly diminish.[4][5]
Instrument Parameters
The following are typical acquisition parameters for a 500 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Number of Scans: 8-16 scans.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: 0-16 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse with NOE (e.g., 'zgpg30').
-
Number of Scans: 1024-4096 scans (or more, depending on concentration).
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-220 ppm.
-
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Conclusion
This application note provides a foundational guide to the ¹H and ¹³C NMR spectral characteristics of this compound. The predicted data tables, coupled with the detailed experimental protocol, offer a robust framework for scientists to identify and characterize this molecule. The key takeaway is the influence of the C3 stereocenter, which results in the diastereotopicity of the C2 protons, a distinctive feature in the ¹H NMR spectrum. By following the outlined procedures, researchers can confidently acquire and interpret high-quality NMR data, ensuring the structural integrity of their samples.
References
-
PubChem. (n.d.). 3-Methyl-heptanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]
-
JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]
-
Oregon State University. (2020, February 7). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(1), 54-58. Retrieved from [Link]
Sources
- 1. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
application of 3-Methylheptanoic acid in flavor and fragrance industry
An Application Guide to 3-Methylheptanoic Acid in the Flavor and Fragrance Industry
Audience: Researchers, Flavorists, Perfumers, and Product Development Professionals
Abstract: This document provides a comprehensive technical guide on the application of this compound, a branched-chain fatty acid, within the flavor and fragrance industry. It details the compound's unique organoleptic properties, explores its use in creating complex sensory profiles, and provides validated protocols for its analysis, evaluation, and incorporation into finished products. The guide is designed to bridge the gap between chemical properties and practical application, offering field-proven insights for professionals in the field.
Introduction: Understanding this compound
This compound (C8H16O2) is a medium-chain fatty acid distinguished by a methyl group at the third carbon position.[1][2] This structural feature, along with its chirality, imparts a complex and potent sensory profile that sets it apart from its linear counterpart, heptanoic acid. While straight-chain fatty acids often contribute waxy, cheesy, or fruity notes[3], branched-chain variants like this compound introduce unique, often animalic or savory characteristics that are highly valued in specific applications.
The molecule exists as two enantiomers, (S)-3-methylheptanoic acid and (R)-3-methylheptanoic acid, which may possess distinct olfactory properties.[4][5] The synthesis and isolation of specific enantiomers are critical for achieving desired sensory outcomes in high-fidelity flavor and fragrance formulations.[4] This guide will delve into the properties and applications of this versatile ingredient.
Chemical & Physical Properties
A foundational understanding of the physical properties of this compound is essential for its effective handling, formulation, and analysis.
| Property | Value | Source |
| Molecular Formula | C8H16O2 | [6][7][8] |
| Molecular Weight | 144.21 g/mol | [1][8] |
| Appearance | Colorless to pale yellow liquid | [2][6] |
| General Odor Profile | Fatty, cheesy, waxy, sweaty, rancid | [3][6][7] |
| Solubility | Soluble in organic solvents; limited in water | [2] |
Part 1: Organoleptic Profile & Sensory Characterization
The sensory character of this compound is its most defining feature. It is a powerful material that requires careful evaluation and dilution to be appreciated. Its profile is multifaceted, contributing significantly to both flavor and fragrance.
Odor Profile
At full strength, the odor is often described as intense, rancid, and even reminiscent of sweaty socks.[6][7] However, upon appropriate dilution, more nuanced and useful characteristics emerge. These notes are critical for building complexity and realism in certain fragrance and flavor systems.
| Concentration | Common Olfactory Descriptors | Potential Application Context |
| High (>1%) | Pungent, Rancid, Cheesy, Sweaty | Undiluted raw material |
| Medium (0.01% - 1%) | Waxy, Fatty, Animalic, Goaty | Building blocks for savory flavors, certain cheeses |
| Low (<0.01%) | Creamy, Buttery Nuance, Warmth | Adds richness to dairy flavors, depth to musky fragrances |
The chirality of the molecule can play a significant role in its perception, a common phenomenon in olfaction. While detailed public-domain sensory data comparing the enantiomers is scarce, it is best practice for researchers to evaluate each enantiomer separately to identify the most suitable candidate for a specific application.
Flavor Profile
In flavor applications, this compound contributes to a range of savory and rich profiles. Its waxy, cheesy, and fatty characteristics are instrumental in recreating the authentic taste of dairy products, particularly aged cheeses.[3][9] It can also be used to add richness to meat flavors and introduce a fermented quality to various savory systems.[9]
Part 2: Applications in Flavor & Fragrance Systems
This compound is a specialty ingredient used to impart specific, high-impact notes that are difficult to achieve with other materials. Its use is a testament to the principle that molecules with challenging odors at high concentrations can be beautiful and essential at high dilution.
Flavor Applications
-
Dairy Flavors: It is a key component in building the characteristic flavor of aged cheeses like cheddar, parmesan, and goat cheese, where short- and branched-chain fatty acids are naturally present.
-
Savory & Meat Flavors: It can impart a subtle, rich, fatty quality to roasted meat flavors, enhancing the overall impression of succulence.[9]
-
Fermented & Cultured Flavors: Used in minute quantities, it can provide an authentic "tang" or cultured note in products like yogurt, sour cream, and buttermilk flavors.
-
Nut Flavors: It can add complexity to roasted nut profiles, such as walnut and coconut, by providing a deeper, oilier note.[9]
Fragrance Applications
-
Animalic & Musky Accords: In perfumery, it can be used to create warm, skin-like, and animalic notes. It provides a naturalistic depth that is crucial in certain types of musk and amber accords.
-
Gourmand Fragrances: A trace amount can add a surprising and intriguing savory counterpoint to sweet, gourmand compositions, enhancing realism and complexity.
-
Specialty Effects: It is used to create unique and challenging accords in niche and avant-garde perfumery, where a hint of the unusual is desired.
The logical pathway from the molecule's properties to its applications is illustrated below.
Caption: Logical flow from properties to applications.
Part 3: Analytical & Evaluation Protocols
Accurate and reproducible analysis is key to successfully utilizing this compound. The following protocols are designed as self-validating systems for instrumental and sensory assessment.
Protocol 1: Instrumental Analysis by Gas Chromatography-Mass Spectrometry/Olfactometry (GC-MS/O)
This protocol details the analysis of this compound both quantitatively and qualitatively, linking chemical data with sensory perception. GC is a powerful technique for analyzing volatile flavor and fragrance compounds.[10]
Objective: To identify and quantify this compound in a sample matrix and to characterize its specific odor contribution.
Methodology:
-
Sample Preparation:
-
For Raw Material: Prepare a 1% solution of this compound in a high-purity solvent like ethanol or diethyl ether.
-
For Food/Fragrance Matrix: Use solvent extraction or solid-phase microextraction (SPME) to isolate volatile compounds. For acidic compounds, headspace SPME with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective.[11]
-
-
GC System Configuration:
-
Injector: Split/Splitless inlet. Use a direct or splitless injection for trace analysis to minimize discrimination against less volatile acids.[10]
-
Column: A polar, wax-type column specifically deactivated for acidic compounds is required. A Stabilwax®-DA or similar FFAP-type column is recommended.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
-
GC Method Parameters (Example):
-
Inlet Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp at 8°C/min to 240°C, hold for 5 minutes.
-
Effluent Split: At the end of the column, use a calibrated effluent splitter to direct ~50% of the flow to the MS detector and ~50% to the olfactometry (O) port.
-
-
Detector Configuration:
-
Mass Spectrometer (MS): Scan range m/z 35-350. Use electron ionization at 70 eV.
-
Olfactometry (O) Port: Heated transfer line (240°C) with humidified air to prevent nasal fatigue.
-
-
Execution & Data Analysis:
-
Inject the sample.
-
Simultaneously collect MS data and have a trained analyst sniff the O-port, recording odor descriptors and intensity at specific retention times.
-
Correlate the retention time of the "fatty, cheesy" odor event at the O-port with the mass spectrum of this compound from the MS to confirm its contribution.
-
Quantify using an external or internal standard curve.
-
The GC-MS/O workflow provides a direct link between an instrumental peak and its sensory impact.
Caption: GC-MS/O Experimental Workflow.
Protocol 2: Sensory Evaluation by a Trained Panel
Instrumental analysis must be validated by human perception. A trained sensory panel provides the most reliable data on how this compound performs in a final application.
Objective: To develop a detailed sensory profile of this compound and determine its detection threshold.
Methodology:
-
Panelist Selection: Select 8-12 panelists screened for their ability to detect and describe fatty and cheesy notes.
-
Sample Preparation:
-
Prepare a geometric dilution series of this compound in a neutral medium (e.g., deodorized water with 0.1% Tween 20 for flavor, or diethyl phthalate for fragrance).
-
An example series: 10 ppm, 5 ppm, 2.5 ppm, 1 ppm, 0.5 ppm, 0.1 ppm, and a blank.
-
-
Evaluation Environment: Conduct the evaluation in a sensory-neutral room with controlled lighting and temperature, using individual booths.
-
Testing Procedure (Descriptive Analysis):
-
Present the samples blind-coded and in a randomized order.
-
Ask panelists to rate the intensity of pre-defined attributes (e.g., "cheesy," "waxy," "sweaty," "creamy") on a 15-point scale.
-
Include an "other" field for panelists to add novel descriptors.
-
-
Data Analysis:
-
Use statistical analysis (e.g., ANOVA) to identify significant differences between dilutions.
-
Plot the intensity ratings for each attribute to create a sensory profile spider web diagram.
-
Determine the detection threshold as the concentration at which 50% of panelists can reliably distinguish the sample from the blank.
-
Caption: Sensory Evaluation Workflow.
Part 4: Formulation & Stability Protocols
Protocol 3: Guideline for Incorporation into a Flavor/Fragrance Base
Objective: To successfully incorporate this compound into a liquid base while ensuring stability and sensory fidelity.
-
Solubility Testing: First, confirm the solubility of this compound in the intended base (e.g., ethanol, propylene glycol, triacetin, carrier oil). It typically has good solubility in common organic solvents and oils.[2]
-
Prepare a Stock Solution: Due to its potency, never add this compound directly to a large batch. Prepare a 1% or 10% stock solution in a suitable solvent (e.g., ethanol for fragrances, propylene glycol for flavors). This allows for precise and controlled dosing.
-
Incremental Dosing: Add the stock solution to the final formulation incrementally, evaluating the sensory impact at each step. The typical use level in a finished consumer product is very low, often in the range of 0.05 to 10 ppm.[9]
-
pH Consideration: As a carboxylic acid, it can slightly lower the pH of unbuffered aqueous systems. In pH-sensitive formulations, such as emulsions, monitor the pH and adjust if necessary.
-
Check for Interactions: After addition, allow the blend to mature for at least 24 hours. Re-evaluate to check for any unexpected reactions, such as esterification with alcohols in the base, which could alter the final sensory profile.
Protocol 4: Accelerated Stability Testing
Objective: To assess the stability of a formulation containing this compound under stressed conditions.
-
Sample Preparation: Prepare three sets of the final product containing this compound in its final packaging.
-
Storage Conditions:
-
Control: Store one set under ideal conditions (e.g., 20°C, dark).
-
Elevated Temperature: Store the second set in an oven at a constant temperature (e.g., 40°C).
-
Light Exposure: Store the third set in a light box with controlled UV/Vis exposure (if relevant for the packaging).
-
-
Evaluation Schedule: Evaluate all three sets at predetermined time points: T=0, T=1 week, T=2 weeks, T=1 month, T=3 months.
-
Analytical Methods: At each time point, perform the following analyses:
-
GC-MS Analysis: Quantify the concentration of this compound to check for degradation or reaction.
-
Sensory Evaluation: Conduct a triangle test against the control sample to determine if any perceptible change has occurred.
-
Physical Evaluation: Check for changes in color, clarity, or pH.
-
-
Data Interpretation: A stable formulation will show no significant change in chemical concentration, sensory profile, or physical appearance compared to the control sample over the testing period.
Conclusion
This compound is a powerful and versatile specialty ingredient in the palette of the modern flavorist and perfumer. Its complex, concentration-dependent sensory profile allows for the creation of authentic dairy and savory flavors, as well as unique and compelling fragrance accords. By understanding its chemical nature and employing rigorous analytical and sensory protocols, researchers and developers can harness its full potential to create innovative and high-quality consumer products.
References
- Organic Syntheses. (n.d.). This compound.
- The Good Scents Company. (n.d.). Heptanoic acid. Retrieved from thegoodscentscompany.
- Guidechem. (n.d.). (S)-3-methylheptanoic acid 59614-85-6. Retrieved from guidechem.com/product_show/59614-85-6.html
- ResearchGate. (n.d.). Syntheses of (R)- and (S)-3-Methylheptanoic Acids. Retrieved from researchgate.net/publication/251785542_Syntheses_of_R-_and_S-3-Methylheptanoic_Acids
- LookChem. (n.d.). Cas 59614-85-6, (S)-3-METHYLHEPTANOIC ACID. Retrieved from lookchem.com/cas-596/59614-85-6.html
- PubChem. (n.d.). 3-Methyl-heptanoic acid. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/5282683
- ChemicalBook. (n.d.). This compound. Retrieved from chemicalbook.com/ChemicalProductProperty_EN_CB42631551.htm
- The Good Scents Company. (n.d.). Methyl heptanoate. Retrieved from thegoodscentscompany.
- Smolecule. (2023). Buy 3-Hydroxy-3-methylhexanoic acid.
- CymitQuimica. (n.d.). CAS 57403-74-4: Heptanoic acid, 3-methyl-, (3R)-. Retrieved from cymitquimica.com/base/cas/57403-74-4
- The Good Scents Company. (n.d.). 2-methyl heptanoic acid. Retrieved from thegoodscentscompany.
- ACS Publications. (2022). Introduction to Flavor and Fragrance in Food Processing. Retrieved from pubs.acs.org/doi/10.1021/bk-2022-1423.ch001
- Acme Synthetic Chemicals. (n.d.). Methyl Heptanoate - Perfumes & Fragrances. Retrieved from acmesynth.
- The Good Scents Company. (n.d.). (R)-3-methyl hexanoic acid. Retrieved from thegoodscentscompany.
- PubChem. (n.d.). (S)-3-Methylheptanoic acid. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/10290853
- MDPI. (n.d.). Advances in Analysis of Flavors and Fragrances: Chemistry, Properties and Applications in Food Quality Improvement.
- Restek. (n.d.). Foods, Flavors, & Fragrances Application Notebook. Retrieved from a3e5a5a5-3973-4447-b248-cf947d6c634c.filesusr.com/ugd/a1b2ed_770932822165436688e14620f4b36054.pdf
- PubMed. (2020). Branched-Chain Fatty Acids-An Underexplored Class of Dairy-Derived Fatty Acids.
- MDPI. (2023). Advances in Analysis of Flavors and Fragrances: Chemistry, Properties and Applications in Food Quality Improvement. Retrieved from mdpi.com/journal/foods/special_issues/flavor_fragrance_analysis
Sources
- 1. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 57403-74-4: Heptanoic acid,3-methyl-, (3R)- [cymitquimica.com]
- 3. heptanoic acid, 111-14-8 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. (S)-3-Methylheptanoic acid | C8H16O2 | CID 10290853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Cas 59614-85-6,(S)-3-METHYLHEPTANOIC ACID | lookchem [lookchem.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 2-methyl heptanoic acid, 1188-02-9 [thegoodscentscompany.com]
- 10. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 11. mdpi.com [mdpi.com]
The Strategic Utility of (R)- and (S)-3-Methylheptanoic Acid as Chiral Building Blocks in High-Value Synthesis
Introduction: The Value Proposition of a Simple Chiral Synthon
In the landscape of modern organic synthesis, the strategic selection of chiral building blocks is a cornerstone of efficient and stereocontrolled molecular construction.[1][2] Among the vast arsenal of available synthons, (R)- and (S)-3-methylheptanoic acid represent a class of deceptively simple yet powerful chiral starting materials. Their utility stems from a combination of commercial availability, a robust stereocenter at the C3 position, and a versatile carboxylic acid handle that serves as a gateway for a multitude of chemical transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of these valuable chiral building blocks, complete with detailed experimental protocols for their conversion into key synthetic intermediates.
The importance of chirality in drug discovery cannot be overstated; the stereochemistry of a molecule dictates its three-dimensional arrangement and, consequently, its interaction with biological targets.[3][4] Enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[4] Therefore, access to enantiomerically pure building blocks like the enantiomers of 3-methylheptanoic acid is critical for the development of safe and effective single-enantiomer pharmaceuticals.[5][6] This guide will explore the transformation of this compound into chiral alcohols, aldehydes, and ketones—versatile intermediates for the synthesis of complex natural products, such as insect pheromones, and for incorporation into novel active pharmaceutical ingredients (APIs).
Core Synthetic Transformations and Protocols
The carboxylic acid functionality of this compound is a versatile anchor point for a range of synthetic elaborations. The following sections detail robust and scalable protocols for the conversion of (R)- or (S)-3-methylheptanoic acid into key chiral intermediates.
Reduction to (R)- and (S)-3-Methyl-1-heptanol
The reduction of the carboxylic acid to the corresponding primary alcohol is a fundamental transformation that opens up a different set of synthetic possibilities. The resulting chiral alcohol can be used in etherification, esterification, or oxidation reactions. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (R)-3-Methylheptanoic Acid | 144.21 | 5.00 g | 34.7 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 1.45 g | 38.2 |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | 150 mL | - |
| Water (H₂O) | 18.02 | ~1.5 mL | - |
| 15% Aqueous Sodium Hydroxide (NaOH) | 40.00 | ~1.5 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), equip a flame-dried 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel.
-
Reagent Suspension: Add lithium aluminum hydride (1.1 eq.) to the flask, followed by 50 mL of anhydrous diethyl ether to create a suspension.
-
Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve (R)-3-methylheptanoic acid (1.0 eq.) in 100 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it carefully, and spotting it against the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of 1.45 mL of water, followed by 1.45 mL of 15% aqueous NaOH, and finally 4.35 mL of water. This procedure, known as the Fieser workup, should result in the formation of a granular, white precipitate of aluminum salts.
-
Work-up: Stir the mixture vigorously for 15-20 minutes, then filter the precipitate through a pad of Celite®. Wash the filter cake thoroughly with several portions of diethyl ether.
-
Purification: Combine the organic filtrates and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude (R)-3-methyl-1-heptanol can be purified by distillation to yield a colorless oil.[7]
dot
Caption: Workflow for the reduction of this compound.
Oxidation to (R)- and (S)-3-Methylheptanal
The chiral aldehyde is a valuable intermediate for various carbon-carbon bond-forming reactions, such as Wittig olefination, aldol condensations, and Grignard additions. While direct conversion from the carboxylic acid is challenging, a two-step approach via the primary alcohol is highly reliable. The Dess-Martin periodinane (DMP) oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes with minimal risk of over-oxidation to the carboxylic acid.[8][9][10][11]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (R)-3-Methyl-1-heptanol | 130.23 | 2.00 g | 15.4 |
| Dess-Martin Periodinane (DMP) | 424.14 | 7.82 g | 18.4 |
| Anhydrous Dichloromethane (CH₂Cl₂) | 84.93 | 150 mL | - |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve (R)-3-methyl-1-heptanol (1.0 eq.) in 150 mL of anhydrous dichloromethane.
-
Reagent Addition: To the stirred solution, add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate. Shake vigorously until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure. The crude (R)-3-methylheptanal can be purified by column chromatography on silica gel or by careful distillation.[12]
dot
Caption: Oxidation of 3-methyl-1-heptanol to 3-methylheptanal.
An alternative to the Dess-Martin oxidation is the Swern oxidation, which uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[13][14][15][16] It is also a very mild and efficient method but requires cryogenic temperatures and careful handling of reagents.
Conversion to Chiral Ketones via Weinreb Amides
The synthesis of chiral ketones from carboxylic acids is a powerful tool for building complex molecular architectures. A highly reliable method proceeds through the formation of a Weinreb-Nahm amide, which can then be reacted with a Grignard or organolithium reagent to afford the desired ketone without the common side-reaction of over-addition to form a tertiary alcohol.[11]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (S)-3-Methylheptanoic Acid | 144.21 | 3.00 g | 20.8 |
| N,O-Dimethylhydroxylamine hydrochloride | 97.54 | 2.23 g | 22.9 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 2.11 mL | 22.9 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 10.9 mL | 62.4 |
| Anhydrous Dichloromethane (CH₂Cl₂) | 84.93 | 100 mL | - |
Procedure:
-
Setup: To a 250 mL round-bottom flask under an inert atmosphere, add (S)-3-methylheptanoic acid (1.0 eq.), N,O-dimethylhydroxylamine hydrochloride (1.1 eq.), and 100 mL of anhydrous dichloromethane.
-
Base Addition: Cool the mixture to 0 °C and add N,N-diisopropylethylamine (3.0 eq.) dropwise.
-
Activation: After stirring for 10 minutes, add phosphorus oxychloride (1.1 eq.) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting carboxylic acid.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Purification: Combine the organic layers, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude Weinreb amide can be purified by column chromatography on silica gel to give the product as a colorless oil.[14]
The resulting Weinreb amide is a stable and versatile intermediate ready for reaction with a wide range of organometallic reagents to furnish chiral ketones.
Applications in Natural Product and Pharmaceutical Synthesis
The chiral building blocks derived from this compound have found application in the stereoselective synthesis of complex natural products, particularly insect pheromones. For example, derivatives of this compound are key components in the synthesis of serricornin, the sex pheromone of the cigarette beetle (Lasioderma serricorne). The precise stereochemistry of these building blocks is crucial for the biological activity of the final pheromone.
In the realm of drug discovery, the incorporation of small, chiral lipophilic fragments like the 3-methylheptanoyl group can significantly influence a molecule's binding affinity to its target and its pharmacokinetic properties. While specific examples of marketed drugs containing this exact fragment are not widespread in the public domain, the principles of chiral drug design strongly support the utility of such building blocks.[17][18] The ability to introduce a defined stereocenter with a flexible alkyl chain is a valuable strategy for optimizing lead compounds in drug development programs. The synthetic intermediates described in this guide provide a direct route to incorporating these valuable chiral motifs.
Conclusion
(R)- and (S)-3-methylheptanoic acid are cost-effective and versatile chiral building blocks that provide access to a range of valuable synthetic intermediates. The protocols detailed in this application note for the synthesis of chiral alcohols, aldehydes, and Weinreb amides are robust, scalable, and utilize readily available reagents. By mastering these fundamental transformations, researchers in academia and industry can effectively leverage the stereochemical information contained within this compound to advance their synthetic campaigns in natural product synthesis and drug discovery.
References
-
Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. [Link]
-
Organic Synthesis, Inc. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]
-
Organic Chemistry Portal. Dess-Martin Oxidation. [Link]
-
Wikipedia contributors. Dess–Martin oxidation. Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. Swern oxidation. Wikipedia, The Free Encyclopedia. [Link]
- Zhang, S.; Shi, Y.; Tian, W. Syntheses of (R)- and (S)-3-Methylheptanoic Acids. Chin. J. Chem.2015, 33, 674-678.
- Niu, T.; Zhang, W.; Huang, D.; Xu, C.; Wang, H.; Hu, Y. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Org. Lett.2009, 11 (19), 4474–4477.
-
Organic Chemistry Portal. Swern Oxidation. [Link]
-
Marino, S. T., et al. Synthesis of chiral building blocks for use in drug discovery. Molecules2004 , 9(6), 405-26. [Link]
- Manzo, E., Ed. Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances II; MDPI, 2021.
- Xiao, Z., et al. The first total synthesis of marine natural product, (-)-majusculoic acid and its seven analogs. Mar. Drugs2021, 19(3), 159.
- Manzo, E., Ed. Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances; MDPI, 2021.
- Organic Syntheses, Inc. This compound. Org. Synth.1955, 35, 77.
- Manzo, E., et al. Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances. Mar. Drugs2021, 19(4), 211.
-
University of Victoria Libraries. Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances. [Link]
-
Chem-Space. This compound. [Link]
- Patel, R. N. Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances. Curr. Opin. Biotechnol.2001, 12(6), 587-604.
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules2023 , 28(5), 2105. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10290853, (S)-3-Methylheptanoic acid. [Link]
- Zhang, Y., et al. Chemical Synthesis of Chiral Drugs. Highlights in Science, Engineering and Technology2022, 12, 138-143.
- Agranat, I.; Caner, H.; Caldwell, J. Chiral Drugs: An Overview.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12490718, (R)-3-Methyl-1-heptanol. [Link]
- Marino, S. T., et al. Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules2004, 9, 405-426.
- Khan, I., et al. 3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione: Design and Synthesis of New Stereopure Multi-Target Antidiabetic Agent. Pharmaceuticals2022, 15(5), 618.
- Czeskis, B.; Alexeev, I. G.; Moiseenkov, A. M. Straightforward Synthesis of Chiral Terpenoid Building Blocks by Ru-Catalyzed Enantioselective Hydrogenation. Tetrahedron: Asymmetry1994, 5(7), 1215-1218.
- Marino, S. T., et al. Synthesis of chiral building blocks for use in drug discovery. Molecules2004, 9(6), 405-426.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11710, 3-Methyl-3-heptanol. [Link]
Sources
- 1. Swern Oxidation | TCI Deutschland GmbH [tcichemicals.com]
- 2. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality [mdpi.com]
- 4. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 9. Dess-Martin Oxidation [organic-chemistry.org]
- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Swern oxidation - Wikipedia [en.wikipedia.org]
- 14. Swern Oxidation [organic-chemistry.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. glaserr.missouri.edu [glaserr.missouri.edu]
- 17. researchgate.net [researchgate.net]
- 18. 3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione: Design and Synthesis of New Stereopure Multi-Target Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Validated Quantification of 3-Methylheptanoic Acid in Biological Matrices
Abstract
This document provides a comprehensive guide for the validation of an analytical method for the quantification of 3-Methylheptanoic acid. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, ensuring scientific integrity and adherence to regulatory expectations. The methodologies are grounded in established principles from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique. This note will explain the rationale behind experimental choices, provide step-by-step protocols, and present data in a clear, accessible format.
Introduction
This compound is a branched-chain fatty acid that may be present in various biological matrices. Accurate and precise quantification of this analyte is crucial in various research and development settings, including metabolic studies, disease biomarker discovery, and pharmacokinetic analysis. The validation of the analytical method used for its quantification is a mandatory step to ensure that the generated data is reliable, reproducible, and fit for its intended purpose.
This application note details the validation of a quantitative method for this compound, following the principles outlined in the ICH Q2(R1) and FDA guidelines on bioanalytical method validation.[1][2][3][4][5][6] The validation process confirms that the method is suitable for its intended use by assessing its specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Method Development Considerations
The choice of analytical technique is paramount for the successful quantification of this compound. Due to its volatility and the complexity of biological matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is often the preferred method.[7][8][9][10] GC provides excellent separation of volatile compounds, while MS offers high sensitivity and specificity for detection.[7][10]
2.1. Sample Preparation: The Key to Success
Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest. For this compound in a biological matrix like plasma or serum, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically employed. Derivatization is a crucial step for fatty acids to increase their volatility and improve their chromatographic behavior. A common approach is the conversion of the carboxylic acid to its methyl ester, for example, using methanolic HCl.[11]
2.2. Internal Standard Selection
An appropriate internal standard (IS) is essential for accurate quantification, as it compensates for variations in sample preparation and instrument response. A stable isotope-labeled version of the analyte (e.g., this compound-d3) is the ideal choice. If a stable-isotope labeled standard is unavailable, a structurally similar compound with similar extraction and chromatographic properties can be used.
2.3. Chromatographic and Mass Spectrometric Conditions
The GC column and temperature program must be optimized to achieve good separation of this compound from other matrix components. A mid-polar capillary column is often a good starting point. For MS detection, selected ion monitoring (SIM) mode is recommended for its high sensitivity and specificity.[7] The ions to be monitored should be carefully selected based on the mass spectrum of the derivatized this compound.
Analytical Method Validation Protocols
The following sections provide detailed protocols for the validation of the analytical method for this compound quantification. These protocols are based on the principles outlined in the ICH Q2(R1) guideline.[1][3][12]
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2]
Protocol:
-
Analyze blank samples of the biological matrix (e.g., plasma, urine) from at least six different sources to assess for any interfering peaks at the retention time of this compound and the internal standard.
-
Analyze a sample containing only the internal standard to ensure it does not interfere with the detection of this compound.
-
Analyze a sample containing only this compound to confirm its retention time and mass spectrum.
-
Spike the blank matrix with this compound and the internal standard and analyze to confirm that the analyte and IS can be identified and resolved from matrix components.
Linearity and Range
Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a defined range.[2][13]
Protocol:
-
Prepare a series of calibration standards by spiking the blank matrix with known concentrations of this compound. A minimum of five concentration levels is recommended.
-
Analyze each calibration standard in triplicate.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The calibration curve should be linear over the intended range.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.[2][13]
Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high (LQC, MQC, HQC). These concentrations should be within the linear range of the method.
-
Analyze at least five replicates of each QC sample.
-
Calculate the accuracy as the percentage of the measured concentration to the nominal concentration.
Acceptance Criteria:
-
The mean accuracy should be within 85-115% of the nominal concentration (80-120% for the LLOQ).[4]
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[2][13] Precision is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of five replicates of LQC, MQC, and HQC samples in a single analytical run.
-
Intermediate Precision (Inter-assay precision): Analyze the LQC, MQC, and HQC samples on at least three different days, with different analysts and/or on different instruments if applicable.
-
Calculate the precision as the relative standard deviation (RSD) or coefficient of variation (CV).
Acceptance Criteria:
-
The RSD should be ≤ 15% for all QC levels (≤ 20% for the LLOQ).[4]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective:
-
LOD: To determine the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
Protocol: There are several methods to determine LOD and LOQ. A common approach is based on the signal-to-noise ratio:
-
Analyze a series of diluted samples of this compound.
-
Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for the LOD.
-
Determine the concentration at which the signal-to-noise ratio is approximately 10:1 for the LOQ. The LOQ should be confirmed by analyzing at least five replicates at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol:
-
Introduce small, deliberate changes to the analytical method parameters. Examples include:
-
GC oven temperature ramp rate (e.g., ± 2°C/min)
-
Carrier gas flow rate (e.g., ± 10%)
-
Injection volume (e.g., ± 0.2 µL)
-
Derivatization time or temperature
-
-
Analyze a set of samples (e.g., MQC) under these modified conditions.
-
Evaluate the impact of these changes on the analytical results (e.g., peak area, retention time, and calculated concentration).
Data Presentation
All quantitative data from the validation experiments should be summarized in clearly structured tables for easy comparison and review.
Table 1: Linearity of this compound Quantification
| Concentration (µg/mL) | Mean Peak Area Ratio (n=3) |
|---|---|
| Standard 1 | ... |
| Standard 2 | ... |
| Standard 3 | ... |
| Standard 4 | ... |
| Standard 5 | ... |
| r² | ≥ 0.99 |
Table 2: Accuracy and Precision of this compound Quantification
| QC Level | Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Accuracy (%) | Intra-assay Precision (RSD, %) | Inter-assay Precision (RSD, %) |
|---|---|---|---|---|---|
| LLOQ | ... | ... | 80-120 | ≤ 20 | ≤ 20 |
| LQC | ... | ... | 85-115 | ≤ 15 | ≤ 15 |
| MQC | ... | ... | 85-115 | ≤ 15 | ≤ 15 |
| HQC | ... | ... | 85-115 | ≤ 15 | ≤ 15 |
Experimental Workflows
Visualizing the experimental workflows can aid in understanding the overall process.
Overall Method Validation Workflow
Caption: Typical sample preparation workflow for GC-MS analysis.
Conclusion
This application note provides a detailed framework for the validation of an analytical method for the quantification of this compound. By following these protocols, researchers can ensure that their analytical data is accurate, reliable, and meets the stringent requirements of regulatory bodies. The successful validation of the analytical method is a critical step in any scientific investigation or drug development program that relies on the quantitative measurement of this compound.
References
- Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. (n.d.). Google Scholar.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. (n.d.). MDPI.
- ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
- Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). FDA.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
- Quality Guidelines. (n.d.). ICH.
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
- What Is FDA Method Validation Guidance and Its Importance?. (2025, August 6). Altabrisa Group.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.
- A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. (2021, January 4). ACS Omega.
- A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. (n.d.). NIH.
- An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (n.d.). PubMed Central.
- Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation. (2021, November 25). PubMed.
- Fatty Acid Methyl Ester analysis by Gas Chromatography. (n.d.). Sigma-Aldrich.
- LC-MS/MS for the Diagnosis of Organic Acidemias. (2021, December 6). Encyclopedia MDPI.
- Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. (n.d.). Waters.
- GCMS analysis of fatty acids. (n.d.). ResolveMass Laboratories Inc..
- Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. (n.d.). PMC - NIH.
- Bioanalytical Method Validation. (2019, April 26). International Journal of Pharmaceutical Sciences Review and Research.
- Bioanalytical method validation: An updated review. (n.d.). PMC - NIH.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 12. database.ich.org [database.ich.org]
- 13. altabrisagroup.com [altabrisagroup.com]
Application Notes and Protocols for the Synthesis of 3-Methylheptanoic Acid via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance and Synthesis of 3-Methylheptanoic Acid
This compound is a branched-chain fatty acid that serves as a valuable building block in organic synthesis.[1] Its chiral nature and specific carbon skeleton make it a target of interest in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds. The Grignard reaction represents a robust and versatile method for the synthesis of carboxylic acids, offering a reliable pathway for the formation of carbon-carbon bonds.[2][3] This application note provides a comprehensive guide to the synthesis of this compound via the carboxylation of a Grignard reagent, a process that extends the carbon chain by one carbon atom.[2]
The chosen synthetic strategy involves the preparation of sec-butylmagnesium bromide, a Grignard reagent, followed by its reaction with carbon dioxide (in the form of dry ice) and subsequent acidic work-up to yield the desired carboxylic acid. This method is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction sequence.
Reaction Mechanism and Workflow
The synthesis proceeds in two main stages:
-
Formation of the Grignard Reagent: sec-Butyl bromide reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether, to form sec-butylmagnesium bromide. This reaction is highly sensitive to moisture and requires strictly anhydrous conditions.[4]
-
Carboxylation and Protonation: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide.[2] This forms a magnesium carboxylate salt. Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate to yield this compound.[2][5]
The overall workflow for this synthesis is depicted in the following diagram:
Caption: Workflow for the synthesis of this compound.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Specifications |
| Magnesium Turnings | High purity, activated |
| sec-Butyl Bromide | Anhydrous, >98% purity |
| Tetrahydrofuran (THF) | Anhydrous, inhibitor-free |
| Iodine | Crystal, for initiation |
| Carbon Dioxide (Dry Ice) | Solid, crushed |
| Hydrochloric Acid (HCl) | Concentrated |
| Diethyl Ether | Anhydrous |
| Sodium Sulfate (Na2SO4) | Anhydrous |
| Round-bottom flask | Three-necked, flame-dried |
| Reflux condenser | With drying tube |
| Addition funnel | Pressure-equalizing |
| Magnetic stirrer and stir bar | |
| Ice bath | |
| Separatory funnel | |
| Distillation apparatus |
Safety Precautions: A Critical Overview
The Grignard reaction is exothermic and involves flammable and corrosive reagents.[6][7] Strict adherence to safety protocols is mandatory.
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water.[4] All glassware must be rigorously dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Fire Hazard: Diethyl ether and THF are extremely flammable.[4] Ensure there are no open flames in the laboratory. Use a well-ventilated fume hood.
-
Exothermic Reaction: The formation of the Grignard reagent is exothermic.[7] An ice bath should be readily available to control the reaction rate.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves.
Experimental Protocol
Part 1: Preparation of sec-Butylmagnesium Bromide
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Briefly heat the flask with a heat gun under a stream of inert gas and then allow it to cool to room temperature.
-
Initiation: Add a small crystal of iodine to the magnesium turnings. In the dropping funnel, prepare a solution of sec-butyl bromide (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.
-
Grignard Reagent Formation: Once the reaction has started, add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting solution of sec-butylmagnesium bromide will be dark and cloudy.
Part 2: Carboxylation and Work-up
-
Carboxylation: Cool the Grignard reagent solution in an ice bath. In a separate beaker, carefully crush a sufficient excess of dry ice (solid CO2). While stirring vigorously, slowly pour the Grignard solution over the crushed dry ice. Alternatively, the crushed dry ice can be added portion-wise to the Grignard solution. A thick, white precipitate will form.
-
Solvent Removal: Allow the excess CO2 to sublime. A gentle stream of inert gas can be used to facilitate this.
-
Acidic Work-up: Slowly and cautiously add a cold solution of concentrated hydrochloric acid (e.g., 6M) to the reaction mixture with stirring until the magnesium salts dissolve and the solution becomes acidic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid. Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
Part 3: Purification
The crude this compound can be purified by vacuum distillation.[5]
Results and Discussion
The successful synthesis of this compound should yield a colorless liquid. The expected yield for this type of reaction is generally in the range of 60-80%, though this can be influenced by the purity of the reagents and the strictness of the anhydrous conditions.
Characterization Data
The identity and purity of the product should be confirmed by spectroscopic analysis.
| Property | Value |
| Molecular Formula | C8H16O2[1] |
| Molecular Weight | 144.21 g/mol [1] |
| Boiling Point | 116-117 °C at 10 mmHg[5] |
| ¹H NMR (Predicted) | |
| δ ~0.9 (m) | -CH3 (terminal and at C3) |
| δ ~1.1-1.6 (m) | -CH2- groups |
| δ ~2.2-2.4 (m) | -CH2- adjacent to COOH |
| δ ~12.0 (s, br) | -COOH |
| ¹³C NMR (Predicted) | |
| δ ~180 | C=O |
| δ ~40 | C3 |
| δ ~30-35 | -CH2- groups |
| δ ~10-20 | -CH3 groups |
| IR Spectroscopy | |
| ~2500-3300 cm⁻¹ (broad) | O-H stretch of carboxylic acid |
| ~1710 cm⁻¹ (strong) | C=O stretch of carboxylic acid |
Troubleshooting
| Issue | Possible Cause | Solution |
| Grignard reaction does not initiate | Inactive magnesium; presence of moisture | Activate magnesium with iodine and gentle heating; ensure all glassware and reagents are scrupulously dry. |
| Low yield of carboxylic acid | Incomplete Grignard formation; premature quenching of Grignard reagent | Ensure complete consumption of magnesium; maintain strict anhydrous conditions throughout the reaction. |
| Presence of a ketone byproduct | Reaction of the Grignard reagent with the carboxylate salt | Add the Grignard reagent to a large excess of dry ice to minimize this side reaction. |
Conclusion
The synthesis of this compound via the Grignard reaction is a reliable and scalable method for producing this valuable synthetic intermediate. By carefully controlling the reaction conditions, particularly by maintaining an anhydrous environment, and by following the detailed protocol outlined in these application notes, researchers can achieve good yields of the desired product. The provided characterization data will aid in the confirmation of the product's identity and purity.
References
- Organic Syntheses Procedure. This compound.
- PubChem. 3-Methyl-heptanoic acid. National Institutes of Health.
-
University of Calgary. Ch19: RMgX + CO2 -> RCO2H. Available at: [Link]
-
Chemistry LibreTexts. 20.5: Preparing Carboxylic Acids. Available at: [Link]
-
Master Organic Chemistry. Formation of carboxylic acids from Grignard reagents and CO2. Available at: [Link]
-
JoVE. Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. Available at: [Link]
-
Transformation Tutoring. Synthesis And Reactions Of Carboxylic Acids. Available at: [Link]
-
American Chemical Society. Grignard Reaction - Laboratory Reaction Safety Summary. Available at: [Link]
-
YouTube. Grignard reaction safety. Available at: [Link]
-
Quora. What are Grignard reagent preparation precautions during preparation?. Available at: [Link]
-
Chempedia - LookChem. General procedures for the purification of Carboxylic acids. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Gas Chromatography (GC) Analysis of 3-Methylheptanoic Acid
Answering your request, here is the technical support center with troubleshooting guides and FAQs.
Welcome to the technical support center for the GC analysis of 3-Methylheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly poor peak shape, during their experiments. We will explore the root causes of these issues and provide systematic, field-proven solutions to achieve symmetric, reproducible peaks for accurate quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound peak is showing significant tailing. What are the primary causes and how can I resolve this?
Peak tailing is the most common issue when analyzing free carboxylic acids like this compound.[1][2] This phenomenon occurs because the polar carboxyl group (-COOH) can form strong hydrogen bonds with any "active sites" within the GC system.[3] These interactions delay the elution of a portion of the analyte molecules, resulting in an asymmetrical peak with a drawn-out tail, which compromises resolution and quantification accuracy.[4]
To resolve this, we must systematically identify and neutralize these interactions. The following troubleshooting workflow provides a logical path from initial diagnosis to advanced solutions.
Caption: Troubleshooting workflow for this compound peak tailing.
Q2: I want to analyze this compound directly without derivatization. What is the best approach?
Direct analysis is challenging but possible with a highly inert system and a specialized column. The primary goal is to minimize any surface interactions for the free carboxyl group.
1. GC Column Selection: Standard non-polar columns (like those with 1% or 5% phenyl phases) are unsuitable for free carboxylic acids and will cause severe tailing.[1] You must use a polar, acidic-functionalized stationary phase designed for this purpose.[5]
-
Recommended Phases:
-
FFAP (Free Fatty Acid Phase): These are polyethylene glycol (PEG) phases modified with nitroterephthalic acid, designed to reduce interactions with acidic compounds.[1][6]
-
WAX Columns (e.g., DB-FATWAX): These are also PEG-based columns that offer high polarity and are suitable for the analysis of polar compounds, including free fatty acids.[7]
-
2. Use an Ultra-Inert Flow Path: Every component the sample touches must be deactivated to prevent metal interactions and minimize active silanol groups.
-
Inlet Liner: Do not use a liner with glass wool, as it provides a large surface area for adsorption. Use a highly deactivated, Ultra-Inert liner.[8]
-
Column Installation: Ensure a clean, square cut on the column end.[9][10] Install it at the correct height in the inlet to avoid dead volumes, which can also contribute to tailing.[11][12]
-
Column Conditioning & Maintenance: Before analysis, condition the column according to the manufacturer's instructions. If performance degrades, trimming 10-20 cm from the front of the column can remove accumulated non-volatile residues and active sites.[13]
3. Method Parameter Optimization:
-
Injection Temperature: Use the lowest temperature that allows for complete volatilization of the acid. Overly high inlet temperatures can cause degradation and increase activity.[14]
-
Sample Concentration: Column overload can cause peak fronting or tailing. If you suspect this, dilute your sample and reinject.[1][2]
Q3: What is derivatization, and why is it the recommended solution for carboxylic acids?
Derivatization is a chemical reaction that converts a compound into a more volatile and less polar derivative, making it more suitable for GC analysis.[3][15] For this compound, this involves converting the polar -COOH group into a non-polar ester.
The "Why": The core principle is to mask the active hydrogen on the carboxyl group.[16] By replacing this hydrogen with a non-polar group (e.g., a trimethylsilyl group), you:
-
Eliminate Hydrogen Bonding: This is the primary cause of peak tailing. The derivative will no longer interact with active sites in the liner and column.[17]
-
Increase Volatility: The resulting derivative has a lower boiling point, allowing it to move through the GC column at lower temperatures with sharper peaks.[18][19]
-
Improve Thermal Stability: The derivative is often more stable at the high temperatures of the GC inlet.[18]
Silylation is the most common derivatization technique for this purpose, where a silylating reagent replaces the active hydrogen with a trimethylsilyl (TMS) group.[20][21]
Caption: Silylation of a carboxylic acid to form a volatile TMS-ester.
Experimental Protocols & Data
Protocol 1: Silylation of this compound using BSTFA + 1% TMCS
This protocol provides a robust method for preparing a volatile trimethylsilyl (TMS) ester of this compound. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an excellent silylating reagent, and the trimethylchlorosilane (TMCS) acts as a catalyst to improve reaction efficiency.[20][22]
Materials:
-
Sample containing this compound (dried, if in aqueous solution)
-
BSTFA + 1% TMCS silylation reagent
-
Anhydrous solvent (e.g., Acetonitrile, Pyridine, or Dichloromethane)
-
2 mL autosampler vials with screw caps and septa
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: If your sample is in solution, transfer an aliquot to a clean vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that the sample is free of water, as moisture will consume the silylation reagent.[20]
-
Reagent Addition: Add 100 µL of anhydrous solvent to the dried sample to redissolve it.
-
Silylation: Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in molar excess relative to the acid.[19][20]
-
Reaction: Tightly cap the vial immediately. Vortex for 10-15 seconds.
-
Incubation: Heat the vial at 70°C for 30 minutes to ensure the reaction goes to completion.[19]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
Table 1: Comparison of GC Parameters for Analysis
This table summarizes typical starting parameters for the analysis of this compound in both its underivatized and derivatized forms. These should be optimized for your specific instrument and application.
| Parameter | Direct (Underivatized) Analysis | Derivatized (TMS-Ester) Analysis | Rationale |
| GC Column | Polar: e.g., DB-FFAP, Stabilwax-DA | Non-Polar to Mid-Polar: e.g., DB-5ms, HP-1ms | The derivatized analyte is non-polar and separates well on standard phases by boiling point.[23][24] |
| Inlet Liner | Ultra Inert, Deactivated, No Wool | Ultra Inert, Deactivated | An inert liner is crucial in both cases to prevent analyte degradation or adsorption.[11][25] |
| Inlet Temp (°C) | 250°C | 250°C | Must be high enough to ensure complete vaporization without causing thermal degradation.[26] |
| Injection Mode | Split (e.g., 50:1) | Split (e.g., 20:1) or Splitless | Split injection is often preferred to prevent column overload and maintain sharp peaks.[11] |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen | Hydrogen can provide faster analysis times at optimal flow rates.[27] |
| Oven Program | 80°C (hold 2 min), ramp to 240°C at 10°C/min | 50°C (hold 2 min), ramp to 280°C at 15°C/min | A lower starting temperature is possible for the more volatile derivative, allowing for a faster ramp. |
| Detector | FID or MS | FID or MS | Both detectors are suitable. MS provides mass spectral data for confirmation. |
References
- Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits.
- Benchchem. (2025). Troubleshooting Poor Peak Shape of Isobutyric Acid in Gas Chromatography: A Technical Support Guide.
- Thermo Fisher Scientific. (n.d.). GC Reagents.
- Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks.
- Benchchem. (2025). Technical Support Center: Fatty Acid Analysis by Gas Chromatography.
- Benchchem. (2025). Application Notes and Protocols for Silylation of Carboxylic Acids with Chlorotrimethylsilane for GC Analysis.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- Benchchem. (2025). The Cornerstone of GC Analysis: A Technical Guide to Silylation.
- Benchchem. (2025). Technical Support Center: Overcoming Challenges in GC-MS Analysis of Fatty acids.
- TCI Chemicals. (n.d.). GC Derivatization Reagents.
- Chromatography. (n.d.). Derivatization reagents for GC.
- ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography.
- Darko, E., & B., K. (n.d.). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE.
- Agilent. (2025). Peak Perfection: A Guide to GC Troubleshooting.
- Taylor, T. (n.d.). Three Peak Shapes You Really Don't Want to See in Your Gas Chromatogram. LCGC International.
- Microbioz India. (2023). Optimizing Gas Chromatography Parameters for Enhanced Performance.
- Fisher Scientific. (n.d.). GC Columns.
- ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- Supelco. (n.d.). Guide to Derivatization Reagents for GC.
- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
- Sigma-Aldrich. (n.d.). GC Column Selection Guide.
- Sigma-Aldrich. (n.d.). Approaches to Increasing GC Speed, Resolution and Responses.
- Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results.
- PerkinElmer. (n.d.). GC Column Selection Guide.
- Agilent. (n.d.). GC Inlets An Introduction.
- Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
- Elsevier. (2019). Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary phases.
- LCGC. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing.
- Chromatography Today. (2014). What is Peak Tailing?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 6. par.nsf.gov [par.nsf.gov]
- 7. jcanoingenieria.com [jcanoingenieria.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 17. gcms.cz [gcms.cz]
- 18. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. phoenix-sci.com [phoenix-sci.com]
- 23. fishersci.com [fishersci.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. agilent.com [agilent.com]
- 26. microbiozindia.com [microbiozindia.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Poor Recovery of 3-Methylheptanoic Acid During Extraction
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting for a common yet challenging issue: the poor recovery of 3-Methylheptanoic acid during extraction procedures. This guide is structured in a practical question-and-answer format, moving from foundational principles to specific, hands-on troubleshooting protocols. Our goal is to equip you with the scientific understanding and practical steps necessary to optimize your extraction workflows for reliable and reproducible results.
Part 1: Foundational Knowledge - FAQs
This section addresses the fundamental properties of this compound and the core principles of its extraction.
Q1: What are the critical physicochemical properties of this compound that dictate its extraction behavior?
Understanding the inherent chemical nature of this compound is the first step toward a successful extraction. As a C8 branched-chain fatty acid, its behavior is governed by a few key parameters:
| Property | Value/Characteristic | Implication for Extraction Protocol |
| Molar Mass | 144.21 g/mol | Relatively low molecular weight contributes to its volatility, which is a critical consideration during solvent evaporation steps.[1] |
| pKa | ~4.8 | This value is the cornerstone of liquid-liquid extraction (LLE). The ionization state of the carboxylic acid group is pH-dependent, determining its solubility in aqueous vs. organic phases. |
| Solubility | Sparingly soluble in water; readily soluble in organic solvents like diethyl ether, ethyl acetate, and MTBE. | Dictates the choice of appropriate solvents for extraction.[2][3] |
| Polarity | Polar carboxylic head with a nonpolar aliphatic tail. | This amphipathic nature can sometimes contribute to the formation of emulsions at the aqueous-organic interface. |
The pKa is arguably the most critical parameter for LLE. At a pH below 4.8, this compound is predominantly in its protonated, non-ionized (neutral) form (R-COOH), which is more soluble in organic solvents. Conversely, at a pH above 4.8, it exists in its deprotonated, ionized (anionic) form (R-COO-), making it more soluble in the aqueous phase. Manipulating the pH of the aqueous sample is therefore a powerful tool to control the partitioning of the analyte.[4]
Part 2: Troubleshooting Guide - Resolving Poor Recovery
This section provides a systematic approach to diagnosing and solving the common problems leading to low recovery of this compound.
Issue 1: Inefficient Extraction from the Aqueous Phase During Liquid-Liquid Extraction (LLE)
Symptom: Your recovery of this compound in the organic phase is consistently below expectations after performing a liquid-liquid extraction from an aqueous sample (e.g., plasma, cell culture media, or fermentation broth).
Root Cause Analysis & Solutions:
The most frequent cause of this issue is an incorrect pH of the aqueous sample. For efficient partitioning into the organic solvent, the this compound must be in its neutral, non-ionized state.
Troubleshooting Workflow for LLE:
Caption: Troubleshooting workflow for inefficient Liquid-Liquid Extraction.
Detailed Protocol: Optimizing LLE for this compound
-
pH Adjustment: For every 1 mL of aqueous sample, add a sufficient amount of 1M HCl or formic acid to bring the pH to approximately 2.5-3.0. This ensures that the this compound is fully protonated.[5]
-
Solvent Selection & Addition: Add 3-5 volumes of a suitable water-immiscible organic solvent. Ethyl acetate and methyl tert-butyl ether (MTBE) are excellent choices. MTBE is often preferred over diethyl ether due to its lower volatility and reduced tendency to form explosive peroxides.[6][7]
-
Mixing: Cap the extraction vessel and mix gently by inverting the tube for 2-5 minutes. Vigorous vortexing can lead to the formation of stable emulsions, especially with protein-rich samples.
-
Breaking Emulsions (if necessary): If an emulsion forms (a cloudy layer between the aqueous and organic phases), it can be disrupted by:
-
Adding a small amount of brine (saturated NaCl solution).
-
Centrifugation at 2000-4000 x g for 5-10 minutes.
-
-
Phase Separation & Collection: Allow the layers to fully separate. Carefully transfer the upper organic layer containing the this compound to a clean tube.
-
Re-extraction: For maximal recovery, repeat the extraction (steps 2-5) on the remaining aqueous layer with a fresh portion of organic solvent and combine the organic extracts.
Issue 2: Analyte Loss During Solvent Evaporation
Symptom: You have confirmed good extraction into the organic phase, but the final recovery after solvent evaporation is low.
Root Cause Analysis & Solutions:
This compound is a volatile compound. Aggressive evaporation techniques, such as high temperatures or high nitrogen flow rates, can cause significant loss of the analyte along with the solvent.
Best Practices for Evaporation of Volatile Compounds:
-
Temperature Control: Use a water bath or heating block set to a gentle temperature, typically not exceeding 30-40°C.
-
Controlled Gas Flow: When using a nitrogen evaporator, position the needles just above the liquid surface and use a gentle, diffused flow of gas. A strong vortex will increase the surface area and accelerate the loss of your analyte.
-
Avoid Complete Dryness: Evaporate the solvent down to a small residual volume (e.g., 50-100 µL). Taking the sample to complete dryness significantly increases the risk of losing volatile analytes.
-
Use of a Keeper Solvent: For very low concentration samples, add a small volume (e.g., 10-20 µL) of a high-boiling, non-interfering solvent (like ethylene glycol) before evaporation. This "keeper" will remain after the more volatile extraction solvent has evaporated, trapping the analyte and preventing its loss.
Issue 3: Poor Recovery When Using Solid-Phase Extraction (SPE)
Symptom: You are using an SPE protocol, but the recovery of this compound in the final eluate is poor.
Root Cause Analysis & Solutions:
SPE is a powerful alternative to LLE, offering cleaner extracts and the potential for automation.[8][9] However, poor recovery can result from several factors, including incorrect sorbent choice, improper sample loading conditions, or an ineffective elution solvent. For a carboxylic acid like this compound, an anion-exchange or a mixed-mode sorbent is often effective.[10]
Troubleshooting Workflow for SPE:
Caption: Troubleshooting workflow for Solid-Phase Extraction.
Detailed Protocol: Anion-Exchange SPE for this compound
-
Sorbent Selection: Choose a strong anion-exchange (SAX) or mixed-mode sorbent.
-
Conditioning: Condition the cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
Equilibration: Equilibrate the sorbent with a buffer at a pH of at least 2 units above the pKa of this compound (e.g., pH 7-8). This ensures the sorbent is in the correct state and the analyte will be ionized.
-
Sample Loading: Adjust the pH of your sample to match the equilibration buffer (pH 7-8). This deprotonates the carboxylic acid, giving it a negative charge to bind to the positively charged sorbent. Load the sample at a slow, steady flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., the equilibration buffer, followed by a low percentage of organic solvent in water) to remove neutral and basic impurities.
-
Elution: Elute the this compound with an organic solvent containing a small percentage of a strong acid (e.g., 2-5% formic acid in methanol). The acid neutralizes the charge on the analyte, releasing it from the sorbent.
Issue 4: Poor Chromatographic Performance Post-Extraction
Symptom: You have achieved good extraction recovery, but your GC analysis shows poor peak shape (tailing) and low sensitivity.
Root Cause Analysis & Solutions:
The polar carboxylic acid group of this compound can interact with active sites in the GC inlet and column, leading to poor chromatography. Derivatization is a highly effective solution that converts the polar analyte into a more volatile and less polar derivative.
Recommended Derivatization Protocol: Silylation with BSTFA
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst, is a robust reagent for silylating carboxylic acids.
Derivatization Workflow:
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2. Apparatus and Technique [chem.ualberta.ca]
- 3. columbia.edu [columbia.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Recovery of Volatile Fatty Acids from Fermentation Broth Using Ethyl Acetate as Solvent | Chemical Engineering Transactions [cetjournal.it]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS | Semantic Scholar [semanticscholar.org]
- 8. SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results - Blogs - News [alwsci.com]
- 9. rocker.com.tw [rocker.com.tw]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving Co-elution of 3-Methylheptanoic Acid
Welcome to the technical support center for resolving the co-elution of 3-Methylheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for common chromatographic challenges involving this branched-chain fatty acid.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem for analyzing this compound?
Q2: Why is derivatization essential for analyzing fatty acids by Gas Chromatography (GC)?
A: Free fatty acids are highly polar compounds due to their carboxylic acid group, which can form hydrogen bonds.[4] This polarity causes poor volatility and leads to significant analytical problems in GC, such as strong adsorption to the column's stationary phase. This results in poor peak shape (tailing), low sensitivity, and inaccurate results.[4][5] Derivatization, most commonly by converting the fatty acids into Fatty Acid Methyl Esters (FAMEs), neutralizes the polar carboxyl group.[6] This increases their volatility and thermal stability, allowing for much better separation based on properties like boiling point and degree of unsaturation.[5][7]
Q3: What is the fundamental difference between resolving co-elution in Gas Chromatography (GC) vs. Liquid Chromatography (LC)?
A: The separation principles differ fundamentally, dictating the troubleshooting approach.
-
In GC , separation is primarily based on the analyte's volatility (boiling point) and its interaction with the stationary phase. Therefore, troubleshooting focuses on optimizing the temperature program, choosing a column with a different stationary phase polarity (selectivity), and ensuring complete sample derivatization to enhance volatility.[7]
-
In LC , particularly reversed-phase HPLC, separation is based on the analyte's polarity and hydrophobic interactions with the stationary phase.[8][9] Troubleshooting involves modifying the mobile phase composition (e.g., organic solvent ratio, pH, additives) to alter analyte polarity and retention, and selecting columns with different stationary phase chemistries (e.g., C18, C8, or mixed-mode) to exploit different interaction mechanisms.[8][10]
Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic approach to diagnosing and resolving co-elution issues involving this compound.
Step 1: Confirming Co-elution
Before modifying your method, you must confirm that you are dealing with co-elution and not another issue like poor peak shape from system activity or column overload.[1][7]
-
Peak Shape Analysis: Look for subtle signs of asymmetry. A "shoulder" on the side of a peak or a broader-than-expected peak are strong indicators of underlying, partially resolved peaks.[1][2]
-
Detector-Assisted Peak Purity: If your system is equipped with an advanced detector, use it to assess peak purity.
-
Mass Spectrometry (MS) Detector (GC-MS or LC-MS): Examine the mass spectra across the entire peak. If the spectra change from the leading edge to the trailing edge, it confirms that multiple components are present.[1][2]
-
Diode Array Detector (DAD) (HPLC): A DAD collects UV-Vis spectra across the peak. If the spectra are not identical, the peak is impure.[1]
-
Step 2: Gas Chromatography (GC) Strategies
If co-elution is confirmed in your GC analysis, follow these optimization steps, starting with the most impactful.
A. Review and Optimize Derivatization
Incomplete derivatization is a common cause of peak problems. The presence of underivatized, polar free fatty acids can cause tailing peaks that may co-elute with your target FAME peak.[11]
-
Ensure Complete Reaction: Review your derivatization protocol. Ensure you are using a sufficient excess of the derivatizing agent (e.g., BF₃-methanol) and that reaction time and temperature are adequate.[11]
-
Use High-Quality Reagents: Water can hinder the esterification reaction. Always use high-purity, low-moisture solvents and derivatization reagents.[11]
-
Sample Preparation: Weigh 1-25 mg of your lipid-containing sample into a reaction vessel. If the sample is in an aqueous solvent, evaporate it to dryness first.
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol.[4]
-
Reaction: Heat the vessel at 60°C for 5-10 minutes. Reaction times may need optimization depending on the sample matrix.
-
Extraction: Cool the vessel, then add 1 mL of water and 1 mL of a nonpolar solvent like hexane.
-
Phase Separation: Vortex the mixture thoroughly and centrifuge at a low speed to achieve clear phase separation.[4]
-
Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial for analysis.[4]
B. Optimize GC Column and Conditions
The choice of stationary phase is the most critical factor for achieving selectivity between closely related compounds.[7]
Caption: Logical workflow for troubleshooting GC co-elution.
-
Change Column Polarity: Standard non-polar columns separate based on boiling point, which may be too similar for this compound and its isomers. Switching to a more polar stationary phase can introduce different separation mechanisms.
-
Optimize Temperature Program: A slower temperature ramp rate (e.g., 2-5°C/min) can significantly improve the resolution of closely eluting peaks.[11] A lower initial oven temperature can also enhance the separation of more volatile components.[11]
-
Adjust Carrier Gas Flow Rate: Operate the column at the optimal linear velocity for your carrier gas (Helium or Hydrogen) to maximize column efficiency (number of theoretical plates).[7]
| Parameter | Recommendation for Resolving Branched-Chain Fatty Acids | Rationale |
| GC Column | Highly polar cyanopropyl (e.g., HP-88, SP-2560) or wax (e.g., Omegawax) columns.[11][12] | Provides unique selectivity for FAME isomers based on polarity and structure, not just boiling point. |
| Oven Program | Start at a low initial temp (e.g., 60°C), use a slow ramp rate (2-5°C/min) through the elution range of C8 FAMEs.[11] | Increases the time analytes spend interacting with the stationary phase, enhancing separation. |
| Injector Temp | 250 °C | Ensures rapid and complete volatilization of FAMEs without thermal degradation.[7] |
| Carrier Gas | Helium or Hydrogen at optimal flow rate (e.g., ~1.2 mL/min for a 0.25 mm ID column).[7] | Maximizes column efficiency for sharper peaks and better resolution. |
Step 3: High-Performance Liquid Chromatography (HPLC) Strategies
HPLC offers a powerful alternative to GC, especially since derivatization is often not required for free fatty acids.[8][13] Separation is governed by partitioning between the mobile and stationary phases.
A. Optimize Mobile Phase Composition
Adjusting the mobile phase is often the easiest and fastest way to influence separation in reversed-phase HPLC.[8][13]
-
Adjust Organic Solvent Strength: In reversed-phase LC, weakening the mobile phase (i.e., decreasing the percentage of the organic solvent like acetonitrile or methanol) will increase the retention time of all analytes.[1] This increased interaction with the stationary phase can often improve the resolution between two closely eluting peaks.
-
Change Organic Solvent Type: Acetonitrile, methanol, and tetrahydrofuran have different selectivities. Replacing acetonitrile with methanol (or using a mixture) can alter the elution order and resolve co-eluting peaks.[14]
-
Modify Mobile Phase pH: this compound is a carboxylic acid. Operating the mobile phase at a pH well below its pKa (~4.8) will keep it in its neutral, protonated form, increasing its retention on a C18 column. Experimenting with small pH adjustments (e.g., from pH 2.8 to 3.2) can subtly alter the polarity of the analytes and improve selectivity.[15] Using a buffer like ammonium formate is recommended for pH stability.[15]
B. Change Stationary Phase Chemistry
If mobile phase optimization is insufficient, changing the column is the next logical step.
Caption: Systematic approach for resolving HPLC co-elution.
-
Vary Alkyl Chain Length: If you are using a standard C18 column, switching to a C8 or a C30 column can provide different shape selectivity for branched-chain fatty acids.[3][9]
-
Utilize Mixed-Mode Columns: A mixed-mode column, such as one combining reversed-phase (C18) and anion-exchange functionalities, can offer unique selectivity.[10][16] The anion-exchange mechanism provides an additional mode of interaction for the acidic analyte, which can be highly effective at resolving it from neutral or less acidic interferences.[16]
| Parameter | Recommendation for Resolving Branched-Chain Fatty Acids | Rationale |
| HPLC Column | Standard: C18 or C8.[9] Advanced: C30 or Mixed-Mode Anion Exchange (e.g., Atlantis PREMIER BEH C18 AX).[3][10] | C18/C8 offer general hydrophobic retention. C30 provides shape selectivity. Mixed-mode adds an ion-exchange mechanism for enhanced selectivity of acids.[3][10] |
| Mobile Phase A | Water with 0.1% formic acid or 10mM ammonium formate buffer (pH ~3.0).[15] | Low pH suppresses ionization of the carboxylic acid, leading to better retention and peak shape in reversed-phase. |
| Mobile Phase B | Acetonitrile or Methanol.[8] | Common organic solvents for reversed-phase. Acetonitrile often provides sharper peaks. |
| Gradient | Start with a shallow gradient and a lower initial %B to increase retention and improve separation of early eluting compounds. | Provides more time for closely eluting compounds to separate. |
| Temperature | 40-60 °C | Higher temperatures can improve peak efficiency and may alter selectivity.[16] |
Step 4: Advanced Strategy - Chiral Separation of this compound Enantiomers
This compound is a chiral molecule, existing as (R) and (S) enantiomers. If your goal is to separate these enantiomers from each other, standard GC or LC methods will fail. A specialized chiral separation technique is required.[17]
-
Chiral Stationary Phases (CSPs): This is the most direct approach. Use an HPLC or GC column where the stationary phase is itself chiral.[17][18]
-
For HPLC: Cyclodextrin-based and polysaccharide-based (e.g., Chiralpak) columns are widely applicable for separating enantiomers of chiral acids.[18]
-
For GC: Cyclodextrin-based chiral capillary columns are commonly used.
-
-
Indirect Method (Diastereomer Formation): This involves derivatizing the racemic this compound with a pure, single-enantiomer chiral derivatizing agent.[19] This reaction creates a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard (achiral) GC or HPLC column.[19]
This advanced technique is necessary only when the scientific question demands the specific quantification of each enantiomer, which can have different biological activities.[20]
References
- Dao, D., Birdsall, R., & Yu, Y. Q. (n.d.). Evaluating the Impact of Mobile Phase Composition and Column Type in the Separation of Free Fatty Acids.
- BenchChem. (2025). Technical Support Center: Optimizing GC-MS Parameters for Fatty Acid Methyl Esters (FAMEs). BenchChem.
- Waters Corporation. (n.d.). Evaluating the Impact of Mobile Phase Composition and Column Type in the Separation of Free Fatty Acids.
- Sigma-Aldrich. (n.d.).
- Yilmaz, E., & Emir, D. D. (2015). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography.
- BenchChem. (2025).
- Yoshida, H., et al. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Journal of Lipid Research.
- BenchChem. (2025).
- Le, H. D., et al. (2014). The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy. Journal of Visualized Experiments.
- Mattarozzi, M., et al. (2021). Reversed-phase and weak anion-exchange mixed-mode stationary phase for fast separation of medium-, long- and very long chain free fatty acids by ultra-high- performance liquid chromatography-high resolution mass spectrometry.
- Axion Labs. (n.d.).
- Waters Corporation. (n.d.). Separation of Free Fatty Acids by Mixed-Mode Anion Exchange Chromatography.
- Phenomenex. (n.d.).
- Dong, M. W. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- BenchChem. (n.d.). How to resolve co-elution of 10-Methylheptadecanoyl-CoA with other lipids. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Chiral Gas Chromatography for the Separation of 3-(Bromomethyl)hexanoic Acid Isomers. BenchChem.
- Sigma-Aldrich. (n.d.).
- Regalado-Reyes, M., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis.
- TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
- Basicmedical Key. (2016).
Sources
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. jsbms.jp [jsbms.jp]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. waters.com [waters.com]
- 14. High-performance liquid chromatography | Basicmedical Key [basicmedicalkey.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. lcms.cz [lcms.cz]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tcichemicals.com [tcichemicals.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Derivatization of 3-Methylheptanoic Acid
Welcome to the technical support guide for the derivatization of 3-Methylheptanoic acid. As a branched medium-chain fatty acid, this compound presents unique challenges for analysis, particularly by Gas Chromatography (GC).[1] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, detailed protocols, and robust troubleshooting advice to ensure successful and reproducible derivatization.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the derivatization of this compound.
Q1: Why is derivatization essential for the GC analysis of this compound?
A1: Derivatization is a critical sample preparation step for several reasons. The carboxylic acid group in this compound is highly polar and contains an active hydrogen atom. These features lead to:
-
Low Volatility: The strong intermolecular hydrogen bonding prevents the acid from easily vaporizing in the hot GC inlet, which is necessary for analysis.
-
Poor Peak Shape: The polarity causes interactions with the GC column and liner, resulting in broad, tailing peaks that are difficult to accurately quantify.[2][3]
-
Adsorption: The molecule can irreversibly adsorb onto active sites within the GC system, leading to poor recovery and inaccurate results.[3]
Derivatization converts the polar carboxyl group into a less polar, more volatile, and more thermally stable ester (e.g., a methyl or silyl ester), which resolves these issues and improves chromatographic performance.[4]
Q2: What are the primary derivatization methods for this compound?
A2: The two most universal and effective methods for derivatizing carboxylic acids are alkylation (esterification) and silylation .[4][5]
-
Alkylation (Esterification): This involves reacting the carboxylic acid with an alcohol in the presence of a catalyst to form an ester. The most common derivative is the fatty acid methyl ester (FAME). Reagents like Boron Trifluoride (BF₃)-Methanol or methanolic HCl are widely used.[6][7][8]
-
Silylation: This method replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group. The most powerful and common reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like Trimethylchlorosilane (TMCS).[9][10]
Q3: Which method is better for this compound?
A3: Both methods are highly effective, and the "better" choice depends on your laboratory's specific instrumentation, safety protocols, and the complexity of your sample matrix. The methyl group at the 3-position of this compound can introduce minor steric hindrance, which may require slightly more rigorous reaction conditions compared to a straight-chain acid.[11][12]
-
Esterification (e.g., with BF₃-Methanol) is extremely robust, and the resulting FAMEs are very stable. This method is often preferred for complex matrices and is a gold standard for fatty acid analysis.
-
Silylation (with BSTFA) is very fast and efficient, and the by-products are highly volatile, minimizing chromatographic interference.[10] However, TMS derivatives are sensitive to moisture and can hydrolyze back to the original acid if not handled under anhydrous conditions.
For most applications, starting with a well-optimized esterification protocol is recommended due to its robustness.
Troubleshooting Guide: Common Derivatization Issues
This guide provides a systematic approach to identifying and resolving common problems encountered during the derivatization of this compound.
Q4: My derivatization yield is low or non-existent. What is the cause and how can I fix it?
A4: This is the most common issue and can be traced to several factors. Use the following logical flowchart to diagnose the problem.
Caption: Troubleshooting flowchart for low derivatization yield.
Q5: My results are not reproducible. How can I improve consistency?
A5: Poor reproducibility is almost always due to small, unintentional variations in the experimental procedure.
-
Control Temperature Precisely: Use a thermostat-controlled heating block or water bath instead of a simple hot plate. Temperature fluctuations can significantly alter reaction kinetics.
-
Standardize Timing: Use a timer for all reaction and incubation steps.
-
Maintain an Anhydrous Environment: Moisture is a key variable. Dry glassware in an oven before use. Use solvents from a freshly opened bottle or a bottle sealed with a septum and purged with nitrogen.
-
Automate Liquid Handling: If possible, use calibrated micropipettes or an automated liquid handler to minimize volume errors between samples.
-
Prepare a Master Mix: When derivatizing multiple samples, prepare a master mix of the solvent and derivatization reagent to ensure every sample receives the exact same formulation.
Q6: I see unexpected peaks in my chromatogram. What are they and how do I get rid of them?
A6: Extraneous peaks can originate from several sources.
-
Reagent Artifacts: Silylating reagents can produce by-products. For example, BSTFA can produce trimethylsilyltrifluoroacetamide and trifluoroacetamide.[10]
-
Contamination: Solvents, glassware, or pipette tips can introduce contaminants.
-
Side Reactions: Components in a complex sample matrix may also be derivatized, creating new peaks.
Solution: Always prepare and run a reagent blank (all components except the sample) with every batch. This will help you identify which peaks are artifacts of the derivatization process itself and not from your analyte. If matrix components are the issue, an additional sample cleanup step (e.g., Solid Phase Extraction) may be necessary prior to derivatization.
Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for the two primary derivatization techniques and a comparative data table.
Comparative Analysis of Derivatization Methods
| Parameter | Method 1: Esterification (BF₃-Methanol) | Method 2: Silylation (BSTFA + 1% TMCS) |
| Derivative | This compound methyl ester (FAME) | This compound TMS-ester |
| Reaction Time | 30-60 minutes | 15-45 minutes |
| Reaction Temp. | 80-100°C | 70-80°C |
| Derivative Stability | Very High (stable for days/weeks if stored properly) | Moderate (sensitive to moisture, best to analyze quickly)[6] |
| Pros | Highly robust, stable derivatives, less sensitive to trace moisture than silylation.[8] | Fast reaction, volatile by-products cause less interference.[10] |
| Cons | Requires higher temperatures, reagent is corrosive. | Reagents are extremely moisture-sensitive, TMS-esters can hydrolyze.[10][13] |
Protocol 1: Esterification with Boron Trifluoride-Methanol (BF₃-Methanol)
This protocol describes the conversion of this compound into its fatty acid methyl ester (FAME).
Materials:
-
Sample containing this compound (dried)
-
14% Boron Trifluoride in Methanol (BF₃-Methanol)
-
Hexane (GC grade)
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate
-
Screw-cap reaction vials (Teflon-lined caps)
Procedure:
-
Sample Preparation: Place 1-10 mg of the dried sample extract into a screw-cap reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen.
-
Reagent Addition: Add 1 mL of 14% BF₃-Methanol reagent to the vial.[7]
-
Reaction: Tightly cap the vial and heat at 100°C for 45 minutes in a heating block or boiling water bath.[7]
-
Cooling: Allow the vial to cool to room temperature.
-
Extraction: Add 1 mL of hexane and 1 mL of water to the vial. Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.
-
Phase Separation: Centrifuge briefly to separate the layers. Carefully transfer the upper hexane layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 2: Silylation with BSTFA + 1% TMCS
This protocol describes the conversion of this compound into its trimethylsilyl (TMS) ester. This procedure must be performed under anhydrous conditions.
Materials:
-
Sample containing this compound (completely dry)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Screw-cap reaction vials (Teflon-lined caps), oven-dried
Procedure:
-
Sample Preparation: Place 1-10 mg of the completely dried sample into an oven-dried reaction vial.
-
Reagent Addition: Add 100 µL of anhydrous solvent (e.g., pyridine) to dissolve the sample, followed by 100 µL of BSTFA + 1% TMCS reagent.[10] A molar excess of at least 2:1 of silylating reagent to analyte is recommended.[10]
-
Reaction: Tightly cap the vial and heat at 75°C for 30 minutes in a heating block.[14]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample can be injected directly into the GC-MS. Do not add water. The TMS-ester is sensitive to hydrolysis, so analysis should be performed promptly.
General Experimental Workflow
The following diagram illustrates the complete workflow from sample receipt to final data analysis.
Caption: Experimental workflow for derivatization and analysis.
References
- Acids: Derivatization for GC Analysis.
- Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates.
- Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chrom
- In-Block Derivatization of Herbicidal Carboxylic Acids by Pentafluorobenzyl Bromide. Taylor & Francis Online.
- A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chrom
- Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. MDPI.
- Pentafluorobenzyl bromide - A versatile derivatization agent in chromatography and mass spectrometry: II.
- This compound. Organic Syntheses.
- Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions.
- A Guide to Derivatiz
- Syntheses of (R)- and (S)-3-Methylheptanoic Acids.
- Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PMC - NIH.
- On-Line Derivatization for Complex Fatty Acid Mixtures by Capillary Gas Chrom
- Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. LMA leidykla.
- Troubleshooting low recovery of f
- An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. PMC - NIH.
- Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
- Derivatization of F
- BSTFA for silyl
- FA derivatiz
- Troubleshooting guide for Lipoamide derivatiz
- What is the best method for fatty acid derivatization into FAMES for GC-MS analysis?.
- 3-Methyl-heptanoic acid. PubChem.
- The Synthesis of Sterically Hindered Amides.
- The Use of Derivatization Reagents for Gas Chrom
- Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid st
- The Synthesis of Sterically Hindered Amides. CHIMIA.
- Analyzing Fatty Acids by Capillary Gas Chrom
Sources
- 1. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 6. gcms.cz [gcms.cz]
- 7. FA derivatization | Cyberlipid [cyberlipid.gerli.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. chimia.ch [chimia.ch]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Technical Support Center: LC-MS/MS Analysis of 3-Methylheptanoic Acid
Welcome to our dedicated support center for the quantitative analysis of 3-Methylheptanoic acid using LC-MS/MS. As a branched-chain fatty acid, this compound presents unique analytical challenges, primarily related to its endogenous nature and susceptibility to matrix effects in complex biological samples like plasma and tissues.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. My goal as your application scientist is not just to provide protocols, but to explain the underlying principles that make them work, empowering you to develop robust and reliable methods.
Troubleshooting Guide
This section addresses specific, common issues observed during method development and routine analysis.
Issue 1: Poor Peak Shape (Tailing or Fronting)
You're observing asymmetric peaks for this compound, which is compromising your integration and reproducibility. What's going on?
Peak tailing is a common issue for acidic compounds like this compound. It often points to secondary interactions with the column or system, or issues with the mobile phase.
Probable Causes & Step-by-Step Solutions:
-
Secondary Silanol Interactions: Free silanol groups on the silica surface of C18 columns are acidic and can form strong secondary interactions with the carboxylate group of your analyte, causing peak tailing.
-
Solution: Ensure your mobile phase is sufficiently acidic. For reversed-phase chromatography of carboxylic acids in negative ion mode, a weak acid like formic or acetic acid is often added to the mobile phase.[1][2] While it may seem counterintuitive for negative mode, the acid keeps the analyte in its protonated, less polar state, which improves retention on the C18 column and minimizes undesirable ionic interactions with the stationary phase.[1] Start with 0.1% formic acid in both your aqueous and organic mobile phases.
-
-
Column Contamination or Degradation: Buildup of matrix components (e.g., phospholipids) on the column frit or stationary phase can create active sites and distort peak shape.
-
Solution: Implement a robust column wash routine. After each batch, flush the column with a strong, organic solvent (like 100% isopropanol) to remove strongly retained matrix components. If the problem persists, consider using a guard column to protect your analytical column.
-
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase composition can cause peak distortion.
-
Solution: Your sample reconstitution solvent should be as close as possible in composition and strength to the starting mobile phase conditions of your gradient. If you are running a gradient starting at 10% acetonitrile, your reconstitution solvent should ideally be 10% acetonitrile.
-
Issue 2: High Signal Variability & Poor Precision (%CV > 15%)
You're seeing significant variation in analyte response between replicate injections of the same sample or across different samples in a batch. What is the source of this imprecision?
High variability is a classic symptom of uncompensated matrix effects. Components in the biological matrix, such as salts and phospholipids, co-elute with your analyte and interfere with the ionization process in the MS source, causing ion suppression or enhancement.[3] This effect can vary from sample to sample, leading to poor precision.
Probable Causes & Step-by-Step Solutions:
-
Inadequate Sample Cleanup: Protein precipitation (PPT) alone is often insufficient to remove all major interferences, particularly phospholipids, which are notorious for causing ion suppression in ESI.
-
Solution: Enhance your sample preparation. Move beyond simple protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). These methods are more effective at removing interfering matrix components.[4][5] A comparison of techniques is provided in the FAQ section.
-
-
Lack of an Appropriate Internal Standard (IS): Without a proper internal standard, you have no way to correct for variations in sample prep recovery or matrix-induced ion suppression.
-
Solution: The "gold standard" is to use a stable isotope-labeled (SIL) internal standard, such as deuterated this compound.[6][7][8][9] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same matrix effects and extraction losses.[8][9] This allows for reliable correction, dramatically improving precision. If a specific SIL-IS is unavailable, a structurally similar homolog may be used, but its ability to track and compensate for the analyte's behavior must be thoroughly validated.[3]
-
-
Chromatographic Co-elution with Suppressing Agents: Your analyte may be eluting in a region of the chromatogram where a high concentration of matrix components also elutes (e.g., the "phospholipid zone").
-
Solution: Adjust your chromatographic gradient to move the this compound peak away from major interference zones. Perform a matrix effect assessment (see FAQ 1) to identify these suppression zones and optimize your gradient accordingly.
-
Issue 3: Low Sensitivity & Significant Ion Suppression
The signal for this compound is much lower in extracted plasma samples compared to a pure solvent standard, indicating strong ion suppression. How can I boost the signal?
This is a direct consequence of matrix effects. The goal is to either remove the interfering components or optimize the MS ionization process to favor your analyte.
Probable Causes & Step-by-Step Solutions:
-
Ionization Competition in the ESI Source: Co-eluting matrix components compete with this compound for droplet surface access and charge during the electrospray process, reducing its ionization efficiency.
-
Solution A (Sample Prep): Implement a more effective sample cleanup protocol. Mixed-mode or polymeric SPE sorbents can offer superior cleanup of complex matrices compared to simple C18 or protein precipitation.
-
Solution B (Chromatography): Use a smaller particle size column (e.g., sub-2 µm) or a longer column to improve chromatographic resolution between the analyte and interfering peaks.
-
Solution C (Mobile Phase): While acids are used for retention, certain additives can impact ionization. For negative mode ESI, sometimes very low concentrations of weak acids like acetic acid can be more favorable than formic acid.[10] Conversely, basic additives like ammonium hydroxide are sometimes used, but can be detrimental to peak shape on standard silica columns.[11] Experiment with mobile phase modifiers, but always re-validate peak shape and retention.
-
-
Suboptimal MS Source Parameters: The physical and electrical settings of your ion source may not be ideal for this compound in the presence of your specific sample matrix.
-
Solution: Optimize source parameters (e.g., gas flows, temperature, capillary voltage) by infusing a solution of this compound mixed with an extract of a blank matrix sample. This ensures that the optimization is relevant to the conditions during an actual sample run, not just for a clean standard.
-
Frequently Asked Questions (FAQs)
Q1: How do I quantitatively assess the extent of matrix effects in my assay?
Answer: A quantitative assessment is critical during method validation. The most widely accepted method is the post-extraction spike analysis .[5]
Here is the step-by-step protocol:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and Internal Standard (IS) spiked into the final reconstitution solvent.
-
Set B (Post-Spike Sample): Extract a blank biological matrix (e.g., plasma) through your entire sample preparation procedure. Spike the analyte and IS into the final, clean extract.
-
Set C (Pre-Spike Sample): Spike the analyte and IS into the blank biological matrix before starting the sample preparation procedure.
-
-
Analyze and Calculate:
-
Analyze all three sets by LC-MS/MS.
-
Matrix Factor (MF): Calculate this to quantify the matrix effect.
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE): Calculate this to assess sample preparation efficiency.
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
-
Process Efficiency (PE): This combines both effects.
-
PE = (Peak Area in Set C) / (Peak Area in Set A) = MF * RE
-
-
This analysis should be performed on at least 6 different lots of blank matrix to assess the variability of the matrix effect.
Q2: What is the best internal standard (IS) to use for this compound?
Answer: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d3, -d5, or ¹³C-labeled.[6][9]
-
Why it's the best: A SIL-IS has nearly identical chemical and physical properties to the unlabeled analyte. This means it co-elutes chromatographically and behaves the same way during sample extraction and ionization.[8] Any sample loss or ion suppression that affects the analyte will affect the SIL-IS to the same degree, allowing for a highly accurate and precise correction of the final result.[7]
-
What if a SIL-IS is not available? The next best option is a structural analog or homolog that is not present in the sample. This could be another branched-chain fatty acid with a different chain length (e.g., 3-Methyloctanoic acid) or an odd-chain fatty acid. However, this approach has limitations. The analog may not have the exact same retention time or ionization efficiency, and therefore may not perfectly correct for matrix effects.[3] Thorough validation is required to prove that it can adequately track the analyte's performance.
Q3: Which sample preparation technique (PPT, LLE, or SPE) is best for plasma samples?
Answer: The choice depends on the required sensitivity, throughput, and degree of cleanup needed. For this compound, which is a small molecule often present at low concentrations, a clean extract is paramount.
| Technique | Pros | Cons | Best For... |
| Protein Precipitation (PPT) | Fast, simple, inexpensive, high throughput. | Least effective cleanup; significant matrix components (salts, phospholipids) remain.[8] | Initial screening or when matrix effects are found to be minimal. |
| Liquid-Liquid Extraction (LLE) | Good at removing non-polar interferences (e.g., phospholipids); can provide a very clean extract. | Can be labor-intensive, uses large volumes of organic solvents, prone to emulsion formation. | Methods requiring high sensitivity where throughput is not the primary concern. |
| Solid-Phase Extraction (SPE) | Highly selective and provides the cleanest extracts; can concentrate the analyte; can be automated.[4][12] | More complex method development; more expensive than PPT. | "Gold standard" for regulated bioanalysis and methods requiring the lowest limits of quantification. |
For a robust, validated assay for this compound, Solid-Phase Extraction (SPE) is generally the recommended approach due to its superior ability to remove interfering phospholipids and salts.
Example Generic SPE Protocol (Polymeric Reversed-Phase)
This is a starting point for method development.
-
Condition: 1 mL Methanol
-
Equilibrate: 1 mL Water
-
Load: 0.5 mL of pre-treated plasma (e.g., diluted 1:1 with 2% phosphoric acid)
-
Wash: 1 mL of 5% Methanol in water (to remove salts and polar interferences)
-
Elute: 1 mL of Methanol or Acetonitrile
-
Dry & Reconstitute: Evaporate eluent under nitrogen and reconstitute in mobile phase A.
Q4: Should I use derivatization for my analysis?
Answer: Derivatization is a strategy that can be used to improve the analytical properties of a molecule. For this compound, the decision depends on your analytical goals and instrumentation.
-
Direct Analysis (No Derivatization): This is often preferred for its simplicity and speed. This compound contains a carboxylic acid group, which ionizes well in negative electrospray ionization (ESI) mode.[13][14] Modern LC-MS/MS systems are typically sensitive enough to measure endogenous levels of fatty acids directly.[15]
-
Analysis with Derivatization: Derivatization involves chemically modifying the analyte to:
-
Improve chromatographic retention and peak shape.
-
Increase ionization efficiency, especially in positive ESI mode.[6]
-
Move the analyte's mass to a higher m/z range, away from low-mass background noise.
-
When to consider it: If you are struggling with sensitivity even after optimizing sample prep and source conditions, or if your method requires positive mode analysis, derivatization can be a powerful tool. However, it adds extra steps to the sample preparation workflow, which can introduce variability and increase sample turnaround time.
-
Q5: this compound is endogenous. How do I prepare my calibration curve without a "blank" matrix?
Answer: This is a key challenge for quantifying any endogenous compound. Since a true blank matrix (e.g., plasma with zero this compound) does not exist, you must use an alternative strategy. The most common approaches are:
-
Surrogate Matrix Method: You create a "blank" matrix that mimics the real one but lacks the analyte. This could be charcoal-stripped plasma, a synthetic plasma, or even a simple buffer solution. You then build your calibration curve in this surrogate matrix.
-
Critical Requirement: You must prove that the matrix effects and extraction recovery in the surrogate matrix are equivalent to those in the authentic biological matrix.[6]
-
-
Standard Addition Method: This involves splitting an actual study sample into several aliquots. One is analyzed as is, and the others are spiked with increasing, known concentrations of the analyte. A calibration curve is generated for each sample, and the endogenous concentration is determined by extrapolating the linear regression back to the x-intercept.
-
Advantage: Perfectly corrects for matrix effects in that specific sample.
-
Disadvantage: Very low throughput, as a full calibration curve is needed for every sample.
-
-
Surrogate Analyte Method: This is the most elegant solution when using a SIL-IS. You use the authentic biological matrix to build the calibration curve, but you use the SIL-IS as the "calibrator" (the surrogate analyte) and the unlabeled, endogenous compound as the "internal standard." The ratio of the SIL-IS to the endogenous compound is plotted against the concentration of the spiked SIL-IS. A response factor is then used to determine the concentration of the endogenous analyte.
Visualizations
Experimental & Logical Workflows
Caption: Decision workflow for selecting a sample preparation method.
Caption: How a SIL-IS compensates for variable ion suppression.
References
-
De Biase, I., & Pasquali, M. (2022). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology. [Link]
-
LCGC International. (2023). Optimized UHPLC–ESI-QTOF-MS Method Profiles Branched Chain Fatty Acids in Staphylococcus aureus Samples. LCGC International. [Link]
-
Yho, D. et al. (2019). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. ResearchGate. [Link]
-
Yho, D. et al. (2019). A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Springer Nature Experiments. [Link]
-
Neef, S. et al. (2023). Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. PubMed. [Link]
-
Emmett, M. R., & Nilsson, C. L. (2010). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Journal of The American Society for Mass Spectrometry. [Link]
-
Cole, M. N. et al. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. [Link]
-
Liaw, V. et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu Scientific Instruments. [Link]
-
Kruve, A. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. American Chemical Society. [Link]
-
Vuckovic, A. et al. (2023). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. ChemRxiv. [Link]
-
Al-Himidi, A. et al. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Emmett, M. R., & Nilsson, C. L. (2010). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. ResearchGate. [Link]
-
Bishop, C. et al. (2022). Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. ChemRxiv. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]
-
Phenomenex. (n.d.). SAMPLE PREPARATION. Phenomenex. [Link]
-
Arita, M. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry. [Link]
-
Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. [Link]
-
Han, J. et al. (2021). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites. [Link]
-
Liaw, V. et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. PMC. [Link]
-
Zhang, X. et al. (2018). Analysis of Fatty Acids and Metabolites in Plasma by LC-MS/MS. ResearchGate. [Link]
-
Vlase, L. et al. (2022). Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. Metabolites. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]
- 6. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. texilajournal.com [texilajournal.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gas Chromatography Analysis of Carboxylic Acids
Welcome to the Technical Support Center for Gas Chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the GC analysis of carboxylic acids. As a senior application scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory. Peak tailing is a common adversary in the analysis of these polar compounds, and this guide will equip you with the expertise to overcome it.
Troubleshooting Guide: Addressing Peak Tailing
Peak tailing in gas chromatography for carboxylic acids is a frequent issue that can compromise resolution, peak integration, and ultimately, the accuracy of your quantitative analysis.[1][2] This phenomenon is primarily caused by unwanted interactions between the polar carboxylic acid analytes and active sites within the GC system, or by suboptimal chromatographic conditions.[3][4]
Q1: Why are my carboxylic acid peaks tailing, while other compounds in my sample have symmetrical peaks?
This is a classic indication of specific chemical interactions between your acidic analytes and the GC flow path. Carboxylic acids, with their polar carboxyl groups, are prone to forming strong hydrogen bonds with active sites, particularly silanol (Si-OH) groups present on the surfaces of glass liners, the fused silica column, and fittings.[5][6] This secondary interaction causes a portion of the analyte molecules to be retained longer, resulting in a skewed peak with a "tail."[1][7]
-
Active Sites in the GC System: The primary culprits are exposed silanol groups on glass and fused silica surfaces.[6][8] These sites are highly polar and acidic, leading to strong adsorption of polar analytes like carboxylic acids.[5]
-
Solution 1: Use Deactivated Consumables. Always use liners and columns that have been chemically deactivated by the manufacturer.[5] Deactivation processes cap these active silanol groups, rendering the surface more inert.[5]
-
Solution 2: Perform Inlet Maintenance. The inlet is a common area for the accumulation of non-volatile residues and the creation of active sites. Regularly replace the inlet liner, septum, and gold seal.[9][10][11]
-
Solution 3: Column Conditioning and Trimming. If the front end of your column becomes contaminated, it can be a significant source of peak tailing. Trimming 10-20 cm from the inlet of the column can remove the contaminated section and restore peak shape.[5][12]
-
-
Inadequate Derivatization: For many carboxylic acids, direct analysis is challenging due to their low volatility and high polarity.[13][14] Derivatization is a chemical modification process that converts the polar carboxyl group into a less polar and more volatile derivative, which is more amenable to GC analysis.[14][15] Incomplete derivatization will leave unreacted carboxylic acids that will interact with the system and cause peak tailing.[16]
-
Solution: Optimize Your Derivatization Protocol. The two most common derivatization techniques for carboxylic acids are silylation and esterification (alkylation).[13][14][17] Ensure your derivatization reaction goes to completion by optimizing reagent ratios, reaction time, and temperature.[16][18]
-
-
Sample Preparation: Place a known amount of your dried sample (e.g., 1-5 mg) into a reaction vial. It is critical that the sample is free of water.
-
Reagent Addition: Add 50-100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often containing 1% trimethylchlorosilane (TMCS) as a catalyst.[16]
-
Reaction: Tightly seal the vial and heat the mixture at 60-70°C for 30-60 minutes.[16]
-
Analysis: After the vial has cooled to room temperature, inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS.[16]
Q2: All the peaks in my chromatogram, including the solvent peak, are tailing. What is the cause?
When all peaks in a chromatogram exhibit tailing, the issue is likely a physical problem within the GC system rather than a specific chemical interaction.[2][5] This indicates a disruption in the carrier gas flow path, leading to turbulence and unswept volumes where analyte molecules can be temporarily trapped.[2][5][11]
-
Poor Column Installation: This is a very common cause of universal peak tailing.[19]
-
Improper Column Cut: A jagged or angled cut at the column inlet can create turbulence.[5][20] Always use a ceramic scoring wafer or a diamond-tipped pen to make a clean, square cut.[19]
-
Incorrect Column Position: If the column is too high or too low within the inlet, it can create dead volumes.[2][5] Consult your instrument manual for the correct column insertion distance for your specific inlet.
-
-
System Contamination: Gross contamination of the stationary phase, especially at the beginning of the column, can affect the partitioning of all analytes, leading to peak broadening and tailing.[5]
-
Low Split Ratio: In split injection mode, a split ratio that is too low may result in an insufficient flow rate to efficiently sweep the sample into the column, causing backflash and peak tailing.[9][19]
-
Solution: Increase the Split Ratio. A minimum total flow of 20 mL/min through the inlet is a good starting point.[9]
-
Frequently Asked Questions (FAQs)
Q1: Is derivatization always necessary for carboxylic acid analysis by GC?
While not always strictly necessary for very volatile, short-chain carboxylic acids, it is highly recommended for most applications.[13] Direct analysis of underivatized carboxylic acids often leads to poor peak shape, low response, and poor reproducibility due to their high polarity and tendency to adsorb to active sites.[13][21] Derivatization converts them into more stable, less polar, and more volatile compounds suitable for GC analysis.[13][14][17]
Q2: I've performed all the recommended maintenance, but my peaks are still tailing. What else can I check?
-
Solvent Mismatch: Ensure the polarity of your injection solvent is compatible with your stationary phase.[9][19] A significant mismatch can cause poor peak shape.
-
Initial Oven Temperature: For splitless injections, if the initial oven temperature is too high, it can prevent proper focusing of the analytes at the head of the column, leading to peak distortion.[9][20] Try decreasing the initial temperature by 10-20°C.[9]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[3][19] Try diluting your sample.
Q3: Can the choice of carrier gas affect peak tailing?
While the choice of carrier gas (e.g., Helium, Hydrogen, Nitrogen) primarily affects efficiency and analysis speed, an incorrect flow rate can contribute to peak broadening, which can exacerbate tailing.[22] It is crucial to operate at the optimal flow rate for your chosen carrier gas and column dimensions.
Q4: How do I choose between silylation and esterification for derivatization?
The choice depends on your specific application and sample matrix.
| Feature | Silylation (e.g., with BSTFA) | Esterification (e.g., with BF₃/Methanol) |
| Target Groups | Carboxyl, Hydroxyl, Amine | Primarily Carboxyl |
| Reaction Conditions | 60-70°C for 30-90 minutes[16] | 60-100°C for 15-30 minutes |
| Advantages | Can derivatize multiple functional groups in one step. Often provides lower detection limits.[16] | Reagents are less sensitive to moisture. Derivatives are generally very stable. |
| Disadvantages | Reagents are highly sensitive to moisture.[16] | Can produce by-products. May be more time-consuming if an extraction step is needed. |
// Path for specific peak tailing SpecificTailing [label="Specific (Carboxylic Acids)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPeaks -> SpecificTailing [label="No"]; CheckSystemActivity [label="Check for Active Sites:\n- Use deactivated liner\n- Perform inlet maintenance", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SpecificTailing -> CheckSystemActivity; CheckDerivatization [label="Check Derivatization:\n- Ensure complete reaction\n- Check for moisture", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSystemActivity -> CheckDerivatization; ProblemSolved1 [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckDerivatization -> ProblemSolved1;
// Path for all peaks tailing AllTailing [label="General (All Peaks)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckPeaks -> AllTailing [label="Yes"]; CheckColumnInstall [label="Check Column Installation:\n- Recut column ends\n- Verify insertion depth", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AllTailing -> CheckColumnInstall; CheckContamination [label="Check for Contamination:\n- Trim column inlet", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckColumnInstall -> CheckContamination; CheckGCParams [label="Check GC Parameters:\n- Increase split ratio\n- Lower initial oven temp", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckContamination -> CheckGCParams; ProblemSolved2 [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckGCParams -> ProblemSolved2; } endsrc Caption: Troubleshooting workflow for peak tailing.
References
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
GC Diagnostic Skills I | Peak Tailing. (n.d.). Element Lab Solutions. Retrieved January 6, 2026, from [Link]
- Acids: Derivatization for GC Analysis. (n.d.). In Encyclopedia of Chromatography.
-
GC Troubleshooting Series Part Four: Tailing Peaks. (2009). Agilent. Retrieved January 6, 2026, from [Link]
-
GC Tech Tip: Peak Shape Problems - Tailing Peaks. (n.d.). Phenomenex. Retrieved January 6, 2026, from [Link]
-
The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links. (n.d.). Chromatography Online. Retrieved January 6, 2026, from [Link]
-
Gas Chromatography Problem Solving and Troubleshooting. (1995). Journal of Chromatographic Science, 33(3). Retrieved January 6, 2026, from [Link]
-
Derivatization. (2023, August 29). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
-
Derivatization in GC. (n.d.). Retrieved January 6, 2026, from [Link]
-
GC Inlet Maintenance. (2018, November 6). YouTube. Retrieved January 6, 2026, from [Link]
-
Fixing GC Peak Tailing for Cleaner Results. (2025, March 6). Separation Science. Retrieved January 6, 2026, from [Link]
-
GC Troubleshooting—Tailing Peaks. (n.d.). Restek. Retrieved January 6, 2026, from [Link]
-
Common Causes Of Peak Tailing in Chromatography. (2025, July 17). ALWSCI. Retrieved January 6, 2026, from [Link]
-
What Causes Tailing In Gas Chromatography? (2025, March 13). YouTube. Retrieved January 6, 2026, from [Link]
-
Gas Chromatography Problem Solving and Troubleshooting. (1995). Journal of Chromatographic Science, 33(3), 157-158. Retrieved January 6, 2026, from [Link]
-
A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. (2023, May 3). Analytical Chemistry. Retrieved January 6, 2026, from [Link]
-
Trace Analysis of Volatile Organic Acids with the Agilent J&W DB-624UI GC Column. (2012, July 31). Agilent. Retrieved January 6, 2026, from [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved January 6, 2026, from [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics. (2023, November 7). GMP Insiders. Retrieved January 6, 2026, from [Link]
-
Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (n.d.). SciSpace. Retrieved January 6, 2026, from [Link]
-
Troubleshooting GC peak shapes. (n.d.). Element Lab Solutions. Retrieved January 6, 2026, from [Link]
-
Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation. (2019). International Journal of Environmental Research and Public Health, 17(1), 100. Retrieved January 6, 2026, from [Link]
-
Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation. (2019, December 21). PubMed. Retrieved January 6, 2026, from [Link]
-
The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. (2020, March 10). LCGC. Retrieved January 6, 2026, from [Link]
-
Optimized GC-MS parameters for targeted organic acids. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Peak Tailing: Phenomenon, Symptoms and Corrections. (2023, November 7). Pharma Growth Hub. Retrieved January 6, 2026, from [Link]
-
Gas Chromatography Fundamentals. (n.d.). Agilent. Retrieved January 6, 2026, from [Link]
-
Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary. (n.d.). Retrieved January 6, 2026, from [Link]
-
12.4: Gas Chromatography. (2021, September 11). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
-
Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (n.d.). LMA Leidykla. Retrieved January 6, 2026, from [Link]
-
Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. youtube.com [youtube.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. academic.oup.com [academic.oup.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. youtube.com [youtube.com]
- 11. it.restek.com [it.restek.com]
- 12. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. par.nsf.gov [par.nsf.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
Technical Support Guide: Selecting the Optimal Chiral Column for 3-Methylheptanoic Acid Separation
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with expert advice and practical troubleshooting for the enantiomeric separation of 3-Methylheptanoic acid. As a chiral branched-chain fatty acid, its separation presents unique challenges that require a systematic approach to column and method development. This document is structured to provide direct answers to common questions and solutions for issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for separating the enantiomers of an acidic compound like this compound?
There are two primary approaches for resolving the enantiomers of a chiral acid:
-
Direct Chiral HPLC: This is the most common and efficient method. It involves using a Chiral Stationary Phase (CSP) that can directly distinguish between the (R)- and (S)-enantiomers. The separation relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector on the CSP.[1] The binding strength of these complexes differs, leading to different retention times.[1] This guide will focus on the direct approach.
-
Indirect Chiral HPLC: This method involves a chemical derivatization step. The racemic this compound is reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[2] These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) column, such as a C18 or ODS column.[2][3][4] This approach can be useful if direct methods fail or if enhanced detection (e.g., fluorescence) is required.[4]
Q2: Which types of Chiral Stationary Phases (CSPs) are most effective for acidic analytes?
Selecting the right CSP is the most critical decision in method development.[5] For an acidic compound like this compound, two types of CSPs are highly recommended for initial screening.
-
Polysaccharide-Based CSPs: These are the most widely used chiral columns, with selectors based on derivatives of cellulose or amylose coated or immobilized on a silica support.[6][7] They offer broad selectivity and are effective for a wide range of compounds, including acids. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole, and steric hindrance, which create the chiral recognition environment.[8] For acidic analytes, it is essential to use an acidic additive in the mobile phase to achieve good peak shape and resolution.[9][10]
-
Anion-Exchange CSPs: These columns are specifically designed for the enantioseparation of acidic compounds.[8] Commercial examples like CHIRALPAK® QN-AX and QD-AX use quinine or quinidine derivatives as chiral selectors. The primary recognition mechanism is an ionic exchange between the negatively charged acidic analyte (carboxylate anion) and the positively charged chiral selector.[8] This strong ionic interaction is supplemented by other interactions (hydrogen bonding, π-π, etc.) that lead to effective chiral discrimination.[8]
Q3: How do I select the optimal mobile phase for this separation?
Mobile phase composition is critical for achieving selectivity and good peak shape. The choice depends heavily on the CSP type.
-
For Polysaccharide-Based Columns (Normal Phase): A typical starting point is a mixture of a non-polar solvent (like n-hexane or heptane) and an alcohol modifier (isopropanol or ethanol).[9][10] A common initial screening condition is 80:20 (v/v) n-Hexane:Isopropanol . The ratio can be adjusted to optimize retention and resolution.
-
For Anion-Exchange Columns: These columns are often used with polar organic mobile phases or in reversed-phase mode. A common mobile phase involves a mixture of an organic solvent like methanol or acetonitrile with a buffer, such as acetic acid and ammonium acetate, to control the pH.[8]
-
Temperature: Temperature should be controlled and optimized. Lower temperatures generally increase chiral selectivity by enhancing the subtle bonding forces responsible for separation, though this can come at the cost of lower efficiency (broader peaks).[9][11] Conversely, higher temperatures can sometimes improve resolution or even reverse the elution order. A good starting point is ambient temperature (e.g., 25°C).
Q4: What is the role of acidic additives like Trifluoroacetic Acid (TFA), and why are they essential for separating acids?
For acidic analytes on silica-based CSPs, acidic additives like Trifluoroacetic Acid (TFA) or formic acid, typically at a concentration of 0.1%, are crucial for several reasons:
-
Improved Peak Shape: Most peak tailing for acidic compounds is caused by undesirable secondary interactions with acidic silanol groups on the surface of the silica support.[11][12] Adding a strong acid like TFA to the mobile phase suppresses the ionization of these silanols, minimizing these secondary interactions and resulting in sharper, more symmetrical peaks.[11][13]
-
Consistent Analyte Ionization: The carboxylic acid group of this compound exists in equilibrium between its protonated (R-COOH) and deprotonated (R-COO⁻) forms. The acidic additive ensures the analyte remains consistently in its protonated, neutral form. This leads to more predictable interactions with the CSP and more reproducible retention times.
-
Enhanced Chiral Recognition: By controlling the ionization state of both the analyte and the stationary phase, the additive ensures that the primary interactions responsible for chiral recognition are dominant, often leading to improved resolution.[14] TFA is considered to have a dominant effect on chiral separations for acidic drugs on polysaccharide CSPs.[14]
Chiral Column Selection & Method Development Workflow
The process of selecting a chiral column and developing a method should be systematic. The following workflow provides a logical path from initial considerations to a final, optimized method.
Caption: Workflow for chiral column selection and method development.
Recommended Columns for Initial Screening
| CSP Type | Commercial Examples | Principle of Separation | Recommended Mobile Phase (Starting) |
| Immobilized Polysaccharide | CHIRALPAK® IA, IB, IC, ID, IE, IF | Forms transient diastereomeric complexes via hydrogen bonds, dipole-dipole, and steric interactions. | n-Hexane / Isopropanol / TFA (80:20:0.1 v/v/v) |
| Anion-Exchange | CHIRALPAK® QN-AX, QD-AX | Based on ionic exchange between the anionic analyte and the protonated chiral selector.[8] | Methanol / Acetic Acid / Ammonium Acetate |
Troubleshooting Common Issues
Even with a systematic approach, challenges can arise. This section addresses the most common problems in a troubleshooting format.
Caption: Troubleshooting flowchart for common chiral HPLC issues.
In-Depth Troubleshooting Guide
Problem 1: No Resolution or Poor Resolution (Rs < 1.5)
This occurs when the CSP and mobile phase combination fails to adequately differentiate between the two enantiomers.[11]
-
Symptom: A single, sharp peak or two co-eluting peaks are observed.
-
Protocol: Systematic Optimization
-
Confirm CSP Appropriateness: If you started with a general-purpose column not specifically suited for acids, switch to one of the recommended types (Polysaccharide or Anion-Exchange). There is no universal CSP, and screening is often necessary.[1]
-
Optimize Mobile Phase:
-
For Normal Phase: Systematically vary the percentage of the alcohol modifier. For a Hexane/IPA mobile phase, screen compositions from 95/5 to 70/30.
-
Try a different alcohol. Ethanol sometimes provides different selectivity compared to isopropanol.[14]
-
-
Optimize Temperature: Lowering the column temperature often increases the enantioselectivity.[9][11] Test the separation at 25°C, 15°C, and 10°C. Ensure the system has fully equilibrated at each new temperature.
-
Reduce Flow Rate: Chiral separations benefit from lower flow rates, which allow more time for the enantiomers to interact with the CSP.[9] Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min or lower.
-
Problem 2: Poor Peak Shape (Tailing Peaks)
Peak tailing is a common issue with acidic compounds, leading to poor integration and reduced resolution.[11][15] It is often caused by secondary interactions with the silica support.[12]
-
Symptom: The back half of the peak is broader than the front half.
-
Protocol: Eliminating Secondary Interactions
-
Verify Mobile Phase Additive: Ensure that an acidic modifier, such as 0.1% TFA, is present in the mobile phase.[11] This is the most effective way to reduce peak tailing for acids.[11][12]
-
Rule out Column Overload: High sample concentration can saturate the stationary phase, causing tailing.[11]
-
Prepare a 1:10 and a 1:100 dilution of your sample.
-
Inject the diluted samples. If the peak shape improves significantly, the original sample was overloading the column.
-
-
Check Column Health: A contaminated or degraded column can lead to poor peak shapes.
-
Disconnect the column from the detector and flush it with a strong, compatible solvent (consult the manufacturer's guide). For many polysaccharide columns, 100% isopropanol is effective.
-
If the problem persists after cleaning, the column may be permanently damaged and should be replaced.
-
-
Example Experimental Protocol: Initial Screening
This protocol outlines a step-by-step procedure for screening this compound on a recommended polysaccharide-based chiral column.
Objective: To achieve baseline separation (Rs ≥ 1.5) of this compound enantiomers.
Materials:
-
Column: CHIRALPAK® IC (or similar amylose-based immobilized polysaccharide CSP), 5 µm, 250 x 4.6 mm
-
Mobile Phase A: n-Hexane (HPLC Grade)
-
Mobile Phase B: Isopropanol (IPA, HPLC Grade)
-
Additive: Trifluoroacetic Acid (TFA)
-
Sample: 1 mg/mL solution of racemic this compound dissolved in the mobile phase.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
Procedure:
-
Mobile Phase Preparation: Prepare 1 L of the screening mobile phase: n-Hexane / Isopropanol / TFA (80:20:0.1, v/v/v) . This translates to 800 mL of n-Hexane, 200 mL of Isopropanol, and 1 mL of TFA. Mix thoroughly and degas.
-
Column Installation and Equilibration:
-
Install the CHIRALPAK® IC column in the column oven.
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 25°C.
-
Equilibrate the column with the mobile phase for at least 20 column volumes (approximately 30-40 minutes) or until a stable baseline is achieved.
-
-
Detector Setup: Set the UV detector to a low wavelength, such as 210 nm , as aliphatic carboxylic acids have poor chromophores.
-
Sample Injection: Inject 5-10 µL of the sample solution.
-
Data Acquisition: Run the analysis for a sufficient time to allow both enantiomers to elute (e.g., 20-30 minutes for an initial run).
-
Analysis and Next Steps:
-
If baseline separation is achieved (Rs ≥ 1.5): The method can be considered successful. Proceed with optimization of run time by increasing the flow rate or modifying the mobile phase ratio slightly for faster elution.
-
If partial separation is achieved (0.8 < Rs < 1.5): Proceed with the optimization steps outlined in the troubleshooting guide (e.g., lower the temperature to 15°C, change the Hexane/IPA ratio to 90:10).
-
If no separation is achieved (Rs ~ 0): Switch to a different mobile phase system (e.g., using Ethanol as the modifier) or screen a different column type (e.g., an anion-exchange CSP).
-
References
- Benchchem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
- Akasaka, K., & Ohrui, H. (2004). Chiral Discrimination of Branched-chain Fatty Acids by Reversed-phase HPLC after Labeling with a Chiral Fluorescent Conversion Reagent. Bioscience, Biotechnology, and Biochemistry, 68(1), 153-158.
-
Aboul-Enein, H. Y., & Ali, I. (1996). Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral stationary phase. Chirality, 8(1), 136-42. Retrieved from [Link]
-
Akasaka, K., & Ohrui, H. (1999). Enatiomeric Separation of Branched Fatty Acids after Conversion with trans-2-(2,3-Anthracenedicarboximido)cyclohexanol, a Highly Sensitive Chiral Fluorescent Conversion Reagent. Bioscience, Biotechnology, and Biochemistry, 63(7), 1209-15. Retrieved from [Link]
-
Wang, L., et al. (2005). Applications of ammonium trifluoroacetate as an additive for elution of chiral acids and bases from derivatized polysaccharide stationary phases. Chirality, 17 Suppl, S84-92. Retrieved from [Link]
-
Zhang, T., Nguyen, D., & Franco, P. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies. Retrieved from [Link]
-
Christie, W.W. (2019). The Chromatographic Resolution of Chiral Lipids. AOCS. Retrieved from [Link]
-
BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]
-
CHROMacademy. (n.d.). HPLC Troubleshooting Guide - Peak Tailing. Retrieved from [Link]
- BenchChem. (n.d.). A Researcher's Guide to Selecting Chiral Columns for the Separation of 2-Acetyllactic Acid Isomers.
-
Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from [Link]
-
Zhang, T., et al. (2018). Effect of the concentration of acid modifier, TFA, on chiral separation... ResearchGate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Trifluoroacetic Acid (TFA) and Its Applications in Research. Retrieved from [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]
-
Ilia, P., & Orfankos, F. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Molecules, 26(9), 2416. Retrieved from [Link]
Sources
- 1. bgb-analytik.com [bgb-analytik.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Enatiomeric Separation of Branched Fatty Acids after Conversion with trans-2-(2,3-Anthracenedicarboximido)cyclohexanol, a Highly Sensitive Chiral Fluorescent Conversion Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bujnochem.com [bujnochem.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chiraltech.com [chiraltech.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ymc.co.jp [ymc.co.jp]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. hplc.eu [hplc.eu]
- 13. researchgate.net [researchgate.net]
- 14. Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromacademy.com [chromacademy.com]
Technical Support Center: Optimizing GC Injection Parameters for Volatile Fatty Acid Analysis
Welcome to the Technical Support Center for Gas Chromatography (GC) analysis of Volatile Fatty Acids (VFAs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of VFA analysis. Here, we will delve into the critical aspects of optimizing injection parameters, troubleshoot common issues, and provide evidence-based protocols to ensure the integrity and reproducibility of your results.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter during VFA analysis in a direct question-and-answer format.
Q1: Why am I seeing severe peak tailing for my early-eluting VFAs?
Peak tailing, especially for highly polar compounds like short-chain VFAs, is a frequent challenge. This phenomenon, where the peak asymmetry is skewed towards the end of the chromatogram, can compromise resolution and lead to inaccurate quantification.[1][2]
Primary Causes & Solutions:
-
Active Sites in the Injection Port: The primary cause of VFA tailing is often interaction with active sites within the GC inlet.[3] These sites, typically exposed silanol groups on the glass liner or metal surfaces, can form hydrogen bonds with the carboxylic acid functional group of the VFAs, delaying their transfer to the column.
-
Solution: Employ a deactivated inlet liner.[3][4] Liners treated to cap these active sites are essential. For particularly challenging analyses, liners with an acidic treatment can further improve peak shape for acidic compounds.[5] Regularly replacing the liner is critical, as its deactivation can degrade over time, especially with repeated injections of aqueous or complex samples.[3]
-
-
Improper Column Installation: An incorrectly installed column can create dead volumes, leading to peak tailing.[2]
-
Column Contamination: Accumulation of non-volatile residues from the sample matrix at the head of the column can create active sites.
-
Solution: Trim the first few centimeters of the column. If tailing persists, consider a more thorough column bake-out or replacement.[4]
-
-
Inappropriate Injection Temperature: An injection port temperature that is too low can lead to incomplete or slow vaporization of the VFAs, contributing to band broadening and tailing.
Q2: My results are not reproducible. What injection parameters should I investigate?
Poor reproducibility can stem from several factors related to the injection process.
Key Areas for Investigation:
-
Syringe and Injection Technique: The speed of injection and the needle tip placement within the liner can significantly impact reproducibility.
-
Solution: Use an autosampler for consistent injection speed and volume. If performing manual injections, strive for a fast and consistent injection stroke. Ensure the needle tip releases the sample in the optimal vaporization zone of the liner.
-
-
Inlet Liner Choice and Condition: The type and cleanliness of the liner are paramount.
-
Solution: For splitless injections, a single taper liner with deactivated glass wool is often recommended to aid in sample vaporization and trap non-volatile residues.[7] For split injections, a precision split liner with wool can enhance vaporization and mixing.[7] The glass wool should be properly deactivated to prevent analyte interaction.[8]
-
-
Septum Issues: A leaking or cored septum can lead to variable sample loss and poor reproducibility.
-
Solution: Regularly replace the septum. Use high-quality septa appropriate for the injector temperature and consider using a septum with a center guide to minimize coring.[3]
-
-
Split vs. Splitless Injection Mode: The choice and optimization of the injection mode are critical.
-
Solution: For trace analysis, splitless injection is preferred as it transfers the entire sample to the column.[9][10] However, it requires careful optimization of the splitless hold time to ensure complete sample transfer without excessive band broadening.[11] For higher concentration samples, split injection provides sharper peaks but requires a consistent split ratio.[9][10]
-
Q3: I am observing "ghost peaks" in my blank runs. What is the likely cause?
Ghost peaks are extraneous peaks that appear in blank runs, indicating contamination within the system.
Common Sources and Solutions:
-
Carryover from Previous Injections: High-boiling or highly adsorbed components from a previous sample can slowly elute in subsequent runs.
-
Solution: Implement a thorough wash sequence for the syringe between injections. Increase the injector and oven temperature during a bake-out run to purge contaminants. Consider using a liner with glass wool to trap non-volatile residues, but be aware that the wool itself can become a source of carryover if not replaced regularly.[7]
-
-
Septum Bleed: Overheated or old septa can release volatile compounds.
-
Solution: Use a high-quality, low-bleed septum and ensure the injector temperature does not exceed its maximum recommended temperature. Replace the septum regularly.
-
-
Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or contaminated gas lines can introduce ghost peaks.
-
Solution: Use high-purity carrier gas and install purifiers to remove oxygen, moisture, and hydrocarbons.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for VFA analysis by GC?
While direct injection of aqueous VFA samples is possible, derivatization is highly recommended for robust and reproducible results.[5][12]
-
Why Derivatize? Free volatile fatty acids are highly polar and prone to hydrogen bonding, which can lead to poor peak shape, tailing, and adsorption onto active sites in the GC system.[13][14][15] Derivatization, typically by converting them to their methyl esters (Fatty Acid Methyl Esters, or FAMEs), increases their volatility and reduces their polarity.[13][16][17] This results in sharper peaks, better resolution, and improved accuracy.[18]
-
Common Derivatization Reagents:
-
Boron Trifluoride (BF₃) in Methanol: A widely used and effective reagent for both esterification of free fatty acids and transesterification of lipids.[16]
-
Methanolic HCl: Another common acidic catalyst for FAME preparation.[16]
-
(Trimethylsilyl)diazomethane (TMS-DM): A powerful methylating agent, but it is also toxic and requires careful handling.[18]
-
Q2: Should I use split or splitless injection for my VFA analysis?
The choice between split and splitless injection depends primarily on the concentration of your analytes.[9]
-
Splitless Injection: This is the preferred method for trace analysis, where analyte concentrations are low.[10] In this mode, the split vent is closed during injection, allowing for the transfer of nearly the entire sample onto the column, maximizing sensitivity.[9][11]
-
Split Injection: This technique is suitable for samples with higher analyte concentrations.[10] A portion of the injected sample is vented, preventing column overload and producing sharp, narrow peaks.[11] Typical split ratios range from 10:1 to 100:1.
Q3: What type of GC column is best for VFA analysis?
For the analysis of underivatized VFAs, a specialized, acid-modified polyethylene glycol (PEG) wax-type column is recommended.[5] These columns are designed to minimize the interaction of acidic compounds with the stationary phase, resulting in improved peak shapes.[5][19] The Agilent J&W DB-FATWAX UI and the Supelco Nukol™ are examples of such columns.[5][12]
For FAME analysis, highly polar cyanopropyl silicone or polar polyester columns are commonly used to achieve good separation of the resulting esters, including cis/trans isomers.[20][21]
Q4: What is the optimal injection port temperature?
An injection port temperature of 250 °C is a good starting point for most VFA analyses.[6]
-
Rationale: The temperature must be high enough to ensure rapid and complete vaporization of the VFAs and their derivatives.[6] However, excessively high temperatures can lead to the degradation of thermally sensitive compounds.[6] It is advisable to perform a temperature optimization study, starting at 250 °C and adjusting in 25 °C increments to find the best balance between efficient vaporization and analyte stability for your specific application.[6]
Section 3: Protocols and Data
Protocol 1: Basic Inlet Maintenance for VFA Analysis
Routine inlet maintenance is crucial for preventing many of the issues discussed above.
Steps:
-
Cool Down: Cool the injector and oven to a safe temperature.
-
Turn Off Gases: Turn off the carrier gas and other inlet gases.
-
Remove Column: Carefully remove the column from the inlet.
-
Replace Septum and O-ring: Remove the septum nut and replace the septum and the liner O-ring.
-
Replace Liner: Remove the old liner and replace it with a new, deactivated liner of the appropriate type for your injection method.
-
Reinstall Column: Trim a small portion from the front of the column, ensure a clean cut, and reinstall it at the correct height.
-
Leak Check: Turn the carrier gas back on and perform a leak check of the inlet fittings.
-
Equilibrate: Heat the system to your method conditions and allow it to equilibrate before running samples.
Table 1: Recommended Starting GC Parameters for VFA Analysis (Direct Injection)
| Parameter | Recommended Setting | Rationale |
| Injector Temperature | 250 °C | Ensures efficient vaporization without causing degradation of most VFAs.[6][22] |
| Injection Mode | Splitless (for trace) or Split (for high conc.) | Match to sample concentration for optimal sensitivity and peak shape.[9][10] |
| Liner Type | Deactivated, Single Taper w/ Wool (Splitless) or Precision Split w/ Wool (Split) | Aids in vaporization and protects the column from non-volatile matrix components.[7] |
| Column | Acid-modified PEG (e.g., DB-FATWAX UI, Nukol™) | Minimizes peak tailing for underivatized acids.[5][12] |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency. |
| Oven Program | Start at a low temperature (e.g., 60-80 °C) and ramp up. | Allows for proper focusing of early-eluting VFAs. |
Section 4: Visualizing the Workflow
Troubleshooting Logic for Peak Tailing
The following diagram illustrates a decision-making workflow for troubleshooting peak tailing in VFA analysis.
Caption: A decision tree for troubleshooting VFA peak tailing.
References
-
Mtoz Biolabs. (n.d.). Which Column Is Best for Fatty Acid Analysis by GC? Retrieved from [Link]
-
GERLI, G. (n.d.). FA derivatization. Cyberlipid. Retrieved from [Link]
-
PubMed. (2017). Derivatization and Gas Chromatography of Fatty Acids from Yeast. Retrieved from [Link]
- David, F., & Sandra, P. (n.d.). Derivatization Methods in GC and GC/MS.
-
National Institutes of Health (NIH). (n.d.). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Retrieved from [Link]
-
Phenomenex. (2025). Split vs. Splitless Injection in Gas Chromatography (GC). Retrieved from [Link]
-
Agilent. (2018). A comparison study of the analysis of volatile organic acids and fatty acids. Retrieved from [Link]
-
SCION Instruments. (n.d.). Split/Splitless Injector Gas Chromatography. Retrieved from [Link]
-
AOCS. (2019). What Column do I Need for Gas Chromatographic Analysis of Fatty Acids? Retrieved from [Link]
-
CHROMacademy. (2016). How to Optimize Key Variables in GC Analysis: Sample Introduction. LCGC International. Retrieved from [Link]
-
Restek. (n.d.). How to Choose a GC Inlet Liner. Retrieved from [Link]
-
Restek. (2020). Split vs. Splitless Injection. YouTube. Retrieved from [Link]
-
Restek. (n.d.). Operating Hints for Using Split/Splitless Injectors. Retrieved from [Link]
-
Restek. (2016). Split vs splitless injection GC-MS: A head-to-head evaluation of calibration performance on a Rxi-5ms GC column using EPA Method 8270 semivolatile organic standards and calibration criteria. Retrieved from [Link]
-
Parker. (2025). ASK BEN | 4 Simple Steps to Find the Right GC Liner. Retrieved from [Link]
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
American Laboratory. (2016). Selecting a GC Inlet Liner. Retrieved from [Link]
-
Agilent. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
-
LCGC International. (2025). Optimizing Splitless Injections in Gas Chromatography, Part II: Band Broadening and Focusing Mechanisms. Retrieved from [Link]
-
PubMed. (1990). Determining the temperature of injection ports, GC ovens, and temperature ramps in GC/MS systems. Retrieved from [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
-
Scirp.org. (2014). Development and Validation of Two Methods to Quantify Volatile Acids (C2-C6) by GC/FID: Headspace (Automatic and Manual) and Liquid-Liquid Extraction (LLE). Retrieved from [Link]
-
ResearchGate. (2025). Critical analysis of methods for the measurement of volatile fatty acids. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. Retrieved from [Link]
-
ResearchGate. (2025). The gas chromatographic determination of volatile fatty acids in wastewater samples: Evaluation of experimental biases in direct injection method against thermal desorption method. Retrieved from [Link]
-
Chromatography Forum. (2018). GC-FID for free Volatile Fatty Acid quantification - issues. Retrieved from [Link]
-
ASM Journals. (n.d.). Quantitative gas chromatographic analysis of volatile fatty acids in spent culture media and body fluids. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Peak Tailing in GC Trace Analysis. Retrieved from [Link]
-
Agilent. (n.d.). GC Inlets An Introduction. Retrieved from [Link]
-
Restek. (2020). Optimizing Splitless Injections: Inlet Temperature. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Optimizing Splitless Injections: Inlet Temperature [discover.restek.com]
- 7. How to Choose a GC Inlet Liner [discover.restek.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 10. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 11. youtube.com [youtube.com]
- 12. agilent.com [agilent.com]
- 13. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. FA derivatization | Cyberlipid [cyberlipid.gerli.com]
- 17. Derivatization and Gas Chromatography of Fatty Acids from Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fishersci.ca [fishersci.ca]
- 20. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 21. aocs.org [aocs.org]
- 22. scirp.org [scirp.org]
stability issues of 3-Methylheptanoic acid in standard solutions
Introduction
Welcome to the technical support guide for 3-Methylheptanoic acid (3-MHA). This resource is designed for researchers, scientists, and drug development professionals who utilize 3-MHA in standard solutions and require robust, reproducible results. As a saturated, branched-chain fatty acid, 3-MHA is generally more stable than its unsaturated counterparts; however, professionals may still encounter stability issues that can compromise experimental integrity.[1]
This guide provides in-depth, experience-driven advice in a direct question-and-answer format. We will explore the causal factors behind common stability problems and offer detailed protocols for troubleshooting and validation. Our goal is to empower you with the knowledge to ensure the accuracy and reliability of your work with 3-MHA.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and storage of this compound standard solutions.
Q1: What are the primary factors that can affect the stability of 3-MHA in a standard solution?
A1: While 3-MHA is a saturated fatty acid and thus not susceptible to oxidative degradation in the same way as polyunsaturated fatty acids, its stability can be influenced by several factors:
-
Temperature: Elevated temperatures can increase the rate of potential degradation reactions. Long-term storage should be at low temperatures.[2][3]
-
Solvent Choice: The solvent can directly impact stability. Reactive solvents, like alcohols, could potentially lead to slow esterification over time, especially in the presence of acidic or basic catalysts.
-
pH: The pH of the solution can affect the molecule's form (protonated acid vs. deprotonated carboxylate) and solubility. Extreme pH levels may promote hydrolysis or other degradative reactions.[4][5][6]
-
Contaminants: The presence of trace metals or enzymatic activity (in biological matrices) can catalyze degradation.[3]
-
Adsorption: Fatty acids can adsorb to container surfaces, particularly plastics and non-silanized glass, leading to an apparent decrease in concentration.
Q2: What are the recommended storage conditions for a stock solution of 3-MHA?
A2: For optimal long-term stability, a stock solution of 3-MHA prepared in a high-purity, non-reactive solvent (e.g., acetonitrile, hexane) should be stored under the following conditions:
-
Temperature: Store at -20°C or, ideally, -80°C for extended periods (months to years).[2][3] For short-term use (days to weeks), storage at 2-8°C is acceptable.[7]
-
Container: Use amber glass vials to protect from light.[8] To minimize adsorption, consider using silanized glass vials.
-
Atmosphere: To eliminate the risk of oxidation from atmospheric oxygen, it is best practice to overlay the solution with an inert gas like nitrogen or argon before sealing the vial.[8]
-
Closure: Use vials with PTFE-lined caps to prevent leaching of contaminants from the cap and ensure a tight seal.
Q3: Can I use methanol or ethanol to prepare my 3-MHA stock solution?
A3: While 3-MHA is soluble in alcohols like methanol and ethanol, it is not the ideal choice for long-term storage. Carboxylic acids can react with alcohols to form esters in a process called Fischer esterification. While this reaction is typically slow without a strong acid catalyst, it can occur over long storage periods, leading to a decrease in the concentration of the parent acid. For this reason, aprotic solvents like acetonitrile, or non-polar solvents like hexane, are generally preferred for archival stock solutions.
Section 2: Troubleshooting Guide
This section is designed for users actively encountering problems with their 3-MHA standards.
Issue 1: My 3-MHA quality control (QC) samples show a consistent decrease in concentration over time.
Q: I've been analyzing a set of experiments, and my QC samples, prepared from the same stock solution, are showing a 15% drop in concentration compared to when they were first prepared a month ago. What's happening?
A: A gradual decrease in concentration points towards a stability issue, either through chemical degradation or physical loss (adsorption). The first step is to systematically determine the root cause. This requires a self-validating experimental approach to compare the aged standard against a freshly prepared one.
The following workflow provides a logical path to diagnose the source of instability.
Caption: Workflow for diagnosing the root cause of concentration loss in 3-MHA standards.
This protocol allows you to definitively confirm a stability issue and test improved storage conditions.
Objective: To compare the stability of 3-MHA in an aged standard solution against a freshly prepared standard and to evaluate the potential for adsorptive loss.
Materials:
-
This compound (high purity solid)
-
Solvent A: The solvent used for the original, suspect standard (e.g., Methanol)
-
Solvent B: An alternative, aprotic solvent (e.g., Acetonitrile)
-
Container Type 1: Standard clear glass autosampler vials
-
Container Type 2: Amber silanized glass autosampler vials
-
Analytical balance, volumetric flasks, pipettes
-
GC-MS or LC-MS/MS system[9]
Methodology:
-
Preparation of Fresh Standards (Time Zero):
-
Causality: This step establishes a reliable baseline (T=0) to which all other samples will be compared.
-
Accurately weigh and prepare a new 1 mg/mL stock solution of 3-MHA in Solvent B (Acetonitrile).
-
From this new stock, prepare a series of working standards and QC samples at the same concentration as your suspect sample.
-
-
Preparation of Study Samples:
-
Causality: This step creates the samples that will be aged under different conditions to identify the source of instability.
-
Using the new stock solution, prepare four sets of aliquots at your target QC concentration:
-
Set 1: In Solvent A, stored in Container Type 1. (Mimics original condition)
-
Set 2: In Solvent B, stored in Container Type 1. (Tests solvent effect)
-
Set 3: In Solvent B, stored in Container Type 2. (Tests container/light effect)
-
Set 4 (Control): In Solvent B, stored in Container Type 2. This set will be analyzed immediately.
-
-
-
Analysis and Storage:
-
Causality: Immediate analysis of the control and the suspect standard provides the initial data for comparison.
-
Analyze your original, suspect QC sample and the freshly prepared Set 4 (Control) samples in the same analytical run. This confirms the initial discrepancy.
-
Store Sets 1, 2, and 3 at the same temperature your original standard was kept.
-
-
Time-Point Analysis:
-
Causality: Analyzing the samples over time will reveal the rate of degradation/loss under each condition.
-
After a set period (e.g., 1 week, 2 weeks, 4 weeks), retrieve one vial from each of Sets 1, 2, and 3.
-
Analyze these aged samples alongside a freshly prepared QC sample (from the new stock stored at -80°C) in the same analytical run.
-
-
Data Interpretation:
-
Causality: Comparing the results in a structured table allows for clear identification of the problematic variable(s).
-
Organize your data as shown in the table below. A significant drop in concentration in a specific set points to the variable being tested (solvent, container) as the root cause.
-
| Sample Set | Solvent | Container | T=0 Conc. (µg/mL) | T=4 Weeks Conc. (µg/mL) | % Recovery |
| Suspect QC | Methanol | Clear Glass | (Initial Value) | (Measured Value) | (Calc. %) |
| Set 1 | Methanol | Clear Glass | (Measured Value) | (Measured Value) | (Calc. %) |
| Set 2 | Acetonitrile | Clear Glass | (Measured Value) | (Measured Value) | (Calc. %) |
| Set 3 | Acetonitrile | Silanized Amber | (Measured Value) | (Measured Value) | (Calc. %) |
| Fresh QC | Acetonitrile | Silanized Amber | (Measured Value) | (Measured Value) | ~100% |
Self-Validation: If Set 3 shows high stability (~100% recovery) while Set 1 shows significant loss, you have validated that both the solvent and container type were contributing to the instability. This provides a clear path forward for modifying your standard operating procedure (SOP).
References
-
Gottvaldová, B., et al. (2021). Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions. Journal of Clinical Lipidology. [Link]
-
Figueroa-Lopez, K.J., et al. (2021). Effect of pH on fatty acid production and hydrolysis conversion by using immobilized Candida rugosa lipase. ResearchGate. [Link]
-
Le, T.T., et al. (2021). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Metabolites. [Link]
-
Bantchev, G. B. (2016). How stable are FAMEs? ResearchGate. [Link]
-
Schiefer, S., et al. (2024). Storage duration of human blood samples for fatty acid concentration analyses. Scientific Reports. [Link]
-
Cason, J., & Prout, F. S. (1948). This compound. Organic Syntheses. [Link]
-
Analytical Methods. Japan International Cooperation Agency. [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]
-
Solved Select the correct reagent(s) for preparing... Chegg.com. [Link]
-
Taylor, J. A., et al. (2012). The effect of pH on the toxicity of fatty acids and fatty acid amides to rainbow trout gill cells. Ecotoxicology. [Link]
-
Analytical Methods. Royal Society of Chemistry. [Link]
-
Pilli, R. A., & de Oliveira, M. C. F. (2015). Syntheses of (R)- and (S)-3-Methylheptanoic Acids. ResearchGate. [Link]
-
3-Methyl-heptanoic acid | C8H16O2. PubChem. [Link]
-
This compound - 59614-85-6. ChemSrc. [Link]
-
3-methyl-heptanoic acid (C8H16O2). PubChemLite. [Link]
-
(S)-3-Methylheptanoic acid | C8H16O2. PubChem. [Link]
-
Kim, S. Y., & Kim, Y. (2017). Effects of pH on the rates of lipid oxidation in oil–water system. ResearchGate. [Link]
-
The Effect of pH on the Production and Composition of Short- and Medium-Chain Fatty Acids from Food Waste... MDPI. [Link]
-
Advancing the Analysis of Fatty Acid Composition in Animal-Based Marine Oils... MDPI. [Link]
-
3-methylbutanoic acid synthesis routes from alpha-keto isocaproate... ResearchGate. [Link]
-
Long-term effect of pH on short-chain fatty acids accumulation and microbial community in sludge fermentation systems. PubMed. [Link]
-
18.5: Pathways of Amino Acid Degradation. Biology LibreTexts. [Link]
-
Solvents and Polarity. University of Rochester. [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
Sources
- 1. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of pH on the toxicity of fatty acids and fatty acid amides to rainbow trout gill cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound CAS#: 53663-30-2 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
overcoming challenges in the synthesis of optically pure 3-Methylheptanoic acid
Welcome to the technical support center for the synthesis of optically pure (R)- and (S)-3-Methylheptanoic acid. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of this chiral synthesis. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to help you overcome common challenges and achieve your synthetic goals with high enantiopurity and yield.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
A. Low Enantioselectivity and Diastereoselectivity
Question 1: My asymmetric synthesis is resulting in low enantiomeric excess (% ee). What are the most likely causes and how can I improve it?
Answer: Low enantiomeric excess is a frequent challenge in asymmetric catalysis, stemming from suboptimal reaction conditions that fail to sufficiently differentiate the energetic pathways to the two enantiomers.[1] Here are the primary factors to investigate:
-
Catalyst/Ligand Inefficiency: The choice of chiral catalyst or ligand is paramount. Not all catalysts are effective for all substrates.[2] A catalyst that works well for one type of α,β-unsaturated ester may not be optimal for another.
-
Reaction Temperature: Asymmetric inductions are highly sensitive to thermal energy. Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired enantiomer, leading to a loss of selectivity.
-
Solution: Perform the reaction at lower temperatures. It is common for enantioselective reactions to be run at 0 °C, -20 °C, or even -78 °C to maximize selectivity.
-
-
Solvent Effects: The solvent can influence the catalyst's conformation and the transition state geometry.
-
Solution: Conduct a solvent screen. Aprotic solvents of varying polarity (e.g., THF, Toluene, Dichloromethane) can have a significant impact on enantioselectivity.
-
-
Moisture and Air: Many organometallic catalysts are sensitive to moisture and oxygen, which can degrade them and lead to the formation of non-chiral or less selective catalytic species.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Question 2: I'm using a chiral auxiliary for diastereoselective synthesis, but the diastereomeric ratio (d.r.) is poor. How can I improve this?
Answer: Poor diastereoselectivity in chiral auxiliary-mediated reactions suggests that the auxiliary is not effectively controlling the facial selectivity of the reaction.[5] The auxiliary is meant to create a sterically hindered environment that forces the incoming reagent to attack from the least hindered face.
-
Insufficient Steric Hindrance: The chosen auxiliary may not be bulky enough to effectively shield one face of the reactive intermediate (e.g., an enolate).
-
Solution: Switch to a more sterically demanding auxiliary. For example, Evans' oxazolidinone auxiliaries are highly effective due to their rigid structure and bulky substituents which provide excellent stereochemical control.[5]
-
-
Lack of Conformation Rigidity: If the intermediate can adopt multiple low-energy conformations, the stereocontrol will be diminished.
-
Solution: Incorporate a Lewis acid (e.g., TiCl₄, SnCl₄). Lewis acids can chelate to both the carbonyl oxygen and the auxiliary, creating a rigid, six-membered transition state. This locks the conformation and enhances facial bias, leading to a higher diastereomeric ratio.
-
Workflow: Improving Diastereoselectivity with a Chiral Auxiliary
Caption: Troubleshooting workflow for low diastereoselectivity.
B. Poor Yield and Purification
Question 3: My overall yield of 3-methylheptanoic acid is consistently low. What are common pitfalls in the synthesis?
Answer: Low yields can arise from incomplete reactions, side reactions, or material loss during workup and purification.
-
Incomplete Reactions: Check for the full consumption of starting material using TLC or GC analysis before quenching the reaction.
-
Side Reactions: If using a Grignard-based synthesis (e.g., addition to an α,β-unsaturated ester), the primary side reaction is quenching of the Grignard reagent by acidic protons (especially water).[6]
-
Solution: Use rigorously dried glassware and anhydrous solvents. Ensure starting materials are free of water.
-
-
Difficult Purification: Carboxylic acids can be challenging to purify due to their polarity.
-
Solution: A standard and effective method is an acid-base extraction.[7][8] Dissolve the crude product in an organic solvent (e.g., diethyl ether) and wash with a basic aqueous solution (e.g., NaOH or NaHCO₃). The carboxylate salt will move to the aqueous layer, leaving neutral impurities behind. The aqueous layer can then be re-acidified (e.g., with HCl) and the pure carboxylic acid extracted back into an organic solvent.[7] Final purification can be achieved by vacuum distillation.[8]
-
Question 4: I'm struggling to remove the chiral resolving agent after separating the diastereomeric salts. What is the standard procedure?
Answer: This is a critical step in chiral resolution. The diastereomeric salt must be broken to liberate the free acid.[9]
-
Dissolve the Salt: Suspend the purified diastereomeric salt in a biphasic system, typically water and an organic solvent like diethyl ether or ethyl acetate.
-
Acidify: Add a strong acid (e.g., 2M HCl) to the mixture while stirring. This protonates the carboxylate anion of your product, making it neutral and soluble in the organic layer. It also protonates the chiral amine resolving agent, making its salt soluble in the aqueous layer.
-
Separate and Wash: Separate the organic layer. Wash it several times with brine to remove any residual resolving agent salt and mineral acid.
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the optically enriched this compound.
C. Analytical and Characterization
Question 5: How do I accurately determine the enantiomeric excess (% ee) of my final product?
Answer: Accurate determination of % ee is crucial for validating the success of an asymmetric synthesis.[10] Several methods are available, each with its own requirements.[11]
-
Chiral Chromatography (GC or HPLC): This is the most common and reliable method. The enantiomers are separated on a chiral stationary phase.
-
GC: Requires the carboxylic acid to be derivatized into a more volatile form, typically a methyl or ethyl ester. This must be done carefully to avoid any racemization.
-
HPLC: Can often be performed directly on the acid using a suitable chiral column (e.g., Chiralcel OD).
-
-
NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃), the NMR signals for the enantiomers (e.g., the methyl doublet) will be resolved into two separate signals. The % ee can be determined by integrating these signals.
-
Circular Dichroism (CD) Spectroscopy: This technique can be used to determine the absolute configuration and, with calibration, the % ee.[10][12]
| Method | Pros | Cons |
| Chiral GC | High resolution, small sample size required.[11] | Requires derivatization, analyte must be volatile and thermally stable.[11] |
| Chiral HPLC | Direct analysis often possible, high accuracy. | Can be more expensive, method development may be required. |
| NMR with CSR | Rapid analysis, no separation needed. | Requires pure sample, peak overlap can be an issue, shift reagents are expensive. |
| Circular Dichroism | Can determine absolute configuration, high throughput potential.[10] | Requires calibration curves for accurate % ee, specialized equipment.[12] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing optically pure this compound? There are three main strategies:
-
Asymmetric Catalysis: A prochiral starting material is converted directly into one enantiomer of the product using a chiral catalyst. This is often the most elegant and atom-economical approach.[1]
-
Chiral Auxiliary Methods: An achiral starting material is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemistry of a subsequent reaction. The auxiliary is then cleaved to give the enantiomerically enriched product.[1]
-
Chiral Resolution: A racemic mixture of this compound is prepared and then separated. This is commonly done by forming diastereomeric salts with a chiral amine or alcohol, which can then be separated by crystallization.[9] While effective, this method has a maximum theoretical yield of 50% for the desired enantiomer unless the undesired enantiomer can be racemized and recycled.[9]
Q2: How do I choose between asymmetric synthesis and chiral resolution? The choice depends on factors like scale, cost, and available resources.
-
Asymmetric Synthesis is generally preferred for its higher theoretical yield and atom economy. However, it can require expensive chiral catalysts or ligands and significant optimization.[1][2]
-
Chiral Resolution can be simpler to implement if a suitable resolving agent and crystallization procedure can be found. It is often used when a reliable asymmetric route is not available or is too expensive for the desired scale. The major drawback is the inherent loss of at least 50% of the material.[9]
Decision Flowchart: Synthesis Strategy Selection
Caption: Decision-making process for synthesis strategy.
Section 3: Key Experimental Protocols
Protocol 1: Chiral Resolution of Racemic this compound
This protocol is a generalized procedure based on the principles of diastereomeric salt formation.[9]
-
Preparation of Racemic Acid: Synthesize racemic this compound using a standard method, such as the Grignard reaction of n-butylmagnesium bromide with sec-butyl crotonate followed by hydrolysis.[6] Purify by vacuum distillation.
-
Salt Formation:
-
In a flask, dissolve 1.0 equivalent of racemic this compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate).
-
In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (R)-1-phenylethylamine) in the same solvent.
-
Slowly add the resolving agent solution to the acid solution with gentle warming and stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization. The salt of one diastereomer should preferentially crystallize due to lower solubility.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
The optical purity of the salt can be improved by recrystallization. Check the purity by measuring the melting point or optical rotation.
-
-
Liberation of the Free Acid:
-
Suspend the purified diastereomeric salt in a mixture of diethyl ether and water.
-
Add 2M HCl dropwise with vigorous stirring until the aqueous layer is acidic (pH ~1-2).
-
Separate the ether layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
-
Analysis: Determine the % ee of the final product using a suitable analytical method (see Section 1C).
Protocol 2: Determination of Enantiomeric Excess by Chiral GC
-
Derivatization to Methyl Ester:
-
To a solution of ~10 mg of your purified this compound in 1 mL of diethyl ether, add an excess of diazomethane solution dropwise until a faint yellow color persists. Caution: Diazomethane is toxic and explosive.
-
Alternatively, a safer method is to gently reflux the acid (10 mg) in 1 mL of methanol with a catalytic amount of sulfuric acid for 2 hours, followed by a standard aqueous workup.
-
-
GC Analysis:
-
Column: Use a chiral capillary column (e.g., a cyclodextrin-based column like Beta DEX™ or Gamma DEX™).
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Inject 1 µL of the derivatized sample solution.
-
Temperature Program: Start with an initial oven temperature of ~60-80 °C, hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature of ~150-180 °C. (This must be optimized for your specific column).
-
Detection: Use a Flame Ionization Detector (FID).
-
-
Data Analysis:
-
Identify the two peaks corresponding to the (R)- and (S)-methyl-3-methylheptanoate esters.
-
Integrate the area of each peak.
-
Calculate the % ee using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100.
-
References
-
Niu, R., He, Y., & Lin, J.-B. (2022). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry, 20(1), 31-47. [Link]
- Royal Society of Chemistry. (2021). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances.
-
PubMed. (2019). Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs. [Link]
-
ResearchGate. (2015). Syntheses of (R)- and (S)-3-Methylheptanoic Acids. [Link]
-
Organic Syntheses. (n.d.). This compound. Organic Syntheses Procedure. [Link]
-
ACS Publications. (2019). Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction. [Link]
-
Wiley Online Library. (2010). Asymmetric synthesis of chiral silacarboxylic acids and their ester derivatives. [Link]
-
LookChem. (n.d.). Cas 59614-85-6,(S)-3-METHYLHEPTANOIC ACID. [Link]
- Google Patents. (2008). Process for the preparation of (r)-(-)-3-(carbamoylmethyl)
-
University of Bath. (n.d.). Determination of enantiomeric excess. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
University of Windsor. (n.d.). Asymmetric reactions_synthesis. [Link]
-
National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]
-
ResearchGate. (n.d.). Plausible explanation for the low enantioselectivity observed. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
-
National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
-
ElectronicsAndBooks. (n.d.). Asymmetric synthesis of (R)- and (S). [Link]
-
Royal Society of Chemistry. (2022). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
-
ACS Publications. (2001). Dual Enantioselective Control in Asymmetric Synthesis. [Link]
-
University of Windsor. (n.d.). Asymmetric Synthesis. [Link]
-
Organic Syntheses. (n.d.). 3-methylpentanoic acid. Organic Syntheses Procedure. [Link]
-
Wikipedia. (n.d.). Enantioselective synthesis. [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
ScienceDaily. (2017). The asymmetric synthesis of halogenated compounds from carboxylic acids is world first. [Link]
-
ResearchGate. (2013). How can I purify carboxylic acid? [Link]
Sources
- 1. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 2. people.uniurb.it [people.uniurb.it]
- 3. Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02038B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of enantiomeric excess [ch.ic.ac.uk]
- 12. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
dealing with emulsion formation during liquid-liquid extraction of 3-Methylheptanoic acid
Welcome to the technical support guide for handling emulsions during the liquid-liquid extraction (LLE) of 3-Methylheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common challenges in sample preparation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is an emulsion, and why is it forming during my this compound extraction?
Answer: An emulsion is a stable mixture of two immiscible liquids, like your organic solvent and aqueous sample, where one liquid is dispersed in the other as microscopic droplets. This typically creates a cloudy, stubborn third layer between the distinct organic and aqueous phases, making separation impossible and trapping your analyte, which leads to poor recovery.[1][2]
The formation of an emulsion is driven by a reduction in the interfacial tension between the two liquid phases.[3][4] this compound, as a medium-chain fatty acid, is a primary culprit.[5][6] Molecules like this are "surfactant-like," meaning they have a polar (hydrophilic) carboxylic acid head and a nonpolar (lipophilic) hydrocarbon tail. They naturally accumulate at the oil-water interface, stabilizing the dispersed droplets and preventing them from coalescing.[1]
Primary Causes:
-
Inherent Properties of Analyte: this compound itself acts as an emulsifying agent.
-
Presence of Other Surfactants: Biological samples often contain high amounts of phospholipids, proteins, or other fatty acids that exacerbate the problem.[1]
-
High-Energy Agitation: Vigorous shaking or vortexing creates a large interfacial area and very fine droplets, promoting stable emulsion formation.[7]
-
Particulate Matter: Finely divided solids can collect at the interface and physically stabilize the emulsion, a phenomenon known as a Pickering emulsion.[8]
Q2: I haven't started my extraction yet. How can I proactively prevent an emulsion from forming?
Answer: Preventing an emulsion is always easier than breaking one.[1][7] The best strategy involves minimizing the energy input during mixing and modifying the chemical environment to disfavor emulsion stability.
Prevention Protocol:
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel 10-20 times. The goal is to increase the surface area for extraction without supplying the high shear force that forms stable emulsions.[1]
-
pH Control (Pre-Extraction): this compound is a carboxylic acid. To ensure it remains in its protonated (R-COOH), non-ionic state, adjust the pH of the aqueous sample to be at least 2 pH units below its pKa (~4.8). At low pH, the molecule is significantly more soluble in the organic phase and has less tendency to act as a surfactant at the interface.[9][10][11]
-
Increase Aqueous Phase Polarity: Before adding your organic solvent, dissolve a salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) into the aqueous sample. This "salting out" technique increases the ionic strength of the aqueous layer, making it even more polar.[12] This reduces the solubility of the nonpolar parts of your analyte in the aqueous phase, promoting a cleaner partition into the organic layer and increasing interfacial tension.[13]
-
Solvent Selection: Some solvents are more prone to forming emulsions than others. Dichloromethane (DCM), for instance, is a known offender.[8] Consider using solvents like ethyl acetate, diethyl ether, or methyl tert-butyl ether (MTBE), which often provide cleaner phase separation.[14]
View Diagram: Emulsion Prevention Workflow (Click to expand)
Caption: A preventative workflow for liquid-liquid extraction.
Q3: An emulsion has already formed. What troubleshooting steps can I take to break it?
Answer: Once an emulsion forms, a systematic approach is needed to resolve it. Start with the least invasive methods and progress as necessary.
View Diagram: Emulsion Breaking Decision Tree (Click to expand)
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. brainkart.com [brainkart.com]
- 3. youtube.com [youtube.com]
- 4. biolinscientific.com [biolinscientific.com]
- 5. This compound CAS#: 53663-30-2 [m.chemicalbook.com]
- 6. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pH dependence of carboxylic and mineral acid extraction by amine-based extractants: Effects of pK{sub a}, amine basicity, and diluent properties (Journal Article) | OSTI.GOV [osti.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 14. economysolutions.in [economysolutions.in]
Technical Support Center: 3-Methylheptanoic Acid Synthesis
Welcome to the technical support center for synthetic 3-Methylheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this branched-chain fatty acid. Here, we address frequent issues in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
Section 1: Understanding Common Contaminants
Question: What are the most common impurities I can expect in my synthetic this compound, and where do they come from?
Answer: The profile of impurities in your this compound is intrinsically linked to the synthetic route employed. However, several classes of contaminants are frequently encountered across different methods. Understanding their origin is the first step in effective troubleshooting and purification.
A common and historically significant method for preparing this compound is the 1,4-conjugate addition of a Grignard reagent to an α,β-unsaturated ester, such as sec-butyl crotonate, followed by saponification.[1] This method, while effective, can introduce specific impurities. Other routes, like malonic ester synthesis or oxidation of precursors, will generate their own unique impurity profiles.[1]
The most common contaminants can be categorized as follows:
-
Isomeric Impurities: These are often the most challenging to remove due to their similar physical properties.
-
Positional Isomers (e.g., 2-Methylheptanoic acid): Can arise from side reactions during synthesis. For instance, in a Grignard synthesis, impurities in the starting materials or slight variations in reaction conditions can lead to the formation of other branched-chain isomers.[1][2]
-
Stereoisomers (Enantiomers/Diastereomers): Since this compound is chiral, non-stereoselective syntheses will produce a racemic mixture of (R)- and (S)-enantiomers.[3][4] If a specific enantiomer is desired, these are significant impurities.
-
-
Unreacted Starting Materials:
-
Reaction Byproducts:
-
Higher Molecular Weight Adducts: Grignard reagents can sometimes react with the ester carbonyl group (a 1,2-addition) in addition to the desired 1,4-conjugate addition, leading to tertiary alcohols which can dehydrate or rearrange.[6]
-
Solvent-Related Impurities: Etheric solvents (like diethyl ether or THF) used in Grignard reactions can form peroxides upon storage, which can lead to unwanted side reactions.
-
-
Residual Solvents and Reagents:
Below is a summary table of common contaminants originating from a Grignard-based synthesis:
| Contaminant Class | Specific Example | Likely Source | Recommended Analytical Technique |
| Isomeric Impurities | 2-Methylheptanoic Acid | Impure starting materials; side reactions. | GC-MS, UHPLC-MS[7] |
| (R)- or (S)-enantiomer | Non-stereoselective synthesis. | Chiral Chromatography (GC or HPLC) | |
| Starting Materials | n-Butyl Bromide | Incomplete Grignard formation/reaction. | GC-MS |
| sec-Butyl Crotonate | Incomplete conjugate addition. | GC-MS, HPLC | |
| Reaction Byproducts | Di-butylated products | Reaction of Grignard with ester carbonyl. | GC-MS, NMR |
| Solvents/Reagents | Diethyl Ether, Benzene | Workup and extraction solvent. | GC-MS (Headspace) |
| Potassium Hydroxide | Incomplete neutralization after saponification. | pH measurement, Titration |
The following diagram illustrates the potential sources of these contaminants in a typical Grignard synthesis workflow.
Caption: Sources of contamination in a Grignard synthesis route.
Section 2: Troubleshooting & Analytical Protocols
Question: My GC-MS shows several peaks close to my product peak. How can I confirm if they are isomers?
Answer: Differentiating isomers, especially positional ones like 2- vs. This compound, is a common analytical challenge because they often have identical molecular weights and similar fragmentation patterns in Mass Spectrometry (MS).[8]
Causality: Standard electron ionization (EI) GC-MS fragments molecules based on their structure. While subtle differences in fragment intensities might exist between isomers, they are often insufficient for unambiguous identification without authentic standards. The primary evidence from GC-MS will be the difference in retention time.
Here is a systematic workflow to approach this problem:
-
High-Resolution GC: The first step is to optimize your gas chromatography method to achieve the best possible separation.
-
Use a High-Polarity Column: For separating fatty acid methyl esters (FAMEs), highly polar stationary phases (e.g., biscyanopropyl polysiloxane) are recommended as they provide better selectivity for isomers than non-polar phases.[9][10]
-
Optimize Temperature Program: Reduce the temperature ramp rate (e.g., 2-5 °C/min) to increase the interaction time of the analytes with the stationary phase, which can significantly improve the resolution of closely eluting peaks.[9]
-
-
Mass Spectral Analysis:
-
Examine Fragmentation: Carefully compare the mass spectra of the unknown peaks with your main product peak and a library standard (e.g., NIST). Look for subtle differences in the relative abundance of key fragments.
-
Confirm Peak Purity: A changing mass spectrum across a single chromatographic peak is a clear indication of co-elution.[9]
-
-
Derivatization: Analysis of free fatty acids by GC can be problematic due to their polarity. Converting them to their methyl esters (FAMEs) prior to GC-MS analysis is a standard and highly recommended practice. This improves peak shape, reduces tailing, and enhances volatility.[8][9][11]
Protocol 1: Derivatization to Fatty Acid Methyl Esters (FAMEs) with BF₃-Methanol
This protocol is a standard method for preparing FAMEs for GC analysis.[9]
-
Sample Preparation: Accurately weigh approximately 10-20 mg of your crude this compound sample into a screw-cap test tube.
-
Reagent Addition: Add 2 mL of 14% Boron Trifluoride (BF₃) in methanol to the tube.
-
Reaction: Tightly cap the tube and heat it in a heating block at 100°C for 30 minutes.
-
Extraction: After cooling, add 1 mL of hexane and 1 mL of saturated sodium chloride solution. Vortex thoroughly for 1 minute.
-
Phase Separation: Centrifuge briefly to separate the layers. Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial.
-
Analysis: The sample is now ready for injection into the GC-MS.
Question: How can I effectively remove residual starting materials and solvents?
Answer: Removing these impurities is generally more straightforward than dealing with isomers and relies on fundamental purification techniques tailored to the specific contaminants.
-
For Volatile Solvents (Ether, Benzene, Hexane):
-
Rotary Evaporation: This is the primary method for bulk solvent removal.
-
High Vacuum: Placing the sample under a high vacuum for several hours at room temperature can remove the final traces of volatile solvents.
-
-
For Unreacted Starting Materials & Non-Volatile Byproducts:
-
Acid-Base Extraction: This is a powerful technique for separating acidic compounds (your product) from neutral (e.g., unreacted alkyl halides, esters) and basic impurities.[12][13]
-
Fractional Distillation: Since this compound has a distinct boiling point (approx. 116-117°C at 10 mmHg), vacuum distillation is an excellent method for purification, especially on a larger scale.[1][13]
-
The following diagram outlines a general troubleshooting workflow for identifying and removing impurities.
Caption: General troubleshooting workflow for impurity identification.
Section 3: Impact on Downstream Applications
Question: Why is it critical to remove these specific contaminants for drug development or flavor/fragrance applications?
Answer: The stringency of purification is dictated by the intended application. For drug development and sensory applications, even trace impurities can have significant consequences.
-
Drug Development: In pharmaceutical applications, impurities can have profound effects on the safety and efficacy of an active pharmaceutical ingredient (API).
-
Pharmacological Activity: Isomeric impurities may have different, or even antagonistic, pharmacological profiles. The biological functions of fatty acids are highly dependent on their specific structure, including branching and stereochemistry.[14][15]
-
Toxicity: An uncharacterized impurity could be toxic, leading to adverse effects. Regulatory bodies like the ICH have strict guidelines on the identification and qualification of impurities in drug substances.[16]
-
Stability: Reactive impurities can degrade the API over time, affecting shelf-life and therapeutic potency.
-
-
Flavor & Fragrance: The human olfactory and gustatory systems are incredibly sensitive.
-
Odor Profile: Isomers of fatty acids can have distinctly different smells. The presence of 2-Methylheptanoic acid, for example, could introduce an unintended note that alters the final fragrance profile.
-
Off-Notes: Residual solvents or sulfur-containing reagents from certain synthetic routes can contribute to harsh or undesirable "off-notes," rendering the product unusable. Branched-chain fatty acids are known contributors to the unique taste and smell of products like dairy and meats.[17]
-
References
-
This compound - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Syntheses of (R)- and (S)-3-Methylheptanoic Acids. ResearchGate. Available at: [Link]
-
Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. PubMed. Available at: [Link]
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available at: [Link]
-
How can I purify carboxylic acid? ResearchGate. Available at: [Link]
-
3-Methyl-heptanoic acid | C8H16O2. PubChem - NIH. Available at: [Link]
-
Effects of C18 fatty acid isomers on DNA synthesis in hepatoma and breast cancer cells. PubMed. Available at: [Link]
-
3-methylpentanoic acid - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Grignard Reaction. Organic Chemistry Portal. Available at: [Link]
-
Branched-Chain Fatty Acid - Lipid Analysis. Lipotype GmbH. Available at: [Link]
-
List of purification methods in chemistry. Wikipedia. Available at: [Link]
-
Fatty acid isomerism: analysis and selected biological functions. RSC Publishing. Available at: [Link]
-
(S)-3-Methylheptanoic acid | C8H16O2. PubChem - NIH. Available at: [Link]
-
Organic Synthesis Routes. Curriculum Press. Available at: [Link]
-
This compound - synthesis. ChemSynthesis. Available at: [Link]
-
Chromatographic determination of fatty acids in biological material. ResearchGate. Available at: [Link]
-
The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. MDPI. Available at: [Link]
-
Comprehensive profiling of conjugated fatty acid isomers and their lipid oxidation products by two-dimensional chiral RP×RP liquid chromatography hyphenated to UV- and SWATH-MS-detection. PubMed. Available at: [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Publications. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. (S)-3-Methylheptanoic acid | C8H16O2 | CID 10290853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of C18 fatty acid isomers on DNA synthesis in hepatoma and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) [pubs.rsc.org]
- 16. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lipotype.com [lipotype.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analysis of 3-Methylheptanoic Acid: A Comparative Study of GC-MS and HPLC
For researchers, scientists, and professionals in drug development, the precise quantification of metabolites like 3-methylheptanoic acid is paramount. As a branched medium-chain fatty acid, its analysis presents unique challenges and opportunities.[1][2] The choice of analytical methodology is not merely a technical decision but a critical determinant of data quality, throughput, and the ultimate success of a research endeavor. The two most prominent techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry.
This guide provides an in-depth, objective comparison of these two powerful platforms for the analysis of this compound. Moving beyond a simple list of pros and cons, we will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you to select the most fitting technique for your specific application.
The Analytical Challenge: Understanding this compound
This compound (C8H16O2, MW: 144.21 g/mol ) is a saturated fatty acid characterized by a methyl branch on the third carbon.[1][3][4] This structure imparts specific physicochemical properties that dictate the analytical approach. Its carboxylic acid group makes it polar, while its eight-carbon backbone gives it some nonpolar character. Crucially, it has a relatively high boiling point and insufficient vapor pressure for direct analysis by gas chromatography, a fact that forms the primary divergence in methodology between GC-MS and HPLC.[2][5]
Gas Chromatography-Mass Spectrometry (GC-MS): The Classic Approach Refined
GC-MS has long been the gold standard for fatty acid analysis, prized for its exceptional chromatographic resolution and the definitive structural information provided by mass spectrometry.[6] However, its application to non-volatile compounds like this compound is entirely dependent on a critical preliminary step: chemical derivatization.
The Imperative of Derivatization
The core principle of GC is the separation of compounds in the gas phase. The polar carboxyl group of this compound leads to strong intermolecular hydrogen bonding, preventing it from vaporizing at temperatures compatible with GC analysis. Derivatization chemically masks this polar group, converting the acid into a more volatile and thermally stable analogue.[5][7]
Common Derivatization Strategies:
-
Silylation: This is one of the most robust and common methods. A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, replaces the active hydrogen on the carboxylic acid with a nonpolar trimethylsilyl (TMS) group.[5] The resulting TMS ester is significantly more volatile.
-
Esterification (Alkylation): This involves converting the carboxylic acid into an ester, most commonly a fatty acid methyl ester (FAME).[6] This can be achieved by heating the sample with methanol in the presence of an acid catalyst like boron trifluoride (BF3), hydrochloric acid (HCl), or sulfuric acid.[8][9]
The choice of derivatization reagent is critical and depends on the sample matrix and potential interfering compounds. Silylation is often faster and performed under milder conditions, while esterification is a classic, well-understood method for fatty acid profiling.
Experimental Workflow: GC-MS Analysis
The following protocol outlines a typical workflow for quantifying this compound in a biological matrix like plasma.
Protocol 1: Silylation-Based GC-MS Analysis of this compound in Plasma
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma in a glass tube, add an internal standard (e.g., 50 µL of 10 µg/mL Heptadecanoic acid).
-
Add 500 µL of methanol to precipitate proteins. Vortex for 30 seconds.
-
Acidify the sample with HCl to ensure the this compound is fully protonated for efficient extraction.[5]
-
Add 1 mL of a nonpolar organic solvent (e.g., iso-octane or hexane/diethyl ether mixture), vortex vigorously for 2 minutes to extract the fatty acids.[5]
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean vial.
-
Completely evaporate the solvent under a gentle stream of nitrogen. This drying step is critical as water will quench the derivatization reagent.[5][7]
-
-
Derivatization (Silylation):
-
To the dried residue, add 50 µL of pyridine (or another aprotic solvent like acetonitrile) and 50 µL of BSTFA + 1% TMCS.[5]
-
Cap the vial tightly and heat at 70-80°C for 45-60 minutes to ensure the reaction goes to completion.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Visualizing the GC-MS Workflow
Caption: Workflow for GC-MS analysis of this compound.
Typical GC-MS Parameters
| Parameter | Setting | Rationale |
| GC Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A nonpolar column provides excellent separation for the nonpolar TMS-derivatized analytes. |
| Injection Port Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Carrier Gas | Helium at 1.0 mL/min (Constant Flow) | Inert gas standard for GC-MS, providing good efficiency. |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 15°C/min | A temperature gradient is necessary to elute compounds with different volatilities. |
| Ion Source Temp. | 230 °C | Standard temperature for Electron Ionization (EI). |
| Ionization Mode | Electron Ionization (EI), 70 eV | EI creates reproducible, information-rich fragmentation patterns ideal for library matching and structural confirmation. |
| Acquisition Mode | Scan (m/z 50-400) for identification; Selected Ion Monitoring (SIM) for quantification | Scan mode is used for method development. SIM mode significantly increases sensitivity by monitoring only characteristic ions of the target analyte. |
High-Performance Liquid Chromatography (HPLC): The Direct Approach
HPLC, particularly when coupled with a mass spectrometer (LC-MS), offers a powerful alternative that can circumvent the need for derivatization.[6] This method separates compounds based on their interactions with a stationary phase and a liquid mobile phase.
The Principle: Taming Polarity
The primary challenge in analyzing this compound by HPLC is managing its polarity for adequate retention on the most common reversed-phase columns (e.g., C18).[10][11] In a neutral mobile phase, the carboxylic acid is deprotonated (negatively charged), making it highly polar and causing it to elute very early with poor retention.
The solution is ion suppression reversed-phase chromatography . By acidifying the mobile phase (e.g., with 0.1% formic or phosphoric acid), the equilibrium of the carboxylic acid is shifted to its neutral, protonated form.[12][13] This less polar form interacts more strongly with the nonpolar C18 stationary phase, resulting in increased and controllable retention.
Experimental Workflow: HPLC-MS Analysis
This protocol demonstrates a simpler sample preparation workflow suitable for HPLC-MS.
Protocol 2: Direct HPLC-MS Analysis of this compound in Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Add 400 µL of ice-cold acetonitrile or methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis. A dilution with the initial mobile phase may be necessary.
-
-
HPLC-MS Analysis:
-
Inject 5-10 µL of the sample extract into the HPLC-MS system.
-
Visualizing the HPLC-MS Workflow
Caption: Workflow for HPLC-MS analysis of this compound.
Typical HPLC-MS Parameters
| Parameter | Setting | Rationale |
| HPLC Column | C18, 100 x 2.1 mm, <3 µm particle size (e.g., Ascentis Express AQ-C18) | A C18 phase provides retention for the protonated acid. An aqueous-stable (AQ) column is recommended to prevent phase collapse with highly aqueous mobile phases.[11][12] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidifies the mobile phase for ion suppression. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Gradient | 10% B to 95% B over 5 minutes | A gradient elution ensures the analyte is eluted with a good peak shape and the column is cleaned of more nonpolar matrix components. |
| Column Temp. | 40 °C[12] | Improves peak shape and reduces viscosity. |
| Ion Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique ideal for polar molecules in a liquid stream. |
| Ionization Mode | Negative Ion Mode | The carboxylic acid readily loses a proton to form a negative ion [M-H]-, which is detected with high sensitivity. |
| Acquisition Mode | Selected Reaction Monitoring (SRM) or MRM | For triple quadrupole MS, this provides the highest sensitivity and selectivity by monitoring a specific precursor-to-product ion transition. |
Head-to-Head Comparison: Performance and Practicality
The choice between GC-MS and HPLC-MS is a trade-off between sample preparation complexity, analytical speed, and the type of information required.
| Feature | GC-MS | HPLC-MS |
| Sample Preparation | More complex; requires extraction, drying, and mandatory derivatization.[5] | Simpler; often only protein precipitation and filtration are needed. |
| Sensitivity | Very high, especially in SIM mode. | Very high, especially with tandem MS (SRM/MRM).[10] |
| Selectivity | Excellent; combines high-resolution chromatography with mass filtering. | Excellent; mass filtering (especially with MS/MS) provides exceptional specificity. |
| Run Time | Typically 10-20 minutes. | Can be faster, with gradients often under 10 minutes. |
| Throughput | Lower, due to longer sample preparation time. | Higher, due to faster and more easily automated sample preparation. |
| Structural Info | Excellent; EI produces rich, library-searchable fragmentation spectra for high-confidence identification. | Good; ESI typically yields the molecular ion. MS/MS is required for structural fragmentation, which is often less standardized than EI spectra. |
| Robustness | Inlet can be contaminated by non-volatile matrix components if cleanup is poor. Derivatization can introduce variability. | Generally robust for biological matrices. The simplified sample prep reduces potential points of error. |
| Cost | Instrument costs are comparable. Consumable costs may be higher due to derivatization reagents and specialized columns. | Instrument costs are comparable. Standard columns and solvents are readily available. |
Expert Recommendation: Which Method to Choose?
As a Senior Application Scientist, my guidance is to align the technique with your ultimate analytical goal.
Choose GC-MS for:
-
Definitive Structural Confirmation: When unambiguous identification is the top priority. The standardized, library-searchable EI mass spectra are invaluable for identifying unknown compounds or confirming the identity of a standard.
-
Established Fatty Acid Panels: If this compound is being analyzed as part of a larger panel of fatty acids for which well-validated GC-FAME methods already exist in your lab.
-
Orthogonal Validation: When you need to confirm results from an HPLC method with a technique based on a completely different separation principle.
Choose HPLC-MS for:
-
High-Throughput Quantitative Studies: When analyzing a large number of samples, such as in clinical research or drug metabolism studies. The simplified "dilute-and-shoot" sample preparation drastically reduces hands-on time and increases throughput.
-
Method Simplicity and Robustness: When a straightforward, easily transferable method is desired, avoiding the potential pitfalls and extra validation steps associated with a derivatization reaction.
-
Analysis of Polar Analytes: If this compound is part of a larger metabolomics panel that includes other polar, non-volatile compounds that are not amenable to GC.
References
-
PubChem. 3-Methyl-heptanoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. (S)-3-Methylheptanoic acid. National Center for Biotechnology Information. [Link]
-
PubChemLite. 3-methyl-heptanoic acid (C8H16O2). [Link]
-
NIST. l-3-methylheptanoic acid. NIST WebBook. [Link]
-
R Discovery. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. [Link]
-
I. V. G. Miroshnichenko, A. T. Lebedev. Acids: Derivatization for GC Analysis. Encyclopedia of Analytical Chemistry. [Link]
-
Han, J., Lin, K., Sequeira, C. et al. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. J. Chromatogr. B. [Link]
-
ResearchGate. Orthogonal Comparison of GC-MS and 1 H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. [Link]
-
Shimadzu Corporation. Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. [Link]
-
ResearchGate. How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?. [Link]
-
SpectraBase. Methyl 3-methylheptanoate - MS (GC) Spectrum. [Link]
-
Bibel, M. Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
-
Agilent. Analysis of Organic Acids in Aqueous Samples. [Link]
-
ResearchGate. Syntheses of (R)- and (S)-3-Methylheptanoic Acids. [Link]
-
Agilent. Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]
Sources
- 1. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 53663-30-2 [m.chemicalbook.com]
- 3. (S)-3-Methylheptanoic acid | C8H16O2 | CID 10290853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-methyl-heptanoic acid (C8H16O2) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. researchgate.net [researchgate.net]
- 10. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 13. agilent.com [agilent.com]
A Senior Scientist's Guide to Validating a Quantitative Method for 3-Methylheptanoic Acid in a Complex Biological Matrix
This guide provides a comprehensive framework for the validation of a robust quantitative method for 3-methylheptanoic acid in a complex biological matrix, such as human plasma. We will navigate the critical decisions, experimental designs, and data interpretation required to build a self-validating, regulatory-compliant assay. This document is intended for researchers, bioanalytical scientists, and drug development professionals who require high-quality, defensible quantitative data.
We will compare two powerful mass spectrometry-based platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The primary focus will be a detailed validation of a GC-MS method, with the LC-MS/MS method serving as a key performance comparator.
The Analytical Challenge: Quantifying this compound
This compound is a branched-chain fatty acid whose quantification in biological matrices like plasma or serum presents distinct challenges. Its relatively low molecular weight, polar carboxylic acid group, and presence within a sea of structurally similar endogenous lipids and metabolites demand a highly selective and sensitive analytical approach. The primary goal of method validation is to demonstrate that the chosen analytical procedure is reliable and reproducible for its intended use.[1]
The foundation of any bioanalytical method validation rests upon the guidelines established by regulatory bodies. This guide is built upon the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which provide a harmonized framework for ensuring data integrity in regulated studies.[2][3][4][5]
Strategic Method Development: Choosing the Right Tool
The choice between GC-MS and LC-MS/MS is a critical first step, driven by the analyte's physicochemical properties and the desired assay performance.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A gold-standard technique for volatile and semi-volatile compounds. For polar molecules like this compound, derivatization is essential.[6] This process replaces the active hydrogen on the carboxylic acid group with a non-polar functional group, increasing volatility and thermal stability, which is necessary for GC analysis.[7] Common strategies include silylation or alkylation to form esters.[8] This required step adds to the sample preparation time but often yields excellent chromatographic resolution and reduced matrix interference.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly versatile platform known for its sensitivity and specificity, particularly for non-volatile and polar compounds. While direct analysis is sometimes possible, LC-MS/MS methods for short-chain fatty acids often benefit from derivatization to improve chromatographic retention and ionization efficiency.[9][10] The primary challenge in LC-MS/MS is mitigating the matrix effect , where co-eluting endogenous components (like phospholipids in plasma) suppress or enhance the analyte's ionization, compromising accuracy.[11][12][13]
For this guide, we will detail the validation of a robust GC-MS method following a liquid-liquid extraction and silylation derivatization. We will then compare its performance metrics to a hypothetical, high-throughput LC-MS/MS method.
The Pillars of Method Validation
A quantitative method is validated by systematically assessing a series of key performance parameters. Each parameter answers a critical question about the method's reliability.
| Validation Parameter | The Critical Question It Answers |
| Specificity & Selectivity | Can the method unequivocally identify and quantify the analyte without interference from matrix components, metabolites, or other substances? |
| Linearity & Range | Over what concentration range does the instrument response remain proportional to the analyte concentration? |
| Accuracy | How close are the measured concentrations to the true, nominal value? |
| Precision | How reproducible are the measurements when the same sample is analyzed multiple times? |
| Lower Limit of Quantification (LLOQ) | What is the lowest concentration of the analyte that can be reliably and accurately quantified? |
| Recovery | How efficiently does the sample preparation process extract the analyte from the biological matrix? |
| Matrix Effect | Do endogenous components of the biological sample interfere with the analyte's ionization, leading to artificially high or low results? |
| Stability | Does the analyte remain unchanged in the biological matrix during sample collection, storage, and processing? |
Part 1: Validating a GC-MS Method for this compound in Human Plasma
This section provides a detailed, step-by-step protocol for the validation experiments.
Experimental Protocol 1: Sample Preparation (LLE and Derivatization)
Rationale: A multi-step sample preparation protocol is designed to isolate the analyte from the complex plasma matrix and prepare it for GC-MS analysis. Protein precipitation is the first step to remove the bulk of plasma proteins.[14] Liquid-liquid extraction (LLE) then uses an organic solvent to selectively extract this compound from the aqueous environment. Finally, derivatization makes the analyte volatile for GC analysis.[15][16]
Step-by-Step Procedure:
-
Sample Thawing: Thaw frozen human plasma samples, calibration standards (CS), and quality control (QC) samples in a water bath at room temperature. Vortex gently to ensure homogeneity.
-
Aliquoting: Pipette 100 µL of each sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled this compound-d3) to all tubes except the blank matrix.
-
Acidification: Add 20 µL of 1M HCl to each tube to protonate the carboxylic acid group, enhancing its extraction into an organic solvent. Vortex for 10 seconds.
-
Extraction: Add 500 µL of methyl tert-butyl ether (MTBE). Cap the tubes and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (approx. 450 µL) to a new, clean glass vial suitable for evaporation.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of pyridine to the dried extract. Cap the vials tightly.
-
Reaction: Heat the vials at 70°C for 45 minutes to complete the silylation reaction.
-
Final Step: Cool the vials to room temperature. Transfer the contents to a GC-MS autosampler vial with an insert for analysis.
Workflow for GC-MS Sample Preparation and Analysis
Table 5: Head-to-Head Method Performance Comparison
This table objectively compares the key performance attributes of the two methods, allowing a scientist to choose the most appropriate technique based on their specific research needs.
| Performance Parameter | Validated GC-MS Method | Hypothetical LC-MS/MS Method | Expert Insight |
| Sample Prep Time | ~2-3 hours (includes derivatization) | ~30 minutes (protein precipitation) | LC-MS/MS is superior for high-throughput needs. |
| LLOQ | 10 ng/mL | 5 ng/mL | LC-MS/MS often provides better sensitivity for this class of compounds. |
| Linear Range | 10 - 2000 ng/mL | 5 - 5000 ng/mL | Both methods provide a sufficient dynamic range for most applications. |
| Precision (%CV) | < 10% | < 12% | Both methods demonstrate excellent reproducibility, well within regulatory limits. |
| Matrix Effect | Minimal (mitigated by LLE & GC separation) | Moderate (requires careful IS selection and chromatography to manage) | GC-MS is inherently more robust against matrix effects due to the extensive cleanup and separation power. |
| Selectivity | Very High (chromatographic separation + mass filtering) | High (reliant on MS/MS transitions) | Both are highly selective, but GC-MS provides an extra dimension of separation. |
| Best For... | Targeted PK studies requiring high accuracy and robustness. | Large-scale metabolomics or screening studies where throughput is critical. |
Conclusion and Final Recommendations
This guide demonstrates that a robust and reliable quantitative method for this compound in a complex matrix can be successfully validated using a GC-MS platform. The validation data confirms that the method is specific, accurate, precise, and stable, meeting the stringent requirements of regulatory bodies. [17][18] The comparison with a hypothetical LC-MS/MS method highlights a critical trade-off in bioanalysis: speed versus robustness .
-
The GC-MS method , with its more involved sample preparation, provides exceptional selectivity and is less prone to the matrix effects that can plague LC-MS/MS assays. [19][20]It is the preferred choice when the highest accuracy and data defensibility are required.
-
The LC-MS/MS method offers a significant advantage in sample throughput, making it ideal for studies with large sample numbers. However, this comes with an increased risk of matrix effects, which must be rigorously evaluated and controlled. [21][22] Ultimately, the choice of analytical platform must be tailored to the specific goals of the research. By following the structured validation framework presented here, scientists can ensure their chosen method produces high-quality, reproducible data, regardless of the technology employed.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
- U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Referenced in community discussions.
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Ovid. European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
MDPI. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. [https://www.mdpi.com/22 biomarkers/22 biomarkers6-278X/9/1/25]([Link] biomarkers/22 biomarkers6-278X/9/1/25)
-
ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Protocols.io. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatisation and LC-HRMS analysis. [Link]
-
ACS Publications. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. [Link]
-
Frontiers. Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. [Link]
-
ResearchGate. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. [Link]
-
ScienceDirect. Acids: Derivatization for GC Analysis. [Link]
-
PubMed. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. [Link]
-
International Journal of MediPharm Research. Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
-
Preprints.org. What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. [Link]
-
Chemistry LibreTexts. Derivatization. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. [Link]
-
PubMed. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. [Link]
-
National Institutes of Health. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. [Link]
-
ResearchGate. Extraction and GC/MS Analysis of the Human Blood Plasma Metabolome. [Link]
-
National Institutes of Health. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. [Link]
-
MDPI. Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS. [Link]
-
National Institutes of Health. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. [Link]
-
National Institutes of Health. Defining Blood Plasma and Serum Metabolome by GC-MS. [Link]
-
Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. [Link]
-
Preprints.org. Analytical Method Validation: A Comprehensive Review of Current Practices. [Link]
-
PubMed. Extraction and GC/MS analysis of the human blood plasma metabolome. [Link]
-
PubMed. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. [Link]
-
Wiley Online Library. Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. [Link]
-
ResearchGate. Optimizing Solvents and Derivatizing Agents for Metabolomic Profiling of Human Plasma Using GC–MS. [Link]
Sources
- 1. moh.gov.bw [moh.gov.bw]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]
- 11. droracle.ai [droracle.ai]
- 12. eijppr.com [eijppr.com]
- 13. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review [frontiersin.org]
- 15. Defining Blood Plasma and Serum Metabolome by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extraction and GC/MS analysis of the human blood plasma metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 18. Bioanalytical method validation emea | PPTX [slideshare.net]
- 19. researchgate.net [researchgate.net]
- 20. tsapps.nist.gov [tsapps.nist.gov]
- 21. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
A Comparative Guide to the Biological Activity of (R)- and (S)-3-Methylheptanoic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical communication and biological recognition, the three-dimensional arrangement of atoms in a molecule can be the determining factor between potent bioactivity and complete inertness. This guide provides a detailed comparative analysis of the biological activities of the (R) and (S) enantiomers of 3-methylheptanoic acid, a branched-chain fatty acid with significance in insect chemical ecology. By examining the available experimental data, this document aims to equip researchers with a thorough understanding of the stereospecificity that governs the function of these chiral molecules.
Introduction: Chirality and its Biological Significance
This compound (C₈H₁₆O₂) is a saturated fatty acid characterized by a methyl group at the third carbon position.[1] This substitution creates a chiral center, resulting in the existence of two non-superimposable mirror-image isomers, or enantiomers: (R)-3-Methylheptanoic acid and (S)-3-Methylheptanoic acid. While possessing identical chemical formulas and physical properties in an achiral environment, these enantiomers can exhibit profoundly different biological activities. This is because biological systems, such as olfactory receptors and enzymes, are themselves chiral and can therefore differentiate between the two enantiomers, akin to a lock and key mechanism where only one key fits.[2]
The critical role of stereochemistry in the biological activity of natural compounds is well-established. In many cases, one enantiomer is responsible for the desired therapeutic or physiological effect, while the other may be inactive or even elicit undesirable side effects.[2] In the context of insect pheromones, this enantioselectivity is often absolute, with one isomer acting as a potent attractant and the other being inactive or, in some instances, inhibitory.
Comparative Biological Activity: Focus on Pheromonal Communication
While the synthesis of both (R)- and (S)-3-methylheptanoic acid has been successfully achieved,[3] detailed and direct comparative studies on their biological activities are not extensively documented in publicly available literature. However, the broader context of insect pheromone research provides a strong basis for understanding the likely divergence in their effects. Many insect pheromones are fatty acid derivatives, and their biosynthesis and perception are highly specific.[4]
Research on related compounds demonstrates the critical nature of stereochemistry. For instance, in the case of the western false hemlock looper (Nepytia freemani), the (3S, 13R) stereoisomer of 3,13-dimethylheptadecane is the major pheromone component, eliciting significantly stronger electrophysiological responses in male antennae compared to other stereoisomers.[3] This highlights the principle that specific olfactory receptors in insects are finely tuned to the precise stereochemistry of a pheromone molecule.
Although direct experimental data for this compound enantiomers is scarce, it is hypothesized that they would elicit different responses in insects that may use them as chemical cues. One enantiomer is likely to be the primary active component, binding with high affinity to a specific olfactory receptor, while the other may have a much lower affinity or be completely inactive.
Table 1: Physicochemical Properties of this compound Enantiomers
| Property | (R)-3-Methylheptanoic Acid | (S)-3-Methylheptanoic Acid |
| Molecular Formula | C₈H₁₆O₂ | C₈H₁₆O₂ |
| Molecular Weight | 144.21 g/mol | 144.21 g/mol |
| CAS Number | 57403-74-4 | 59614-85-6 |
| PubChem CID | 5324547[5] | 10290853[6] |
Experimental Protocols for Assessing Enantiomer-Specific Bioactivity
To definitively compare the biological activities of (R)- and (S)-3-methylheptanoic acid, a series of established bioassays are required. The following protocols are standard in the field of chemical ecology for evaluating the effects of volatile compounds on insect behavior and physiology.
Gas Chromatography-Electroantennography (GC-EAD)
This technique is paramount for identifying which of the enantiomers is biologically active from an olfactory perspective. It couples the separation of volatile compounds by gas chromatography with the sensitive detection capabilities of an insect's antenna.
Methodology:
-
Preparation of Enantiomers: Obtain pure samples of (R)- and (S)-3-methylheptanoic acid.
-
Gas Chromatography: Inject a solution of each enantiomer (and a racemic mixture) into a gas chromatograph equipped with a chiral column capable of separating the enantiomers.
-
Effluent Splitting: The column effluent is split into two streams. One stream is directed to the GC's flame ionization detector (FID) for chemical detection, and the other is passed over an excised insect antenna.
-
Electroantennogram Recording: The antenna is mounted between two electrodes, and the electrical potential changes (depolarizations) in response to the effluent are recorded as an electroantennogram (EAG).
-
Data Analysis: A biologically active compound will elicit a significant EAG response that is time-correlated with its peak on the FID chromatogram. The magnitude of the EAG response to each enantiomer can be directly compared.
Causality Behind Experimental Choices: The use of a chiral GC column is essential to separate the enantiomers and thus test their individual effects. The simultaneous recording from the FID and the antenna provides a direct link between a specific chemical stimulus and a physiological response.
Caption: Workflow for Gas Chromatography-Electroantennography (GC-EAD) analysis.
Behavioral Bioassays
While GC-EAD reveals the potential for olfactory detection, behavioral assays are necessary to determine if this detection translates into an observable behavioral response, such as attraction or repulsion.
3.2.1. Olfactometer Assay
A dual-choice olfactometer allows for the quantitative assessment of an insect's preference for one odor source over another.
Methodology:
-
Apparatus: A Y-tube or four-arm olfactometer is used, where a purified airstream is passed through two or more arms.
-
Odor Source: A filter paper treated with a known concentration of either (R)- or (S)-3-methylheptanoic acid is placed in one arm, while a solvent control is placed in the other.
-
Insect Release: An individual insect is released at the base of the olfactometer.
-
Observation: The insect's choice of arm and the time spent in each arm are recorded over a set period.
-
Data Analysis: Statistical analysis (e.g., Chi-squared test) is used to determine if there is a significant preference for the arm containing the test compound.
3.2.2. Field Trapping Experiments
To assess the activity of the enantiomers under natural conditions, field trapping studies are conducted.
Methodology:
-
Trap Preparation: Traps (e.g., sticky traps or funnel traps) are baited with lures containing a specific enantiomer or a blend.
-
Trap Deployment: Traps are deployed in a suitable habitat for the target insect species, often in a randomized block design to account for spatial variability.
-
Monitoring: Traps are checked regularly, and the number of captured insects is recorded.
-
Data Analysis: Statistical analysis is used to compare the number of insects captured in traps baited with different enantiomers or with a control.
Sources
- 1. Distinct odorant receptor response patterns to aliphatic odorants in freely behaving mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human olfactory receptor responses to odorants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 5. 3R-Methylheptanoic acid | C8H16O2 | CID 5324547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-3-Methylheptanoic acid | C8H16O2 | CID 10290853 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Methylheptanoic Acid and 4-Methyloctanoic Acid in Goat Flavor: A Guide for Researchers
For researchers and product development professionals in the food science and biotechnology sectors, understanding the nuanced chemical drivers of flavor is paramount. In the realm of goat-derived products, a distinctive and often polarizing flavor profile is a key characteristic. This guide provides an in-depth comparative analysis of two significant branched-chain fatty acids (BCFAs)—3-Methylheptanoic acid and 4-methyloctanoic acid—implicated in the characteristic flavor of goat meat and dairy. This document moves beyond a simple cataloging of facts to offer a synthesized, expert perspective on their chemical nature, biosynthetic origins, sensory impact, and analytical quantification, thereby providing a robust framework for research and development.
Introduction: The Chemical Signature of "Goatiness"
The characteristic flavor of goat products, often described as "goaty" or "caprine," is a complex interplay of various volatile organic compounds. Among these, BCFAs play a pivotal role. Unlike their straight-chain counterparts, the methyl branching in these fatty acids significantly lowers their odor threshold, making them potent contributors to aroma even at low concentrations. This guide focuses on two such medium-chain BCFAs: this compound and 4-methyloctanoic acid. While 4-methyloctanoic acid is widely recognized as a primary driver of the quintessential "goaty" flavor, the role of this compound is less defined, necessitating a comparative exploration to understand their respective contributions and interactions.
Physicochemical Properties: A Tale of Two Isomers
While both are isomers of methyl-branched fatty acids, their structural differences impart distinct physicochemical properties that influence their volatility and sensory perception.
| Property | This compound | 4-Methyloctanoic Acid |
| IUPAC Name | This compound | 4-Methyloctanoic acid |
| Molecular Formula | C₈H₁₆O₂[1] | C₉H₁₈O₂ |
| Molecular Weight | 144.21 g/mol [1] | 158.24 g/mol |
| Description | Medium-chain fatty acid[1] | Colorless to pale-yellow oil, also known as hircinoic acid.[2] |
| Boiling Point | ~229°C (estimate) | ~149°C at 22 mmHg |
The seemingly minor shift in the methyl group's position from the third to the fourth carbon, along with an additional carbon in the backbone of 4-methyloctanoic acid, has significant implications for their respective contributions to goat flavor, as will be explored in the sensory analysis section.
Biosynthesis in Ruminants: A Shared Origin with Divergent Outcomes
The presence of these BCFAs in goat milk and fat is a direct consequence of the unique digestive physiology of ruminants. The rumen hosts a complex microbial ecosystem that ferments dietary carbohydrates into volatile fatty acids (VFAs), primarily acetate, propionate, and butyrate. Propionate, in the form of propionyl-CoA, serves as a key precursor for the synthesis of odd-numbered and branched-chain fatty acids.[3]
The biosynthesis of both this compound and 4-methyloctanoic acid is believed to initiate with propionyl-CoA, which is carboxylated to methylmalonyl-CoA. This serves as a building block for the fatty acid synthase (FAS) complex, which typically uses acetyl-CoA to elongate the fatty acid chain. The incorporation of methylmalonyl-CoA in place of malonyl-CoA introduces a methyl branch. The position of this branch is determined by the timing of methylmalonyl-CoA incorporation during the elongation process.
Caption: Generalized biosynthetic pathway of branched-chain fatty acids in goats.
Comparative Sensory Analysis and Concentration in Goat Products
The most significant distinction between these two fatty acids lies in their sensory impact and typical concentrations found in goat products.
Sensory Profile
-
This compound: While less studied in the context of goat flavor, general sensory data from the fragrance and flavor industry describes its aroma as waxy, green, cheesy, and sweaty .[4] This suggests a potential contribution to the overall complexity of goat flavor, possibly adding to the cheesy and animalic notes.
-
4-Methyloctanoic Acid: This fatty acid is unequivocally identified as a primary contributor to the characteristic "goaty" flavor. Its aroma is potent and can be perceived as unpleasant or "unclean" by some consumers, while being a hallmark of authentic goat cheese and meat for others.[2]
Concentration in Goat Products
| Product | Concentration of 4-Methyloctanoic Acid | Reference |
| Goat Milk | 190 to 480 µg/g of milk fat | [5][6] |
| Goat Cheese | 190 to 480 µg/g of milk fat | [5][6] |
| Goat Kidney Fat | 0.0005 mg/ml (500 µg/ml) | [2] |
| Goat Body Fat | 0.0003 mg/ml (300 µg/ml) | [2] |
It is important to note that the concentration of 4-methyloctanoic acid can be influenced by several factors, including the goat's breed, age, diet, and the specific type of tissue.[2]
Sensory Threshold
The sensory threshold, or the lowest concentration at which a substance can be detected by the human senses, is a critical factor in its flavor impact. While specific sensory threshold data for this compound in a food matrix is not available, the threshold for 4-methyloctanoic acid has been a subject of study. Sensory panel tests on goat meat have shown that most panelists can detect the presence of 4-methyloctanoic acid at concentrations of 0.05 ml or higher in a minced goat meat sample.[2]
Experimental Protocols: Quantification of Branched-Chain Fatty Acids
The accurate quantification of this compound and 4-methyloctanoic acid in goat products is essential for quality control and research into flavor development. The following is a detailed protocol for the extraction and analysis of these compounds from goat fat using gas chromatography-mass spectrometry (GC-MS).
Extraction and Derivatization of Fatty Acids from Goat Fat
This protocol is adapted from established methods for the analysis of fatty acids in animal tissues.[2][7]
Materials:
-
Goat fat tissue (subcutaneous or kidney)
-
5M KOH in methanol:water (50:50, v/v)
-
0.5% NaCl solution
-
Petroleum ether
-
Glacial acetic acid
-
Methanol:toluene (1:1, v/v)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal standard (e.g., heptadecanoic acid)
-
Centrifuge tubes (50 ml)
-
Water bath
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Homogenize a known weight (e.g., 5 g) of goat fat.
-
Saponification: Add the homogenized fat to a 50 ml centrifuge tube. Add a known amount of internal standard. Add 6 ml of 5M KOH in methanol:water and flush the tube with nitrogen. Seal and shake for 10 minutes, then incubate in a 60°C water bath for 1 hour.
-
Extraction of Non-Saponifiables (Optional but Recommended): Cool the sample and add 12 ml of 0.5% NaCl and 5 ml of petroleum ether. Vortex for 5 minutes and centrifuge. Remove and discard the upper petroleum ether layer.
-
Acidification and Fatty Acid Extraction: To the remaining aqueous layer, add 3 ml of glacial acetic acid to neutralize the KOH. Add 5 ml of petroleum ether, vortex for 10 minutes, and centrifuge. Carefully transfer the upper petroleum ether layer containing the free fatty acids to a new tube. Repeat the petroleum ether extraction twice more and combine the extracts.
-
Drying and Derivatization: Evaporate the pooled petroleum ether extracts to dryness under a gentle stream of nitrogen at 40°C. Re-dissolve the dried residue in 1 ml of methanol:toluene. Add 100 µl of BSTFA with 1% TMCS. Cap the tube tightly and heat at 60°C for 20 minutes to form the trimethylsilyl (TMS) esters of the fatty acids.
Caption: Workflow for the extraction and derivatization of fatty acids.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for fatty acid methyl ester (FAME) or TMS-ester analysis (e.g., DB-5ms, HP-5ms)
Typical GC-MS Parameters:
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-550
Data Analysis:
-
Identify the TMS-esters of this compound and 4-methyloctanoic acid based on their retention times and mass spectra compared to authentic standards.
-
Quantify the concentration of each acid by comparing the peak area of the analyte to the peak area of the internal standard.
Conclusion and Future Directions
This comparative guide underscores the pivotal role of 4-methyloctanoic acid as a key determinant of the characteristic "goaty" flavor in goat products, supported by substantial quantitative and sensory data. In contrast, the contribution of this compound to the overall flavor profile remains less understood, with its sensory description suggesting a potential role in contributing cheesy and animalic notes.
The lack of quantitative data for this compound in goat meat and dairy represents a significant research opportunity. Future studies should focus on:
-
Developing and validating analytical methods for the simultaneous quantification of both 3-methylheptanoic and 4-methyloctanoic acids in various goat-derived matrices.
-
Determining the sensory threshold of this compound in a relevant food matrix to ascertain its flavor impact.
-
Investigating the influence of goat genetics, diet, and management practices on the relative concentrations of these two BCFAs.
By addressing these knowledge gaps, researchers and industry professionals can gain a more comprehensive understanding of goat flavor chemistry, enabling the development of products with tailored and consistent sensory profiles to meet diverse consumer preferences.
References
-
Evaluation of 4-Methyloctanoic Acid Compound in Goat Meat. (2018). Remedy Publications LLC. [Link]
-
methyl heptanoate, 106-73-0. The Good Scents Company. [Link]
-
Concentrations of Volatile 4-alkyl-branched Fatty Acids in Sheep and Goat Milk and Dairy Products. (2014). PubMed. [Link]
-
3-Methyl-heptanoic acid | C8H16O2. PubChem. [Link]
-
Concentrations of Volatile 4-Alkyl-Branched Fatty Acids in Sheep and Goat Milk and Dairy Products. ResearchGate. [Link]
-
Propionyl-CoA. Wikipedia. [Link]
-
Fatty Acid Profile in Goat Milk from High- and Low-Input Conventional and Organic Systems. (2019). MDPI. [Link]
-
Evaluation of 4-Methyloctanoic Acid Compound in Goat Meat. ResearchGate. [Link]
-
2-methyl heptanoic acid, 1188-02-9. The Good Scents Company. [Link]
-
Fatty acid (FA) synthesis pathway in ruminants. ResearchGate. [Link]
Sources
- 1. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. remedypublications.com [remedypublications.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-methyl heptanoic acid, 1188-02-9 [thegoodscentscompany.com]
- 5. Concentrations of volatile 4-alkyl-branched fatty acids in sheep and goat milk and dairy products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison of 3-Methylheptanoic Acid Measurements
Sources
- 1. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Proficiency testing providers / DIN EN ISO/IEC 17043 - DAkkS - German Accreditation Body [dakks.de]
- 3. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 4. accredit.org [accredit.org]
- 5. ISO/IEC 17043 – ANAB [anab.ansi.org]
- 6. pjlabs.com [pjlabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Standard Reference Materials to Support Measurement of Fatty Acids | NIST [nist.gov]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. Standard Reference Material (SRM) 2378 fatty acids in frozen human serum. Certification of a clinical SRM based on endogenous supplementation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. Volatile Fatty Acid (VFA) Analysis - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Enantiomeric Excess of Synthesized 3-Methylheptanoic Acid
In the landscape of pharmaceutical development, fine chemical synthesis, and flavor chemistry, the precise control and analysis of stereochemistry are paramount. 3-Methylheptanoic acid, a chiral carboxylic acid, presents a case in point where its biological activity and sensory properties are intrinsically tied to its enantiomeric composition.[1] Consequently, the accurate determination of its enantiomeric excess (ee) is a critical step in both research and quality control. This guide provides an in-depth comparison of the principal analytical techniques for this purpose, offering the technical rationale and experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions.
The primary methods for determining the enantiomeric excess of chiral molecules like this compound include chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) on chiral stationary phases, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries.[2][3] Each of these techniques operates on a different principle and offers a unique set of advantages and limitations.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers.[4] The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP) coated on the inside of the capillary column.[4]
Causality Behind Experimental Choices: For a carboxylic acid like this compound, direct analysis on many common chiral GC columns can be challenging due to its polarity and potential for peak tailing. Therefore, derivatization to a more volatile and less polar ester (e.g., methyl or ethyl ester) is a common and often necessary sample preparation step. This not only improves chromatographic performance but can also enhance the chiral recognition by the stationary phase. The choice of a cyclodextrin-based CSP is logical, as these are well-established for their broad enantioselectivity for a wide range of chiral compounds.[4][5]
-
Derivatization (Esterification):
-
To 1 mg of synthesized this compound in a vial, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Seal the vial and heat at 60°C for 1 hour.
-
After cooling, add 1 mL of saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the resulting methyl 3-methylheptanoate with 2 mL of hexane.
-
Carefully collect the organic layer for GC analysis.
-
-
Instrumentation and Conditions:
-
Instrument: Gas Chromatograph with Flame Ionization Detector (FID).
-
Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based chiral column.[4]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 230°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program: 50°C (hold for 2 min), ramp to 150°C at 5°C/min, hold for 5 min.
-
Injection Volume: 1 µL (split ratio 50:1).
-
-
Data Analysis:
-
Integrate the peak areas for the two enantiomers of methyl 3-methylheptanoate.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used technique for enantiomeric separations.[6] It relies on the differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.[3] Polysaccharide-based CSPs are particularly effective for a broad range of chiral compounds, including carboxylic acids.[7][8]
Causality Behind Experimental Choices: Direct analysis of carboxylic acids by normal-phase HPLC is feasible and often preferred to avoid the potential for racemization during derivatization. The use of a mobile phase containing an acidic modifier (e.g., trifluoroacetic acid) is crucial to suppress the ionization of the carboxylic acid group, thereby ensuring good peak shape and reproducible retention times. An immobilized amylose-based CSP is selected for its proven utility in resolving a wide variety of chiral acids.[3]
-
Sample Preparation:
-
Dissolve approximately 1 mg of synthesized this compound in 1 mL of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
Instrument: HPLC with a UV detector.
-
Column: Chiralpak-IA (or similar immobilized amylose-based CSP), 250 x 4.6 mm, 5 µm.[3]
-
Mobile Phase: n-hexane/2-propanol/Trifluoroacetic Acid (95:5:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas for the two enantiomers of this compound.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
NMR Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy can be a rapid and powerful tool for determining enantiomeric excess.[9] This method involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA). The resulting diastereomers have distinct NMR spectra, allowing for the integration of signals corresponding to each enantiomer.[10]
Causality Behind Experimental Choices: The formation of diastereomeric amides from the reaction of a carboxylic acid with a chiral amine is a well-established method for ee determination by ¹H NMR.[10][11] (R)-1-(1-Naphthyl)ethylamine is a suitable CDA as the naphthyl group provides aromatic protons that are often well-resolved in the ¹H NMR spectrum and can be sensitive to the different stereochemical environments of the diastereomers. The use of a coupling agent like DCC facilitates the amide bond formation.
-
Derivatization (Amide Formation):
-
In an NMR tube, dissolve approximately 5 mg of synthesized this compound and 1.1 equivalents of (R)-1-(1-Naphthyl)ethylamine in 0.7 mL of CDCl₃.
-
Add 1.2 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC).
-
Allow the reaction to proceed at room temperature for 30 minutes. The formation of a white precipitate (dicyclohexylurea) indicates the reaction is proceeding.
-
-
Instrumentation and Conditions:
-
Instrument: NMR Spectrometer (400 MHz or higher is recommended for better resolution).
-
Solvent: CDCl₃.
-
Analysis: Acquire a standard ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton (e.g., the methine proton of the chiral amine or a methyl group of the acid) in the two diastereomers.
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] x 100.
-
Quantitative Performance Comparison
The selection of an analytical technique for determining enantiomeric excess is a critical decision that depends on various factors including the nature of the analyte, the required accuracy and precision, and desired sample throughput.[2][10]
| Parameter | Chiral GC | Chiral HPLC | NMR Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase. | Differential interaction with a chiral stationary phase.[3] | Formation of diastereomers with distinct NMR signals.[3] |
| Sample Preparation | Derivatization to a volatile ester is often required. | Direct analysis is often possible. | Derivatization to form diastereomers is necessary.[9] |
| Resolution | Excellent | Excellent[3] | Moderate to Good |
| Sensitivity | High (FID) | High (UV) | Lower |
| Analysis Time | ~20-30 min | ~15-25 min | ~5-15 min (after derivatization) |
| Solvent Consumption | Low | High | Low |
| Cost | Moderate | High | Moderate |
| Key Advantage | High resolution for volatile compounds. | Broad applicability and direct analysis. | Rapid analysis and structural information. |
| Key Disadvantage | Requires derivatization and thermal stability. | Higher cost and solvent consumption. | Lower sensitivity and potential for kinetic resolution during derivatization.[9] |
Visualizing the Workflows
Conclusion and Recommendations
Both chiral chromatography and NMR spectroscopy are powerful techniques for the determination of the enantiomeric excess of this compound.
-
Chiral GC and HPLC provide excellent resolution and sensitivity, making them the gold standard for accurate quantification, especially for detecting trace amounts of the undesired enantiomer.[3] Chiral HPLC is often advantageous due to the ability to perform direct analysis without derivatization.
-
NMR spectroscopy , on the other hand, offers a rapid, non-destructive, and less solvent-intensive method that is well-suited for reaction monitoring and high-throughput screening.[3] However, it is crucial to ensure that the derivatization reaction proceeds to completion to avoid kinetic resolution, which could lead to inaccurate ee values.
The ultimate choice of method will depend on the specific requirements of the analysis. For routine quality control where high accuracy and sensitivity are paramount, a validated chiral HPLC method is recommended. For rapid screening of multiple samples or for monitoring the progress of an asymmetric synthesis, NMR spectroscopy with a suitable chiral derivatizing agent is an excellent choice.
References
-
Wada, K., & Goto, M. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, 94(5), 965. Available from: [Link]
-
Labuta, J., Ishihara, S., Šikorský, T., Futera, Z., Shundo, A., Hanyková, L., Burda, J. V., Ariga, K., & Hill, J. P. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature communications, 4, 2188. Available from: [Link]
-
Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PubMed Central. (2020). Frontiers in Chemistry, 8. Available from: [Link]
-
NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules | The Journal of Physical Chemistry B - ACS Publications. (2018). The Journal of Physical Chemistry B, 122(20), 5345-5351. Available from: [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC - NIH. (2017). Molecules, 22(8), 1293. Available from: [Link]
-
Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents | Analytical Chemistry - ACS Publications. (2022). Analytical Chemistry, 94(33), 11599-11606. Available from: [Link]
-
Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids | Request PDF - ResearchGate. Available from: [Link]
-
How To Calculate Enantiomeric Excess: Learn Quickly - PharmaGuru. Available from: [Link]
-
Enantiomeric excess - Wikipedia. Available from: [Link]
-
Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research. (2014). Accounts of Chemical Research, 47(7), 2064-2075. Available from: [Link]
-
Determination of the enantiomeric excess of chiral carboxylic acids by 31P NMR with C2 symmetrical diamines | Request PDF - ResearchGate. Available from: [Link]
-
Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - NIH. (2022). Organic chemistry frontiers, 9(10), 2686-2692. Available from: [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. (2017). Journal of Chemical Education, 94(11), 1792-1796. Available from: [Link]
-
Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection - PubMed. (1997). Talanta, 44(8), 1353-1363. Available from: [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]
-
Syntheses of (R)- and (S)-3-Methylheptanoic Acids | Request PDF - ResearchGate. Available from: [Link]
-
Optical Purity and Enantiomeric Excess - Master Organic Chemistry. (2017). Available from: [Link]
-
determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids - Ask this paper | Bohrium. Available from: [Link]
-
Enantiomers and Optical Activity Explained | Polarimetry, Rotation, Enantiomeric Excess. (2021). YouTube. Available from: [Link]
-
Chiral HPLC Separations - Phenomenex. Available from: [Link]
-
Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut - ResearchGate. Available from: [Link]
-
Lec7 - Polarimetry, Enantiomeric Excess and Observed Rotation - YouTube. (2021). Available from: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (2005). LCGC International, 18(11). Available from: [Link]
-
5.5 Polarimetry - Chemistry LibreTexts. (2019). Available from: [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. Available from: [Link]
-
The State of the Art in Chiral Capillary Gas Chromatography | LCGC International. (2012). LCGC International, 25(4). Available from: [Link]
-
3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem - NIH. Available from: [Link]
-
(PDF) A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ymc.co.jp [ymc.co.jp]
- 9. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
performance comparison of different chiral stationary phases for 3-Methylheptanoic acid
An In-Depth Guide to the Chiral Separation of 3-Methylheptanoic Acid: A Performance Comparison of Stationary Phases
Introduction: The Significance of this compound Chirality
This compound is a branched-chain fatty acid whose stereochemistry is of considerable interest in various scientific domains. As a chiral molecule, it exists as two non-superimposable mirror images, or enantiomers: (R)-3-Methylheptanoic acid and (S)-3-Methylheptanoic acid. These enantiomers can exhibit distinct biological activities, making their separation and quantification crucial. For instance, specific enantiomers of branched-chain fatty acids can act as pheromones in insects or contribute uniquely to the flavor and fragrance profiles of food and cosmetic products. In drug development, where a molecule containing a similar chiral motif might be synthesized, isolating the therapeutically active enantiomer from its potentially inactive or toxic counterpart is a regulatory and safety imperative.[1]
This guide provides a comprehensive performance comparison of different chiral stationary phases (CSPs) and methodologies for the enantioselective analysis of this compound. We will delve into the technical nuances of both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), providing field-proven insights and detailed experimental protocols to guide researchers in selecting the optimal method for their specific application.
The Analytical Challenge: Why Derivatization is Key
Direct chromatographic analysis of this compound presents two primary obstacles:
-
Poor UV Absorbance: The molecule lacks a suitable chromophore, rendering detection by standard UV-Vis detectors in HPLC highly insensitive.
-
Low Volatility and High Polarity: The carboxylic acid functional group leads to low volatility and potential for peak tailing in GC due to interactions with the stationary phase and active sites in the GC system.
To overcome these challenges, derivatization is an essential prerequisite for robust and sensitive analysis. The choice of derivatization strategy is intrinsically linked to the selected chromatographic technique (HPLC or GC).
Part 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)
The direct separation of enantiomers on a chiral stationary phase is the most common and effective HPLC-based approach.[1] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are the most successful and widely applied for this purpose, capable of resolving a vast range of chiral compounds.[2][3]
The Mechanism of Polysaccharide-Based CSPs
Polysaccharide derivatives, such as amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate), are coated or immobilized onto a silica support.[4] Their chiral recognition ability stems from their highly ordered, three-dimensional structures. Amylose typically forms a helical structure, while cellulose has a more linear arrangement.[1][4] Separation is achieved through a combination of transient, stereospecific interactions between the analyte and the chiral polymer, including:
-
Hydrogen Bonding: Interactions with the carbamate groups on the polymer backbone.
-
π-π Stacking: Interactions if the analyte (or its derivative) contains aromatic rings.
-
Dipole-Dipole Interactions: Resulting from polar functional groups.
-
Steric Fit (Inclusion): The analyte fitting into chiral grooves or cavities within the polysaccharide structure.[2]
For an acidic analyte like this compound, adding an acidic modifier to the mobile phase, such as trifluoroacetic acid (TFA), is crucial to suppress the ionization of the carboxyl group, thereby improving peak shape and retention.[5][6]
Leading Polysaccharide CSPs: A Comparative Overview
Two of the most versatile and frequently screened polysaccharide CSPs are Chiralpak® AD-H (amylose-based) and Chiralcel® OD-H (cellulose-based).
| Feature | Chiralpak® AD-H (Amylose-based) | Chiralcel® OD-H (Cellulose-based) |
| Chiral Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Structure | Helical Groove Structure | More Linear, Twisted Structure |
| Primary Interactions | Inclusion, Hydrogen Bonding, π-π Stacking | Hydrogen Bonding, Dipole-Dipole, π-π Stacking |
| General Selectivity | Often successful for a broad range of compounds, providing high separation factors.[7][8] | Offers complementary selectivity to amylose phases; sometimes resolves compounds that AD-H cannot.[7][9] |
| Solvent Compatibility | Coated phase; incompatible with solvents like THF, ethyl acetate, chloroform, and methylene chloride.[10][11] | Coated phase; shares similar solvent restrictions with Chiralpak AD-H.[12] |
Experimental Protocol: HPLC Method Development for this compound
This protocol outlines a systematic screening approach for separating the enantiomers of a derivatized this compound.
Step 1: Derivatization for UV Detection To enable sensitive UV detection, the carboxylic acid must be derivatized with a UV-active tag. A common approach is to form an amide with a chiral or achiral amine. For this example, we will use a standard achiral amine with a strong chromophore, such as p-bromoaniline.
-
Reagents: this compound, p-bromoaniline, a carbodiimide coupling agent (e.g., EDC), and a suitable solvent (e.g., Dichloromethane).
-
Procedure: Dissolve this compound in dichloromethane. Add equimolar amounts of p-bromoaniline and EDC. Stir at room temperature for 4-6 hours.
-
Workup: Wash the reaction mixture with a dilute acid and then a dilute base to remove unreacted starting materials. Dry the organic layer and evaporate the solvent to obtain the derivatized amide.
-
Dissolution: Dissolve the final product in the initial mobile phase for injection.
Step 2: Column Screening and Mobile Phase Selection
-
Columns:
-
Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
-
-
Initial Mobile Phase: A typical starting point for normal phase chromatography is a mixture of an alkane and an alcohol.
-
Mobile Phase A: n-Hexane / Isopropanol (IPA) (90:10, v/v) with 0.1% TFA.
-
Mobile Phase B: n-Hexane / Ethanol (90:10, v/v) with 0.1% TFA.[5]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25°C.
-
Detection: UV at a wavelength appropriate for the derivative (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Step 3: Method Optimization If separation is observed but requires improvement (Resolution, Rs < 1.5), adjust the following:
-
Alcohol Content: Decrease the percentage of alcohol (e.g., to 5%) to increase retention and potentially improve resolution. Increase it (e.g., to 15-20%) to decrease analysis time.
-
Alcohol Type: Switching between IPA and ethanol can significantly alter selectivity.
-
Temperature: Lowering the temperature often improves resolution, while increasing it can decrease analysis time.
Workflow for HPLC Method Development
Caption: A logical workflow for HPLC method development for this compound.
Part 2: Chiral Separation by Gas Chromatography (GC)
For semi-volatile compounds like this compound, GC offers a high-resolution alternative to HPLC. The separation principle relies on a chiral stationary phase, most commonly based on cyclodextrin derivatives.
The Mechanism of Cyclodextrin-Based CSPs
Cyclodextrins are cyclic oligosaccharides that form a truncated cone or torus shape.[4] The exterior of this structure is hydrophilic, while the interior cavity is relatively hydrophobic. Chiral recognition is achieved by the analyte (or its derivative) entering this chiral cavity and forming a transient diastereomeric inclusion complex.[13] The stability of this complex depends on the stereochemistry of the analyte, leading to different retention times for the enantiomers.
Experimental Protocol: GC Method Development for this compound
Step 1: Derivatization for Volatility The carboxylic acid must be converted to a more volatile and less polar derivative, typically an ester. Methylation is the most common approach.[14]
-
Reagents: this compound, Boron trifluoride-methanol solution (14% BF₃-MeOH).
-
Procedure: To a sample of this compound in a sealed vial, add the BF₃-MeOH solution.
-
Reaction: Heat the mixture at 60-80°C for 10-15 minutes.
-
Extraction: After cooling, add water and a non-polar solvent (e.g., hexane). Shake to extract the methyl ester into the organic layer.
-
Analysis: Inject the organic layer directly into the GC.
Step 2: Column Selection and GC Conditions
-
Column: A cyclodextrin-based chiral capillary column is required. A good starting point is a column with a derivatized β-cyclodextrin phase (e.g., Rt-βDEX series or similar).[15]
-
GC Conditions:
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
-
Detector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient is crucial for optimizing separation. A typical starting program would be:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 2-5°C/minute to 180°C.
-
Hold: Hold at 180°C for 5 minutes.
-
-
Step 3: Method Optimization The key to improving resolution in chiral GC is often adjusting the temperature program.
-
Slower Ramp Rate: A slower temperature ramp (e.g., 1-2°C/min) increases the time the analytes spend interacting with the stationary phase, which can significantly enhance resolution.
-
Lower Initial Temperature: A lower starting temperature can also improve the separation of more volatile compounds.
Workflow for GC Analysis
Caption: A standard workflow for the chiral GC analysis of this compound.
Performance Comparison: HPLC vs. GC
The selection of the ideal technique depends on the specific analytical requirements, such as required sensitivity, sample throughput, and available instrumentation.
| Performance Metric | HPLC with Polysaccharide CSPs | GC with Cyclodextrin CSPs |
| Resolution (Rs) | Good to excellent. Polysaccharide phases are known for their broad applicability and high resolving power.[8] | Typically excellent. Capillary GC columns offer very high theoretical plates, leading to sharp peaks and high resolution.[15] |
| Selectivity (α) | Highly variable and dependent on the chosen CSP and mobile phase. Screening multiple columns is often necessary.[5][16] | Can be very high. Fine-tuning the temperature program allows for precise optimization of selectivity. |
| Analysis Time | Typically 10-30 minutes per sample. | Can be faster, often in the 5-20 minute range, but highly dependent on the required resolution. |
| Sample Prep | More complex. Requires derivatization for UV detection, followed by workup and purification steps. | Simpler. Esterification is a relatively quick, single-step reaction with straightforward extraction.[14] |
| Sensitivity | Dependent on the chromophore introduced during derivatization. Can be very high with fluorescent tags. | FID provides excellent sensitivity for hydrocarbons. MS detection offers high sensitivity and structural confirmation. |
| Robustness | Coated polysaccharide columns can be sensitive to certain solvents and require dedicated systems.[10][11] Immobilized phases offer greater durability.[17] | GC columns are generally robust. Derivatization must be consistent and reproducible for quantitative accuracy. |
| Instrumentation | Standard HPLC/UHPLC systems. | Standard GC-FID or GC-MS systems. |
Conclusion and Recommendations
Both HPLC and GC are powerful techniques for the successful enantioseparation of this compound, provided that an appropriate derivatization strategy is employed.
-
Choose Chiral GC for routine quality control, high-throughput screening, and when high resolution is paramount. The simpler derivatization and inherent efficiency of capillary GC make it an excellent choice for quantitative analysis.
-
Choose Chiral HPLC when GC is not available, or when extremely high sensitivity is required and can be achieved with a fluorescent derivatizing agent. The broad selectivity of polysaccharide CSPs makes HPLC a versatile tool, though method development can be more intensive.
Ultimately, the optimal choice hinges on a careful evaluation of the analytical goals against the strengths and weaknesses of each technique. This guide provides the foundational protocols and scientific rationale to empower researchers to make that decision confidently and develop a robust, reliable method for resolving the enantiomers of this compound.
References
- A Researcher's Guide to Polysaccharide-Based Chiral Columns for Hydroxy Acid Separ
- Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals - ProQuest. (URL: )
- Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chrom
- Polysaccharide-Based Chiral Chrom
-
Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases | Request PDF - ResearchGate. (URL: [Link])
-
Comparisons of samples separation on Chiralcel OD-H. | Download Table - ResearchGate. (URL: [Link])
-
Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC - NIH. (URL: [Link])
-
Baseline hits in enantioselectivity for the 8 CSPs (a) Chiralcel OD-H... - ResearchGate. (URL: [Link])
-
Syntheses of (R)- and (S)-3-Methylheptanoic Acids | Request PDF - ResearchGate. (URL: [Link])
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. (URL: [Link])
- CHIRALPAK AD-H Instruction Manual. (URL: )
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments - MDPI. (URL: [Link])
-
Problem With CHIRAL PAK AD-H Column - Can anyone help? - ResearchGate. (URL: [Link])
- Asymmetric synthesis of (R)- and (S) - ElectronicsAndBooks. (URL: )
-
Separation of enantiomers by gas chromatography - PubMed. (URL: [Link])
- Acids: Derivatiz
-
HPLC Column CHIRALCEL® OD-H, 150 x 2,1 mm, 5 µm | Analytics-Shop. (URL: [Link])
- CHIRAL ST
- Efficient method development for chiral separation by using CHIRAL ART columns. (URL: )
-
Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester - PubMed. (URL: [Link])
-
Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester - ResearchGate. (URL: [Link])
-
Daicel CHIRALPAK ® AD-3 / CHIRALPAK ® AD-H / CHIRALPAK ® AD HPLC Columns - The Laboratory Store Ltd. (URL: [Link])
-
A Guide to the Analysis of Chiral Compounds by GC. (URL: [Link])
-
This compound - Organic Syntheses Procedure. (URL: [Link])
- CHIRALCEL-OD-H-OJ-H_Manual.pdf - HPLC. (URL: )
-
A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed. (URL: [Link])
-
3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem - NIH. (URL: [Link])
-
GC separation of amino acid enantiomers via derivatization with heptafluorobutyl chloroformate and Chirasil‐L‐Val column | Request PDF - ResearchGate. (URL: [Link])
-
Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC - SIELC Technologies. (URL: [Link])
-
HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC - MDPI. (URL: [Link])
- A Comparative Guide to Chiral HPLC and GC Methods for Separating 2,3-Dimethylbutanoic Acid Enantiomers - Benchchem. (URL: )
-
Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - MDPI. (URL: [Link])
Sources
- 1. eijppr.com [eijppr.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fagg-afmps.be [fagg-afmps.be]
- 7. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ct-k.com [ct-k.com]
- 11. researchgate.net [researchgate.net]
- 12. hplc.eu [hplc.eu]
- 13. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. gcms.cz [gcms.cz]
- 16. ymc.co.jp [ymc.co.jp]
- 17. pharmtech.com [pharmtech.com]
A Comparative Guide to the Sensory Panel Evaluation of 3-Methylheptanoic Acid in Food Products
For researchers, scientists, and professionals in the food and flavor development sectors, the nuanced evaluation of sensory compounds is paramount to product success. This guide provides an in-depth, technical comparison of methodologies for the sensory panel evaluation of 3-Methylheptanoic acid, a branched-chain fatty acid known for its contribution to the characteristic flavors of certain food products, particularly goat and sheep meat. This document moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating system for sensory analysis.
Understanding the Sensory Contribution of this compound
This compound (C8H16O2) is a medium-chain fatty acid that, along with other branched-chain fatty acids (BCFAs), plays a significant role in the flavor and aroma profile of various foods.[1] Its sensory perception is often described in the context of "meaty," "cheesy," or "waxy" notes. In products like goat meat, these BCFAs are key contributors to the characteristic "goaty" or "mutton" flavor.[2] Understanding the precise sensory impact of this compound is crucial for product development, quality control, and off-flavor analysis.
A comprehensive sensory evaluation aims to answer key questions:
-
What is the specific flavor and aroma profile of this compound in a given food matrix?
-
What is its detection threshold?
-
How does its intensity compare to other flavor compounds?
-
How does it contribute to the overall consumer acceptance of the product?
To address these questions, a multi-faceted approach combining analytical chemistry with rigorous sensory panel evaluation is essential.
Methodological Comparison: Unveiling the Sensory Profile
The selection of a sensory evaluation methodology is dictated by the research objective. For a comprehensive understanding of this compound, a combination of discriminative and descriptive tests is recommended.
Discriminative Testing: Is There a Difference?
Discriminative tests are fundamental in determining if a sensory difference exists between samples. This is particularly useful for establishing the detection threshold of this compound or for assessing the impact of process changes on its perception.
Triangle Test (ISO 4120): This is a widely used and statistically robust method for detecting overall differences.[3]
-
Principle: Panelists are presented with three coded samples, two of which are identical and one is different. They are asked to identify the odd sample.
-
Application: Ideal for determining if the addition of this compound at a specific concentration creates a perceptible difference in a food product compared to a control.
-
Causality: The forced-choice nature of this test minimizes bias and provides a clear statistical outcome. It is the preferred method for establishing a detection threshold when a series of increasing concentrations are presented to the panel.
Descriptive Analysis: Characterizing the Difference
Once a perceptible difference is established, descriptive analysis is employed to identify and quantify the specific sensory attributes of this compound.
Quantitative Descriptive Analysis (QDA®): This powerful method provides a detailed sensory profile of a product.[4][5]
-
Principle: A trained panel develops a specific lexicon of sensory attributes to describe the product. They then rate the intensity of each attribute on a numerical scale.[6][7]
-
Application: To create a detailed flavor and aroma profile of a food product containing this compound. This allows for a quantitative comparison of its "cheesy," "waxy," "sour," and "fatty" notes, among others.
-
Causality: QDA® is a highly reliable and reproducible method that provides a comprehensive sensory fingerprint of a product. The use of a trained panel and a standardized lexicon ensures consistency and allows for the correlation of sensory data with analytical measurements.
Flavor Profile Method: This method focuses on the character and intensity of the flavor and aroma.
-
Principle: A small, highly trained panel identifies the individual flavor and aroma notes, their intensities, and the order in which they are perceived.[7]
-
Application: To understand the temporal aspects of this compound's flavor profile – what notes are perceived first, and what lingers as an aftertaste.
-
Causality: This method provides a rich, qualitative description that can be invaluable for understanding the complex interplay of flavor compounds.
The Indispensable Role of Gas Chromatography-Olfactometry (GC-O)
While sensory panels provide the human perception of flavor, Gas Chromatography-Olfactometry (GC-O) bridges the gap between analytical chemistry and sensory science.
-
Principle: A gas chromatograph separates the volatile compounds of a sample, and the effluent is split between a chemical detector (like a mass spectrometer) and a sniffing port where a trained panelist can detect and describe the odor of each eluting compound.
-
Application: To definitively identify this compound as a source of a specific aroma in a complex food matrix and to determine its odor activity value (OAV).
-
Causality: GC-O provides direct evidence linking a specific chemical compound to a perceived aroma, which is crucial for confirming the sensory impact of this compound and for troubleshooting off-flavors.
Comparative Data: this compound and Related Compounds
While specific sensory data for pure this compound is not extensively published, we can draw comparisons from related branched-chain fatty acids that contribute to similar flavor profiles.
| Compound | Common Food Matrix | Reported Sensory Descriptors | Odor Detection Threshold (Water) |
| This compound | Goat Meat, Sheep Meat, Certain Cheeses | Waxy, Cheesy, Fatty, Goaty | Not widely reported |
| 4-Methyloctanoic Acid | Goat Meat, Lamb | Goaty, Mutton, Waxy, Soapy | ~8 ppb |
| 4-Ethyloctanoic Acid | Lamb | Mutton, Animalic, Waxy | Not widely reported |
| Hexanoic Acid | Dairy Products, Cheese | Sweaty, Cheesy, Rancid, Sharp | ~30 ppb |
| Octanoic Acid | Dairy Products, Coconut | Waxy, Soapy, Rancid, Fruity | ~13 ppb |
Note: Odor thresholds can vary significantly depending on the food matrix and the sensitivity of the individual.
Experimental Protocols
Protocol 1: Determination of the Detection Threshold of this compound in a Food Matrix using a Triangle Test
Objective: To determine the lowest concentration at which this compound is perceptible in a given food product.
Materials:
-
Base food product (e.g., mild cheddar cheese, neutral-flavored meat slurry)
-
Pure this compound standard
-
Appropriate solvent for initial dilution (e.g., ethanol)
-
Glass vials with airtight caps, coded with random 3-digit numbers
-
Sensory evaluation booths with controlled lighting and ventilation
-
Water and unsalted crackers for palate cleansing
Procedure:
-
Panelist Selection and Training: Select 20-30 panelists screened for their sensory acuity. Train them on the triangle test procedure using known and unknown samples.
-
Sample Preparation: a. Prepare a stock solution of this compound in the chosen solvent. b. Create a series of dilutions of the stock solution. c. Spike the base food product with the different concentrations of this compound. Ensure homogenous mixing. Prepare a control sample with only the solvent added. d. For each concentration level, prepare triads of samples. Each triad will consist of two control samples and one spiked sample, or two spiked samples and one control sample. The presentation order should be randomized.
-
Sensory Evaluation: a. Present one triad at a time to each panelist. b. Instruct panelists to evaluate the samples from left to right. c. Ask panelists to identify the sample that is different from the other two. d. Panelists must make a choice, even if they are guessing. e. Provide water and crackers for palate cleansing between triads.
-
Data Analysis: a. Tabulate the number of correct identifications for each concentration level. b. Use a statistical table for triangle tests to determine if the number of correct responses is significant at a given p-value (typically p < 0.05). c. The detection threshold is the lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample.
Protocol 2: Quantitative Descriptive Analysis (QDA®) of this compound in a Food Product
Objective: To develop a detailed sensory profile of a food product containing this compound.
Materials:
-
Food product containing a known concentration of this compound (determined from Protocol 1 to be above the detection threshold).
-
Control food product.
-
Reference standards for various aroma and flavor attributes (e.g., different cheeses for "cheesy" notes, beeswax for "waxy" notes).
-
Sensory evaluation booths.
-
Computerized data collection system or standardized paper ballots.
Procedure:
-
Panelist Selection and Training: a. Select 10-12 highly trained and experienced panelists. b. Conduct orientation sessions to familiarize the panel with the product.
-
Lexicon Development: a. In a group session, have the panelists sample the product and generate a list of all perceptible aroma, flavor, and texture attributes. b. Through discussion and with the help of a panel leader, refine the list of attributes, create clear definitions for each, and select appropriate reference standards.
-
Panelist Training: a. Train the panelists to use the developed lexicon and to rate the intensity of each attribute on a continuous line scale (e.g., 0-15). b. Conduct practice sessions to ensure panelist consistency and agreement.
-
Sensory Evaluation: a. Present the coded samples (both control and spiked) to the panelists in a randomized order. b. Each panelist independently evaluates the samples and rates the intensity of each attribute on the provided scale. c. Each sample should be evaluated in triplicate over several sessions.
-
Data Analysis: a. Analyze the data using analysis of variance (ANOVA) to determine which attributes are significantly different between the control and the spiked sample. b. Generate spider web plots or bar charts to visually represent the sensory profile of the product with and without this compound.
Visualizing the Workflow
Caption: Workflow for the comprehensive sensory evaluation of this compound.
Conclusion
The sensory evaluation of this compound requires a systematic and multi-faceted approach. By combining discriminative tests to establish perceptible differences, descriptive analysis to characterize the specific sensory attributes, and analytical techniques like GC-O to confirm the chemical basis of perception, a comprehensive and reliable understanding of this important flavor compound can be achieved. The methodologies and protocols outlined in this guide provide a robust framework for researchers and product developers to accurately assess the sensory impact of this compound in a variety of food products, ultimately leading to improved product quality and consumer satisfaction.
References
-
Affinity Labs. (n.d.). Quantitative descriptive analysis. Retrieved from [Link][4]
-
Food Safety Institute. (2023, August 11). Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling. Retrieved from [Link][5]
-
ISO 4120:2004. (2004). Sensory analysis — Methodology — Triangle test. International Organization for Standardization.[3]
- Lawless, H. T., & Heymann, H. (2010). Sensory Evaluation of Food: Principles and Practices. Springer.
-
Medallion Labs. (2018, June 5). Descriptive Sensory Evaluations. Retrieved from [Link][7]
- Meilgaard, M. C., Civille, G. V., & Carr, B. T. (2007).
-
PubChem. (n.d.). 3-Methyl-heptanoic acid. National Center for Biotechnology Information. Retrieved from [Link][1]
-
Remedy Publications LLC. (2018, October 2). Evaluation of 4-Methyloctanoic Acid Compound in Goat Meat. Retrieved from [Link][2]
- Stone, H., & Sidel, J. L. (2004). Sensory Evaluation Practices (3rd ed.). Elsevier Academic Press.
-
The Good Scents Company. (n.d.). Odor and Flavor Detection Thresholds. Retrieved from [Link]
-
VCF Online. (n.d.). OFTV (Odour and Flavour Threshold values) list. Retrieved from [Link]
-
Wang, S., et al. (2021). Branched chain fatty acids in the flavour of sheep and goat milk and meat: A review. Food Chemistry, 345, 128741.[4]
Sources
- 1. remedypublications.com [remedypublications.com]
- 2. Comparison of sensory characteristics and fatty acid composition between Wagyu crossbred and Angus steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. affinitylabs.com.au [affinitylabs.com.au]
- 4. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
- 5. fse.jiangnan.edu.cn [fse.jiangnan.edu.cn]
- 6. medallionlabs.com [medallionlabs.com]
- 7. VCF - Odour and Flavour threshold [vcf-online.nl]
A Senior Application Scientist's Guide to the Synthesis of 3-Methylheptanoic Acid: A Cost-Benefit Analysis
For researchers and professionals in drug development and fine chemical synthesis, the selection of a synthetic pathway is a critical decision governed by a delicate balance of cost, efficiency, scalability, and safety. 3-Methylheptanoic acid, a branched-chain fatty acid, serves as a valuable chiral building block and finds applications in the synthesis of pheromones and other biologically active molecules. This guide provides an in-depth, objective comparison of the most common synthetic routes to this compound, grounded in experimental data and practical considerations to inform your selection process.
Introduction: The Significance of this compound
This compound is a medium-chain fatty acid characterized by a chiral center at the C3 position.[1][2] This stereocenter is often crucial for its biological activity, making enantiomerically pure forms, such as (R)-3-methylheptanoic acid, particularly sought after in pharmaceutical and agricultural applications.[1] The challenge, therefore, lies not just in constructing the carbon skeleton, but in achieving the desired stereochemistry in a cost-effective manner.
This guide will dissect three primary synthetic strategies:
-
Grignard Reagent-Based Syntheses
-
Malonic Ester Synthesis
-
Oxidation of 3-Methylheptanol
Each pathway will be evaluated on its merits and drawbacks, supported by detailed protocols and a comparative analysis of key performance indicators.
Pathway 1: Grignard Reagent-Based Syntheses
The formation of carbon-carbon bonds via Grignard reagents is a cornerstone of organic synthesis. For this compound, two main variations of this approach are prevalent: carboxylation of a Grignard reagent and conjugate addition to an α,β-unsaturated ester.
A. Carboxylation of a Grignard Reagent
This classic method involves the reaction of a Grignard reagent with carbon dioxide, followed by an acidic workup to yield the carboxylic acid.[3][4][5] The key to this synthesis is the formation of the appropriate Grignard reagent, in this case, sec-pentylmagnesium bromide, derived from 2-bromopentane.
The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon of CO2.[5] The resulting magnesium carboxylate is then protonated in a subsequent step to furnish the final product.[3]
Caption: Workflow for Grignard Carboxylation.
-
Apparatus: A three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is assembled under an inert atmosphere (N2 or Ar).
-
Grignard Formation: Magnesium turnings (1.1 eq) are placed in the flask. A solution of 2-bromopentane (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is typically initiated with a small crystal of iodine or gentle heating. Once initiated, the addition is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Carboxylation: The reaction mixture is cooled to 0°C in an ice bath. Crushed dry ice (solid CO2, a large excess) is cautiously added in small portions to the vigorously stirred solution. Alternatively, the Grignard solution can be transferred via cannula to a flask containing a slurry of dry ice in ether.
-
Workup: After the addition is complete and the mixture has warmed to room temperature, the reaction is quenched by the slow addition of aqueous HCl (e.g., 1 M). This protonates the carboxylate and dissolves the magnesium salts.
-
Extraction & Purification: The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation.
| Metric | Analysis |
| Cost | Moderate. The primary cost drivers are 2-bromopentane and the requirement for anhydrous solvents. Magnesium and dry ice are relatively inexpensive. |
| Yield | Good to Excellent. Yields typically range from 70-90%, contingent on the quality of the Grignard reagent formation. |
| Scalability | Good. The reaction is exothermic and requires careful temperature control, but it is routinely scaled in industrial settings. |
| Safety | Moderate. Diethyl ether is highly flammable. Grignard reagents are pyrophoric upon contact with air and react violently with water. The use of dry ice requires appropriate handling to avoid frostbite. |
| Greenness | Fair. The atom economy is reasonable, but the use of volatile organic solvents and the generation of magnesium salts as waste are drawbacks. |
B. Conjugate Addition to an α,β-Unsaturated Ester
An alternative Grignard-based approach involves the 1,4-conjugate addition of a Grignard reagent to an α,β-unsaturated ester, such as a crotonate, followed by hydrolysis. A detailed procedure for a similar synthesis is available in Organic Syntheses.[6] This method constructs the carbon skeleton differently, adding a butyl group to a 4-carbon backbone.
This pathway utilizes a copper(I) catalyst to promote the 1,4-addition of the Grignard reagent (n-butylmagnesium bromide) to an ester like sec-butyl crotonate. The resulting enolate is protonated, and the ester is subsequently saponified to yield the carboxylic acid.
Caption: Conjugate Addition Pathway.
| Metric | Analysis |
| Cost | Moderate to High. This multi-step process requires crotonic acid, sec-butyl alcohol, and n-butyl bromide, which can be more expensive in total than the carboxylation route. |
| Yield | Good. The Organic Syntheses procedure reports yields of 68-78% for the intermediate ester and 90-94% for the final hydrolysis step.[6] |
| Scalability | Fair. The use of a copper catalyst and the multi-step nature can add complexity to scaling up the process. |
| Safety | Moderate. Involves flammable solvents and pyrophoric Grignard reagents. |
| Greenness | Poor. This is a longer synthesis with more intermediate steps, leading to lower overall atom economy and more waste streams. |
Pathway 2: Malonic Ester Synthesis
The malonic ester synthesis is a versatile and reliable method for preparing carboxylic acids.[7][8][9] It involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.[7][9]
The α-protons of diethyl malonate are acidic and can be removed by a base like sodium ethoxide to form a nucleophilic enolate.[7][10] This enolate then undergoes two sequential SN2 reactions with alkyl halides (e.g., 1-bromobutane and bromoethane) to introduce the required side chains. Subsequent hydrolysis of the diester followed by heating causes decarboxylation to yield the final product.[8][9]
Caption: Jones Oxidation of 3-Methylheptanol.
-
Reagent Preparation: Jones reagent is prepared by dissolving chromium trioxide (CrO3) in concentrated sulfuric acid, followed by careful dilution with water.
-
Oxidation: 3-Methylheptanol (1.0 eq) is dissolved in acetone and cooled in an ice bath. The Jones reagent is added dropwise to the alcohol solution, maintaining the temperature below 20°C. The reaction is typically rapid, indicated by a color change from orange-red (Cr(VI)) to green (Cr(III)). [11]3. Workup: Once the oxidation is complete (as determined by the persistence of the orange color), the excess oxidant is quenched by the addition of isopropanol. The mixture is diluted with water, and the chromium salts are removed by filtration.
-
Extraction and Purification: The filtrate is extracted with ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The product is purified by vacuum distillation.
| Metric | Analysis |
| Cost | Variable. The economic viability of this route is almost entirely dependent on the price and availability of the starting alcohol, 3-methylheptanol. The Jones reagent itself is inexpensive. [11] |
| Yield | Excellent. Jones oxidation is known for its high efficiency and typically provides excellent yields of carboxylic acids from primary alcohols. [12] |
| Scalability | Poor to Fair. The reaction is highly exothermic. The major impediment to large-scale synthesis is the use of carcinogenic hexavalent chromium and the associated waste disposal challenges. |
| Safety | Poor. Chromium(VI) compounds are highly toxic and carcinogenic. [12]The reaction must be performed with extreme care in a well-ventilated fume hood. |
| Greenness | Very Poor. The use of a stoichiometric amount of a heavy metal oxidant results in a very low atom economy and produces hazardous waste that is difficult and expensive to dispose of properly. |
Comparative Summary and Expert Recommendation
| Synthetic Pathway | Overall Cost | Typical Yield | Scalability | Safety Profile | Green Chemistry Score |
| Grignard Carboxylation | Moderate | 8/10 | 8/10 | 6/10 | 6/10 |
| Grignard Conjugate Addition | Moderate-High | 7/10 | 5/10 | 6/10 | 4/10 |
| Malonic Ester Synthesis | Moderate | 8/10 | 9/10 | 8/10 | 5/10 |
| Jones Oxidation | Variable | 9/10 | 3/10 | 2/10 | 1/10 |
Expert Recommendation
The optimal synthetic route for this compound is highly dependent on the specific objectives of the research or production campaign.
-
For Large-Scale Industrial Production: The Grignard carboxylation route often represents the most favorable balance of cost, yield, and scalability. While it requires careful handling of reactive reagents, the process is well-established and uses relatively inexpensive starting materials.
-
For Versatility and Safety in a Research Setting: The Malonic Ester Synthesis is an excellent choice. It avoids the use of pyrophoric Grignard reagents and is highly reliable. Its versatility allows for the synthesis of a wide variety of substituted carboxylic acids, making it a valuable methodology for a research lab.
-
For High-Yield, Small-Scale Synthesis (with available starting material): If 3-methylheptanol is readily and cheaply available, Jones Oxidation offers a quick and high-yielding path to the desired acid. However, this route should be avoided for large-scale work due to the extreme toxicity and environmental hazards associated with chromium waste. Modern, less toxic oxidation methods (e.g., using TEMPO) should be considered as alternatives, though they may come at a higher reagent cost.
-
For Chiral Synthesis: For obtaining enantiomerically pure this compound, specialized methods are required. These often involve asymmetric synthesis using chiral auxiliaries, enzymatic resolutions, or starting from a chiral pool material like optically active citronellol. [13]A detailed analysis of these advanced methods is beyond the scope of this comparative guide but represents the next level of consideration for pharmaceutical applications.
By carefully weighing the factors of cost, yield, safety, and environmental impact, researchers can select the synthetic pathway that best aligns with their laboratory capabilities and project goals.
References
-
Chemistry LibreTexts. (2024). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]
-
Transformation Tutoring. (2022). Synthesis And Reactions Of Carboxylic Acids. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Jones Oxidation. Retrieved from [Link]
-
JoVE. (2025). Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Formation of carboxylic acids from Grignard reagents and CO2. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch19: RMgX + CO2 -> RCO2H. Retrieved from [Link]
-
Wikipedia. (n.d.). Jones oxidation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). This compound. Coll. Vol. 4, p.616 (1963); Vol. 33, p.53 (1953). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]
- Not cited.
-
ResearchGate. (2015). Syntheses of (R)- and (S)-3-Methylheptanoic Acids. Retrieved from [Link]
- Not cited.
-
Online Chemistry notes. (2022). Malonic ester synthesis (of carboxylic acids). Retrieved from [Link]
- Not cited.
- Not cited.
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
- Not cited.
-
Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
- Not cited.
- Not cited.
- Not cited.
- Not cited.
- Not cited.
- Not cited.
- Not cited.
- Not cited.
-
PubChem. (n.d.). 3-Methyl-heptanoic acid. Retrieved from [Link]
- Not cited.
- Not cited.
- Not cited.
- Not cited.
- Not cited.
Sources
- 1. (R)-3-METHYLHEPTANOIC ACID CAS#: 57403-74-4 [amp.chemicalbook.com]
- 2. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. transformationtutoring.com [transformationtutoring.com]
- 5. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 10. Malonic Ester Synthesis [organic-chemistry.org]
- 11. Jones Oxidation [organic-chemistry.org]
- 12. Jones oxidation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 3-Methylheptanoic Acid: A Comprehensive Guide for Laboratory Professionals
The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the nuanced procedures for specific chemical families is not merely a matter of compliance, but a critical component of a robust safety culture. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-methylheptanoic acid, a medium-chain fatty acid. By elucidating the "why" behind each step, this document aims to empower laboratory personnel to manage chemical waste with confidence and precision.
Foundational Safety and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. While specific toxicity data may be limited, the general properties of carboxylic acids and available Safety Data Sheets (SDS) provide a strong basis for a cautious approach. This compound is classified as causing skin and eye irritation.[1][2][3] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE).
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), splash goggles, a face shield, and a laboratory coat.[4] In situations with a risk of aerosol generation, respiratory protection may be necessary.[5]
-
Ventilation: Conduct all operations involving this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]
-
Spill Management: Ensure that spill control materials, such as inert absorbents (e.g., sand, vermiculite), are readily available.[4] In the event of a minor spill, absorb the material, collect it in a designated hazardous waste container, and decontaminate the area.[4][6] For large spills, evacuate the area and follow your institution's emergency procedures.[4]
The Disposal Workflow: A Step-by-Step Protocol
The appropriate disposal route for this compound is contingent on its concentration, purity, and the volume of waste. The following workflow provides a systematic approach to ensure safe and compliant disposal.
Waste Identification and Segregation
The first critical step is to accurately identify and segregate the this compound waste stream.
-
Characterize the Waste: Determine if the this compound is in a pure form, a dilute solution, or contaminated with other chemicals. This initial assessment is crucial for selecting the correct disposal pathway.
-
Segregate from Incompatibles: Carboxylic acids are incompatible with bases, oxidizing agents, reducing agents, and metals.[4] It is imperative to collect this compound waste in a dedicated container, separate from other chemical waste streams, especially inorganic acids like hydrochloric or sulfuric acid.[4]
Disposal of Concentrated or Contaminated this compound
Concentrated or contaminated this compound must be treated as hazardous waste.
-
Container Selection: Use a designated, chemically compatible, and leak-proof hazardous waste container.[4] High-density polyethylene (HDPE) or glass containers are generally suitable.[4] The container must be in good condition with a secure, screw-top cap.[7]
-
Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste mixture.[5][8] The label should also indicate the associated hazards (e.g., "Corrosive").[4]
-
Accumulation: Store the sealed container in a designated satellite accumulation area (SAA).[7] This area should be cool, dry, well-ventilated, and away from incompatible materials.[4] Do not fill the container beyond 90% of its capacity to allow for expansion.[4]
-
Professional Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][4]
Neutralization of Dilute, Uncontaminated this compound
In some jurisdictions, and with institutional approval, dilute (<10%) aqueous solutions of simple carboxylic acids that are not contaminated with other hazardous materials may be neutralized for drain disposal.[9] However, given that this compound is a larger organic molecule, it is crucial to consult with your EHS department before proceeding with neutralization for drain disposal.[10]
Neutralization Protocol (for approved, dilute solutions only):
-
Work in a Fume Hood: Always perform neutralization reactions in a chemical fume hood while wearing full PPE.[11] The reaction can be exothermic and may produce gas.[4]
-
Dilution: If necessary, dilute the this compound solution by slowly adding it to a large volume of cold water.[11]
-
Slow Addition of Base: Slowly add a weak base, such as sodium bicarbonate or sodium carbonate, to the acidic solution with constant stirring.[4][9] Be prepared for foaming (effervescence) as carbon dioxide is produced.
-
Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.[4]
-
Target pH: The target pH for the neutralized solution should be between 6.0 and 8.0.[4] Some guidelines allow for a broader range of 5.5 to 9.0.[12][13]
-
Drain Disposal: Once the pH is stable within the acceptable range, the neutralized solution can be poured down the drain with a copious amount of water (at least 20 parts water to 1 part solution).[4][12]
Quantitative Data Summary
| Parameter | Guideline | Source(s) |
| Concentration for Potential Neutralization | < 10% aqueous solution | [4][9] |
| Target pH for Neutralization | 6.0 - 8.0 | [4] |
| Waste Container Fill Level | Maximum 90% of capacity | [4] |
| Satellite Accumulation Time | Up to 1 year (partially filled) | |
| Full Container Removal | Within 3 days of becoming full |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
Conclusion: Fostering a Culture of Safety
The responsible disposal of this compound, and indeed all laboratory chemicals, is a non-negotiable aspect of scientific research. Adherence to these procedural guidelines not only ensures compliance with regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) but also protects laboratory personnel and the environment from potential harm.[14] By integrating these practices into daily laboratory operations, we build a foundation of safety and trust that extends beyond the products we develop to the very core of our scientific endeavors.
References
- Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- Laboratory chemical waste must be disposed of in accordance with local, state, and federal requirements. (n.d.).
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Regulation of Laboratory Waste. (n.d.). American Chemical Society.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
- Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
- Chemical Safety Data Sheet MSDS / SDS - this compound. (2025, July 19). ChemicalBook.
- Safety Data Sheet - this compound. (n.d.). CymitQuimica.
- SAFETY DATA SHEET - 3-Methylheptane. (2025, December 24). Fisher Scientific.
- How to Dispose of Acetic Acid. (n.d.). Lab Alley.
- Acceptable Drain Disposal Procedures. (n.d.). USDA ARS.
- SAFETY DATA SHEET - 2-Methylheptanoic acid. (2025, September 12). Thermo Fisher Scientific.
- SAFETY DATA SHEET - 6-Methylheptanoic acid. (2024, February 24). Fisher Scientific.
- Neutralization Guide. (n.d.).
- Although technically not waste minimization, neutralization of strong acids and bases can... (n.d.).
- Navigating the Safe Disposal of (S)-2-Hydroxy-3-methylbutanoic Acid: A Procedural Guide. (n.d.). Benchchem.
- Chapter 7 - Management Procedures For Specific Waste Types. (n.d.). Cornell EHS.
- 7.1.2 Acid Neutralization. (n.d.). Cornell EHS.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ut.edu [ut.edu]
- 9. laballey.com [laballey.com]
- 10. ars.usda.gov [ars.usda.gov]
- 11. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 12. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 13. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 14. danielshealth.com [danielshealth.com]
Navigating the Safe Handling of 3-Methylheptanoic Acid: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth, practical framework for the safe management of 3-Methylheptanoic acid in a laboratory setting. Moving beyond a simple checklist, we will explore the rationale behind each procedural step, empowering you to build a self-validating system of safety and best practices.
Understanding the Hazard Profile of this compound
This compound, while a valuable compound in various synthetic applications, presents a distinct set of hazards that demand careful consideration. According to safety data sheets, it is classified as a substance that can cause skin irritation, serious eye damage, and respiratory irritation.[1][2][3] The "Danger" signal word on its labeling underscores the need for stringent adherence to safety protocols.[1][2]
| Hazard Classification | GHS Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1][2][4] |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage.[1][2][3] |
| Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation.[1][2] |
It is crucial to recognize that these are not mere warnings, but indicators of potential chemical-biological interactions that can lead to significant harm if exposure occurs. The carboxylic acid functional group contributes to its corrosive nature, particularly towards mucous membranes and the upper respiratory tract.
Core Directive: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection and proper use of PPE is the most critical immediate step to mitigate the risks associated with this compound. The following recommendations are based on established safety standards and the specific hazard profile of this chemical.
Eye and Face Protection: An Impenetrable Barrier
Direct contact with this compound can cause severe and potentially irreversible eye damage.[1][2] Therefore, robust eye and face protection is non-negotiable.
-
Primary Protection: At a minimum, chemical splash goggles that conform to European Standard EN166 or OSHA's 29 CFR 1910.133 regulations are required.[2][4] These should provide a complete seal around the eyes to protect against splashes from all angles.
-
Enhanced Protection: For procedures with a higher risk of splashing, such as transferring large volumes or working with heated solutions, a full-face shield should be worn in addition to chemical splash goggles. The face shield offers a broader area of protection for the entire face.[5][6]
Hand Protection: Selecting the Right Glove Material
Protecting your skin from direct contact is essential to prevent irritation.[1][4] The choice of glove material is critical and should be based on chemical compatibility and breakthrough time. For handling this compound and other carboxylic acids, the following materials are recommended:
| Glove Material | Recommendation | Rationale |
| Nitrile Rubber | Good for incidental contact. | Nitrile gloves offer good resistance to a range of chemicals, including many acids.[6][7] They are a suitable choice for general handling and procedures with a low risk of prolonged exposure. However, it is crucial to replace them immediately upon any sign of contamination. |
| Butyl Rubber | Excellent for prolonged contact or immersion. | Butyl rubber provides superior resistance to a wide variety of corrosive chemicals, including many organic acids.[8] For tasks involving significant handling or the potential for immersion, butyl rubber gloves are the preferred choice. |
Always inspect gloves for any signs of degradation, such as discoloration, swelling, or cracking, before and during use.
Body Protection: Shielding Against Accidental Spills
Appropriate body protection is necessary to prevent skin contact from splashes or spills.
-
Laboratory Coat: A lab coat made from polyester or a specialized chemical-resistant material is recommended when handling corrosive or hazardous chemicals.[2][9] Standard cotton or cotton/polyester blends may not offer sufficient protection against significant splashes of this compound. For high-risk operations, a chemical-resistant apron worn over the lab coat provides an additional layer of security.
-
Footwear: Fully enclosed shoes are mandatory in any laboratory setting. For areas with a higher risk of large spills, chemical-resistant boots should be considered.[5]
Respiratory Protection: When Ventilation is Not Enough
Under normal laboratory conditions with adequate engineering controls, such as a certified chemical fume hood, respiratory protection is typically not required.[1][2] However, in situations where ventilation is insufficient, or during the cleanup of a large spill, a respirator may be necessary. In such cases, a full-face respirator with an organic vapor cartridge is recommended.[6] All personnel required to wear respirators must be part of a respiratory protection program that includes fit testing and training.[5]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is key to minimizing the risk of exposure and ensuring the quality of your research.
Preparation and Handling Workflow
Caption: Workflow for the safe preparation, handling, and post-handling of this compound.
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to re-familiarize yourself with its hazards and handling precautions.[1][2]
-
Don Appropriate PPE: Based on the risk assessment of your specific procedure, put on the required personal protective equipment as outlined in the section above.
-
Work in a Ventilated Area: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.[4]
-
Transfer and Use: When transferring the chemical, do so carefully to avoid splashing. Use appropriate laboratory glassware and equipment.
-
Secure Container: After use, ensure the container is tightly sealed to prevent the escape of vapors.[1][4]
-
Decontaminate Work Area: Clean and decontaminate the work surface in the fume hood after the procedure is complete.
-
Properly Remove PPE: Doff your PPE in a manner that avoids contaminating your skin or clothing. Dispose of single-use items, such as gloves, in the appropriate waste stream. Reusable PPE should be cleaned according to the manufacturer's instructions.
-
Wash Hands: Always wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.[1]
Disposal Plan: Responsible Management of Chemical Waste
The proper disposal of this compound and its contaminated materials is a critical component of laboratory safety and environmental responsibility. Waste containing this chemical is classified as hazardous waste and must be disposed of accordingly.[1]
Neutralization and Disposal of Small Quantities
For small quantities of this compound waste, neutralization can be a safe and effective disposal method. This process should only be performed by trained personnel in a chemical fume hood.[10]
-
Dilution: Slowly add the this compound waste to a large volume of cold water (a 1:10 ratio of acid to water is a good starting point).[11] This helps to dissipate the heat that will be generated during neutralization.
-
Neutralization: While stirring the diluted acid solution, slowly add a weak base such as sodium bicarbonate (baking soda) or a 5% sodium hydroxide solution.[6][12] Add the base in small portions to control the reaction, which may produce gas and heat.
-
pH Monitoring: Periodically check the pH of the solution using pH paper. Continue adding the base until the pH is in the neutral range (between 6.0 and 8.0).[12][13]
-
Final Disposal: Once neutralized, the solution can typically be flushed down the drain with a large excess of water (at least 20 parts water to 1 part neutralized solution), provided this is in accordance with local regulations.[11][13]
Disposal of Contaminated Materials
All materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, must be disposed of as hazardous waste.
-
Solid Waste: Place contaminated solid items in a designated, clearly labeled hazardous waste container.
-
Empty Containers: "Empty" containers may still contain hazardous residues. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
Emergency Procedures: Spill Management
In the event of a spill, a swift and appropriate response is crucial to prevent harm to personnel and the environment.
Spill Response Workflow
Caption: Step-by-step workflow for responding to a this compound spill.
-
Alert and Evacuate: Immediately alert others in the vicinity of the spill. If the spill is large, volatile, or in a poorly ventilated area, evacuate the laboratory and notify your institution's emergency response team.[4]
-
Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE, including chemical splash goggles, a face shield, a chemical-resistant lab coat, and appropriate gloves (butyl rubber is recommended for spill cleanup).
-
Contain the Spill: Use a spill kit containing an inert absorbent material, such as vermiculite or sand, to create a dike around the spill to prevent it from spreading.[12][14]
-
Neutralize: Carefully and slowly apply a neutralizer, such as sodium bicarbonate, over the spill, working from the outside in.[12][14]
-
Collect Residue: Once the reaction has subsided, use a scoop or other appropriate tools to collect the absorbed and neutralized material.[12]
-
Dispose of Waste: Place the collected waste into a clearly labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area with soap and water.[4]
By integrating these detailed safety and handling protocols into your daily laboratory practices, you can confidently and safely work with this compound, ensuring a secure environment for yourself and your colleagues while advancing your critical research.
References
- Technical Supplement. (2019, January 18). Personal Protective Equipment (PPE) Requirements for Strong Acid Unloading.
-
National Institutes of Health. (n.d.). (S)-3-Methylheptanoic acid. PubChem. [Link]
-
Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. [Link]
-
The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. [Link]
-
Jendco Safety Supply. (n.d.). NSA FR Chemical Resistant Lab Coat - Navy Blue. [Link]
-
United States Department of Agriculture Agricultural Research Service. (n.d.). Acceptable Drain Disposal Procedures. [Link]
-
EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]
- Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
- Medicom. (n.d.). Chemical Resistance Reference Chart.
-
University of California, Berkeley Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. [Link]
- Ansell. (n.d.). CHEMICAL GLOVE RESISTANCE GUIDE.
-
WellBefore. (2022, December 29). Nitrile Gloves Chemical Resitance: What You Need to Know. [Link]
-
International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]
-
USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. [Link]
-
University of California, Santa Barbara Environmental Health and Safety. (n.d.). Hand Protection Chemical Resistance Guide. [Link]
-
Global Industrial. (n.d.). Gloves Chemical Resistance Chart. [Link]
Sources
- 1. westlab.com [westlab.com]
- 2. drinstruments.com [drinstruments.com]
- 3. UBC [riskmanagement.sites.olt.ubc.ca]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Chemical Resistant FR Lab Coat [frsafety.com]
- 6. ccny.cuny.edu [ccny.cuny.edu]
- 7. gloves.com [gloves.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Chemical Resistant Lab Coats | Fisher Scientific [fishersci.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 12. acs.org [acs.org]
- 13. ars.usda.gov [ars.usda.gov]
- 14. ehs.gatech.edu [ehs.gatech.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
